molecular formula C7H6F3NO B189850 4-Amino-2-(trifluoromethyl)phenol CAS No. 1535-76-8

4-Amino-2-(trifluoromethyl)phenol

Cat. No.: B189850
CAS No.: 1535-76-8
M. Wt: 177.12 g/mol
InChI Key: OHNDAXCVWUKVHF-UHFFFAOYSA-N
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Description

4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8) is a high-purity chemical building block engineered for advanced research and development. This compound features a unique molecular structure, combining a phenolic hydroxyl group, an aromatic amine, and a metabolically stable trifluoromethyl group . This combination makes it a highly valuable intermediate for medicinal chemistry and drug discovery projects. The strategic incorporation of the trifluoromethyl group is a well-established strategy in drug design. This group is known to enhance the lipophilicity, membrane permeability, and metabolic stability of lead compounds, often leading to improved pharmacokinetic profiles and binding affinity to biological targets . Our this compound is synthesized to provide researchers with a reliable scaffold for constructing novel molecules. Key Applications & Research Value: Pharmaceutical Intermediate: This compound serves as a key precursor in the synthesis of novel bioactive molecules. Published research has utilized this phenol derivative in the development of retinate compounds with demonstrated antitumor activity, such as 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), which has been studied for its ability to inhibit the proliferation and migration of cancer cells . Agrochemical & Material Science Research: The structural motifs present in this compound are commonly found in the development of agrochemicals and advanced materials . Its properties are also relevant for the synthesis of compounds with specific optical characteristics . Handling & Storage: To maintain the integrity and stability of this product, it is recommended to store it in a dark place under an inert atmosphere at room temperature . Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNDAXCVWUKVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622141
Record name 4-Amino-2-(trifluoromethyl)phenol
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Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535-76-8
Record name 4-Amino-2-(trifluoromethyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-(trifluoromethyl)phenol
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-(trifluoromethyl)phenol, CAS number 1535-76-8, a key fluorinated building block in modern medicinal chemistry and specialty chemical synthesis. The strategic placement of the amino, hydroxyl, and trifluoromethyl groups on the phenol ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of complex organic molecules. This document delves into its physicochemical characteristics, detailed synthesis protocols, reactivity profile, analytical methodologies, and its role in the development of pharmacologically active compounds. Through a combination of established chemical principles and field-proven insights, this guide serves as an essential resource for scientists leveraging this versatile compound in their research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Phenols in Synthesis

The introduction of fluorine-containing substituents into organic molecules is a well-established strategy in drug discovery for modulating a compound's metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF3), in particular, is a powerful electron-withdrawing moiety that can significantly alter the electronic properties of an aromatic ring, influencing the pKa of adjacent functional groups and providing a metabolically stable lipophilic pocket.

This compound presents a trifunctional scaffold: a nucleophilic amino group, an acidic hydroxyl group, and an electron-deficient aromatic ring bearing the influential trifluoromethyl substituent. This unique arrangement allows for selective chemical modifications at multiple sites, making it a highly sought-after intermediate in the construction of diverse molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1] Understanding the interplay of these functional groups is paramount to effectively utilizing this building block in multi-step synthetic campaigns.

Physicochemical Properties

This compound is typically an off-white to pale yellow crystalline solid.[2] Its key physical and chemical properties are summarized in the table below. The presence of both a hydrogen-bond donating hydroxyl group and a hydrogen-bond accepting amino group, along with the lipophilic trifluoromethyl group, results in moderate solubility in nonpolar organic solvents and slight solubility in water.[2]

PropertyValueSource(s)
CAS Number 1535-76-8[3]
Molecular Formula C₇H₆F₃NO[3]
Molecular Weight 177.13 g/mol [3]
Appearance Off-white to pale yellow crystalline powder[2]
Melting Point 59-62 °C[2]
Density 1.44 g/cm³[2]
Solubility Slightly soluble in water; Soluble in ethanol, DMSO[2]
pKa (Predicted) ~9.5 (phenolic OH), ~4.0 (anilinium NH₃⁺)N/A
LogP (Predicted) ~1.8-2.2N/A

Synthesis of this compound

The most common and industrially scalable synthesis of this compound involves the reduction of its nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. This transformation is a cornerstone of aromatic chemistry, and several reliable methods can be employed, each with its own advantages regarding cost, scalability, and functional group tolerance.

Synthesis of this compound cluster_reduction Reduction Methods start 4-Nitro-2-(trifluoromethyl)phenol catalytic_h2 Catalytic Hydrogenation (H₂, Pd/C) start->catalytic_h2 High efficiency, clean workup transfer_h2 Transfer Hydrogenation (Ammonium Formate, Pd/C) start->transfer_h2 Safer alternative to H₂ gas sncl2 Stannous Chloride (SnCl₂, HCl/Ethanol) start->sncl2 Mild conditions, good functional group tolerance fe_hcl Iron/Acid (Fe, HCl/Acetic Acid) start->fe_hcl Cost-effective, scalable product This compound catalytic_h2->product transfer_h2->product sncl2->product fe_hcl->product Reactivity_of_4_Amino_2_trifluoromethyl_phenol cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions cluster_ring Aromatic Ring Reactions main This compound acylation Acylation (Amide formation) main->acylation alkylation Alkylation (Secondary/Tertiary Amine) main->alkylation sulfonylation Sulfonylation (Sulfonamide formation) main->sulfonylation o_alkylation O-Alkylation (Ether formation) main->o_alkylation o_acylation O-Acylation (Ester formation) main->o_acylation electrophilic_sub Electrophilic Aromatic Substitution main->electrophilic_sub Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis sample This compound Sample hplc_prep Prepare Solution (Mobile Phase) sample->hplc_prep gcms_deriv Derivatization (e.g., Silylation) sample->gcms_deriv hplc_inject Inject on C18 Column hplc_prep->hplc_inject hplc_detect UV Detection hplc_inject->hplc_detect hplc_quant Quantify vs. Standard hplc_detect->hplc_quant gcms_inject Inject on Capillary Column gcms_deriv->gcms_inject gcms_detect Mass Spectrometry (EI Source) gcms_inject->gcms_detect gcms_quant Identify & Quantify gcms_detect->gcms_quant

Sources

Core Physicochemical & Structural Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)phenol

This guide provides a comprehensive technical overview of this compound, a pivotal building block in modern chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its applications, the validation of its quality, and the strategic advantages it confers in molecular design.

This compound, with CAS Number 1535-76-8, is a substituted aromatic compound featuring an amine, a hydroxyl group, and a trifluoromethyl group.[1][2][3][4][5] This specific arrangement of functional groups dictates its unique reactivity and utility as a chemical intermediate.[1] The trifluoromethyl group, in particular, is a cornerstone of modern medicinal chemistry, valued for its ability to enhance critical drug properties.[6][7][8]

The compound typically presents as an off-white to pale yellow crystalline powder.[1] Its molecular formula is C7H6F3NO, and it has a molecular weight of approximately 177.13 g/mol .[1][4][5] While slightly soluble in water, it demonstrates good solubility in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1]

A notable discrepancy exists in the reported melting point, with commercial suppliers frequently listing a range of 59-62°C, while some databases report a much higher value of 203-204°C.[1][4] This variance may stem from different polymorphic forms, purity levels, or potential misidentification with a related salt or derivative in some databases. For practical laboratory use, the lower range should be considered the expected value for the free phenol.

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1535-76-8[1][2][4]
Molecular Formula C7H6F3NO[1][2]
Molecular Weight 177.13 g/mol [1][4][5]
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 59-62°C (common); 203-204°C (less common)[1][4]
Solubility Slightly soluble in water; Soluble in ethanol, DMSO[1]
Purity (Typical) ≥96% to ≥98%[1][2]

Synthesis & Quality Control Workflow

The synthesis of functionalized phenols like this compound often involves multi-step pathways. While proprietary industrial methods vary, a logical and common synthetic strategy involves the diazotization of a corresponding aniline precursor, followed by hydrolysis. This classic approach provides a reliable route to phenolic compounds.

The quality control (QC) of the final product is paramount to ensure reproducible results in downstream applications.[6] A robust QC workflow validates both the identity and purity of the compound, typically employing chromatographic and spectroscopic techniques.

G Diagram 1: General Synthesis & QC Workflow cluster_synthesis Synthesis Pathway cluster_qc Quality Control Protocol start Precursor (e.g., 4-Fluoro-3- trifluoromethylaniline) diazotization Step 1: Diazotization (NaNO2, H2SO4) start->diazotization Forms diazonium salt hydrolysis Step 2: Hydrolysis (H2O, Heat) diazotization->hydrolysis Replaces -N2+ with -OH crude Crude Product hydrolysis->crude purification Purification (Crystallization/ Chromatography) crude->purification final_product Final Product: This compound purification->final_product To QC hplc Purity Analysis (HPLC-UV) final_product->hplc gcms Identity & Impurity Profile (GC-MS) final_product->gcms spec Structural Confirmation (NMR, IR) final_product->spec release Release for Use (Purity ≥98%) hplc->release gcms->release spec->release

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Purity Determination by HPLC-UV

This protocol describes a standard reverse-phase HPLC method for assessing the purity of this compound. The method's robustness makes it suitable for routine quality control.[9]

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.[9]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Deionized water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

    • Elution: Isocratic. A typical starting condition is 60:40 (A:B). This should be optimized to achieve a retention time of 3-7 minutes for the main peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 275 nm.[10]

    • Column Temperature: 30°C.

  • Standard & Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock. Dilute as necessary to create a working standard of ~0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard using the same diluent.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard solution and identify the retention time of the main peak.

    • Inject the sample solution.

    • Calculate the purity of the sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Core Applications in Medicinal Chemistry & Drug Discovery

This compound is not merely a reagent but a strategic building block in pharmaceutical development.[1][11] Its value stems from the trifluoromethyl group, which acts as a powerful modulator of molecular properties.[6][7]

The Causality of the Trifluoromethyl Group's Influence:

The incorporation of a -CF3 group into a drug candidate is a deliberate choice made to enhance its therapeutic profile.[6] Its strong electron-withdrawing nature and lipophilicity confer several key advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[7] This increases the drug's half-life and bioavailability.

  • Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7][8] This is a critical factor for drugs targeting the central nervous system.

  • Binding Affinity: The group can alter the electronic properties of the aromatic ring and adjacent functional groups, potentially enhancing interactions with target proteins through dipole-dipole or other non-covalent forces.[6][8]

  • Bioisosterism: The -CF3 group is often used as a bioisostere for other groups like a chlorine atom or an isopropyl group, allowing chemists to fine-tune steric and electronic properties while maintaining or improving biological activity.[7]

G Diagram 2: Impact of the Trifluoromethyl Group in Drug Design CoreScaffold Parent Molecule (e.g., Aminophenol) CF3 Introduction of -CF3 Group CoreScaffold->CF3 Metabolic Increased Metabolic Stability (Resists Oxidation) CF3->Metabolic Lipo Enhanced Lipophilicity CF3->Lipo Binding Improved Target Binding Affinity CF3->Binding Bioavailability Higher Bioavailability & Half-Life Metabolic->Bioavailability Permeability Better Membrane Permeability (e.g., BBB) Lipo->Permeability Potency Increased Potency & Selectivity Binding->Potency

Caption: The strategic benefits of incorporating a -CF3 group.

The presence of both an amine and a hydroxyl group on the this compound scaffold provides two reactive handles for further chemical modification, making it a versatile intermediate for constructing complex molecules, including kinase inhibitors and other targeted therapies.[6][11]

Safety, Handling, and Disposal

As a responsible scientist, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant and may be harmful if significant exposure occurs.[1]

Protocol for Safe Handling
  • Personal Protective Equipment (PPE): Always wear suitable PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[1][12]

  • Ventilation: Handle the compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of the powder.[1][13][14]

  • Avoiding Contact: Prevent direct contact with skin, eyes, and clothing.[1][12] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12][14]

  • Storage: Store the compound in a tightly sealed container to protect it from moisture and light, which can cause degradation.[1] The storage area should be cool, dry, and well-ventilated.[1][13][14]

  • Disposal: Dispose of unused material and its container as chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain.[12]

G Diagram 3: Mandatory Safety & Handling Protocol start Start Handling Procedure ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Work in Fume Hood ppe->hood weigh 3. Weigh/Transfer Carefully hood->weigh store 4. Store Properly (Sealed, Cool, Dry, Dark) weigh->store After Use dispose 5. Dispose as Chemical Waste weigh->dispose Waste end Procedure Complete store->end dispose->end

Caption: A logical flow for the safe handling of the compound.

References

  • 4-Amino-2-(trifluoromethyl) phenol Key Properties and Handling. (n.d.). IndiaMART.
  • This compound (C007B-507209). (n.d.). Cenmed.
  • 4-Amino-2-(trifluoromethoxy)phenol. (n.d.). PubChem.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Material Safety Data Sheet - Phenol, solid. (2005). ScienceLab.
  • 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-4-(trifluoromethyl)phenol. (n.d.). PubChem.
  • 2-Amino-4-((trifluoromethyl)sulfinyl)phenol. (n.d.). PubChem.
  • Preparation process of 4-amino-2-trifluoromethyl benzonitrile. (n.d.). Google Patents.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.). Google Patents.
  • HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies.
  • Trifluoromethylated phenols: Novel biocatalytic concept. (n.d.). ACIB.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central.
  • Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. (2025). ResearchGate.
  • A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. (2025). ResearchGate.
  • Method 8041A: Phenols by Gas Chromatography. (n.d.). EPA.

Sources

An In-depth Technical Guide to the Solubility of 4-Amino-2-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-Amino-2-(trifluoromethyl)phenol (CAS: 1535-76-8), a critical intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational principles governing its solubility, offers estimations based on analogous compounds, and provides a detailed experimental protocol for determining its solubility in various organic solvents. This approach empowers researchers to generate the precise data required for their specific applications, ensuring experimental success and process optimization.

Physicochemical Properties and Molecular Structure Analysis

Understanding the physicochemical properties of this compound is paramount to predicting and explaining its solubility behavior. The molecule's structure, featuring a phenol, an amino group, and a trifluoromethyl group on an aromatic ring, creates a unique interplay of polarity, hydrogen bonding capabilities, and lipophilicity.

Key Physicochemical Properties:

PropertyValueSource(s)
CAS Number 1535-76-8[1][2]
Molecular Formula C₇H₆F₃NO[1][2]
Molecular Weight 177.13 g/mol [1]
Density ~1.44 g/cm³[1]
Melting Point 59-62°C or 203-204°C[1]
Boiling Point 255°CN/A
Appearance Off-white to pale yellow crystalline powder[1]

Note on the Melting Point Discrepancy: The significant variation in the reported melting point (59-62°C and 203-204°C) is noteworthy. This could be attributed to different crystalline forms (polymorphism) or varying levels of purity. Researchers should be aware of this and verify the melting point of their specific batch.

Structural Features Influencing Solubility

The solubility of this compound is dictated by the combined effects of its functional groups:

  • Phenolic Hydroxyl Group (-OH): This group is polar and can act as a hydrogen bond donor.

  • Amino Group (-NH₂): This group is also polar and can act as both a hydrogen bond donor and acceptor.

  • Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and lipophilic group. It does not participate in hydrogen bonding.

  • Aromatic Ring: The benzene ring is nonpolar and contributes to the molecule's lipophilicity.

The presence of both hydrogen-bonding groups and a significant nonpolar surface area suggests that the solubility of this compound will be highly dependent on the solvent's properties.

Caption: Key functional groups of this compound influencing its solubility.

Qualitative and Estimated Quantitative Solubility Profile

While precise quantitative data is scarce, a general solubility profile can be constructed from supplier information and by drawing parallels with structurally similar compounds.

Qualitative Solubility:

It is known to be slightly soluble in water and soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO)[1].

Estimated Solubility in Common Organic Solvents:

The following table provides an estimated solubility profile based on the principle of "like dissolves like" and data from analogous compounds such as 4-aminophenol and 4-hydroxybenzotrifluoride. These are estimations and should be experimentally verified.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl and amino groups can form strong hydrogen bonds with the solvent.
Polar Aprotic Acetone, DMSOHigh The polar nature of the solvent can interact with the polar functional groups of the solute.
Moderately Polar Ethyl AcetateModerate A balance between polar and nonpolar interactions is expected.
Low Polarity DichloromethaneModerate to Low Some interaction is possible due to the molecule's overall dipole moment.
Nonpolar Toluene, HexaneLow The nonpolar nature of the solvent will not effectively solvate the polar functional groups.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following is a robust, self-validating method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of known concentrations of this compound in the solvent of interest.

    • Generate a calibration curve by analyzing the standard solutions using either HPLC-UV or UV-Vis spectrophotometry.

    • Analyze the diluted sample solution under the same conditions and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in the desired units, such as g/100 mL or mg/mL.

Implications for Research and Drug Development

A thorough understanding of the solubility of this compound is critical for its effective use in:

  • Reaction Optimization: Selecting an appropriate solvent in which the starting materials are sufficiently soluble is key to achieving optimal reaction rates and yields.

  • Crystallization and Purification: Knowledge of solubility in different solvents is essential for developing effective crystallization methods for purification. A good crystallization solvent will dissolve the compound at an elevated temperature but have lower solubility at cooler temperatures.

  • Formulation Development: For pharmaceutical applications, understanding the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable drug formulations.

  • Analytical Method Development: Solubility data is crucial for preparing stock and standard solutions for various analytical techniques, including HPLC, GC, and NMR.

Conclusion

References

  • 4-Amino-2-(trifluoromethyl) phenol.
  • PubChem Compound Summary for CID 522170, 4-Amino-2-(trifluoromethyl)benzonitrile.
  • PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol.
  • PubChem Compound Summary for CID 403, 4-Aminophenol.
  • 4-Aminophenol - Wikipedia.
  • 4-Aminophenol | Solubility of Things.
  • 2-Aminophenol | Solubility of Things.

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Navigating the Ambiguities of 4-Amino-2-(trifluoromethyl)phenol: A Technical Guide to Its Melting Point and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)phenol is a key building block in the synthesis of pharmaceuticals and specialty chemicals. Its utility in these fields demands a thorough understanding of its physicochemical properties, paramount among which is the melting point. This critical parameter serves as a primary indicator of purity and identity. However, a notable discrepancy exists in reported melting point values for this compound, creating ambiguity for researchers. This in-depth technical guide addresses this issue by presenting the available data, exploring the potential scientific reasons for the variation, and providing robust protocols for accurate determination and characterization.

Introduction: The Conundrum of a Melting Point

This compound, with the CAS number 1535-76-8, is an off-white to pale yellow crystalline powder. It is recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and specialized chemical products[1]. The purity of this compound is crucial for consistent and reliable results in multi-step syntheses[1].

A significant challenge for scientists working with this compound is the conflicting information regarding its melting point. Reputable chemical suppliers report values that fall into two distinct ranges: 59-62 °C and 203-204 °C with decomposition[1][2]. This considerable difference of over 140 °C cannot be dismissed as simple experimental error and points towards more complex underlying chemical phenomena.

This guide will delve into the potential causes of this discrepancy, focusing on two key areas: polymorphism and the impact of impurities. Furthermore, it will provide detailed, best-practice methodologies for researchers to accurately determine the melting point and assess the purity of their this compound samples.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that the melting point is a range, and the value obtained experimentally can be indicative of the sample's purity.

PropertyValueSource
CAS Number 1535-76-8[1][2]
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.13 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 59-62 °C or 203-204 °C (decomposes)[1][2]
Boiling Point 255 °C[2]
Density 1.44 g/cm³[1]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[1]

Unraveling the Melting Point Discrepancy

The significant variation in the reported melting point of this compound is a critical issue that warrants a thorough investigation. The two primary scientific explanations for such a phenomenon are the existence of polymorphic forms and the presence of impurities.

The Role of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline arrangements, while having the same chemical composition, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. It is plausible that this compound can crystallize into at least two different polymorphic forms, each with its own characteristic melting point. The lower melting point polymorph (59-62 °C) would be the less thermodynamically stable form (metastable), while the higher melting point polymorph (203-204 °C) would represent the more stable crystalline structure. The formation of a specific polymorph can be influenced by various factors during crystallization, such as solvent, temperature, and cooling rate.

The Impact of Impurities

The presence of impurities is a well-established cause of melting point depression and broadening of the melting range. Impurities disrupt the regular crystalline lattice of a compound, requiring less energy to break the intermolecular forces. The synthesis of this compound can potentially lead to the formation of various process-related impurities, including unreacted starting materials, by-products, and degradation products. Even small amounts of these impurities can significantly lower the melting point from the true value of the pure compound. Therefore, the lower reported melting point range of 59-62 °C could potentially correspond to an impure sample of the compound.

To definitively resolve the melting point discrepancy, a comprehensive analysis of a sample of this compound is required. This would involve techniques such as Differential Scanning Calorimetry (DSC) to identify different thermal transitions, and X-ray diffraction (XRD) to characterize the crystal structures of potential polymorphs.

Experimental Protocols for Accurate Characterization

To ensure the reliability and reproducibility of research, it is imperative for scientists to accurately determine the melting point and assess the purity of their this compound samples. This section provides detailed protocols for these essential characterizations.

Workflow for Melting Point Determination and Purity Assessment

The following diagram illustrates a logical workflow for the characterization of a this compound sample.

Melting Point and Purity Workflow cluster_0 Sample Preparation cluster_1 Initial Characterization cluster_2 Purity Analysis cluster_3 Data Interpretation & Conclusion Sample This compound Sample MP_Apparatus Melting Point Apparatus Determination Sample->MP_Apparatus Initial MP Range DSC Differential Scanning Calorimetry (DSC) Sample->DSC Thermal Transitions HPLC High-Performance Liquid Chromatography (HPLC) Sample->HPLC Purity & Impurity Profile TGA Thermogravimetric Analysis (TGA) Sample->TGA Decomposition Profile Conclusion Correlate Data: - Melting Point - Thermal Events (DSC) - Purity Profile (HPLC) - Thermal Stability (TGA) MP_Apparatus->Conclusion DSC->Conclusion HPLC->Conclusion TGA->Conclusion

Caption: Workflow for the comprehensive characterization of this compound.

Step-by-Step Protocol for Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) of the sample into the closed end.

    • Firmly tap the bottom of the capillary tube on a hard surface to ensure the sample is tightly packed.

  • Instrument Setup:

    • Set the starting temperature on the melting point apparatus to approximately 20 °C below the expected lower melting point value (e.g., start at 40 °C for the 59-62 °C range, or 180 °C for the 203-204 °C range).

    • Set a ramp rate of 1-2 °C per minute to ensure accurate determination. A faster ramp rate can be used for a preliminary, approximate measurement.

  • Measurement:

    • Insert the capillary tube into the sample holder of the apparatus.

    • Observe the sample through the magnifying lens as the temperature increases.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range is the melting point of the sample.

  • Interpretation:

    • A sharp melting point range (1-2 °C) is indicative of a pure compound.

    • A broad melting point range suggests the presence of impurities.

Protocol for Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, providing a detailed purity profile of the sample.

  • System Preparation:

    • Column: A C18 reverse-phase column is typically suitable for this type of analysis.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The specific gradient will need to be optimized.

    • Detector: A UV detector set at a wavelength where this compound has strong absorbance.

  • Sample and Standard Preparation:

    • Accurately weigh and dissolve a known amount of the this compound sample in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to create a stock solution.

    • Prepare a series of calibration standards by diluting a stock solution of a certified reference standard of this compound.

  • Analysis:

    • Inject the prepared sample and standards onto the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the reference standard.

    • Calculate the area of the main peak and any impurity peaks in the sample chromatogram.

    • Determine the purity of the sample by calculating the percentage of the main peak area relative to the total area of all peaks.

    • Quantify any impurities by comparing their peak areas to the calibration curve generated from the standards.

Advanced Thermal Analysis Techniques

For a more in-depth investigation of the thermal properties of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are highly recommended.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It can be used to:

    • Accurately determine the melting point (as an endothermic peak).

    • Detect other thermal events such as polymorphic transitions (crystal-to-crystal transitions) or decomposition.

    • Assess the heat of fusion, which is related to the crystallinity of the sample.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for:

    • Determining the thermal stability of the compound.

    • Identifying the temperature at which decomposition begins.

    • Quantifying the amount of residual solvent or moisture in the sample.

Conclusion and Recommendations

The significant discrepancy in the reported melting point of this compound presents a challenge for researchers. This guide has highlighted polymorphism and the presence of impurities as the most probable causes for this variation. To ensure the integrity of experimental work, it is crucial for scientists and drug development professionals to:

  • Be aware of the two reported melting point ranges and consider the possibility of working with different polymorphs or material of varying purity.

  • Routinely determine the melting point of their samples using a standardized protocol with a slow ramp rate.

  • Employ chromatographic techniques like HPLC to accurately assess the purity of the material and identify any potential impurities.

  • Utilize advanced thermal analysis techniques such as DSC and TGA for a comprehensive characterization of the thermal behavior of this compound, especially when investigating potential polymorphism.

By adopting these rigorous analytical practices, the scientific community can navigate the existing ambiguities surrounding this important chemical intermediate and ensure the quality and reliability of their research outcomes.

References

  • This compound. (n.d.).
  • This compound CAS#: 1535-76-8. (n.d.).

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Foreword: The Strategic Value of Fluorinated Phenols in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2-(trifluoromethyl)phenol for Advanced Research

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl group (–CF₃), in particular, offers a unique constellation of properties—metabolic stability, enhanced lipophilicity, and potent electronic effects—that chemists leverage to refine the pharmacokinetic and pharmacodynamic profiles of active molecules.[1] this compound stands as a quintessential example of a high-value building block, embodying the convergence of multiple reactive centers on a robust, fluorinated scaffold. This guide provides an in-depth exploration of its chemical architecture, properties, synthesis, and critical applications, designed for the practicing researcher engaged in the synthesis of complex molecular targets.

Section 1: Core Molecular Profile and Physicochemical Characteristics

This compound (CAS No: 1535-76-8) is a substituted aromatic compound featuring an aniline, a phenol, and a trifluoromethyl group. This trifunctional arrangement makes it a versatile intermediate for introducing a fluorinated phenolic motif. The strong electron-withdrawing nature of the ortho-trifluoromethyl group significantly influences the reactivity of the entire molecule, modulating the pKa of the phenolic hydroxyl and the nucleophilicity of the para-amino group.

Chemical Structure
Figure 1: Chemical Structure of this compound
Physicochemical Properties

The compound is typically an off-white to light brown crystalline solid.[2] Its solubility profile is characteristic of substituted phenols, demonstrating slight solubility in water but good solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[3] A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 1535-76-8[2][3]
Molecular Formula C₇H₆F₃NO[3][4]
Molecular Weight 177.13 g/mol [3][5]
Appearance Off-white to pale yellow/light brown crystalline solid[2][3]
Melting Point 203-204 °C (decomposes)[2][5]
Note: Some suppliers report a lower M.P. of 59-62 °C.[3]
Density ~1.44 g/cm³[2][3]
pKa (Predicted) 8.24 ± 0.43[2]
Solubility Slightly soluble in water; Soluble in ethanol, DMSO[3]

Section 2: Spectroscopic Profile

While comprehensive, publicly available experimental spectra for this specific molecule are limited, its structural features allow for a reliable prediction of its key spectroscopic signatures. These predictions are grounded in the analysis of structurally related compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 6.5-7.5 ppm) due to the electronic influence of the three different substituents. The aromatic protons would likely appear as a set of coupled multiplets. The protons of the amino (–NH₂) and hydroxyl (–OH) groups will be visible as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature.

  • ¹³C NMR: The spectrum should display seven distinct carbon signals. The carbon bearing the –CF₃ group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the aromatic carbons are significantly influenced by the attached groups: the carbon attached to the hydroxyl group will be downfield (δ ~150-160 ppm), while the carbon attached to the amino group will be slightly more shielded. The strong electron-withdrawing effect of the trifluoromethyl group will deshield the carbon it is attached to.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands:

  • O–H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

  • N–H Stretch: Two sharp peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region, typical for a primary amine.

  • C–F Stretch: Strong, intense absorption bands in the 1100-1350 cm⁻¹ region, which are definitive for the trifluoromethyl group.

  • Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

Section 3: Synthesis and Chemical Reactivity

Validated Synthetic Protocol

The most direct and reliable synthesis of this compound involves the selective reduction of the corresponding nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. Catalytic hydrogenation is the method of choice due to its high efficiency, clean conversion, and operational simplicity. The protocol described here is adapted from established procedures for the reduction of structurally analogous nitro-phenols.[10]

cluster_0 Synthetic Workflow A 1. Dissolve 4-nitro-2-(trifluoromethyl)phenol in Methanol (or Ethanol) B 2. Add 10% Palladium on Carbon (Pd/C) (Catalyst, ~5 mol%) A->B C 3. Establish Inert Atmosphere (Purge with N₂ or Ar) B->C D 4. Introduce Hydrogen (H₂) (Balloon or Parr Shaker) C->D E 5. Stir at Room Temperature (Monitor by TLC/LC-MS) D->E F 6. Filter through Celite (Removes Pd/C catalyst) E->F G 7. Concentrate Filtrate in Vacuo (Removes solvent) F->G H 8. Isolate Pure this compound G->H

Figure 2: Experimental Workflow for the Synthesis of this compound

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-nitro-2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). The reaction should be conducted in a flask appropriate for hydrogenation.

  • Hydrogenation: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. This can be achieved using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenation apparatus for larger scales.

  • Reaction Execution: The mixture is stirred vigorously at room temperature under a hydrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting nitro compound is fully consumed (typically 4-12 hours).

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with a small amount of the reaction solvent. The combined filtrate is then concentrated under reduced pressure to yield the crude this compound.

  • Purification: The product is often of high purity after this procedure. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Core Principles of Reactivity

The chemical behavior of this compound is dictated by the interplay of its three functional groups:

  • The Trifluoromethyl Group (–CF₃): As a powerful electron-withdrawing group, it deactivates the aromatic ring towards electrophilic aromatic substitution. Its presence significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.

  • The Amino (–NH₂) and Hydroxyl (–OH) Groups: Both are strong activating, ortho-, para-directing groups for electrophilic substitution. They are also nucleophilic centers, with the amino group being the primary site for reactions like acylation, alkylation, and diazotization.

  • Synergistic Effects: The molecule's overall reactivity is a balance of these competing electronic effects. For instance, while the –CF₃ group deactivates the ring, the potent activation by the –NH₂ and –OH groups can still allow for selective electrophilic substitutions at the positions ortho to them (C3 and C5). The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing –CF₃ group in the ortho position.

Section 4: Applications in Drug Discovery and Advanced Synthesis

The utility of this compound stems directly from the advantageous properties imparted by the trifluoromethyl group, which is a well-established bioisostere for other groups and a modulator of metabolic stability.[1]

A Strategic Building Block in Medicinal Chemistry

The incorporation of a trifluoromethyl group into a drug candidate is a proven strategy to enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] It also tends to increase lipophilicity, which can improve membrane permeability and oral bioavailability. This compound serves as an ideal starting material for multi-step syntheses, providing a handle for building molecular complexity through its reactive amino and hydroxyl groups. It is a precursor for classes of molecules investigated in:

  • Oncology Research[11]

  • Cardiovascular Therapeutics[11]

  • Central Nervous System (CNS) Drug Development[11]

Case Insight: Relevance to Sorafenib Manufacturing

A critical insight into the industrial relevance of this molecule is its identification as a known impurity related to Sorafenib ("Sorafenib tosylate Impurity 48").[2] Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The presence of this compound as a process-related impurity or degradation product underscores its structural proximity to key intermediates in the synthesis of this important oncology drug. This connection highlights its importance not only as a synthetic precursor but also as an analytical standard for quality control in pharmaceutical manufacturing.

Section 5: Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

Hazard Profile
  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3]

  • Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Incompatibilities: Incompatible with strong oxidizing agents and acid chlorides.

Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound is sensitive to moisture and light and may discolor upon exposure.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. All waste must be handled by an accredited waste disposal contractor.[3]

References

  • ExportersIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol.
  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • BenchChem. (2025). Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol. PubChem Compound Summary.
  • ResearchGate. (n.d.). Possible mechanism for the reaction o‐aminophenols with BTP.
  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. PubMed Central.
  • EASTFINE. (2025, April 21). The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing.
  • National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. PubMed Central.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenol. PubChem Compound Summary.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232).
  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
  • Rodrigues, T., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-(trifluoromethoxy)phenol. PubChem Compound Summary.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ACS Omega. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals.

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The Strategic deployment of 4-Amino-2-(trifluoromethyl)phenol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorination in Medicinal Chemistry

The deliberate incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group holds a position of particular significance. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its biological target.[2][3]

This technical guide focuses on 4-Amino-2-(trifluoromethyl)phenol (CAS No. 1535-76-8) , a versatile and highly valuable building block in the synthesis of complex pharmaceutical agents.[4] Its unique trifunctionalized aromatic core, featuring a nucleophilic amino group, a reactive phenolic hydroxyl, and the strategically positioned trifluoromethyl group, makes it an ideal starting point for the construction of diverse molecular architectures. This guide will provide an in-depth exploration of its synthesis, key chemical transformations, and its application in the development of targeted therapeutics, with a particular focus on the multi-kinase inhibitor, Sorafenib.

Physicochemical Properties and Handling

This compound is an off-white to pale yellow crystalline solid.[5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1535-76-8[4]
Molecular Formula C₇H₆F₃NO[4]
Molecular Weight 177.13 g/mol [4]
Melting Point 59-62 °C[5]
Density 1.44 g/cm³[5]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO)[5]
pKa (Phenolic OH) Estimated to be lower than phenol (~9.9) due to the electron-withdrawing CF₃ group.[6]N/A

Handling and Storage: this compound is stable under recommended storage conditions but is sensitive to moisture and light and may discolor upon exposure.[5] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Standard personal protective equipment, including gloves and safety goggles, should be worn during handling, as the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[5]

Synthesis of this compound: A Standardized Protocol

The most common and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. This two-step process, starting from a readily available precursor, is outlined below.

Step 1: Nitration of 2-Chlorobenzotrifluoride

While various methods exist for the synthesis of the nitrophenol precursor, a common route involves the nitration of 2-chlorobenzotrifluoride followed by hydrolysis.

Step 2: Catalytic Hydrogenation of 4-Nitro-2-(trifluoromethyl)phenol

The reduction of the nitro group to an amine is a critical step and is most efficiently achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize this compound via the reduction of 4-nitro-2-(trifluoromethyl)phenol.

Materials:

  • 4-nitro-2-(trifluoromethyl)phenol

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

  • Celite® or other filtration aid

  • Standard hydrogenation apparatus (e.g., Parr shaker) or a flask with a balloon of hydrogen

Procedure:

  • In a suitable hydrogenation vessel, dissolve or suspend 4-nitro-2-(trifluoromethyl)phenol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reaction vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psig) or maintain a positive pressure with a hydrogen-filled balloon.[7]

  • Agitate the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) if necessary.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[8][9]

  • Solvent: Ethanol and ethyl acetate are excellent solvents for this reaction as they are relatively inert and can dissolve both the starting material and the product.

  • Hydrogen Source: Pressurized hydrogen gas or a hydrogen balloon provides the necessary reducing agent for the reaction. The pressure can influence the reaction rate.

Key Chemical Transformations and Applications

The bifunctional nature of this compound, with its nucleophilic amino and phenolic hydroxyl groups, allows for a wide range of chemical transformations. This section will detail two of the most critical reactions in the context of drug discovery: N-acylation/amidation and O-alkylation.

N-Acylation and Urea Formation

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides to form amides, or reacts with isocyanates to form ureas. This transformation is fundamental to the synthesis of many kinase inhibitors.

Experimental Protocol: N-Acylation with Acetic Anhydride (Amide Formation)

Objective: To synthesize N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • A suitable solvent (e.g., water, tetrahydrofuran, or solvent-free)

  • Ether (for crystallization)

Procedure:

  • In a round-bottomed flask, combine this compound (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature. The reaction can be performed solvent-free or in a solvent like water.[10]

  • Monitor the reaction by TLC. The reaction is typically rapid, often completing within minutes.[10]

  • Upon completion, dissolve the reaction mixture in a minimal amount of a suitable solvent like ether.

  • Allow the solution to stand at room temperature to induce crystallization of the product.

  • Collect the crystalline product by filtration and wash with cold ether.

  • Dry the product under vacuum.

Causality Behind Experimental Choices:

  • Reagents: Acetic anhydride is a readily available and highly reactive acylating agent. The reaction often proceeds efficiently without the need for a catalyst.[10]

  • Solvent: The reaction can be performed under green chemistry conditions, either solvent-free or in water, highlighting its efficiency and environmental friendliness.[10]

O-Alkylation (Williamson Ether Synthesis)

The phenolic hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis to form an aryl ether. This is a crucial step in the synthesis of diaryl ether-containing drugs.

Experimental Protocol: O-Alkylation with an Alkyl Halide

Objective: To synthesize a diaryl ether derivative of this compound.

Materials:

  • This compound

  • An appropriate alkyl or aryl halide (e.g., 4-chloropyridine derivative)

  • A suitable base (e.g., potassium tert-butoxide, potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq) and the chosen base (e.g., potassium tert-butoxide, 1.1 eq).

  • Add anhydrous DMF to the flask and stir the mixture until the phenol is fully deprotonated to form the phenoxide.

  • Add the alkyl or aryl halide (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 80-100 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

  • Base: A strong base like potassium tert-butoxide is often required to deprotonate the phenol, especially if the alkyl halide is not highly reactive.

  • Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophilic phenoxide anion relatively free to react.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent oxidation of the phenoxide and other side reactions.

Case Study: this compound in the Synthesis of Sorafenib

Sorafenib (Nexavar®) is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[4] Its structure features a diaryl urea moiety, and this compound is a key precursor to one of the aromatic rings of this critical pharmacophore.

The synthesis of Sorafenib showcases the utility of this compound in a multi-step drug synthesis. A key step involves the reaction of an isocyanate with an amine to form the urea linkage. While Sorafenib itself is synthesized from 4-aminophenol, its analogues often utilize derivatives of this compound to probe structure-activity relationships.[4][11]

Structure-Activity Relationship (SAR) Insights

The diaryl urea motif is a well-established pharmacophore for kinase inhibition. SAR studies on Sorafenib and its analogues have revealed the importance of the substituents on both aryl rings for biological activity.

  • The Trifluoromethyl Group: The CF₃ group on the terminal phenyl ring of Sorafenib is crucial for its potent inhibitory activity against Raf kinases.[4] It is believed to occupy a hydrophobic pocket in the enzyme's active site, enhancing binding affinity.

  • The Urea Linkage: The urea moiety acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase.[12]

  • Substitutions on the Phenolic Ring: Modifications to the phenolic portion of the molecule can significantly impact potency and selectivity. The use of this compound as a building block allows for the introduction of the CF₃ group at a different position, enabling the exploration of new regions of chemical space and potentially leading to inhibitors with altered kinase selectivity profiles.

SAR_Urea_Derivatives

Conclusion

This compound is a powerful and versatile building block in drug discovery. Its unique combination of reactive functional groups and the strategically placed trifluoromethyl group provides medicinal chemists with a valuable tool for the synthesis of complex and potent therapeutic agents. The ability to readily undergo N-acylation/urea formation and O-alkylation makes it a key intermediate in the construction of a wide range of pharmacophores, most notably the diaryl urea motif found in numerous kinase inhibitors. As the demand for novel, targeted therapies continues to grow, the strategic deployment of building blocks like this compound will undoubtedly play a crucial role in the future of pharmaceutical research and development.

References

  • Gojmerac, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(11), 13334-13354.
  • Zhang, Y., et al. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(70), 40223-40237.
  • Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(7), 1845-1893.
  • Wang, L., et al. (2015). Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. MedChemComm, 6(8), 1479-1485.
  • Prokhorov, A. M., et al. (2018). The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. Acta Naturae, 10(2), 70-78.
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  • Mekhalfia, A., & Boukhris, S. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2005.
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A Technical Guide to the Amino Group Reactivity of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-(trifluoromethyl)phenol is a critical building block in modern medicinal and materials chemistry.[1][2] Its synthetic utility is largely dictated by the reactivity of its primary amino group, which is intricately modulated by the electronic and steric interplay of the adjacent trifluoromethyl and para-hydroxyl substituents. This guide provides an in-depth analysis of the amino group's reactivity, explaining the causal mechanisms behind its behavior in key synthetic transformations. We will explore foundational reactions such as N-acylation and diazotization, offering detailed, field-tested protocols and discussing the scientific rationale for methodological choices.

The Electronic and Steric Landscape of the Molecule

The reactivity of the amino group (-NH₂) in this compound is not straightforward. Its nucleophilicity is a product of competing electronic effects from the other ring substituents: the hydroxyl (-OH) group and the trifluoromethyl (-CF₃) group.

  • Hydroxyl (-OH) Group: Located para to the amine, the -OH group is a strong activating group. Through resonance, it donates electron density to the aromatic ring, particularly at the ortho and para positions. This effect increases the electron density on the nitrogen atom of the amino group, enhancing its nucleophilicity.

  • Trifluoromethyl (-CF₃) Group: The -CF₃ group, positioned ortho to the amine, is one of the most powerful electron-withdrawing groups used in organic chemistry.[3] It exerts a strong negative inductive effect (-I), pulling electron density away from the ring and, consequently, from the amino group. This deactivating effect significantly reduces the nucleophilicity of the amine.

  • Steric Hindrance: The bulky -CF₃ group also presents significant steric hindrance around the adjacent amino group.[4][5] This "ortho effect" can impede the approach of electrophiles, slowing down reaction rates compared to unhindered anilines.[4][6]

The net result is a finely balanced reactivity. The amine is less nucleophilic than in 4-aminophenol but more reactive than in anilines bearing only strong deactivating groups. Understanding this balance is key to designing successful synthetic strategies.

Caption: Electronic and steric influences on the amino group.

Key Reactions of the Amino Group

The moderated reactivity of the amino group in this compound allows for a range of selective transformations crucial for building complex pharmaceutical and agrochemical molecules.[2][7]

N-Acylation for Amide Synthesis

The formation of an N-aryl amide bond is one of the most fundamental reactions of this compound.[8][9] This transformation is often used as a protecting strategy to moderate the activating effect of the amino group before performing other reactions on the aromatic ring, such as nitration or bromination.[10][11]

Mechanism and Rationale: The reaction proceeds via nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The electron-withdrawing -CF₃ group slows this reaction compared to simpler anilines, often necessitating the use of a base to catalyze the reaction and neutralize the acidic byproduct (e.g., HCl).

Experimental Protocol: Synthesis of N-(4-hydroxy-3-(trifluoromethyl)phenyl)acetamide

  • Setup: In a fume hood, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 eq).

    • Causality: The base is crucial. It deprotonates the ammonium intermediate that forms, regenerating the neutral, nucleophilic amine. It also scavenges the HCl produced when using an acyl chloride, preventing it from protonating the starting amine and shutting down the reaction.

  • Acylating Agent: Cool the mixture in an ice bath (0-5 °C). Slowly add the acylating agent, such as acetyl chloride (1.1 eq), dropwise.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents overheating and potential side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute HCl (to remove excess base), then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

ParameterConditionRationale
Solvent Dichloromethane (DCM)Aprotic, inert, and effectively dissolves reactants.
Base Pyridine (1.2 eq)Acts as a nucleophilic catalyst and acid scavenger.
Temperature 0 °C to Room Temp.Controls exothermicity and minimizes side reactions.
Monitoring TLC (e.g., 1:1 Hexanes:EtOAc)Ensures reaction completion before workup.
Diazotization and Sandmeyer Reactions

Diazotization converts the primary amino group into a highly versatile diazonium salt intermediate.[12][13] This intermediate is typically not isolated and is immediately used for subsequent transformations, most notably the Sandmeyer reaction, to introduce a wide variety of substituents (halides, cyano, etc.).[14][15][16]

Mechanism and Rationale: The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like HCl) at low temperatures (0-5 °C).[17][18] The resulting diazonium salt is an excellent leaving group (N₂) that can be displaced by various nucleophiles, often with the aid of a copper(I) catalyst in the Sandmeyer reaction.[14]

Diazotization_Sandmeyer_Workflow A This compound B Add NaNO2 + HCl (0-5 °C) A->B  Diazotization   C In Situ Diazonium Salt [Ar-N₂]⁺Cl⁻ B->C  Formation   D Add CuX (e.g., CuCl, CuBr, CuCN) C->D  Sandmeyer Reaction   E Final Product (e.g., 4-Chloro-2-(trifluoromethyl)phenol) D->E  Substitution  

Caption: Workflow for a Diazotization-Sandmeyer reaction sequence.

Experimental Protocol: Sandmeyer Chlorination

  • Diazotization:

    • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water. Cool the slurry to 0-5 °C in an ice-salt bath.

    • Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing, particularly to the corresponding phenol.[18]

    • Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the amine slurry, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C. The formation of a clear solution may indicate the reaction is complete. A starch-iodide paper test can confirm a slight excess of nitrous acid.[17]

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated HCl. Cool this solution to 0 °C.

    • Causality: The Cu(I) salt is the catalyst that facilitates the single-electron transfer mechanism characteristic of the Sandmeyer reaction, leading to the formation of an aryl radical and displacement of N₂ gas.[14]

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous bubbling (N₂ evolution) should be observed.

    • Causality: The addition must be controlled to manage the rate of nitrogen gas evolution and prevent excessive foaming.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Workup and Purification: Cool the reaction mixture and extract the product with an organic solvent like ether or ethyl acetate. Wash the organic extracts, dry, and purify by distillation or chromatography to yield 4-chloro-2-(trifluoromethyl)phenol.

Applications in Drug Development

The ability to selectively functionalize the amino group of this compound is paramount in medicinal chemistry. The trifluoromethyl group is a highly sought-after moiety in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity.[7][19][20] For example, derivatives of this scaffold are used in the synthesis of:

  • Kinase Inhibitors: The amide derivatives can serve as key intermediates for complex molecules targeting protein kinases in oncology.

  • Agrochemicals: The introduction of different functional groups via Sandmeyer reactions can lead to potent herbicides and fungicides.

  • CNS-Targeted Therapies: The unique electronic profile of the molecule is leveraged in compounds designed to treat neurological conditions.[2]

Conclusion

The amino group of this compound possesses a nuanced reactivity profile governed by the competing electronic effects and steric hindrance of its neighboring substituents. While the strong electron-withdrawing trifluoromethyl group deactivates the amine and poses a steric challenge, this is partially offset by the electron-donating hydroxyl group. This balance allows for controlled and selective transformations, particularly N-acylation and diazotization, which are workhorse reactions for building complex, high-value molecules. A thorough understanding of the principles outlined in this guide enables researchers to harness the full synthetic potential of this important chemical intermediate.

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Introduction: The Strategic Role of the Trifluoromethyl Group in Modulating Phenolic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Trifluoromethyl Group's Influence on Phenol Reactivity: A Mechanistic and Application-Focused Analysis for Drug Development

The incorporation of the trifluoromethyl (CF3) group into phenolic scaffolds is a pivotal strategy in modern medicinal chemistry.[1][2] As a functional group, it is prized for its profound ability to alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, lipophilicity, and binding affinity for biological targets.[1][3][4] These modifications are not trivial tweaks but fundamental shifts in molecular behavior that can transform a moderately active compound into a potent therapeutic agent.[5]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a surface-level description. It delves into the core electronic principles governing the CF3 group's influence and provides a causal explanation for its effects on the reactivity of phenol's two primary functional sites: the hydroxyl group and the aromatic ring. We will explore the mechanistic underpinnings of these changes, present quantitative data, detail validated experimental protocols, and contextualize this knowledge within the pragmatic landscape of drug discovery.

The Electronic Signature of the Trifluoromethyl Group

To understand the reactivity of trifluoromethylated phenols, one must first appreciate the unique electronic nature of the CF3 group. It is one of the most powerful electron-withdrawing groups used in organic chemistry, an effect that stems from the high electronegativity of the three fluorine atoms.[6][7] This property dictates its influence on the adjacent phenol moiety.

  • Inductive Effect (-I): The primary mode of electron withdrawal is a strong negative inductive effect. The fluorine atoms pull electron density through the sigma (σ) bonds, making the attached carbon atom highly electrophilic. This effect is propagated through the C-C bond to the aromatic ring, reducing the ring's overall electron density.[6][8]

  • Lack of Resonance: Unlike a nitro group (-NO2), which withdraws electrons through both induction and resonance, the CF3 group has no low-lying empty orbitals to accept π-electron density from the ring. Its effect is almost purely inductive. This distinction is critical for understanding its influence on acidity and electrophilic substitution patterns.[9]

This potent electron withdrawal deactivates the aromatic ring towards electrophilic attack and significantly increases the acidity of the phenolic proton.[3][8]

G cluster_phenol Trifluoromethylphenol cluster_effects Consequences of Electronic Effects PhenolRing Aromatic Ring Acidity Increased Acidity (Lower pKa) of Hydroxyl Group PhenolRing->Acidity RingReactivity Decreased Ring Electron Density (Deactivation to Electrophiles) PhenolRing->RingReactivity CF3 CF₃ CF3->PhenolRing Strong Inductive Electron Withdrawal (-I) OH OH OH->PhenolRing Resonance Electron Donation (+R)

Caption: Electronic influence of the CF3 group on the phenol scaffold.

Impact on Hydroxyl Group Reactivity: Acidity and Nucleophilicity

The most immediate consequence of CF3 substitution is a dramatic increase in the acidity of the phenolic hydroxyl group.

Enhanced Acidity (Lower pKa)

Phenol itself is weakly acidic, with a pKa of approximately 10.0.[9] The introduction of a CF3 group significantly lowers this value, making the compound a much stronger acid. This is because the electron-withdrawing CF3 group stabilizes the resulting phenoxide conjugate base by delocalizing the negative charge.[8][10] The position of the substituent matters, with the effect being strongest when the group is ortho to the hydroxyl group due to proximity.

Data Presentation: Comparative pKa Values

CompoundpKa ValueRationale for Acidity
Phenol~10.0[9]Baseline acidity.
2-(Trifluoromethyl)phenol~7.98[8]Strongest inductive effect due to proximity of CF3 to the OH group, providing maximal stabilization of the phenoxide.
4-(Trifluoromethyl)phenol~8.48 - 9.39[8][9]Strong inductive effect stabilizes the phenoxide. The effect is transmitted effectively through the para position.
3-(Trifluoromethyl)phenol~8.83 - 9.08[8][11]Inductive effect is less pronounced at the meta position, resulting in the least acidic of the three isomers.
3,5-Bis(trifluoromethyl)phenol~8.03[11]Additive electron-withdrawing effects of two CF3 groups lead to very high acidity.[12]
Modulated Nucleophilicity of the Phenoxide

There is an inverse relationship between the stability of the phenoxide ion and its nucleophilicity. Because the trifluoromethylphenoxide ion is significantly more stable (less basic) than the simple phenoxide ion, it is also less nucleophilic.[8]

This has critical implications for reactions where the phenoxide acts as a nucleophile, such as in the Williamson ether synthesis or other O-alkylation/O-arylation reactions. The expected order of nucleophilicity for the isomeric phenoxides is: 3- > 4- > 2- .[8] This means that while it is easier to deprotonate a trifluoromethylphenol, the resulting anion is less reactive, potentially requiring harsher reaction conditions (e.g., stronger electrophiles, higher temperatures) to achieve desired O-functionalization.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution

Phenol is highly activated towards electrophilic aromatic substitution (EAS), with the hydroxyl group being a powerful ortho, para-director.[13] The CF3 group is strongly deactivating and a meta-director. In trifluoromethylphenols, these two opposing effects dictate the reactivity and regioselectivity of EAS reactions.

  • Overall Deactivation: The potent electron-withdrawing nature of the CF3 group reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to phenol.[3] Reactions often require stronger reagents or catalysts.

  • Regioselectivity: The outcome is a contest between the directing groups. The -OH group is one of the strongest activating and ortho, para-directing groups. In nearly all cases, its directing effect dominates. Electrophilic attack will occur at the positions ortho or para to the hydroxyl group and avoid the positions meta to it. For example, electrophilic trifluoromethylthiolation of various phenols occurs exclusively at the para position if available; if the para position is blocked, substitution occurs at an ortho position.[14][15]

G cluster_directing Directing Influences start 4-(Trifluoromethyl)phenol reagent Electrophile (E⁺) e.g., Br₂, HNO₃ start->reagent outcome Major Product: Substitution Ortho to OH reagent->outcome OH group directing effect dominates over CF₃ deactivating effect minor_outcome Other isomers (minor) reagent->minor_outcome oh_director OH Group (Strong o,p-Director) oh_director->outcome cf3_director CF₃ Group (Strong m-Director) cf3_director->outcome

Caption: Regioselectivity in electrophilic substitution of 4-(trifluoromethyl)phenol.

Experimental Protocol: Electrophilic Nitration of 4-(Trifluoromethyl)phenol

This protocol describes a representative EAS reaction. The strong deactivation by the CF3 group necessitates the use of a potent nitrating system. This procedure is adapted from principles described for the functionalization of deactivated phenols.[15]

Objective: To synthesize 4-(Trifluoromethyl)-2-nitrophenol.

Materials:

  • 4-(Trifluoromethyl)phenol

  • Nitric Acid (HNO3, 70%)

  • Sulfuric Acid (H2SO4, 98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4-(Trifluoromethyl)phenol in a minimal amount of dichloromethane. Place the flask in an ice bath and allow it to cool to 0°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add 1.1 eq of nitric acid to 2.0 eq of sulfuric acid at 0°C. Causality Note: The H2SO4 protonates HNO3 to generate the highly electrophilic nitronium ion (NO2+), which is necessary to overcome the ring's deactivation.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of the phenol over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly pour the reaction mixture over crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with water, saturated NaHCO3 solution (to neutralize residual acid), and brine. Self-Validation: The bicarbonate wash is crucial; effervescence indicates successful acid neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the pure 4-(Trifluoromethyl)-2-nitrophenol.

Oxidation Reactivity

Trifluoromethylphenols are susceptible to oxidation, and their reactivity can be influenced by factors like pH. Studies on the oxidation of trifluoromethylphenols by singlet molecular oxygen (O2(1Δg)) have shown that the phenoxide ions are significantly more reactive than the neutral phenols.[16][17] The rate constants for quenching O2(1Δg) by trifluoromethylphenoxide ions are in the range of 1.2 × 10⁸ to 3.6 × 10⁸ M⁻¹ s⁻¹, indicating high susceptibility to photo-oxidation, particularly in aqueous environments.[16][18][19] The reaction can proceed through a charge-transfer mechanism, leading to products such as 2-Trifluoromethyl-1,4-benzoquinone.[16][17][18]

Synthesis and Functionalization Strategies

The unique properties of trifluoromethylphenols make them highly valuable building blocks, but their synthesis and further functionalization require specific strategies.

Synthesis of Trifluoromethylphenols

Direct trifluoromethylation of phenols can be challenging, often requiring harsh conditions and suffering from poor regioselectivity.[20] More reliable methods often involve synthesizing a precursor that is later converted to the phenol or introducing the CF3 group to a pre-functionalized ring. One method involves the reaction of quinones with a trifluoromethyl source followed by a dissolving metal reduction to yield the (trifluoromethyl)phenol.[21]

O-Functionalization: Synthesis of Aryl Trifluoromethyl Ethers

Aryl trifluoromethyl ethers (ArOCF3) are of immense interest in pharmaceuticals and agrochemicals.[22][23][24] Direct O-trifluoromethylation of phenols is difficult. A robust and increasingly common two-step procedure involves:

  • Xanthate Formation: The phenol is first converted to an aryl xanthate.

  • Trifluoromethylation: The xanthate is then converted to the trifluoromethyl ether under mild conditions.[22][24][25][26]

This sequential xanthalation/O-trifluoromethylation approach is compatible with a wide range of functional groups and heterocyclic systems, making it a versatile tool.[22][24][26]

G Phenol Ar-OH (Starting Phenol) Xanthate Ar-O-C(=S)SMe (Aryl Xanthate Intermediate) Phenol->Xanthate Step 1: Xanthate Formation (e.g., with Imidazolium methylthiocarbonothioyl salt) Ether Ar-OCF₃ (Aryl Trifluoromethyl Ether) Xanthate->Ether Step 2: O-Trifluoromethylation (Mild Conditions)

Caption: Two-step workflow for the synthesis of aryl trifluoromethyl ethers.

Conclusion: Implications for Drug Design and Development

The trifluoromethyl group is far more than an inert substituent; it is a powerful modulator of phenol reactivity that provides medicinal chemists with a versatile tool for molecular optimization.

  • Tuning Acidity and Hydrogen Bonding: The ability to precisely tune the pKa of a phenolic hydroxyl group can enhance binding interactions with biological targets, particularly enzymes or receptors where proton transfer or hydrogen bonding is key.[1][12]

  • Enhancing Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[3] Attaching a CF3 group to an aromatic ring can block sites of metabolic oxidation, increasing a drug's half-life and bioavailability.[3][4]

  • Modulating Lipophilicity and Permeability: The CF3 group significantly increases lipophilicity (Hansch π = +0.88), which can facilitate passage through cellular membranes and influence drug-receptor interactions.[3][4] This is a critical parameter for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

By understanding the fundamental electronic effects of the CF3 group, researchers can rationally design phenolic compounds with tailored reactivity, improved pharmacokinetic properties, and enhanced biological activity, ultimately accelerating the development of next-generation therapeutics.[5][27]

References

  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Organic Letters, 21(24), 10139–10143.
  • Hartwig Group. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. University of California, Berkeley.
  • Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship, University of California.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors. Environmental Organic Chemistry.
  • Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Patrick, T. B., & Schield, J. A. (1988). A New Method for Synthesis of Trifluoromethyl-Substituted Phenols and Anilines. The Journal of Organic Chemistry, 53(22), 5093-5098.
  • Milanesio, M. E., et al. (2006). Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals. Photochemical & Photobiological Sciences, 5(2), 190-196.
  • Nishikata, T., et al. (2025). Practical Path to Multiple Trifluoromethylation of Phenols. ChemistryViews.
  • S. E. Sahn, et al. (2020). Selection of Hammett constant σ+ values for selected functional groups. ResearchGate.
  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. ResearchGate.
  • Mykhailiuk, P. K. (2020). Experimental Hammett parameters of CF3-cyclopropane and CF3-cyclobutane substituents. ResearchGate.
  • Milanesio, M. E., et al. (2006). Kinetic study of the oxidation of phenolic derivatives of α,α,α-trifluorotoluene by singlet molecular oxygen [O2(1Δg)] and hydrogen phosphate radicals. Sedici UNLP.
  • Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To Protect. AIR Unimi.
  • Wikipedia contributors. (n.d.). Phenol. Wikipedia.
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  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.
  • Chegg. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Chegg.com.
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  • D. A. Vicic, et al. (2018). Hammett substituent constants for ‐C6F5, ‐CF3, and 2,4,6‐triphenylpyridinium substituents. ResearchGate.
  • Ample Organics. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
  • Prakash, G. K. S., & Mathew, T. (2010). Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Pure Portal Site.
  • Beier, P., et al. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing.
  • Milanesio, M. E., et al. (2006). Kinetic study of the oxidation of phenolic derivatives of alpha,alpha,alpha-trifluorotoluene by singlet molecular oxygen [O2(1delta(g)) and hydrogen phosphate radicals. ResearchGate.
  • Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. eScholarship.org.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Tang, X., & Zhang, X. (2016). O-Trifluoromethylation of Phenols: Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. ResearchGate.
  • CONICET. (n.d.). Kinetic study of the oxidation of phenolic derivatives of Alfa,Alfa,Alfa- trifluorotoluene by singlet molecular oxygen [O2(1 g)] and hydrogen phosphate radicals. CONICET Digital.
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4-Amino-2-(trifluoromethyl)phenol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-Amino-2-(trifluoromethyl)phenol

A Comprehensive Guide for Laboratory Professionals

Introduction: The Significance of this compound in Modern Synthesis

This compound is a crucial building block in the synthesis of pharmaceuticals and specialty chemicals.[1] Its unique molecular structure, featuring an amine, a hydroxyl, and a trifluoromethyl group, offers versatile reactivity for creating complex molecules.[1][2][3] The presence of the trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of target compounds, making it a valuable moiety in drug design.[2]

This guide provides a detailed overview of the safety and handling protocols necessary for the responsible use of this compound in a laboratory setting. Adherence to these guidelines is paramount to ensure the safety of researchers and the integrity of experimental outcomes.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as an irritant and can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Signal Word: Warning[4]

Pictogram: GHS07 (Exclamation Mark)[4]

The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[5] Ingestion is also a potential route of exposure.[5] It is crucial to handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[5][6]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety

A combination of engineering controls and appropriate personal protective equipment (PPE) is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.[5][6]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of the chemical.[5][7]

  • Eyewash Stations and Safety Showers: ANSI-approved eyewash stations and safety showers must be readily accessible within a 10-second travel time from the work area.[5][8][9][10] All personnel should be familiar with their location and operation.[8]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE are critical to prevent direct contact with this compound.[11]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.[1][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[11][12]
Skin and Body Protection A flame-resistant lab coat and appropriate protective clothing.Minimizes the risk of skin exposure.[11]
Respiratory Protection A NIOSH-approved respirator may be necessary for certain operations.Provides protection against inhalation if engineering controls are insufficient.[5]

Diagram: Hierarchy of Controls

The following diagram illustrates the hierarchy of controls, from most to least effective, for managing exposure to hazardous chemicals.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing chemical exposure.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining the stability of this compound and preventing accidental exposure.

Handling Procedures
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[7][12]

  • Grounding: For larger quantities, use spark-proof tools and explosion-proof equipment, and take precautionary measures against static discharges.[13]

  • Incompatible Materials: Keep the compound away from strong oxidizing agents and acid chlorides.[6][14]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[6][14]

Storage Requirements
  • Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][7]

  • Environmental Conditions: Protect from moisture, light, and air.[1][6][8][14] The compound is hygroscopic and sensitive to light and air.[6][14]

  • Temperature: Store at room temperature, unless otherwise specified by the supplier.[15]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to mitigate harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Seek immediate medical attention.[5][14]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][14] Seek immediate medical attention.[5][14] For significant exposures, some protocols for phenol exposure recommend wiping the area with polyethylene glycol (PEG) 300 or 400.[8][9]
Inhalation Move the victim to fresh air.[5][14] If not breathing, give artificial respiration.[5][14] Seek immediate medical attention.[5][14]
Ingestion Do NOT induce vomiting.[16] Rinse mouth with water.[14][16] Seek immediate medical attention.[5][14]
Spill and Leak Response
  • Small Spills: For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[5][7] Avoid creating dust.[7][12]

  • Large Spills: In the case of a large spill, evacuate the area immediately and contact the institution's emergency response team.[11]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][16]

  • Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and hydrogen fluoride.[14][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][16]

Diagram: Emergency Response Workflow

EmergencyResponse cluster_workflow Emergency Response for this compound Exposure Start Exposure Incident Assess Assess the Situation (Nature and Extent of Exposure) Start->Assess Evacuate Evacuate Immediate Area (If Necessary) Assess->Evacuate FirstAid Administer First Aid (Follow Specific Protocols) Assess->FirstAid Evacuate->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Notify Notify Supervisor and EHS SeekMedical->Notify Spill Contain and Clean Spill (If Trained and Safe to Do So) Notify->Spill Report Document and Report Incident Spill->Report End End of Response Report->End

Caption: Workflow for responding to an exposure incident.

Disposal Considerations

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[14] It should be treated as hazardous waste and collected in a properly labeled, sealed container.[8] Do not dispose of this chemical down the drain.[12]

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research setting is contingent upon a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating the principles of the hierarchy of controls, utilizing proper personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical intermediate. A proactive approach to safety is not merely a set of procedures but a foundational element of scientific excellence.

References

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  • Angene Chemical. (2024, December 7). Safety Data Sheet: 2-(Trifluoromethyl)phenol.
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  • Yale Environmental Health & Safety. (2022, June). Standard Operating Procedure: Phenol.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2015, April 24). Phenol, 4-amino-2-[[(2-hydroxyethyl)amino]methyl]- and its dihydrochloride: Human health tier II assessment.
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  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Phenol.
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Spectroscopic data for 4-Amino-2-(trifluoromethyl)phenol (NMR, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-2-(trifluoromethyl)phenol

Introduction: The Structural Blueprint of a Key Intermediate

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—possessing an amine, a hydroxyl group, and an electron-withdrawing trifluoromethyl group—makes it a versatile building block for the synthesis of complex pharmaceutical agents and functional polymers. Accurate and unambiguous structural verification is paramount for any application, ensuring purity, identity, and batch-to-batch consistency.

This guide serves as a technical deep-dive into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As a senior application scientist, my focus is not merely on presenting data but on elucidating the why—the underlying principles that dictate the spectral output. We will explore how the interplay of functional groups on the aromatic ring gives rise to a unique spectroscopic fingerprint, providing researchers with the tools for confident structural confirmation.

Molecular Structure and Spectroscopic Correlation

To interpret spectroscopic data, one must first understand the molecule's electronic and structural landscape. The benzene ring is substituted with three groups possessing distinct electronic properties:

  • -OH (Hydroxyl): A strong activating, ortho, para-directing group due to resonance donation.

  • -NH₂ (Amino): Another strong activating, ortho, para-directing group.

  • -CF₃ (Trifluoromethyl): A powerful deactivating, meta-directing group due to its strong inductive electron-withdrawing effect.

The relative positions of these groups create a specific environment for each proton and carbon atom, which is directly reported by NMR spectroscopy.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, using a solvent like DMSO-d₆ is often preferred over CDCl₃ due to the compound's polarity and the desire to observe the exchangeable protons of the -OH and -NH₂ groups.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The choice of DMSO-d₆ is strategic; its high boiling point and ability to form hydrogen bonds allow for the observation of labile -OH and -NH₂ protons as distinct, albeit sometimes broad, signals.[1]

  • Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is critical.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 2 seconds to ensure quantitative integration.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Signal AssignmentPredicted Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H-O (Phenol)~9.5 - 10.5Broad Singlet1HThe phenolic proton is acidic and deshielded. Its signal is typically broad due to hydrogen bonding and chemical exchange.
H-3~7.0 - 7.2Doublet (d)1HOrtho to the strong electron-withdrawing CF₃ group, making it the most deshielded aromatic proton. Coupled only to H-5 (meta coupling, J ≈ 2-3 Hz).
H-5~6.8 - 7.0Doublet of Doublets (dd)1HOrtho to the electron-donating NH₂ group and meta to both OH and CF₃. Coupled to H-6 (ortho coupling, J ≈ 8-9 Hz) and H-3 (meta coupling, J ≈ 2-3 Hz).
H-6~6.6 - 6.8Doublet (d)1HOrtho to the strongly electron-donating OH group and meta to NH₂. This proton is the most shielded. Coupled only to H-5 (ortho coupling, J ≈ 8-9 Hz).
H₂-N (Amine)~4.5 - 5.5Broad Singlet2HAmino protons are also exchangeable and engage in hydrogen bonding, leading to a broad signal at a variable chemical shift.
¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments and provides insight into their hybridization and electronic state.

The most striking feature in the ¹³C NMR spectrum will be the coupling between carbon and fluorine atoms.

Signal AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Rationale
C-4~145 - 150SingletAttached to the amino group, this carbon is shielded relative to C-1 but deshielded by the aromatic system.
C-1~140 - 145SingletAttached to the hydroxyl group, this carbon is significantly deshielded.
CF₃ ~123 - 127 Quartet (q, ¹JCF ≈ 270 Hz) The carbon of the trifluoromethyl group itself shows a very large one-bond coupling to the three fluorine atoms.[3][4]
C-5~118 - 122SingletAromatic CH carbon.
C-6~115 - 118SingletAromatic CH carbon.
C-3~112 - 115SingletAromatic CH carbon.
C-2 ~118 - 122 Quartet (q, ²JCF ≈ 30-35 Hz) The carbon directly bonded to the CF₃ group is split into a quartet by a two-bond coupling to the three fluorine atoms.[5]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an indispensable, rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its bond vibrations.

The KBr pellet method is a classic and reliable technique for obtaining high-quality IR spectra of solid samples.[6][7]

  • Grinding: Add ~1-2 mg of the sample and ~100-200 mg of dry, IR-grade potassium bromide (KBr) to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes to create a fine, homogeneous powder. This minimizes scattering of the IR beam.[7]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

  • Pellet Inspection: A successful pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

  • Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample chamber should be run first and automatically subtracted.

Caption: Workflow for FT-IR sample preparation using the KBr pellet method.

The IR spectrum of this compound is rich with distinct absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensityInterpretation
3500 - 3200O-H Stretch (H-bonded)Phenol (-OH)Strong, BroadThe broadness of this band is a classic indicator of intermolecular hydrogen bonding, a defining feature of phenols.[8][9]
3450 - 3350 & 3350 - 3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two peaks)The presence of two distinct peaks in this region is definitive proof of a primary (-NH₂) amine.
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)MediumThis bending vibration further confirms the presence of the amino group.
1610 & 1500C=C Stretch (in-ring)Aromatic RingMediumThese absorptions are characteristic of the benzene ring skeleton.
1350 - 1100 C-F Stretch Trifluoromethyl (-CF₃) Very Strong The C-F bond is highly polar, resulting in very strong, sharp absorptions. This region will likely contain multiple intense bands characteristic of the CF₃ group and is a key diagnostic feature.[3]
1280 - 1200C-O StretchPhenol (Aryl-O)StrongThis band corresponds to the stretching of the bond between the aromatic ring and the phenolic oxygen.[10]
900 - 675C-H Bend ("oop")Aromatic RingStrongThe pattern of these out-of-plane bending vibrations can provide information about the substitution pattern on the aromatic ring.

Conclusion: A Definitive Spectroscopic Fingerprint

The combination of NMR and IR spectroscopy provides a robust and comprehensive characterization of this compound. The ¹H NMR spectrum confirms the substitution pattern and the presence of labile protons. The ¹³C NMR, particularly the distinct quartets arising from C-F coupling, unambiguously verifies the presence and position of the trifluoromethyl group. Finally, the IR spectrum provides rapid confirmation of all key functional groups—the hydroxyl, the primary amine, and the trifluoromethyl—through their characteristic vibrational frequencies. Together, these datasets form a unique spectroscopic fingerprint, essential for validating the identity, purity, and quality of this critical chemical intermediate in any research or drug development setting.

References

  • University of the West Indies, St. Augustine, "Sample preparation for FT-IR," Department of Chemistry, Available: [Link]
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The Strategic deployment of 4-Amino-2-(trifluoromethyl)phenol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Trifluoromethyl Group's Enduring Impact on Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has proven to be a transformative approach in the development of novel therapeutics. Among these, the trifluoromethyl (CF₃) group holds a preeminent position. Its unique electronic properties and steric profile can profoundly enhance the pharmacological attributes of a molecule. The potent electron-withdrawing nature of the CF₃ group can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets[1]. These modifications are pivotal in overcoming challenges in drug development, such as poor bioavailability and rapid metabolic degradation. Consequently, trifluoromethylated building blocks are indispensable tools for the medicinal chemist. This guide focuses on a particularly valuable synthon: 4-Amino-2-(trifluoromethyl)phenol. We will explore its intrinsic properties and delve into its vast potential applications in the synthesis of next-generation therapeutic agents.

Physicochemical Properties and Synthetic Versatility of this compound

This compound is an off-white to pale yellow crystalline powder with a molecular weight of 177.13 g/mol .[2] It is sparingly soluble in water but exhibits good solubility in organic solvents like ethanol and DMSO.[2] The molecule's utility in medicinal chemistry stems from the strategic placement of three key functional groups on the benzene ring: a hydroxyl group, an amino group, and a trifluoromethyl group. This arrangement provides a versatile platform for a multitude of chemical transformations, allowing for the construction of diverse molecular scaffolds.

The phenolic hydroxyl group can readily undergo O-alkylation or O-arylation to form ethers, a common linkage in many drug molecules. The amino group is a versatile handle for the formation of amides, sulfonamides, ureas, and for the construction of various heterocyclic systems. The trifluoromethyl group, as previously mentioned, imparts its beneficial properties to the resulting derivatives.

Potential Therapeutic Applications and Supporting Evidence

The strategic positioning of the functional groups in this compound makes it an ideal starting material for the synthesis of compounds targeting a range of therapeutic areas. Below, we explore some of the most promising applications, supported by evidence from structurally related compounds.

Kinase Inhibitors for Oncology

Protein kinases are a critical class of enzymes often dysregulated in cancer, making them prime targets for therapeutic intervention. The 4-aminophenol scaffold is a well-established pharmacophore in the design of kinase inhibitors. The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

While direct synthesis of a marketed drug from this compound is not prominently documented, the potential is strongly suggested by the bioactivity of closely related structures. For instance, a novel series of 4-amino-2-(thio)phenol derivatives have been synthesized and shown to be potent inhibitors of Protein Kinase B (AKT) and ABL tyrosine kinase, with IC₅₀ values of 1.26 μM and 1.50 μM, respectively, for a lead compound.[3] This highlights the potential of the 4-amino-2-substituted phenol scaffold in kinase inhibition.

Furthermore, a patent for the Raf kinase inhibitor, 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, underscores the value of the trifluoromethylphenylamino moiety in targeting this important class of enzymes.

Table 1: Kinase Inhibitory Activity of a 4-amino-2-(thio)phenol Derivative

Kinase TargetIC₅₀ (μM)
AKT1.26
ABL1.50

Data from a study on 4-amino-2-(thio)phenol derivatives, demonstrating the potential of the core scaffold.[3]

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in medicinal chemistry. Derivatives of 4-aminophenol have shown promise in this area.

For example, novel 4-substituted-7-trifluoromethylquinoline derivatives have been synthesized and evaluated as analgesic and anti-inflammatory agents.[4] One of the lead compounds from this series demonstrated anti-inflammatory activity comparable to indomethacin in a carrageenan-induced rat paw edema model.[4] Although not directly synthesized from this compound, this work illustrates the potential of incorporating the trifluoromethylphenylamino scaffold into anti-inflammatory drug candidates.

The synthesis of pyrazole-based anti-inflammatory agents has also been explored, with a potent derivative exhibiting an ED₅₀ of 61.2 mg/kg in an in vivo model.[5] This further supports the utility of trifluoromethyl-containing building blocks in the development of new anti-inflammatory drugs.

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Trifluoromethyl-containing compounds have emerged as a promising class of antimicrobials.

A recent study detailed the synthesis of thiazole derivatives, with the lead compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, demonstrating significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) both in vitro and in vivo.[6] The minimum inhibitory concentration (MIC) values for several derivatives were as low as 1 µg/mL.[6] This research strongly suggests that derivatives of this compound could be valuable candidates for the development of new antibacterial drugs.

Furthermore, a series of 4-trifluoromethyl bithiazoles have been synthesized and shown to possess broad-spectrum antimicrobial activity, including against various viruses and bacteria.[7]

Table 2: Antimicrobial Activity of a Thiazole Derivative

Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)1

Data from a study on a thiazole derivative incorporating a bis(trifluoromethyl)anilino moiety, indicating the potential of this structural feature.[6]

Synthetic Strategies and Experimental Protocols

The versatile reactivity of this compound allows for its incorporation into a variety of molecular scaffolds. Below are representative synthetic workflows for the preparation of bioactive molecules.

Synthesis of Benzimidazole Derivatives for Potential Anticancer Applications

Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry, known for a wide range of biological activities, including anticancer effects. 4-Amino-2-(trifluoromethyl)benzonitrile, a closely related compound, is a key precursor for benzimidazoles that inhibit endothelial cell growth.[8] A similar synthetic strategy can be envisioned starting from this compound.

Experimental Protocol: Synthesis of a Hypothetical Benzimidazole Derivative

  • N-Alkylation of the Amino Group: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (2.0 eq) and an appropriate alkylating agent (e.g., a substituted 2-chloro-nitrobenzene, 1.1 eq). Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC).

  • Reduction of the Nitro Group: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and dissolve the residue in ethanol. Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat to reflux.

  • Cyclization to form the Benzimidazole Ring: Upon completion of the reduction, cool the reaction and neutralize with a saturated solution of sodium bicarbonate. Extract the product, and then treat the crude diamine with a cyclizing agent such as formic acid or a substituted aldehyde in the presence of an oxidizing agent (e.g., air) to afford the desired benzimidazole derivative.

  • Purification: The final product can be purified by column chromatography or recrystallization.

G A This compound B N-Alkylation A->B R-X, Base C Substituted N-(nitrophenyl) derivative B->C D Reduction C->D Reducing Agent E Substituted diamine D->E F Cyclization E->F Cyclizing Agent G Benzimidazole Derivative F->G

Caption: Synthetic workflow for benzimidazole derivatives.

Synthesis of Amide and Sulfonamide Derivatives as Potential Kinase Inhibitors

The amino group of this compound is a prime site for derivatization to amides and sulfonamides, which are common functionalities in kinase inhibitors.

Experimental Protocol: General Synthesis of an Amide Derivative

  • Acylation: To a solution of this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add the desired acyl chloride or carboxylic acid anhydride (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to yield the pure amide derivative.

G A This compound B Acylation / Sulfonylation A->B R-COCl or R-SO2Cl, Base C Amide / Sulfonamide Derivative B->C

Caption: General synthesis of amide/sulfonamide derivatives.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on derivatives of this compound are not widely published, we can infer key relationships from related compound series.

  • Role of the Trifluoromethyl Group: The position of the CF₃ group ortho to the amino group can influence the conformation of the molecule and its interaction with biological targets. Its electron-withdrawing nature will also affect the pKa of both the amino and hydroxyl groups. In SAR studies of pyrazolopyridinyl pyrimidine derivatives, it was noted that substituents are sensitive to steric effects, and smaller groups often lead to better activity.[9]

  • Derivatization of the Amino Group: As seen in kinase inhibitors, the amino group is often crucial for hydrogen bonding. Conversion to amides, ureas, or sulfonamides allows for the introduction of various substituents that can explore different regions of a binding pocket and modulate physicochemical properties.

  • Modification of the Phenolic Hydroxyl: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Etherification can be used to block this interaction and increase lipophilicity, which may be beneficial for cell permeability.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a reactive aminophenol core and the advantageous properties of the trifluoromethyl group makes it an attractive starting material for the synthesis of a wide array of bioactive molecules. The evidence from structurally related compounds strongly suggests its potential in the development of novel kinase inhibitors for cancer therapy, potent anti-inflammatory agents, and new antimicrobial drugs to combat infectious diseases.

Future research should focus on the systematic exploration of the chemical space around the this compound scaffold. The synthesis and biological evaluation of diverse libraries of derivatives will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles. As our understanding of disease biology continues to grow, the strategic application of such well-designed building blocks will be paramount in the quest for new and effective medicines.

References

  • This compound. (n.d.).
  • Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)
  • US Patent for 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. (n.d.).
  • 4-Amino-2-(trifluoromethyl)benzonitrile: A Key Intermediate for Pharmaceutical Synthesis. (n.d.).
  • 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo. (2025). ScienceDirect. [Link]
  • US Patent for Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.).
  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflamm
  • 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (n.d.). PubMed Central. [Link]
  • Studies on antiinflammatory agents. III. Synthesis and pharmacological properties of metabolites of 4'-acetyl-2'-(2,4-difluorophenoxy)methanesulfonanilide (FK3311). (n.d.). PubMed. [Link]
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers in Chemistry. [Link]
  • Discovery of 4-amino-2-(thio)
  • Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo. (2022).
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. (n.d.). PubMed Central. [Link]
  • Further Structure−Activity Relationship Studies on 4-((((3s,6s)-6-Benzhydryltetrahydro-2h-Pyran-3-Yl)amino)methyl)phenol: Identification of Compounds With Triple Uptake Inhibitory Activity as Potential Antidepressant Agents. (2011). Amanote Research. [Link]
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022). PubMed Central. [Link]
  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. (2014). PubMed. [Link]
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022). NSF Public Access Repository. [Link]
  • Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965)
  • Synthesis and SRC Kinase Inhibitory Activity of a Series of 4-[(2, 4-Dichloro-5-Methoxyphenyl)amino]-7-Furyl-3-Quinolinecarbonitriles. (n.d.). Amanote Research. [Link]

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A Comprehensive Technical Guide to 4-Amino-2-(trifluoromethyl)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Amino-2-(trifluoromethyl)phenol (CAS No. 1535-76-8), a critical building block in modern medicinal chemistry and specialty chemical synthesis. For researchers, scientists, and drug development professionals, the selection of high-quality starting materials is paramount to the success of complex synthetic campaigns and the integrity of biological data. This document offers a curated perspective on commercial suppliers, quality control methodologies, synthetic considerations, and practical applications to empower informed decision-making in your research and development endeavors.

Introduction to this compound: A Versatile Fluorinated Intermediate

This compound is a substituted aromatic compound featuring an aniline, a phenol, and a trifluoromethyl group. This unique combination of functional groups makes it a highly valuable and versatile intermediate in organic synthesis.[1] The presence of the trifluoromethyl (-CF3) group, in particular, is of significant interest in drug design. The -CF3 group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, often leading to improved pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Consequently, this compound serves as a key starting material for the synthesis of a wide range of complex molecules, including those with potential applications in oncology, neuroscience, and cardiovascular disease.[2]

Commercial Suppliers of this compound: A Comparative Analysis

The reliable sourcing of this compound is a critical first step in any research or development project. The market comprises a mix of primary manufacturers and distributors, each with distinct advantages in terms of scale, documentation, and lead times. Below is a comparative table of prominent commercial suppliers.

SupplierPurity Grades OfferedAvailable QuantitiesSupplier Type
Sigma-Aldrich (Merck) ≥95%Grams to KilogramsDistributor
Fluorochem 96%Milligrams to GramsDistributor
Cooke Chemical 96%Inquire for detailsDistributor
BLD Pharm Inquire for detailsInquire for detailsManufacturer/Distributor
Thermo Scientific (Alfa Aesar) 97% (for related benzonitrile)GramsDistributor
Indian Traders/Manufacturers ≥98% (Analytical/Research Grade)Grams to Kilograms (custom packaging)Manufacturer/Trader

Expert Insight: When selecting a supplier, it is crucial to look beyond the catalog specifications. For early-stage research, a distributor like Sigma-Aldrich or Fluorochem may offer convenience and rapid delivery of small quantities.[3][4] However, for process development and scale-up activities, engaging directly with a primary manufacturer, potentially one of the Indian suppliers or a specialized manufacturer like BLD Pharm, can provide advantages in terms of cost, scalability, and the ability to define custom specifications.[1][5]

Supplier Qualification Workflow

A robust supplier qualification process is essential to mitigate risks associated with raw material quality and supply chain reliability. The following workflow is recommended for qualifying a new supplier of this compound.

G cluster_0 Supplier Qualification Workflow Initial Screening Initial Screening Documentation Review Documentation Review Initial Screening->Documentation Review Request CoA, SDS, and specifications Sample Evaluation Sample Evaluation Documentation Review->Sample Evaluation Proceed if documentation is satisfactory On-site Audit (for critical applications) On-site Audit (for critical applications) Sample Evaluation->On-site Audit (for critical applications) Proceed if sample meets quality criteria Approved Supplier List Approved Supplier List Sample Evaluation->Approved Supplier List For non-critical applications or well-established suppliers On-site Audit (for critical applications)->Approved Supplier List Successful audit

Caption: A typical workflow for qualifying a new commercial supplier.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of this compound is critical for reproducible experimental results. A comprehensive quality control (QC) program should employ a suite of analytical techniques to characterize the material fully.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for assessing the purity of this compound and quantifying any impurities.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol.

Expected Results: A high-purity sample will show a single major peak with a stable retention time. The presence of other peaks indicates impurities, which can be quantified by their peak area percentages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve chromatographic performance.[7][8]

Experimental Protocol:

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common approach for phenols and anilines.

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Expected Results: The mass spectrum of the derivatized this compound will show a characteristic molecular ion and fragmentation pattern, confirming its identity. Impurities will be identified by their unique mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

Expected ¹H NMR Signals (in a solvent like DMSO-d₆):

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm), with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O.

  • Phenolic Proton (-OH): A broad singlet that is exchangeable with D₂O.

Expected ¹³C NMR Signals:

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents.

  • Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.

Synthetic Pathways and Potential Impurities

Understanding the synthetic route to this compound is crucial for anticipating potential process-related impurities. A common synthetic approach starts from a readily available trifluoromethyl-substituted benzene derivative.

G cluster_0 Illustrative Synthetic Pathway m-Trifluoromethylaniline m-Trifluoromethylaniline Nitration Nitration m-Trifluoromethylaniline->Nitration 4-Nitro-3-(trifluoromethyl)aniline 4-Nitro-3-(trifluoromethyl)aniline Nitration->4-Nitro-3-(trifluoromethyl)aniline Diazotization and Hydrolysis Diazotization and Hydrolysis 4-Nitro-3-(trifluoromethyl)aniline->Diazotization and Hydrolysis 4-Nitro-2-(trifluoromethyl)phenol 4-Nitro-2-(trifluoromethyl)phenol Diazotization and Hydrolysis->4-Nitro-2-(trifluoromethyl)phenol Reduction Reduction 4-Nitro-2-(trifluoromethyl)phenol->Reduction This compound This compound Reduction->this compound

Sources

Stability and storage conditions for 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Amino-2-(trifluoromethyl)phenol

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the critical stability characteristics and optimal storage conditions for this compound (CAS No: 1535-76-8). As a key intermediate in pharmaceutical synthesis and specialty chemical manufacturing, understanding its stability profile is paramount for ensuring experimental reproducibility, process scalability, and the ultimate safety and efficacy of end-products.[1] This document moves beyond simple storage instructions to explain the underlying chemical principles that govern the compound's shelf-life and integrity.

Compound Identity and Physicochemical Properties

This compound is an off-white to pale yellow crystalline solid.[1] The presence of three distinct functional groups—a primary amine, a hydroxyl group (phenol), and an electron-withdrawing trifluoromethyl group—on the aromatic ring dictates its reactivity, stability, and utility as a chemical building block.

PropertyValueSource
Molecular Formula C₇H₆F₃NO[1][2]
Molecular Weight 177.13 g/mol [1]
Melting Point 59-62 °C[1]
Appearance Off-white to pale yellow crystalline powder[1]
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)[1]

Chemical Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation, light, and moisture.[1] The electron-rich aminophenol system is prone to degradation, which can manifest as discoloration and the formation of impurities.

Oxidative Stability

The primary pathway for degradation is the oxidation of the aminophenol core. Both the primary amine and the phenolic hydroxyl group are susceptible to oxidation, a process that can be accelerated by exposure to air (oxygen), heat, and trace metal catalysts. This oxidation can lead to the formation of highly colored quinone-imine or benzoquinone species, which accounts for the common observation of the material turning from off-white to yellow or brown over time.[1] The trifluoromethyl group, being strongly electron-withdrawing, provides some electronic stabilization to the aromatic ring but does not prevent these oxidative processes.

Photostability

Exposure to light, particularly in the UV spectrum, can provide the energy required to initiate degradation.[1] Photolytic degradation can proceed through radical mechanisms, accelerating the oxidative processes described above. Studies on related trifluoromethylphenols have shown that photolysis can be a significant environmental fate process, potentially leading to the cleavage of the trifluoromethyl group and the formation of trifluoroacetic acid (TFA) under certain conditions.[3][4] Therefore, protecting the compound from light is crucial for maintaining its purity.

Hydrolytic Stability

While generally stable to hydrolysis at neutral pH, prolonged exposure to moisture should be avoided.[1] Moisture can facilitate oxidative degradation pathways and may lead to the formation of hydrates, altering the compound's physical properties.

Plausible Degradation Pathways

The following diagram illustrates the plausible initial steps of degradation for this compound based on the known chemistry of aminophenols. The primary degradation products are likely complex polymeric materials resulting from the high reactivity of the initial oxidation products.

G cluster_main Plausible Degradation Pathways A This compound B Oxidized Intermediates (e.g., Quinone-imine) A->B  Oxidation  (Air, Heat) D Photolytic Byproducts A->D  UV Light C Polymeric Impurities B->C  Polymerization

Caption: Plausible degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is essential to preserve the compound's integrity for its typical shelf life of up to two years.[1]

Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place (e.g., 2-8 °C for long-term storage)Minimizes thermal energy, slowing the rate of oxidative degradation.
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen, directly inhibiting oxidative degradation pathways.[5]
Light Protect from light; use amber or opaque containersPrevents photolytic degradation.[1][5]
Moisture Keep container tightly closed; store in a desiccatorPrevents moisture absorption which can accelerate degradation.[1][6][7]
Container Tightly sealed, non-reactive materials (e.g., HDPE bottle, aluminum foil bag)Prevents contamination and exposure to air and moisture.[1]
Incompatibilities Strong oxidizing agents, strong acids, acid chloridesAvoids vigorous and potentially hazardous reactions.[5][8][9]
Standard Handling and Storage Workflow

The following workflow outlines the best practices for handling the compound from receipt to long-term storage.

Caption: Recommended workflow for handling and storage of the compound.

Experimental Assessment of Stability and Purity

To ensure the quality of this compound for sensitive applications, its stability and purity should be periodically verified.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitatively determining the purity of the compound and detecting any degradation products.[10][11]

Objective: To quantitatively determine the purity of this compound and identify the presence of impurities.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Protocol: Accelerated Stability Study

This protocol simulates long-term storage conditions to predict the shelf-life of the compound.

Objective: To assess the stability of the compound under stressed conditions of temperature and humidity.

Methodology:

  • Sample Preparation: Place accurately weighed samples (~50 mg) into several clear and amber glass vials.

  • Condition Setup:

    • Control: 2-8 °C, protected from light, in a desiccator.

    • Accelerated: 40 °C / 75% Relative Humidity (RH) in a stability chamber.

    • Photostability: Ambient temperature, exposed to controlled UV/Vis light source.

  • Time Points: Pull samples for HPLC analysis at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis: Analyze each sample by the HPLC method described above. Record the purity (% area) and observe the formation of any new impurity peaks. Note any changes in physical appearance (e.g., color).

  • Evaluation: A significant decrease in purity (>2%) or the appearance of a major degradation product (>0.5%) under accelerated conditions indicates potential long-term stability issues.

Conclusion

The chemical integrity of this compound is contingent upon meticulous control of its storage environment. Its inherent sensitivity to oxidation, light, and moisture necessitates storage in a cool, dark, dry, and inert atmosphere. By implementing the scientifically-grounded protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the compound's quality, leading to more reliable and reproducible outcomes in their critical work.

References

  • 4-Amino-2-(trifluoromethyl) phenol. IndiaMART. [Link]
  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. Cole-Parmer. [Link]
  • Overview of biological and non-biological transformations of 2-trifluoromethylphenol.
  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931.
  • 2-Amino-4-(trifluoromethyl)phenol | C7H6F3NO | CID 120246.
  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments.
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (2014).
  • Analytical Methods.
  • Metabolic Pathway of Phenol Degradation of a Cold-Adapted Antarctic Bacteria, Arthrobacter sp. (2022-11-12). MDPI. [Link]
  • Biochemical, transcriptional and translational evidences of the phenol-meta-degradation pathway by the hyperthermophilic Sulfolobus solfataricus 98/2. (2013-12-11).
  • 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection. (2002).
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols. An Alternate Source of Trifluoroacetic Acid in the Environment. (2000).

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Methodological & Application

Application Notes and Protocols for 4-Amino-2-(trifluoromethyl)phenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the effective utilization of 4-Amino-2-(trifluoromethyl)phenol (CAS No: 1535-76-8) in the synthesis of pharmaceutical intermediates. This document is intended for an audience of researchers, medicinal chemists, and drug development professionals. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring both scientific integrity and practical applicability. Key reactions, including N-acylation for urea formation and Williamson ether synthesis, are detailed with step-by-step instructions.

Introduction: The Strategic Importance of this compound

This compound is a pivotal building block in modern medicinal chemistry, primarily owing to the strategic placement of its functional groups: a nucleophilic amino group, a phenolic hydroxyl group, and an electron-withdrawing trifluoromethyl (CF₃) group. The CF₃ moiety is of particular significance in drug design as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[1][2] These attributes make this compound a valuable precursor for a range of complex molecules, most notably in the synthesis of kinase inhibitors for oncology.[3] Its utility is exemplified in the synthesis of intermediates for multi-kinase inhibitors like Sorafenib, where it forms a core structural element.[4][5][6]

This guide will elucidate the fundamental properties of this reagent and provide robust protocols for its application in key synthetic transformations that are foundational to pharmaceutical research and development.

Physicochemical and Safety Profile

A thorough understanding of the reagent's properties is paramount for its safe and effective use in any synthetic protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1535-76-8[4]
Molecular Formula C₇H₆F₃NO[4]
Molecular Weight 177.13 g/mol [7]
Appearance Off-white to pale yellow or light brown crystalline solid[7]
Melting Point 59-62 °C (Note: some sources report 203-204 °C, which may indicate decomposition or a different polymorph)[6][7]
Solubility Slightly soluble in water; soluble in organic solvents such as ethanol, DMSO, and DMF.[7]
pKa 8.24 ± 0.43 (Predicted)[6]

Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[8] Store the compound in a tightly closed container in a cool, dry place, protected from light and moisture to maintain its stability.[6][7]

Core Synthetic Applications & Protocols

The unique trifunctional nature of this compound allows for selective reactions at the amino or hydroxyl groups, making it a versatile intermediate. The electron-withdrawing nature of the CF₃ group ortho to the hydroxyl group increases its acidity compared to phenol, which can influence reactivity in base-mediated reactions.

Application I: N-Acylation for Urea Formation (Sorafenib Moiety Synthesis)

A critical application of this molecule is in the synthesis of diaryl ureas, a common pharmacophore in kinase inhibitors. The amino group serves as a potent nucleophile, readily reacting with isocyanates. This reaction is a key step in the synthesis of Sorafenib and related compounds.[4][6]

Protocol 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxy-3-(trifluoromethyl)phenyl)urea

This protocol describes the reaction of this compound with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form a key urea intermediate.

Materials:

  • This compound (1.0 eq)

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with inert gas inlet (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting amine. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, the resulting precipitate can be collected by filtration. If no precipitate forms, the reaction mixture can be concentrated under reduced pressure.

  • Purification: The crude solid is washed with a non-polar solvent like hexane to remove any unreacted isocyanate. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to yield the pure diaryl urea product.

Causality and Insights:

  • Stoichiometry: A slight excess of the isocyanate is used to ensure complete consumption of the valuable aminophenol starting material.

  • Solvent Choice: Anhydrous DCM is an excellent choice as it is inert to the reactants and readily dissolves the starting materials.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, using an inert atmosphere prevents moisture from reacting with the highly electrophilic isocyanate, which would form an unstable carbamic acid that decomposes to the corresponding aniline and CO₂, leading to impurities.

UreaFormation cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P Stir in Anhydrous DCM Room Temperature, 2-4h A->P B 4-Chloro-3-(trifluoromethyl)phenyl isocyanate B->P C Diaryl Urea Intermediate P->C Nucleophilic Addition

Application II: O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group of this compound can be alkylated to form diaryl ethers, another important structural motif in pharmaceuticals. The Williamson ether synthesis is a classic and reliable method for this transformation.[9][10]

Protocol 2: Synthesis of a 4-Amino-2-(trifluoromethyl)phenyl Ether Derivative

This protocol provides a general method for the O-alkylation of this compound with an alkyl halide.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Strong Base (e.g., Sodium Hydride (NaH), 60% dispersion in oil, or Potassium Carbonate (K₂CO₃)) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Magnetic stirrer and stir bar

  • Round-bottom flask with inert gas inlet and reflux condenser

  • Standard laboratory glassware for workup and purification

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Workup: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure ether derivative.

Causality and Insights:

  • Base Selection: A strong base is required to deprotonate the phenol. NaH is highly effective but requires careful handling due to its reactivity with water.[9] K₂CO₃ is a milder, safer alternative but may require higher temperatures and longer reaction times.[9]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for Williamson ether synthesis as they effectively solvate the cation of the phenoxide, leaving a highly reactive "naked" anion for the Sₙ2 attack.[9]

  • Protecting Group Strategy: Note that the amino group is also nucleophilic. While O-alkylation is generally favored for phenols under these conditions, competitive N-alkylation can occur. For substrates where selectivity is a concern, protection of the amino group (e.g., as an acetamide) prior to ether synthesis may be necessary.

EtherSynthesis Start This compound Step1 1. Add Base (e.g., NaH) in Anhydrous DMF Start->Step1 Intermediate Phenoxide Intermediate Step1->Intermediate Step2 2. Add Alkyl Halide (R-X) Heat Intermediate->Step2 Product Ether Product (4-Alkoxy-2-(trifluoromethyl)aniline) Step2->Product Workup Aqueous Workup & Purification Product->Workup

Analytical Methods for Reaction Monitoring

Effective monitoring of synthetic transformations is crucial for optimization and scale-up.

Table 2: Recommended Analytical Techniques

TechniqueApplicationKey Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Use a suitable mobile phase (e.g., Hexane/Ethyl Acetate) to achieve good separation between starting materials and products. Visualize spots under UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction conversion and product purity.A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic or trifluoroacetic acid modifier) is typically effective.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile starting materials or products.Derivatization of the polar -NH₂ and -OH groups may be necessary to improve volatility and peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of intermediates and final products.¹H, ¹³C, and ¹⁹F NMR are all highly informative for characterizing molecules containing the trifluoromethyl group.

Conclusion

This compound is a high-value, versatile intermediate whose strategic application can significantly streamline the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The protocols detailed in this guide for N-acylation and O-alkylation provide a robust foundation for researchers. By understanding the chemical principles behind each step—from reagent selection to reaction conditions—scientists can confidently and efficiently leverage this powerful building block in their drug discovery and development programs.

References

  • 4-Amino-2-(trifluoromethyl) phenol Key Properties and Handling. (n.d.). TradeIndia.
  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Thieme E-Books & E-Journals.
  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate.
  • New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2014). National Center for Biotechnology Information.
  • 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Agrochemicals and Pharmaceuticals. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids. (2017). Royal Society of Chemistry.
  • Convenient Synthesis of Sorafenib and Its Derivatives. (2010). Taylor & Francis Online.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information.
  • 4-Amino-2-(trifluoromethoxy)phenol | C7H6F3NO2 | CID 11333004. (n.d.). PubChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed.
  • 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea. (n.d.). PubChem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. (n.d.). University of Massachusetts Chan Medical School.
  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Preparation and evaluation of acylated tRNAs. (2007). National Center for Biotechnology Information.
  • Reactions of 4 methylphenyl isocyanate with amino acids. (2000). PubMed.
  • Selective n-acylation of amino alcohols. (1993). Google Patents.
  • 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693. (n.d.). PubChem.
  • 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768. (n.d.). PubChem.
  • An environment-friendly process for selective acylation of aminophenol. (2023). Google Patents.
  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). National Center for Biotechnology Information.
  • (PDF) Synthesis, characterization and biological screening of novel N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2012). ResearchGate.
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Center for Biotechnology Information.
  • Trifluoromethylated phenols Novel biocatalytic concept Proof of principle Optimisation of reaction conditions Functional group t. (n.d.). ACIB.

Sources

Protocol for the Selective N-Acylation of 4-Amino-2-(trifluoromethyl)phenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the N-acylation of 4-amino-2-(trifluoromethyl)phenol. This protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities. The trifluoromethyl group, a key structural motif in many pharmaceuticals, imparts unique properties such as enhanced metabolic stability and binding affinity, making this protocol particularly relevant for medicinal chemistry applications.[1][2][3]

Introduction: The Significance of N-Acylated Trifluoromethylphenols

The introduction of an acyl group onto the nitrogen atom of this compound yields N-acylated derivatives that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The trifluoromethyl substituent significantly influences the electronic properties and lipophilicity of the molecule, which can lead to improved biological activity and pharmacokinetic profiles in drug candidates.[1][2][3] This protocol focuses on achieving selective N-acylation, a crucial transformation for building molecular complexity and accessing novel compounds with therapeutic potential.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, resulting in the formation of an amide bond.

Chemoselectivity: N-Acylation vs. O-Acylation

A key consideration in the acylation of aminophenols is the competition between N-acylation (at the amino group) and O-acylation (at the phenolic hydroxyl group). Generally, the amino group is more nucleophilic than the hydroxyl group, favoring N-acylation under neutral or basic conditions.[4][5][6] The electron-withdrawing trifluoromethyl group at the ortho position to the amino group may slightly decrease its nucleophilicity, but the inherent higher nucleophilicity of nitrogen over oxygen typically ensures preferential N-acylation with careful control of reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow Reagents Reagents - this compound - Acylating Agent - Base (optional) - Solvent Reaction_Setup Reaction Setup - Dissolve starting material - Add base (if used) - Add acylating agent Reagents->Reaction_Setup Reaction Reaction - Stir at controlled temperature - Monitor by TLC/LC-MS Reaction_Setup->Reaction Workup Aqueous Workup - Quench reaction - Extract with organic solvent - Wash organic layer Reaction->Workup Purification Purification - Dry organic layer - Concentrate - Column chromatography or recrystallization Workup->Purification Characterization Characterization - NMR, IR, Mass Spectrometry Purification->Characterization

Caption: General experimental workflow for the N-acylation of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the N-acetylation of this compound using acetic anhydride. This can be adapted for other acylating agents with appropriate modifications to the reaction conditions.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Addition of Base: Add pyridine (1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the acidic byproduct generated during the reaction.

  • Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq.) to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Separate the layers and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired N-acylated product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.

Reaction Mechanism Diagram

The following diagram illustrates the nucleophilic acyl substitution mechanism for the N-acetylation of this compound.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products amine This compound anhydride Acetic Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate amide N-acetyl-4-amino-2-(trifluoromethyl)phenol intermediate->amide Collapse of Intermediate acid Acetic Acid intermediate->acid Leaving Group Departure

Caption: Mechanism of N-acetylation of this compound.

Data Presentation: Expected Outcome

The following table summarizes typical expected results for the N-acetylation of this compound. Actual yields may vary depending on the specific reaction conditions and scale.

Acylating AgentBaseSolventReaction TimeYield (%)Purity (%)
Acetic AnhydridePyridineDCM2-4 h85-95>98
Acetyl ChlorideTriethylamineTHF1-3 h80-90>98

Troubleshooting and Key Considerations

  • O-Acylation: To minimize O-acylation, use milder acylating agents and avoid excessively high temperatures or prolonged reaction times. If O-acylation is a significant issue, protection of the phenolic hydroxyl group as an ether (e.g., methyl or benzyl ether) prior to N-acylation may be necessary.[7][8][9] The protecting group can then be removed in a subsequent step.

  • Reaction Monitoring: Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purity of Reagents: Use of anhydrous solvents and high-purity reagents is essential for achieving high yields and clean reactions.

  • Alternative Acylating Agents: While acetic anhydride and acetyl chloride are common, other acylating agents such as carboxylic acids in the presence of coupling agents (e.g., EDC/HOBt) can also be employed.

Conclusion

This application note provides a robust and reliable protocol for the selective N-acylation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of N-acylated derivatives for applications in drug discovery and materials science.

References

  • Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? [Online forum post]. Quora. [Link]
  • Patrick, G. L. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Quick, J., & Crelling, J. K. (1979). The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 44(4), 651–652. [Link]
  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]
  • Carey, F. A., & Sundberg, R. J. (n.d.). Protecting Groups. University of Calgary. [Link]
  • Quora. (2023, March 12). During the formation of paracetamol why do you get N-acylation instead of O-acylation? [Online forum post]. Quora. [Link]
  • Pabasara, M. (2020, November 2).
  • Wikipedia. (2023, November 26). Protecting group. In Wikipedia. [Link]
  • Chemistry Stack Exchange. (2020, August 29). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. [Online forum post]. Chemistry Stack Exchange. [Link]
  • Guezguez, R., et al. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. RASAYAN Journal of Chemistry, 6(1), 1-6. [Link]
  • Undheim, K., & Benneche, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 544–565. [Link]
  • Osipyan, A. A., et al. (2021). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 26(21), 6489. [Link]
  • Google Patents. (n.d.).
  • PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Meanwell, N. A. (2018). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines.
  • Prakash, G. K. S., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.
  • ResearchGate. (2023, October). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R '] Using BrF3. [Link]
  • Arnold, J. S., et al. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(7), 3073–3083. [Link]
  • Wang, Y., et al. (2014). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Angewandte Chemie International Edition, 53(44), 11894–11898. [Link]
  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1332. [Link]
  • Google Patents. (n.d.).

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Application Notes & Protocols: Diazotization Reactions of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 4-Hydroxy-3-(trifluoromethyl)benzenediazonium Salts

The diazotization of 4-Amino-2-(trifluoromethyl)phenol is a cornerstone transformation in modern organic synthesis, yielding a highly versatile 4-hydroxy-3-(trifluoromethyl)benzenediazonium salt intermediate. The strategic placement of a hydroxyl (-OH) group, a potent ortho-, para- director, and a trifluoromethyl (-CF₃) group, a strong electron-withdrawing meta-director, on the same aromatic scaffold creates a unique electronic profile. This substitution pattern makes the resulting diazonium salt a valuable building block for synthesizing complex molecules with tailored properties.

These intermediates are particularly crucial in the development of:

  • Agrochemicals: Herbicides and fungicides where the trifluoromethyl group enhances metabolic stability and potency.

  • Pharmaceuticals: Advanced drug candidates, as the -CF₃ group can improve lipophilicity, binding affinity, and metabolic resistance.

  • Advanced Materials: Specialty dyes and polymers where the unique electronic nature of the substituted ring is leveraged for specific optical or physical properties.[1][2]

This guide provides an in-depth analysis of the reaction mechanism, a validated, step-by-step protocol for its in situ generation, and a critical discussion of the safety principles that must govern its handling.

Reaction Principle and Mechanism

The diazotization reaction converts the primary aromatic amino group of this compound into a diazonium group (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the reaction of a stable nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][3]

The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which is prone to decomposition and is rarely isolated.[4][5]

Mechanism:

  • Formation of the Nitrosating Agent: The strong mineral acid protonates sodium nitrite to generate nitrous acid (HNO₂), which is further protonated and dehydrates to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.

  • Proton Transfer & Tautomerization: A series of deprotonation and protonation steps occur, leading to the formation of a diazohydroxide intermediate.

  • Dehydration: Protonation of the hydroxyl group followed by the elimination of a water molecule yields the final, resonance-stabilized arenediazonium ion.

Diazotization Mechanism Mechanism of Diazotization cluster_0 Step 1: Nitrosonium Ion Formation cluster_1 Step 2: Diazonium Salt Formation NaNO2 NaNO₂ + 2HCl HNO2 HNO₂ + H₃O⁺ NaNO2->HNO2 In situ generation NO_ion NO⁺ (Nitrosonium Ion) HNO2->NO_ion Protonation & Dehydration Amine Ar-NH₂ (this compound) N_Nitrosoamine Ar-NH₂⁺-NO Amine->N_Nitrosoamine + NO⁺ Diazohydroxide Ar-N=N-OH N_Nitrosoamine->Diazohydroxide Rearrangement Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, - H₂O

Caption: The reaction mechanism for the formation of an arenediazonium salt.

Protocol: In Situ Generation of 4-Hydroxy-3-(trifluoromethyl)benzenediazonium Chloride

This protocol details the reliable, lab-scale generation of the diazonium salt solution for immediate use in subsequent reactions.

3.1. Materials and Reagents

ReagentCAS No.Molecular Wt.Purpose
This compound121-49-3177.12 g/mol Starting Material
Hydrochloric Acid (conc., ~37%)7647-01-036.46 g/mol Acid Catalyst
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol Nitrosating Agent
Urea or Sulfamic Acid57-13-660.06 g/mol Nitrous Acid Scavenger
Starch-Iodide PaperN/AN/AIndicator
Distilled Water7732-18-518.02 g/mol Solvent
IceN/AN/ACoolant

3.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Mechanical or magnetic stirrer

  • Thermometer (-10 to 100 °C range)

  • Dropping funnel

  • Ice-salt bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (Safety glasses, lab coat, gloves, blast shield recommended)

3.3. Step-by-Step Procedure

  • Preparation of the Amine Solution:

    • In a 250 mL three-necked flask equipped with a stirrer and thermometer, combine this compound (e.g., 8.86 g, 50.0 mmol).

    • Add distilled water (50 mL) followed by the slow addition of concentrated hydrochloric acid (15.0 mL, ~180 mmol).

    • Stir the mixture. The amine will dissolve to form its hydrochloride salt. Some warming may occur; allow it to cool.

  • Cooling:

    • Place the flask in an ice-salt bath and cool the solution to between 0 and 5 °C with vigorous stirring. It is critical to maintain this temperature range throughout the addition of sodium nitrite.[6][7]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (3.62 g, 52.5 mmol, 1.05 eq.) in 20 mL of cold distilled water.

  • Diazotization Reaction:

    • Transfer the sodium nitrite solution to a dropping funnel.

    • Add the nitrite solution dropwise to the cold, stirred amine hydrochloride solution over 30-45 minutes.

    • Crucial: Monitor the internal temperature closely and ensure it does not rise above 5 °C .[7] Adjust the addition rate as needed to control the exotherm.

  • Reaction Monitoring and Completion:

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (the paper immediately turns dark blue/black) indicates the reaction is complete and a slight excess of nitrous acid is present.[5][8]

  • Quenching Excess Nitrous Acid (Safety Critical):

    • To the cold reaction mixture, add a small amount of a quenching agent, such as urea or sulfamic acid, portion-wise until the starch-iodide test is negative (the paper remains white). This step is essential to destroy residual nitrous acid, which can cause instability and unwanted side reactions.[9]

  • Immediate Use:

    • The resulting cold, clear solution of 4-hydroxy-3-(trifluoromethyl)benzenediazonium chloride is now ready for immediate use in subsequent reactions (e.g., azo coupling, Sandmeyer reaction).

    • DO NOT attempt to isolate the diazonium salt. It is highly unstable and potentially explosive in a solid, dry state.[5]

Experimental Workflow Diazotization Experimental Workflow A 1. Prepare Amine Solution (Amine + HCl + H₂O) B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B D 4. Dropwise Addition of NaNO₂ (Maintain T < 5 °C) B->D C 3. Prepare NaNO₂ Solution C->D E 5. Stir 30 min & Test (Starch-Iodide Paper) D->E F 6. Quench Excess HNO₂ (Add Urea/Sulfamic Acid) E->F G 7. Ready for Immediate Use (Cold Diazonium Salt Solution) F->G

Caption: Logical flow of the experimental protocol for diazotization.

Trustworthiness & Safety: The Pillars of Diazonium Chemistry

The utility of diazonium salts is matched by their potential hazards. Adherence to strict safety protocols is non-negotiable. Diazonium salts are thermally unstable and can be sensitive to shock and friction, especially when dry.[7]

The Cardinal Rules for Safe Handling of Diazonium Salts: [6][7][10]

  • Strict Temperature Control: Always keep the reaction temperature below 5 °C. An uncontrolled exotherm can lead to rapid decomposition and pressure buildup.

  • Never Isolate: Never allow the diazonium salt to precipitate or be isolated as a dry solid. They are used in solution directly after preparation.

  • Stoichiometric Nitrite: Use only a slight excess of sodium nitrite. A large excess is unnecessary and introduces potential hazards.

  • Quench Excess Reagents: Always quench residual nitrous acid before proceeding. Similarly, quench any remaining diazonium salt with an appropriate reagent before workup or disposal.

  • Proper Ventilation: Perform all operations in a well-ventilated chemical fume hood to avoid exposure to toxic nitrogen oxides (NOx) that may be generated.

  • Use Appropriate PPE: Wear safety glasses, gloves, and a lab coat. The use of a blast shield is strongly recommended as a precautionary measure.

  • Vent Gaseous Byproducts: The reaction evolves nitrogen gas. Ensure the reaction vessel is not a closed system and can vent safely.

Applications in Further Synthesis

The freshly prepared 4-hydroxy-3-(trifluoromethyl)benzenediazonium chloride solution is a versatile intermediate for various transformations:

  • Azo Coupling Reactions: Reacting the diazonium salt with electron-rich coupling components like phenols or anilines yields highly colored azo compounds, which are important dyes.[1][11]

  • Sandmeyer Reactions: The diazonium group can be replaced by -Cl, -Br, or -CN using the corresponding copper(I) salt catalyst.

  • Schiemann Reaction: Replacement of the diazonium group with fluorine (-F) can be achieved by forming the tetrafluoroborate salt and then applying gentle heat.

  • Iodination: The diazonium group is readily displaced by iodine upon treatment with potassium iodide (KI).

  • Hydrolysis: While the starting material is already a phenol, in other cases, warming the acidic diazonium salt solution replaces the -N₂⁺ group with a hydroxyl (-OH) group.

References

  • Chen, J., Chen, J., & Jiang, J. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Thermal Analysis and Calorimetry. [Link]
  • Frigerio, M., et al. (2020).
  • Sathee, J. Chemistry Diazotization Reaction.
  • Chen, J., Chen, J., & Jiang, J. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • Chemistry Learners. (2024). Diazotization Reaction | Class 12 Chemistry. YouTube. [Link]
  • Google Patents. (2010). Improved method for synthesizing m-trifluoromethyl phenol.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of diazonium salts. Organic Chemistry Portal. [Link]
  • Ley, S. V., et al. (2016).
  • Organic Chemistry Portal. (n.d.).
  • eGyanKosh. (n.d.). DIAZONIUM SALTS. eGyanKosh. [Link]
  • ResearchGate. (n.d.). Diazotization of 2- or 4-aminophenols.
  • NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. [Link]
  • ResearchGate. (n.d.). Diazotization of 4-amino-3-nitrobenzaldehyde.
  • PubChem. (n.d.). 4-(Hydroxymethyl)
  • Grushin, V. V., et al. (2013). Trifluoromethylation of Arenediazonium Salts with Fluoroform-Derived CuCF3 in Aqueous Media. The Royal Society of Chemistry. [Link]
  • Otutu, J. O., & Osabohien, E. (2015). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline.
  • Al-Okbi, A. K. (2022). Estimation of p-Aminophenol via Diazotization and Coupling Reaction with 4-Chlororesorcinol -Application on Paracetamol.
  • Abbas, B. A., et al. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-134-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology. [Link]
  • ResearchGate. (2015). 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazin-3-one as an unexpected product from reduction of 5-methyl-2-nitrophenol.

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Application Notes & Protocols: The Strategic Role of 4-Amino-2-(trifluoromethyl)phenol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into molecular frameworks is a cornerstone of modern agrochemical design.[1][2][3] This moiety can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, leading to more potent and effective herbicides, insecticides, and fungicides.[1][2] 4-Amino-2-(trifluoromethyl)phenol is a key aromatic building block that possesses three distinct functional groups—an amine, a hydroxyl group, and an electron-withdrawing CF₃ group—making it a versatile intermediate for the synthesis of complex agrochemical scaffolds.[4] This guide provides an in-depth exploration of the physicochemical properties, safe handling, and synthetic applications of this compound, complete with detailed protocols for its derivatization into structures relevant to agrochemical research.

Physicochemical Properties and Safety Data

This compound is an off-white to pale yellow crystalline powder.[4] Its unique substitution pattern provides a valuable platform for diverse chemical modifications. Understanding its core properties is essential for its effective and safe use in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1535-76-8[4][5]
Molecular Formula C₇H₆F₃NO[4][5]
Molecular Weight 177.13 g/mol [4]
Appearance Off-white to pale yellow crystalline powder[4]
Melting Point 59-62 °C[4]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.[4]
Density 1.44 g/cm³[4]
Handling and Storage

As a chemical intermediate, proper handling of this compound is critical to ensure laboratory safety and maintain compound integrity.

  • Personal Protective Equipment (PPE): Always wear suitable protective gloves, safety goggles, and lab coats.[4][6] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[6][7]

  • Storage Conditions: The compound is sensitive to moisture and light and may discolor upon exposure.[4] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acid chlorides.[6]

  • Disposal: All waste material should be disposed of in accordance with local, state, and federal regulations for chemical waste.[4]

Synthetic Utility in Agrochemical Design

The trifluoromethyl group is a prominent feature in numerous commercial agrochemicals, including the insecticide Fipronil and the herbicide Trifluralin.[1][8][9] The presence of this group on the phenol ring of this compound makes it an attractive starting material for creating novel active ingredients. The molecule's utility stems from the distinct reactivity of its functional groups:

  • The Aryl Amine (-NH₂): This group is a versatile handle for synthesis. It can be readily converted into a diazonium salt, a gateway intermediate for introducing a wide array of other functionalities (e.g., halogens, cyano groups) or for forming azo compounds. Crucially for many insecticide syntheses, it can be transformed into a hydrazine derivative, which is a key precursor for building heterocyclic rings like pyrazoles.

  • The Phenolic Hydroxyl (-OH): The hydroxyl group can function as a nucleophile, enabling the formation of ether linkages. This is a common motif in many herbicides (e.g., diaryl ethers), where the phenol is coupled with another aromatic system.

  • The Trifluoromethylated Ring: The electron-withdrawing nature of the CF₃ group influences the reactivity of the aromatic ring and can enhance the biological activity and metabolic stability of the final product.

Application Protocol 1: Synthesis of a Phenylhydrazine Intermediate

A common strategy in the synthesis of phenylpyrazole insecticides, such as Fipronil, involves the reaction of a substituted phenylhydrazine with a β-ketonitrile.[8][9][10] This protocol details the conversion of this compound to its corresponding hydrazine derivative, a critical step for subsequent heterocycle formation.

Workflow Diagram: From Phenol to Phenylhydrazine

G A This compound B Diazonium Salt Intermediate A->B 1. HCl, H₂O 2. NaNO₂, 0-5 °C C 4-Hydroxy-3-(trifluoromethyl)phenylhydrazine B->C SnCl₂·2H₂O, HCl G cluster_start Starting Materials A 4-Hydroxy-3-(trifluoromethyl)phenylhydrazine C Phenylpyrazole Agrochemical Scaffold A->C Acetic Acid or Ethanol Reflux B Ethyl 2-cyano-3-oxobutanoate B->C Acetic Acid or Ethanol Reflux

Caption: Condensation reaction to form the phenylpyrazole core.

Step-by-Step Methodology

Objective: To synthesize a 5-amino-3-methyl-1-(4-hydroxy-3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile scaffold.

Materials:

  • 4-Hydroxy-3-(trifluoromethyl)phenylhydrazine hydrochloride (from Protocol 1) (1.0 eq)

  • Ethyl 2-cyano-3-oxobutanoate (or a similar β-ketonitrile) (1.0 eq)

  • Glacial Acetic Acid or Ethanol

  • Sodium Acetate (if using the hydrochloride salt)

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the 4-Hydroxy-3-(trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq), sodium acetate (1.1 eq, to neutralize the HCl salt), and the β-ketonitrile reactant (1.0 eq).

  • Add a suitable solvent, such as glacial acetic acid or ethanol. Causality: Acetic acid can act as both a solvent and a catalyst for the condensation and cyclization reaction. Ethanol is a common alternative for this type of condensation.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (the temperature will depend on the solvent chosen).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final phenylpyrazole scaffold. This scaffold can then undergo further modifications at the phenol or pyrazole ring to optimize biological activity.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for agrochemical synthesis. Its trifluoromethyl group provides a proven structural element for enhancing biological efficacy, while its amine and hydroxyl functionalities offer reliable handles for constructing complex molecular architectures, particularly heterocyclic systems like phenylpyrazoles. The protocols outlined in this guide provide a robust framework for researchers to leverage this key building block in the discovery and development of next-generation crop protection agents.

References

  • 4-Amino-2-(trifluoromethyl) phenol. (n.d.). TradeIndia.
  • Application Notes and Protocols for the Use of Trifluoromethanol in Pharmaceutical Synthesis. (n.d.). Benchchem.
  • Safety Data Sheet - p-(Trifluoromethoxy)phenol. (n.d.). Fisher Scientific.
  • Fipronil. (n.d.). New Drug Approvals.
  • Process for synthesis of fipronil. (n.d.). Google Patents.
  • Fipronil (Ref: BAS 350l). (n.d.). AERU, University of Hertfordshire.
  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.
  • Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.). Google Patents.
  • This compound, 96%, 1535-76-8. (n.d.). CookeChem.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.). PMC, NIH.
  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). ResearchGate.
  • Recent developments in fluorine-containing pesticides. (2024). ResearchGate.

Sources

Application Notes and Protocols for Suzuki Coupling with 4-Amino-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: The Strategic Importance of Biaryl Scaffolds from Fluorinated Aminophenols

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of biologically active molecules and functional materials.[1][2] Among the diverse building blocks used to construct these complex architectures, 4-amino-2-(trifluoromethyl)phenol derivatives are of particular interest. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The amino group provides a versatile handle for further functionalization, making these compounds highly valuable starting materials in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[1] However, the direct coupling of phenols in Suzuki reactions is challenging due to the poor leaving group ability of the hydroxyl (-OH) group. To overcome this, a common and effective strategy is the activation of the phenol as a trifluoromethanesulfonate (triflate, -OTf), which is an excellent leaving group in palladium-catalyzed cross-coupling reactions.[4]

This document provides a comprehensive guide to the experimental procedure for the Suzuki coupling of this compound derivatives. It outlines a detailed two-step protocol, beginning with the crucial triflation of the phenolic hydroxyl group, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids. The rationale behind the choice of reagents, catalysts, and reaction conditions is discussed to provide a thorough understanding of the process.

Part 1: Mechanistic Considerations and Strategic Approach

The overall synthetic strategy involves two key transformations:

  • Triflation of the Phenolic Hydroxyl Group: The conversion of the phenol to a triflate is essential for activating the substrate for the subsequent Suzuki coupling.

  • Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of the resulting aryl triflate with an arylboronic acid to form the desired biaryl product.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process involving a palladium catalyst.[5]

Suzuki_Mechanism caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

A critical consideration for this specific substrate is the presence of both an electron-withdrawing trifluoromethyl group and an electron-donating (and potentially catalyst-coordinating) amino group. The electron-withdrawing nature of the -CF3 group can influence the reactivity of the aryl triflate in the oxidative addition step. The amino group can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle. Therefore, the selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the desired reactivity and prevent catalyst deactivation.[5]

Part 2: Experimental Protocols

Protocol 1: Triflation of this compound

This protocol details the conversion of the phenolic hydroxyl group to a triflate, activating the substrate for the subsequent Suzuki coupling.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (for 1 mmol scale)Notes
This compoundC₇H₆F₃NO177.13177 mg (1.0 equiv)Starting material
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.935 mLAnhydrous solvent is crucial
Anhydrous PyridineC₅H₅N79.1097 µL (1.2 equiv)Acts as a base
Triflic Anhydride (Tf₂O)C₂F₆O₅S₂282.14185 µL (1.1 equiv)Highly reactive, handle with care
Saturated aq. NaHCO₃NaHCO₃84.01As neededFor quenching the reaction
BrineNaCl (aq)-As neededFor washing
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄-As neededFor drying the organic layer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.

  • Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C. Caution: Triflic anhydride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 4-amino-2-(trifluoromethyl)phenyl trifluoromethanesulfonate, can be purified by column chromatography on silica gel.

Triflation_Workflow Start This compound in anhydrous DCM Step1 Add Pyridine, Cool to 0 °C Start->Step1 Step2 Add Triflic Anhydride (dropwise at 0 °C) Step1->Step2 Step3 Stir at 0 °C to RT, Monitor by TLC Step2->Step3 Quench Quench with sat. aq. NaHCO₃ Step3->Quench Workup Extraction with DCM, Wash with Brine Quench->Workup Dry Dry with MgSO₄, Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Product 4-Amino-2-(trifluoromethyl)phenyl Trifluoromethanesulfonate Purify->Product caption Figure 2: Workflow for the Triflation of this compound.

Figure 2: Workflow for the Triflation of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Amino-2-(trifluoromethyl)phenyl Triflate

This protocol outlines a general procedure for the Suzuki coupling of the activated triflate with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Quantity (for 0.5 mmol scale)Notes
4-Amino-2-(trifluoromethyl)phenyl triflateC₈H₅F₆NO₃S309.19155 mg (1.0 equiv)From Protocol 1
Arylboronic AcidArB(OH)₂Varies0.75 mmol (1.5 equiv)Coupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)C₇₂H₆₀P₄Pd1155.5629 mg (0.05 equiv)Other catalysts can be used
Base (e.g., K₂CO₃)K₂CO₃138.21138 mg (2.0 equiv)Anhydrous base is recommended
Solvent (e.g., 1,4-Dioxane/Water)C₄H₈O₂ / H₂O-4:1 mixture (5 mL)Degassed solvents are crucial
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction

Procedure:

  • In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine 4-amino-2-(trifluoromethyl)phenyl triflate (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude biaryl product can be purified by column chromatography on silica gel or recrystallization.

Part 3: Data Presentation and Key Considerations

Table 1: Recommended Starting Conditions for Suzuki Coupling Optimization

ParameterRecommended ConditionRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd(PPh₃)₄ is a common starting point. For challenging couplings, catalysts with bulky, electron-rich ligands like dppf or Buchwald-type ligands may be more effective.[3][5]
Ligand (if using a separate ligand)Bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can improve catalyst performance.[5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. K₃PO₄ and Cs₂CO₃ are stronger bases that can be effective for less reactive substrates.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFThe solvent system influences the solubility of the reagents and the activity of the catalyst. An aqueous component is often necessary for the transmetalation step.
Temperature 80-110 °CHigher temperatures are often required for the coupling of aryl triflates.
Reaction Time 4-24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Part 4: Troubleshooting and Field-Proven Insights

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Decomposition of Starting Material: The triflate starting material can be sensitive to hydrolysis, especially under strongly basic conditions at elevated temperatures. If decomposition is observed, a milder base or lower reaction temperature may be necessary.

  • Protodeboronation of Boronic Acid: Some arylboronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom) under the reaction conditions. Using a higher excess of the boronic acid or a different base may mitigate this side reaction.

  • Purification Challenges: The polarity of the final biaryl product will depend on the nature of the coupled aryl group. Column chromatography on silica gel is a common purification method. A gradient elution system may be required to achieve good separation.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound derivatives provides a powerful and versatile method for the synthesis of valuable biaryl compounds. The two-step approach, involving activation of the phenol as a triflate followed by the palladium-catalyzed coupling, is a reliable strategy. Careful selection and optimization of the reaction conditions, particularly the catalyst system and base, are critical for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

  • Avanthay, M. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.
  • ResearchGate. (2023, November 15). Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed. (2019, November 15). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis.
  • ACS Publications. (n.d.). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry.
  • Mastering Cross-Coupling Reactions with Trifluoromethylated Boronic Acids. (n.d.).
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central.
  • Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science.
  • MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings.
  • Beilstein-Institut. (n.d.). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PubMed Central.
  • ChemistryViews. (2024, December 21). Practical Path to Multiple Trifluoromethylation of Phenols.

Sources

Application Note & Protocol: Buchwald-Hartwig Amination of 4-Amino-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 4-amino-2-(trifluoromethyl)phenol are privileged scaffolds in medicinal chemistry and materials science, yet their synthesis can be challenging. Direct N-arylation via classical methods is often hampered by the compound's complex electronic nature and the presence of multiple reactive sites. This guide provides an in-depth analysis and a robust protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate class. We will explore the critical reaction parameters, including the strategic selection of palladium precatalysts, phosphine ligands, and bases, to achieve high yields and excellent chemoselectivity for N-arylation over competing O-arylation. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for constructing C–N bonds with these valuable building blocks.

Introduction: The Synthetic Challenge

The this compound core presents a unique synthetic puzzle. The molecule's utility in pharmaceuticals is significant, but its structure contains three key features that complicate traditional cross-coupling reactions:

  • An Electron-Donating Amine (-NH₂): This group activates the aromatic ring, but its nucleophilicity is the target for the desired amination.

  • An Acidic Phenolic Hydroxyl (-OH): This group can also act as a nucleophile, leading to a competitive and often undesired O-arylation (ether formation).[1] It can also be deprotonated by the base, complicating the reaction environment.

  • An Electron-Withdrawing Trifluoromethyl (-CF₃) Group: This group deactivates the ring towards oxidative addition, often requiring more active catalyst systems to proceed efficiently.

The primary challenge is to achieve chemoselective N-arylation in the presence of the competing O-arylation pathway. A successful protocol must precisely control the reactivity of the two nucleophilic centers. The Buchwald-Hartwig amination, a powerful palladium-catalyzed C-N bond-forming reaction, offers the required versatility to address this challenge.[1][2][3] Its development has revolutionized the synthesis of aryl amines from aryl halides, largely replacing harsher, traditional methods.[1]

The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational optimization. The reaction proceeds through a catalytic cycle involving a palladium(0) species. While nuances exist, the generally accepted mechanism involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][4][5]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_Complex Ar-X (Oxidative Addition) Amine_Complex [L-Pd(II)(Ar)(NH₂R')]+X⁻ Amine Complex OA_Complex->Amine_Complex R'-NH₂ Amido_Complex L-Pd(II)(Ar)(NHR') Amido Complex Amine_Complex->Amido_Complex - HX (Base) Amido_Complex->Pd0 Ar-NHR' (Reductive Elimination) Experimental Workflow General Experimental Workflow prep Reagent Prep (Vial, Stir Bar) add Add Solids (Phenol, Aryl Halide, Precatalyst, Base) prep->add inert Inert Atmosphere (Evacuate/Backfill with Argon/N₂) add->inert solvent Add Solvent & Coupling Amine inert->solvent react Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup Workup & Purification (Quench, Extract, Chromatography) react->workup

Caption: A typical workflow for the Buchwald-Hartwig amination.

General Protocol

This is a representative protocol and should be optimized for specific substrates.

Materials:

  • This compound derivative (1.0 equiv)

  • Aryl halide (e.g., Aryl Bromide) (1.2 equiv)

  • Palladium Precatalyst (e.g., BrettPhos Pd G3) (1-2 mol%)

  • Ligand (e.g., BrettPhos) (1-2 mol%, if not using a precatalyst)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the aryl halide (1.2 equiv), the palladium precatalyst (e.g., 0.02 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Seal the vial with a septum-lined cap.

  • Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous, degassed solvent to the vial.

  • Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). [6]6. Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Optimization and Data

Systematic optimization is crucial. A Design of Experiments (DoE) approach can be highly effective for finding the optimal conditions. [7]The following table provides a starting point for screening key parameters.

Parameter Condition A (Starting Point) Condition B Condition C Rationale & Comments
Precatalyst BrettPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)BrettPhos is reported to be highly selective for N-arylation of aminophenols. [8][9]RuPhos and XPhos are excellent general ligands for comparison.
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv)NaOtBu (1.5 equiv)Weaker inorganic bases are preferred to minimize O-arylation. NaOtBu is a stronger base that may be required for less reactive aryl chlorides but increases the risk of side reactions. [6]
Solvent Toluene1,4-Dioxanet-BuOHChoice affects base solubility and reaction temperature. Toluene is often a good starting point.
Temperature 100 °C80 °C110 °CHigher temperatures can improve rates for deactivated aryl halides but may also increase side product formation.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (improper inert atmosphere).2. Insufficiently active catalyst/ligand system for the specific aryl halide.3. Low reaction temperature.1. Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity reagents.2. Switch to a more active precatalyst generation (e.g., G4 or G6) or a different ligand (e.g., RuPhos).<[10][6]br>3. Increase the reaction temperature in 10 °C increments.
Significant O-Arylation 1. Ligand choice is not optimal for N-selectivity.2. Base is too strong, leading to significant phenoxide formation.1. Screen ligands known for N-selectivity, with BrettPhos as the primary candidate.<[8][9]br>2. Switch from an alkoxide base (NaOtBu) to a weaker inorganic base like K₃PO₄ or K₂CO₃. [6]
Hydrodehalogenation of Aryl Halide 1. Presence of water in the reaction.2. β-hydride elimination from the amido complex, a known side reaction. [1]1. Use anhydrous solvents and reagents. Dry the base in an oven before use.2. A different ligand may alter the geometry of the intermediate to disfavor this pathway.
Formation of Palladium Black Inefficient activation or decomposition of the catalyst.Switch to a more stable, well-defined precatalyst. [10]Ensure vigorous stirring, especially with heterogeneous inorganic bases.

Conclusion

The Buchwald-Hartwig amination provides a powerful and versatile platform for the synthesis of N-arylated this compound derivatives. Success hinges on the strategic selection of a modern palladium precatalyst, a sterically demanding biarylmonophosphine ligand such as BrettPhos, and a moderately weak base to ensure high chemoselectivity for C-N over C-O bond formation. The protocols and troubleshooting guide presented here offer a robust starting point for researchers to efficiently access these valuable compounds, accelerating discovery in drug development and materials science.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • Norrby, P.-O., et al. (2014).
  • Fors, B. P., et al. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions and Low Temperature Oxidative Addition of Aryl Chlorides. PMC - NIH. [Link]
  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • The Role of the Base in Buchwald-Hartwig Amination.
  • Kinzel, T., et al. (2010). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science (RSC Publishing). [Link]
  • Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
  • Bakos, B., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]
  • I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Reddit. [Link]
  • Maiti, D. & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.
  • Maiti, D. & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Maiti, D. & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
  • Zhang, W. (2007).
  • Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Southampton. [Link]
  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow.
  • Buchwald -Hartwig Amin

Sources

Application Notes and Protocols: Protecting Group Strategies for 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Synthetic Challenges of 4-Amino-2-(trifluoromethyl)phenol

This compound is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties imparted by the trifluoromethyl group.[1] However, the presence of two reactive nucleophilic centers—the amino group and the phenolic hydroxyl group—presents a significant challenge in multistep syntheses.[2][3] The strongly electron-withdrawing trifluoromethyl group modulates the reactivity of both functionalities, necessitating carefully considered protecting group strategies to achieve regioselectivity and prevent unwanted side reactions.[1] This guide provides a detailed overview of strategies for the selective protection of the amino and hydroxyl groups of this compound, offering field-proven insights and detailed protocols to aid in the design of robust synthetic routes.

The inherent reactivity of aminophenols often leads to a lack of chemoselectivity in protection reactions.[4] The amino group, being generally more nucleophilic than the phenolic hydroxyl, is often the primary site of reaction. However, the electronic landscape of this compound is nuanced. The trifluoromethyl group, positioned ortho to the hydroxyl and meta to the amino group, significantly influences the pKa of both functionalities. This electronic perturbation is a critical factor in determining the outcome of protection reactions and must be leveraged to achieve the desired selectivity.

This document will explore strategies for:

  • Selective N-Protection: Masking the amino group to allow for reactions at the phenolic hydroxyl.

  • Selective O-Protection: Protecting the hydroxyl group to enable modifications at the amino functionality.

  • Orthogonal Protection: Employing a protection scheme where each group can be removed independently, offering maximum synthetic flexibility.[5][6]

Section 1: Selective N-Protection of the Amino Group

The primary challenge in the synthesis of derivatives of this compound often lies in preventing undesired reactions at the amino group, such as N-acylation or N-alkylation, when targeting the phenolic hydroxyl. The selection of an appropriate N-protecting group is therefore paramount.

The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse

The tert-Butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and its stability under a wide range of conditions, yet facile removal under acidic conditions.[7]

Causality of Experimental Choice: The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically performed under basic conditions or with a catalyst to facilitate the nucleophilic attack of the amine on the Boc anhydride. For anilines, especially those with electron-withdrawing groups, the reaction may require slightly more forcing conditions compared to aliphatic amines. The resulting N-Boc protected aniline is stable to many nucleophiles and bases, making it an excellent choice for subsequent reactions at the phenolic hydroxyl.[7]

Experimental Protocol: N-Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the solution at room temperature. A catalytic amount of DMAP can be added to accelerate the reaction.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected this compound.

Deprotection Protocol: Removal of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method.

  • Materials:

    • N-Boc-4-amino-2-(trifluoromethyl)phenol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the N-Boc protected starting material in anhydrous DCM.

    • Add an equal volume of TFA to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours. Monitor deprotection by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Protecting Group Protection Reagents Deprotection Conditions Advantages Disadvantages
Boc Boc₂O, Base (TEA, DMAP)TFA/DCM or HCl/DioxaneStable to a wide range of conditions, easy removal.Acid labile, may not be suitable for acid-sensitive substrates.
Cbz Cbz-Cl, BaseH₂, Pd/CStable to acidic and some basic conditions.Requires hydrogenation for removal, not compatible with reducible functional groups.
The Carboxybenzyl (Cbz) Group: An Orthogonal Alternative

The Carboxybenzyl (Cbz) group is another widely used protecting group for amines, offering orthogonality to the Boc group.[3]

Causality of Experimental Choice: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. It is stable to the acidic conditions used for Boc deprotection, allowing for selective deprotection in a di-protected molecule.[3] Removal is achieved by catalytic hydrogenation, which is a mild method that often does not affect other functional groups, provided they are not susceptible to reduction.

Experimental Protocol: N-Cbz Protection of this compound

  • Materials:

    • This compound

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • Dioxane/Water mixture

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the product by recrystallization or column chromatography.

Deprotection Protocol: Removal of the N-Cbz Group

  • Materials:

    • N-Cbz-4-amino-2-(trifluoromethyl)phenol

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the N-Cbz protected compound in methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Section 2: Selective O-Protection of the Phenolic Hydroxyl Group

Protecting the phenolic hydroxyl group allows for a wide range of transformations at the amino functionality. Silyl ethers are a popular choice for phenol protection due to their ease of formation and tunable stability.[8][9]

Silyl Ethers: Tunable Protection for Phenols

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. This allows for fine-tuning of the protection strategy. For phenols, tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers are commonly employed.

Causality of Experimental Choice: The formation of silyl ethers from phenols is typically achieved by reacting the phenol with a silyl chloride in the presence of a base like imidazole or triethylamine. The electron-withdrawing trifluoromethyl group will increase the acidity of the phenolic proton, facilitating its deprotonation and subsequent reaction with the silyl chloride. Phenolic silyl ethers are generally more labile than their alkyl counterparts, and their deprotection can often be achieved under milder conditions.[10]

Experimental Protocol: O-TBDMS Protection of this compound

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

    • Imidazole

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

    • Add tert-butyldimethylsilyl chloride (1.2 eq) and stir the mixture at room temperature for 12-18 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.

    • Extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Deprotection Protocol: Removal of the O-TBDMS Group

Fluoride ion sources are the reagents of choice for cleaving silyl ethers due to the high strength of the Si-F bond.[10]

  • Materials:

    • O-TBDMS-4-amino-2-(trifluoromethyl)phenol

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the O-TBDMS protected compound in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) at room temperature.

    • Stir the reaction for 1-3 hours, monitoring by TLC.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.

Protecting Group Protection Reagents Deprotection Conditions Advantages Disadvantages
TBDMS TBDMS-Cl, ImidazoleTBAF/THFStable to a range of conditions, mild deprotection.Can be labile to strong acids.
TIPS TIPS-Cl, ImidazoleTBAF/THF (slower than TBDMS)More sterically hindered and stable than TBDMS.More difficult to introduce on hindered phenols.

Section 3: Orthogonal Protection Strategies

For complex syntheses requiring sequential modification of both the amino and hydroxyl groups, an orthogonal protection strategy is essential.[2][5] This involves the use of two protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group in the presence of the other.

A common and effective orthogonal strategy for aminophenols involves the combination of a Boc group for the amine and a silyl ether for the phenol.

Logical Workflow for Orthogonal Protection:

OrthogonalProtection A This compound B N-Boc-4-amino-2-(trifluoromethyl)phenol A->B Boc₂O, Base C N-Boc, O-TBDMS protected B->C TBDMS-Cl, Imidazole E Modified at Phenol B->E Reaction at OH C->B TBAF/THF (O-deprotection) D O-TBDMS-4-amino-2-(trifluoromethyl)phenol C->D TFA/DCM (N-deprotection) F Modified at Amine D->F Reaction at NH₂

Caption: Orthogonal protection and deprotection workflow.

This strategy allows for the selective deprotection of the Boc group with acid, leaving the TBDMS group intact for subsequent reactions at the amine. Conversely, the TBDMS group can be removed with fluoride, leaving the Boc-protected amine untouched for modifications at the phenol.

Conclusion and Future Perspectives

The successful synthesis of complex molecules derived from this compound is critically dependent on the judicious choice and implementation of protecting group strategies. The electron-withdrawing nature of the trifluoromethyl group presents both a challenge and an opportunity, influencing the reactivity of the amino and phenolic hydroxyl groups in a predictable manner. The protocols outlined in this guide for N-protection with Boc and Cbz groups, and O-protection with silyl ethers, provide a robust starting point for researchers in the field. The principles of orthogonal protection, in particular, offer the synthetic chemist a powerful tool for the regioselective functionalization of this versatile building block. Future work in this area may focus on the development of novel, even milder, and more selective protecting groups tailored to the unique electronic properties of fluorinated aromatic compounds.

References

  • Stahly, G. P., & Bell, D. R. (1989). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry, 54(12), 2873–2877. [Link]
  • PrepChem. (n.d.). Synthesis of 2-amino-4-(trifluoromethyl)phenol.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (2019). TBMDS Protection of a Phenol going way over expected time?.
  • Gong, H., et al. (2019). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 24(18), 3273. [Link]
  • Mikkelsen, J. H., et al. (2022). Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters.
  • University of Rochester. (n.d.). Tips & Tricks: Protecting Groups.
  • Cao, W., et al. (2017). N-Protecting group tuning of the enantioselectivity in Strecker reactions of trifluoromethyl ketimines to synthesize quaternary α-trifluoromethyl amino nitriles by ion pair catalysis.
  • Toste, F. D., et al. (2014). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of chemical research, 47(3), 835-846. [Link]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group.
  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ResearchGate. (2016). Synthesis of N-BOC amines by various routes.
  • ResearchGate. (2019). Scheme 1. Synthesis of TBDMS end-functionalized polymers, the model....
  • Gong, H., et al. (2019). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 24(18), 3273. [Link]
  • Google Patents. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ResearchGate. (2007). Fluorophenols and (Trifluoromethyl)phenols as Substrates of Site-Selective Metalation Reactions: To Protect or not To Protect.
  • Khan, M. S., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Protein Science. [Link]
  • Google Patents. (2011). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • ResearchGate. (2021). Chemoselective Protection of hydroxyl and amine functional groups catalysed by MOFs.
  • PubChem. (n.d.). 3-Amino-5-(trifluoromethyl)phenol.
  • Ilardi, E. A., & Tota, M. R. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5431. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Google Patents. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron letters, 58(4), 339-342. [Link]
  • Google Patents. (1993). Selective n-acylation of amino alcohols.
  • Shaffer, P. L., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of medicinal chemistry, 60(10), 4403-4423. [Link]
  • Hirano, S., Ohe, Y., & Ono, H. (1976). Selective N-acylation of chitosan.
  • Google Patents. (1989). Purification of N-acetyl aminophenols.

Sources

A Robust High-Performance Liquid Chromatography (HPLC) Method for In-Process Monitoring of 4-Amino-2-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note details a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-2-(trifluoromethyl)phenol. This compound is a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals, making real-time monitoring of its formation and the consumption of precursors essential for process optimization, yield maximization, and impurity control.[1] The described method provides excellent separation of the target analyte from potential starting materials and reaction byproducts. The protocol has been developed with scientific rationale at its core and is structured to be self-validating, aligning with principles outlined in International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended for researchers, process chemists, and quality control analysts in the drug development and chemical synthesis sectors.

Introduction and Scientific Rationale

This compound is a substituted aromatic amine and phenol, featuring both a basic amino group and an acidic phenolic hydroxyl group.[1][4] Its molecular structure, which includes an electron-withdrawing trifluoromethyl group, makes it a valuable building block in organic synthesis. Effective process control during its synthesis requires a robust analytical method to track the reaction progress accurately. High-Performance Liquid Chromatography (HPLC) is the premier technique for this application due to its high resolution, sensitivity, and quantitative accuracy.

The selection of a reversed-phase HPLC method is based on the physicochemical properties of this compound. With a molecular weight of 177.13 g/mol and slight solubility in water but good solubility in organic solvents like ethanol, it is well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.[1][4] The presence of ionizable functional groups (amino and phenol) necessitates careful control of the mobile phase pH to ensure consistent retention and sharp, symmetrical peak shapes. A slightly acidic pH is chosen to protonate the amino group, enhancing its interaction with the stationary phase while suppressing the dissociation of the phenolic group.[5]

This document provides a comprehensive protocol, from sample preparation to data analysis, and explains the scientific justification for each parameter choice.

Principle of the Method

The method employs isocratic reversed-phase chromatography. The sample is injected into the HPLC system, where it is separated on a C18 stationary phase. The mobile phase, a buffered mixture of acetonitrile and water, carries the components through the column. Separation is achieved based on the differential partitioning of the analyte and impurities between the mobile phase and the stationary phase. The nonpolar trifluoromethyl group and the benzene ring contribute to retention on the C18 column, while the polar amino and hydroxyl groups are moderated by the mobile phase composition and pH. Detection is performed using a UV-Vis Diode Array Detector (DAD), allowing for sensitive quantification and simultaneous assessment of peak purity.

Instrumentation, Materials, and Chromatographic Conditions

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks, pipettes, and autosampler vials.

Chemicals and Reagents
  • This compound reference standard (≥98% purity).[1]

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (85%, analytical grade).

  • Water (deionized, 18.2 MΩ·cm).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 230 nm (Primary), Spectral Scan: 200-400 nm
Run Time 15 minutes

Detailed Protocols

Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of the prepared 20 mM Phosphate Buffer. Degas the solution by sonication or helium sparging.

  • Diluent: Use a mixture of Acetonitrile:Water (50:50, v/v) for all standard and sample dilutions.

Preparation of Standard Solution
  • Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to volume with the diluent. This yields a stock solution of approximately 500 µg/mL.

  • Prepare a working standard of 50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with the diluent.

Preparation of Reaction Sample
  • Withdraw a representative sample (e.g., 100 µL) from the reaction vessel at a specified time point.

  • Immediately quench the reaction by diluting the sample into a known volume of a suitable solvent (e.g., 10 mL of the diluent). This step is critical to prevent further reaction and ensure the sample accurately reflects the reaction state at the time of sampling.

  • Perform a further dilution with the diluent to bring the expected concentration of this compound into the linear range of the method (e.g., 10-100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Workflow for Reaction Monitoring

The following diagram illustrates the complete workflow from sampling the reaction to obtaining analytical results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_sample 1. Withdraw Sample from Reaction Vessel node_quench 2. Quench Reaction (Dilute in Solvent) node_sample->node_quench Immediate node_dilute 3. Further Dilution to Working Concentration node_quench->node_dilute node_filter 4. Filter Sample (0.45 µm Syringe Filter) node_dilute->node_filter node_inject 5. Inject into HPLC System node_filter->node_inject node_separate 6. Chromatographic Separation (C18 Column) node_detect 7. UV Detection (230 nm) node_integrate 8. Integrate Peak Areas (Product, Reactants) node_detect->node_integrate node_calculate 9. Calculate Concentration vs. Reference Standard node_integrate->node_calculate node_plot 10. Plot Kinetic Profile (% Conversion vs. Time) node_calculate->node_plot

Caption: Workflow for HPLC-based reaction monitoring.

Method Validation and Trustworthiness

To ensure the reliability of this method, validation should be performed in accordance with ICH Q2(R2) guidelines.[6][7] The following parameters are critical for demonstrating that the analytical procedure is fit for its intended purpose.[3]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed by injecting potential impurities, starting materials, and a placebo (reaction matrix without analyte) to ensure no interfering peaks co-elute with the this compound peak. The use of a DAD allows for peak purity analysis as a further confirmation of specificity.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by analyzing a minimum of five concentrations across the desired range.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.[2]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).

  • Accuracy: The closeness of the test results to the true value. This is determined by spike-recovery experiments, where a known amount of reference standard is added to the reaction matrix.

  • Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2][8]

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Repeatability (% RSD) ≤ 2.0%0.8%
Intermediate Precision (% RSD) ≤ 2.0%1.2%
Specificity No interference at analyte retention timePass
Range 10 - 100 µg/mLEstablished

Note: Typical results are illustrative and must be established by the user's laboratory.

Conclusion

The RP-HPLC method described in this application note is a robust, specific, and reliable tool for monitoring the synthesis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easy to implement in any modern analytical laboratory. By providing accurate, real-time data on the concentration of the product and the consumption of reactants, this method enables chemists to optimize reaction conditions, improve process understanding, and ensure the final product quality. Adherence to the outlined validation principles will ensure that the data generated is trustworthy and suitable for regulatory purposes.

References

  • Del Bubba, M., et al. (2005). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Full article available via various academic search engines.
  • Ikarashi, K., & Suzuki, T. (1987). Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]
  • TradeIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol. TradeIndia. [Link]
  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
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  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol.
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Amino-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of 4-Amino-2-(trifluoromethyl)phenol, a critical building block in the pharmaceutical and agrochemical industries.[1][2][3] Recognizing the challenges of transitioning from laboratory-scale experiments to industrial production, this document details a robust, two-step synthetic pathway involving the nitration of 2-(trifluoromethyl)phenol followed by catalytic hydrogenation. We delve into the causality behind experimental choices, process optimization, critical safety protocols, and analytical quality control. This guide is intended for researchers, chemists, and process development professionals seeking to implement a safe, efficient, and scalable manufacturing process for this versatile intermediate.

Introduction: The Significance of Trifluoromethylated Phenols

This compound and its derivatives are highly valued intermediates in organic synthesis. The presence of the trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, often imparts unique physicochemical properties to the parent molecule, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. These characteristics make it a sought-after structural motif in the design of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[2][3][4]

However, the transition from benchtop synthesis to pilot or industrial scale presents significant challenges. These include managing highly exothermic reactions, ensuring regioselectivity on a large scale, handling hazardous materials safely, and developing robust purification methods to meet stringent purity requirements (>99%).[5] This guide provides a validated protocol and the underlying scientific principles to navigate these complexities effectively.

Strategic Overview of the Synthetic Pathway

While several routes to this compound exist, including the diazotization of substituted anilines[6] or multi-step sequences from fluorinated benzene derivatives[5][7], a common and industrially viable approach is the nitration of a phenol precursor followed by the reduction of the nitro group. This two-step method is advantageous due to the relatively low cost of starting materials and its amenability to established industrial processes.

The selected pathway proceeds as follows:

  • Step 1: Regioselective Nitration. 2-(Trifluoromethyl)phenol is subjected to nitration to introduce a nitro group onto the aromatic ring. The primary challenge is to control the reaction conditions to favor the formation of the desired 4-nitro isomer over other potential isomers.

  • Step 2: Catalytic Reduction. The intermediate, 4-Nitro-2-(trifluoromethyl)phenol, is then reduced to the target amine, this compound. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.[8]

G cluster_0 Synthetic Workflow A Start: 2-(Trifluoromethyl)phenol B Step 1: Regioselective Nitration A->B HNO₃ / H₂SO₄ C Intermediate: 4-Nitro-2-(trifluoromethyl)phenol B->C Isolate Intermediate D Step 2: Catalytic Hydrogenation C->D H₂ / Pd/C E Final Product: this compound D->E Isolate Crude Product F Purification & QC E->F

Caption: High-level workflow for the synthesis of this compound.

Physicochemical Data of Key Compounds

A clear understanding of the physical properties of all materials is essential for process design, safety, and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
2-(Trifluoromethyl)phenol C₇H₅F₃O162.1144-47White to off-white solid
4-Nitro-2-(trifluoromethyl)phenol C₇H₄F₃NO₃207.1188-92Yellow crystalline solid
This compound C₇H₆F₃NO177.1359-62[1]Off-white to pale yellow crystalline powder[1]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for execution by trained professionals in appropriately equipped facilities. All operations must be conducted under strict safety protocols.

Protocol 1: Scale-Up Synthesis of 4-Nitro-2-(trifluoromethyl)phenol (Nitration)

Core Principle: The nitration is performed using a mixed acid (sulfuric and nitric acid) system. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring. The reaction temperature is kept low to control the rate of this highly exothermic reaction and to maximize the regioselectivity for substitution at the para-position.

Equipment:

  • Glass-lined or Hastelloy reactor (50 L) with overhead mechanical stirrer, temperature probe, and cooling jacket.

  • Controlled-rate addition funnel or pump.

  • Inert atmosphere (Nitrogen or Argon) blanketing system.

Materials:

ReagentQuantityMolesPurityNotes
2-(Trifluoromethyl)phenol2.00 kg12.34 mol≥98%Starting Material
Sulfuric Acid (98%)6.0 L~110 molReagent GradeDehydrating agent & catalyst
Nitric Acid (70%)0.85 L~13.5 molReagent GradeNitrating agent (1.1 eq)
Dichloromethane (DCM)20 L-Reagent GradeExtraction Solvent
Deionized Water40 L--For work-up
Saturated Sodium BicarbonateAs needed--For neutralization

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Sulfuric Acid: Charge the reactor with sulfuric acid (6.0 L). Begin stirring and cool the acid to -5°C to 0°C using the cooling jacket.

  • Substrate Addition: Slowly add the 2-(trifluoromethyl)phenol (2.00 kg) in portions, ensuring the internal temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitrating Mixture Preparation: In a separate vessel, cautiously prepare the nitrating mixture by slowly adding nitric acid (0.85 L) to a portion of the chilled sulfuric acid (pre-cooled). This step is highly exothermic and must be done with extreme care.

  • Nitration Reaction: Add the prepared nitrating mixture to the reactor dropwise via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature between 0°C and 5°C throughout the addition. A temperature excursion can lead to the formation of byproducts and potential runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1% remaining).[9]

  • Quenching: Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water (approx. 20 kg ice in 20 L water). This must be done in a vessel capable of handling the volume and the heat generated during quenching.

  • Extraction & Isolation:

    • Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (2 x 10 L).

    • Combine the organic layers and wash sequentially with deionized water (10 L) and saturated sodium bicarbonate solution (until effervescence ceases) to remove residual acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Nitro-2-(trifluoromethyl)phenol as a yellow solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve >99% purity.

Protocol 2: Scale-Up Synthesis of this compound (Reduction)

Core Principle: Catalytic hydrogenation utilizes a heterogeneous catalyst (Palladium on Carbon) to transfer molecular hydrogen to the nitro group, reducing it to an amine. The reaction is clean, high-yielding, and avoids the use of stoichiometric metal reductants that generate significant waste streams.

Equipment:

  • High-pressure hydrogenation reactor (autoclave, 50 L) equipped with a gas-entrainment stirrer (e.g., Rushton turbine), pressure gauge, temperature control, and hydrogen inlet.

  • Filtration system for catalyst removal (e.g., Celite pad filter).

Materials:

ReagentQuantityMolesPurityNotes
4-Nitro-2-(trifluoromethyl)phenol2.00 kg9.66 mol≥99%Intermediate
Palladium on Carbon (10% Pd/C)100 g-50% wetCatalyst (0.5 mol% Pd)
Ethanol (or Methanol)20 L-AnhydrousSolvent
Hydrogen (H₂) GasAs needed-High PurityReducing Agent
Celite®As needed--Filter Aid

Procedure:

  • Reactor Charging: In an inert atmosphere (nitrogen), carefully charge the hydrogenation reactor with the 4-Nitro-2-(trifluoromethyl)phenol (2.00 kg) and ethanol (20 L).

  • Catalyst Addition: Add the 10% Pd/C catalyst (100 g, 50% wet) as a slurry in ethanol. Caution: Dry Pd/C is pyrophoric and must not be handled in air.

  • System Purge: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting (to ~5 psi) at least three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 60-100 psi).[10] Begin vigorous stirring and heat the mixture to 30-40°C. The reaction is exothermic; use the cooling system to maintain the temperature.

  • Reaction Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (hydrogen uptake). The reaction is complete when hydrogen uptake ceases. This can be confirmed by HPLC analysis of a carefully vented sample.

  • Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake must be kept wet with solvent at all times to prevent ignition of the catalyst upon exposure to air. Immediately quench the filter cake into a large volume of water.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude this compound can be purified.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., toluene or aqueous ethanol) to yield the final product with high purity. Dry the final product under vacuum.

Safety & Handling: A Non-Negotiable Priority

Working with trifluoromethylated compounds and the reagents for their synthesis requires stringent safety protocols.[11] The trifluoromethyl group itself is generally very stable, but the associated reagents are hazardous.[12]

G cluster_1 Safe Handling Workflow A Hazard Assessment: - Review SDS for all reagents - Identify exothermic steps B Engineering Controls: - Use certified fume hood - Ensure proper ventilation - Ground equipment A->B C Personal Protective Equipment (PPE): - Safety goggles & face shield - Flame-retardant lab coat - Acid-resistant gloves A->C D Execution: - Maintain temperature control - Controlled addition of reagents - Inert atmosphere for hydrogenation B->D C->D E Waste Management: - Segregate waste streams - Neutralize acidic waste - Quench pyrophoric catalyst D->E

Caption: Critical safety workflow for handling hazardous chemical synthesis.

  • Corrosive Materials: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Handle them only in a well-ventilated fume hood with appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.[13]

  • Exothermic Reactions: Both nitration and hydrogenation are highly exothermic. A failure in cooling systems can lead to a dangerous runaway reaction. Always have a secondary cooling plan (e.g., ice bath) available for smaller scales.

  • Pyrophoric Catalysts: Palladium on Carbon (Pd/C) is pyrophoric, especially after use and when dry. It can ignite spontaneously in air. Never allow the catalyst to dry on the filter paper. Keep it wet with solvent and quench it immediately after filtration.

  • Flammable Solvents: Use all organic solvents in a well-ventilated area, away from ignition sources. Use explosion-proof electrical equipment where necessary.[13]

  • Waste Disposal: Dispose of all chemical waste through a licensed professional waste disposal service.[14] Acidic aqueous waste should be neutralized before disposal.

Analytical Quality Control

Rigorous analytical monitoring is essential to ensure the quality and consistency of the final product.

TechniquePurposeProtocol Summary
HPLC-UV Monitor reaction progress, determine purity, quantify final product.Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient with 0.1% phosphoric acid. Detection: UV at ~274 nm. A calibration curve is used for quantification.[4][9]
GC-MS Identify volatile impurities and byproducts.Often requires derivatization of the polar phenol and amine groups to improve volatility and peak shape.[9]
¹H, ¹³C, ¹⁹F NMR Confirm the chemical structure of the intermediate and final product.¹⁹F NMR is particularly useful for confirming the presence and electronic environment of the -CF₃ group.
Melting Point Quick assessment of product purity.A sharp melting point range close to the literature value indicates high purity.[1]

Conclusion

The scale-up synthesis of this compound is a challenging but achievable process when approached with a thorough understanding of the underlying chemistry and rigorous attention to process control and safety. The two-step nitration and catalytic hydrogenation pathway described herein provides a reliable and efficient route to this valuable intermediate. By implementing the detailed protocols, safety measures, and analytical controls outlined in this guide, researchers and drug development professionals can successfully transition this synthesis from the laboratory to production scale, ensuring a consistent supply of high-purity material for their downstream applications.

References

  • Benchchem. An In-depth Technical Guide to Trifluoromethyl Hypofluorite: Properties, Synthesis, and Reactivity.
  • Benchchem. Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde.
  • Sigma-Aldrich. SAFETY DATA SHEET.
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  • Global Trade Online Limited. 4-Amino-2-(trifluoromethyl) phenol.
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  • ACS Publications. A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research.
  • NIH. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC.
  • Reddit. Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?.
  • Google Patents. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • Google Patents. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol.
  • ResearchGate. A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines.
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  • ACS Publications. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
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  • Benchchem. Synthesis of 4-amino-2,3,5-trimethylphenol from 2,3,5-trimethylphenol: Application Notes and Protocols.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Amino-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications in Agrochemicals and Pharmaceuticals.
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Use of 4-Amino-2-(trifluoromethyl)phenol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Kinase Inhibitors Using 4-Amino-2-(trifluoromethyl)phenol

Authored by a Senior Application Scientist

This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a pivotal building block in the synthesis of kinase inhibitors. We will explore the unique chemical properties of this reagent, its application in constructing potent inhibitors, and provide a detailed, field-proven protocol for a key synthetic transformation.

Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized targeted therapy by blocking the ATP-binding site of these enzymes, thereby halting aberrant signaling. The design of these inhibitors is a sophisticated process where every atom counts.

A key strategy in modern medicinal chemistry is the incorporation of fluorine-containing functional groups to enhance the drug-like properties of a molecule.[1] The trifluoromethyl (-CF3) group, in particular, is highly valued for its unique combination of physicochemical properties.[2][3] It is strongly electron-withdrawing, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1] This group can increase metabolic stability by blocking potential sites of oxidation, improve membrane permeability and oral bioavailability due to its high lipophilicity, and enhance binding affinity to biological targets.[3][4][5]

This compound emerges as a particularly valuable starting material. It provides the potent trifluoromethyl group pre-installed on an aromatic ring, which also features an amino group—a versatile handle for key bond-forming reactions—and a phenolic hydroxyl group that can participate in crucial hydrogen bonding interactions within the kinase active site.

The this compound Scaffold: A Trio of Functionality

The utility of this compound in synthesis stems from the distinct roles of its three key features: the trifluoromethyl group, the amino group, and the phenolic hydroxyl.

  • The Trifluoromethyl (-CF3) Group : As one of the most lipophilic electron-withdrawing groups, the -CF3 moiety is a powerful tool for modulating pKa, improving metabolic stability, and enhancing target binding affinity.[3][5][6] Its steric bulk is larger than a methyl group, allowing it to probe and fill hydrophobic pockets within the kinase ATP-binding site.[3]

  • The Amino (-NH2) Group : This primary amine is the primary reactive site for constructing the core scaffold of many kinase inhibitors. It readily participates in nucleophilic aromatic substitution (SNAr) reactions with electron-deficient heterocyclic systems (e.g., dichloropyrimidines, chloroquinazolines) or in amide bond-forming reactions, which are foundational steps in the synthesis of a vast number of approved and investigational kinase inhibitors.

  • The Phenolic (-OH) Group : The hydroxyl group can be a critical pharmacophore, acting as a hydrogen bond donor or acceptor to form key interactions with amino acid residues in the hinge region of the kinase. Its acidity is modulated by the electron-withdrawing -CF3 group, which can fine-tune the strength of these interactions.

cluster_molecule This compound A Key Features B Trifluoromethyl (-CF3) Group Properties: Lipophilic, Electron-Withdrawing, Metabolically Stable A->B Enhances Binding & PK C Amino (-NH2) Group Reactivity: Nucleophilic handle for SNAr, Amide Coupling A->C Enables Scaffold Assembly D Phenolic (-OH) Group Interaction: H-Bond Donor/Acceptor A->D Anchors to Kinase Hinge

Caption: Key functional attributes of the this compound scaffold.

Application Case Study: Synthesis of Dual EGFR/HER2 Inhibitors

A prominent class of kinase inhibitors built upon scaffolds analogous to this compound are the 4-anilinoquinazolines. This includes Lapatinib, an FDA-approved dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] These receptors are often overexpressed in breast and other cancers, and their dual inhibition can be an effective therapeutic strategy.[9][10]

The core of Lapatinib and similar inhibitors is formed by the reaction of a substituted aniline with a quinazoline core. This compound provides an ideal starting point for creating potent analogues in this class.

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades like the PI3K-Akt and MAPK pathways, promoting cell proliferation and survival.[7] Inhibitors like Lapatinib bind to the intracellular ATP-binding site of these receptors, preventing their phosphorylation and blocking these downstream signals.[10]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT Akt PI3K->AKT Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Lapatinib-like Inhibitor Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR/HER2 signaling and point of inhibition.

Detailed Experimental Protocol: Synthesis of a 4-Anilino-pyrimidine Intermediate

This protocol details a general and robust method for the nucleophilic aromatic substitution (SNAr) reaction between this compound and a dichlorinated pyrimidine, a common core in many kinase inhibitors.

Objective

To synthesize N-(4-hydroxy-3-(trifluoromethyl)phenyl)-4,6-dichloropyrimidin-2-amine as a versatile intermediate for further elaboration into potent kinase inhibitors.

Synthetic Workflow

Start Reagents: - this compound - 2-Amino-4,6-dichloropyrimidine - Base (e.g., K2CO3) - Solvent (e.g., DMF) Reaction Reaction Vessel (N2 atmosphere) Start->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring ~12-24h Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for the SNAr coupling reaction.

Materials and Reagents
ReagentCAS NumberMolecular WeightNotes
This compound126155-46-8177.12 g/mol Starting material
2-Amino-4,6-dichloropyrimidine56-05-3163.99 g/mol Heterocyclic core
Potassium Carbonate (K2CO3), anhydrous584-08-7138.21 g/mol Base
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09 g/mol Reaction solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction solvent
Brine (Saturated NaCl solution)N/AN/AFor washing during extraction
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6142.04 g/mol Drying agent
Silica Gel7631-86-9N/AFor column chromatography
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 1.77 g, 10 mmol) and 2-Amino-4,6-dichloropyrimidine (1.0 eq, 1.64 g, 10 mmol).

    • Add anhydrous potassium carbonate (2.5 eq, 3.45 g, 25 mmol). Causality: The base is crucial for deprotonating the phenol and/or facilitating the nucleophilic attack of the amine. An excess ensures the reaction goes to completion.

    • Evacuate and backfill the flask with dry nitrogen gas three times to ensure an inert atmosphere. Causality: This prevents potential oxidation of the phenol and other starting materials at elevated temperatures.

    • Add anhydrous DMF (e.g., 40 mL) via syringe. Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates SNAr reactions.

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously. The suspension should become a more homogeneous solution as the reaction proceeds.

    • Maintain the reaction at 90 °C for 16-24 hours.

  • Reaction Monitoring:

    • Periodically (e.g., every 4-6 hours), take a small aliquot of the reaction mixture, dilute it with EtOAc, and spot it on a TLC plate (e.g., mobile phase: 30% EtOAc in hexanes).

    • Monitor the consumption of the starting materials. The reaction is complete when the limiting reagent is no longer visible by TLC. LC-MS can also be used for more precise monitoring.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing ice-cold water (200 mL). A precipitate of the crude product should form.

    • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with water (3 x 50 mL).

    • Alternatively, if a precipitate does not form readily, transfer the diluted mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL). Causality: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and remove bulk water from the organic phase.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

    • Characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Expected Results and Inhibitory Activity

The described protocol can be adapted to synthesize a variety of kinase inhibitors. The strategic placement of the trifluoromethyl group often leads to potent biological activity.

Table 1: Representative Kinase Inhibitory Activity

The table below shows IC50 values for representative kinase inhibitors where a trifluoromethyl-substituted aniline moiety is a key component of the structure, demonstrating the effectiveness of this scaffold.

Compound TypeTarget Kinase(s)IC50 (nM)Reference
4-Anilinoquinazoline Derivative (Lapatinib)EGFR10.8[11]
4-Anilinoquinazoline Derivative (Lapatinib)HER2 (ErbB2)9.2[11]
4-Amino-2-(thio)phenol DerivativeAKT1260[12]
4-Amino-2-(thio)phenol DerivativeABL1500[12]

Broader Applications and Future Perspectives

The utility of this compound is not limited to EGFR/HER2 inhibitors. This versatile building block has been employed in the synthesis of inhibitors for a range of other kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4) and Janus Kinase 3 (JAK3).[13][14] The principles of SNAr coupling described here are broadly applicable to various heterocyclic cores, such as pyridazines, thienopyrimidines, and imidazoles, opening avenues for the discovery of novel inhibitors against a wide array of kinase targets.[15][16]

Future work can focus on the derivatization of the phenolic hydroxyl group to form ethers, which can probe different regions of the kinase active site and improve pharmacokinetic properties. Furthermore, exploring alternative substitutions on the aromatic ring can lead to the development of next-generation inhibitors with enhanced selectivity and potency.

References

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The Strategic Application of 4-Amino-2-(trifluoromethyl)phenol in the Synthesis of High-Performance Dyes and Pigments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromatic Potential with Fluorination

The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern materials science. In the realm of dyes and pigments, the trifluoromethyl (CF₃) group, in particular, offers a unique confluence of properties that can be leveraged to enhance color vibrancy, stability, and overall performance. 4-Amino-2-(trifluoromethyl)phenol stands as a pivotal intermediate in this field, providing a versatile platform for the synthesis of a new generation of high-performance colorants. Its unique electronic and steric characteristics, stemming from the potent electron-withdrawing nature of the CF₃ group, significantly influence the spectral and fastness properties of the resulting dyes.[1] This guide provides an in-depth exploration of the application of this compound in dye and pigment production, offering detailed application notes and robust experimental protocols for researchers and scientists in the field.

Core Principles: The Role of the Trifluoromethyl Group

The trifluoromethyl group ortho to the phenolic hydroxyl and meta to the amino group in this compound imparts several desirable characteristics to the final dye molecule:

  • Bathochromic Shift: The strong electron-withdrawing nature of the CF₃ group can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the resulting dye, often resulting in deeper and more vibrant colors.

  • Enhanced Light Fastness: The C-F bond is exceptionally strong, contributing to the overall photostability of the dye molecule and improving its resistance to degradation upon exposure to UV light.

  • Increased Molar Extinction Coefficient: The electronic effects of the CF₃ group can enhance the probability of electronic transitions, leading to a higher molar extinction coefficient and thus, a greater color intensity.

  • Improved Solvent Solubility and Dispersibility: The lipophilic nature of the trifluoromethyl group can enhance the solubility of the dye in organic solvents and improve its dispersibility in polymer matrices, which is crucial for pigment applications.

  • Chemical and Thermal Stability: The inherent stability of the trifluoromethyl group contributes to the overall chemical and thermal robustness of the dye, making it suitable for applications in demanding environments.

Application in Azo Dye Synthesis: A Workflow

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[2][3] The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by an azo coupling reaction.

AzoDyeSynthesis cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Isolation & Purification Start This compound Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Start->Diazotization Primary Amine DiazoniumSalt In situ Diazonium Salt Diazotization->DiazoniumSalt Formation AzoCoupling Azo Coupling (Alkaline or Acidic Conditions) DiazoniumSalt->AzoCoupling Electrophile CouplingComponent Coupling Component (e.g., Naphthol derivative) CouplingComponent->AzoCoupling AzoDye Azo Dye Product AzoCoupling->AzoDye Isolation Isolation (Filtration) AzoDye->Isolation Purification Purification (Recrystallization) Isolation->Purification FinalProduct Purified Azo Dye Purification->FinalProduct

Caption: Workflow for the synthesis of an azo dye.

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye from this compound and 2-Naphthol

This protocol details the synthesis of a representative monoazo dye, demonstrating the core principles of diazotization and azo coupling.

Materials and Reagents:

  • This compound (FW: 177.13 g/mol )

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • Ice

  • Starch-iodide paper

Part 1: Diazotization of this compound [4][5]

  • Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 1.77 g (0.01 mol) of this compound in 50 mL of distilled water.

  • Add 2.5 mL of concentrated hydrochloric acid and stir until the amine dissolves completely. Gentle warming may be necessary; if so, cool the solution back to room temperature.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the stirred amine solution over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.

  • Verification of Diazotization: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained and maintained for at least 10 minutes. The resulting cold solution contains the in situ diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with 2-Naphthol [1][6]

  • Preparation of the Coupling Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.

  • Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.

  • Continue stirring the mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.

Part 3: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product on the filter paper with copious amounts of cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • Air dry the crude product.

  • For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture.

  • Dry the purified dye in a vacuum oven at a moderate temperature (e.g., 60-70 °C).

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., melting point, FT-IR, ¹H-NMR, and UV-Vis spectroscopy).

Data Presentation and Characterization

The synthesized dyes should be characterized to determine their spectral and fastness properties. The following table provides a template for recording and presenting this data.

Dye StructureMolecular FormulaMolecular Weight ( g/mol )λmax (nm) in EthanolMolar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹)Light Fastness (Blue Wool Scale)Wash Fastness (Grey Scale)
Dye 1 (from 2-Naphthol) C₁₇H₁₀F₃N₂O₂343.27Expected ~480-520Expected > 20,000Expected 5-6Expected 4-5
Dye 2 (from other coupler) To be determinedTo be determinedTo be determinedTo be determinedTo be determinedTo be determined

Note: The expected values are based on typical properties of azo dyes containing trifluoromethyl groups and should be confirmed by experimental measurement.[7][8][9][10][11]

Application in Pigment Production

While dyes are soluble substances that color a substrate by being absorbed into it, pigments are insoluble particulate solids that are dispersed in a medium to impart color. Azo compounds synthesized from this compound can be rendered insoluble to function as high-performance pigments. This is often achieved through:

  • Laking: Precipitation of a soluble azo dye with an inorganic salt (e.g., salts of calcium, barium, or manganese) to form an insoluble pigment lake.

  • Synthesis of Inherently Insoluble Azo Compounds: Designing the azo molecule to have low solubility in common solvents and binders.

The resulting azo pigments can be utilized in a variety of applications, including printing inks, paints, plastics, and coatings, where their high color strength, lightfastness, and chemical resistance are highly valued.

Safety and Handling Considerations

  • This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium salts are potentially explosive in their dry, isolated state. Therefore, they should always be prepared and used in situ in solution at low temperatures.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the protocols.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance azo dyes and pigments. The presence of the trifluoromethyl group imparts significant advantages in terms of color properties, stability, and fastness. The detailed protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this important intermediate in the development of novel and advanced colorants.

References

  • MDPI. (n.d.). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes.
  • ResearchGate. (n.d.). % Exhaustion, Light fastness and Wash fastness data.
  • The Synthesis of Azo Dyes. (n.d.).
  • MDPI. (n.d.). Synthesis, Characterization, DFT Study and Antifungal Activities of Some Novel 2-(Phenyldiazenyl)phenol Based Azo Dyes.
  • Google Patents. (n.d.). CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.
  • Personal Care Magazine. (2011). Wash and light fastness: analytical methods outlined.
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to....
  • Google Patents. (n.d.). US6562115B2 - Azo dyes and their preparation and use.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ISCA. (n.d.). Amino Phenolic AZO Compounds Synthesis and Bilogical Analysis.
  • ResearchGate. (n.d.). (PDF) Diazotization Method.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
  • NIH. (2023). Synthesis, Characterization, Antimicrobial, Density Functional Theory, and Molecular Docking Studies of Novel Mn(II), Fe(III), and Cr(III) Complexes Incorporating 4-(2-Hydroxyphenyl azo)-1-naphthol (Az).
  • Scirp.org. (n.d.). Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather.
  • Review, Analyses of azo dyes' synthesis, characterization and biological activity. (n.d.).
  • Plant Archives. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG.
  • ResearchGate. (n.d.). Diazo coupling reactions between 1‐naphthol (A) and diazotized....
  • IOSR Journal. (n.d.). Evaluation of Wash and Light Fastness of Some Selected Printed Fabrics.
  • ResearchGate. (n.d.). Light Fading and Wash Fastness of Dyed Nanosol-Coated Textiles.
  • Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenylsulphone on Wool Fabric. (2023).

Sources

Application Notes and Protocols for the Polymerization of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-2-(trifluoromethyl)phenol in Advanced Polymer Synthesis

This compound is a highly functionalized aromatic monomer poised for the development of novel polymers with tailored properties. The strategic placement of an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethyl (CF3) group on the benzene ring offers a unique combination of reactivity and functionality. The amino and hydroxyl moieties serve as active sites for polymerization, primarily through oxidative and enzymatic pathways, leading to the formation of polymers analogous to polyanilines and polyphenols.

The incorporation of the trifluoromethyl group is particularly significant. It is well-established that fluorination can dramatically enhance the thermal stability, chemical resistance, solubility in organic solvents, and electronic properties of polymers.[1][2] For instance, fluorinated polyanilines have demonstrated superior performance as electrocatalytic materials.[1][2] Consequently, polymers derived from this compound are promising candidates for applications in high-performance coatings, advanced electronics, and biomedical devices.

This guide provides detailed protocols for the enzymatic and oxidative polymerization of this compound, offering researchers and drug development professionals a robust starting point for synthesizing and exploring this exciting class of fluorinated polymers. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower rational experimental design and optimization.

Part 1: Enzymatic Polymerization using Horseradish Peroxidase (HRP)

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods.[3] Horseradish peroxidase (HRP), in the presence of an oxidant like hydrogen peroxide (H2O2), is a well-established catalyst for the polymerization of phenol and aniline derivatives.[4][5][6] The reaction proceeds via a free-radical mechanism, offering a degree of control over the polymer structure.

Mechanism of HRP-Catalyzed Polymerization

The HRP-catalyzed polymerization of this compound is initiated by the oxidation of the ferryl resting state of the enzyme by hydrogen peroxide. The activated enzyme then abstracts a hydrogen atom from the phenolic hydroxyl group of the monomer, generating a phenoxy radical. These radicals can then couple in a variety of ways (C-C, C-O, and potentially N-C linkages) to form oligomers and ultimately high molecular weight polymers. The trifluoromethyl group's steric hindrance and electronic influence are expected to play a significant role in directing the regioselectivity of the coupling reactions.

Enzymatic Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination HRP HRP (Fe³⁺) H2O2 H₂O₂ HRP_activated HRP Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_activated Oxidation Monomer This compound HRP_activated->Monomer H Abstraction Radical Phenoxy Radical Monomer->Radical Oxidation Radical->Radical Polymer Polymer Chain Radical->Polymer Chain Growth Radical_Term Radical Radical_Term->Radical_Term Polymer_Term Polymer

Caption: HRP-catalyzed polymerization workflow.

Experimental Protocol: Enzymatic Polymerization

This protocol provides a starting point for the synthesis of poly(this compound) using HRP. Optimization of solvent, pH, and reactant concentrations may be necessary to achieve desired polymer properties.

Materials:

  • This compound (Monomer)

  • Horseradish Peroxidase (HRP), lyophilized powder (≥250 units/mg)

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

  • Phosphate Buffer (e.g., Sodium Phosphate, 0.1 M, pH 7.0)

  • Methanol (ACS grade)

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized Water

Equipment:

  • Magnetic stirrer with stir bar

  • Reaction vessel (e.g., 100 mL round-bottom flask)

  • Micropipettes

  • pH meter

  • Freeze-dryer (lyophilizer)

Procedure:

  • Monomer Solution Preparation: Dissolve 500 mg of this compound in 25 mL of phosphate buffer (0.1 M, pH 7.0) in the reaction vessel. If solubility is an issue, a co-solvent such as methanol or 1,4-dioxane can be added (e.g., a 1:1 buffer:co-solvent ratio).[3]

  • Enzyme Addition: Add 10 mg of HRP to the monomer solution and stir gently until fully dissolved.

  • Initiation of Polymerization: While stirring, add 0.5 mL of 30% H₂O₂ dropwise to the reaction mixture over a period of 30 minutes. The reaction is often accompanied by a color change.

  • Reaction Progression: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Termination and Purification:

    • Terminate the reaction by adding an excess of methanol (e.g., 100 mL) to precipitate the polymer.

    • Centrifuge the mixture and decant the supernatant.

    • Redissolve the polymer pellet in a minimal amount of a suitable solvent (e.g., DMF, DMSO).

    • Transfer the polymer solution to a dialysis tube (1 kDa MWCO) and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted monomer, enzyme, and low molecular weight oligomers.

  • Isolation: Freeze-dry the dialyzed polymer solution to obtain the final product as a powder.

Data Presentation:

ParameterSuggested Starting ValueRationale
Monomer Concentration20 mg/mLBalances reaction rate and solubility.
HRP Concentration0.4 mg/mLSufficient for catalysis; can be optimized.
H₂O₂ Concentration~0.15 M (final)Stoichiometric excess to drive the reaction.
pH7.0Optimal for HRP activity.
TemperatureRoom TemperatureMild conditions suitable for enzymatic reactions.[3]
Reaction Time24 hoursAllows for sufficient polymer chain growth.

Part 2: Chemical Oxidative Polymerization

Chemical oxidative polymerization provides a versatile and often higher-yielding route to polymers from aminophenols.[7] A common and effective oxidant is ammonium persulfate (APS) in an acidic medium. This method is analogous to the well-established synthesis of polyaniline.

Mechanism of Oxidative Polymerization

The reaction is initiated by the oxidation of the monomer by the persulfate radical, which is generated from the decomposition of APS. This initial oxidation likely forms a radical cation on the aromatic ring. Subsequent deprotonation and radical coupling reactions lead to the formation of dimer, oligomers, and the final polymer. The acidic conditions are crucial for maintaining the conductivity and stability of the growing polymer chain.[7]

Oxidative_Polymerization_Workflow Monomer Monomer in Acidic Solution (e.g., 1M HCl) Reaction Polymerization (e.g., 0-5 °C, 4-6 h) Monomer->Reaction Oxidant Ammonium Persulfate (APS) Solution Oxidant->Reaction Precipitation Precipitation in Non-Solvent (e.g., Methanol) Reaction->Precipitation Washing Washing (e.g., with 1M HCl and Water) Precipitation->Washing Drying Drying under Vacuum Washing->Drying FinalPolymer Final Polymer Product Drying->FinalPolymer

Caption: Oxidative polymerization workflow.

Experimental Protocol: Oxidative Polymerization

This protocol outlines the synthesis of poly(this compound) via chemical oxidation with ammonium persulfate.

Materials:

  • This compound (Monomer)

  • Ammonium Persulfate ((NH₄)₂S₂O₈, APS)

  • Hydrochloric Acid (HCl), concentrated (37%)

  • Methanol (ACS grade)

  • Ammonia solution (e.g., 1 M)

  • Deionized Water

Equipment:

  • Magnetic stirrer with stir bar

  • Jacketed reaction vessel with temperature control (or an ice bath)

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In the jacketed reaction vessel, dissolve 1.0 g of this compound in 50 mL of 1 M HCl. Cool the solution to 0-5 °C using a circulating bath or an ice bath.

  • Oxidant Solution Preparation: Separately, dissolve 1.2 g of ammonium persulfate in 25 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Initiation of Polymerization: Add the APS solution dropwise to the stirred monomer solution over a period of 1 hour using the dropping funnel. Maintain the temperature at 0-5 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 4-6 hours. A precipitate should form as the polymer grows.

  • Isolation and Purification:

    • Filter the polymer precipitate using a Buchner funnel.

    • Wash the polymer cake sequentially with 100 mL of 1 M HCl and then with copious amounts of deionized water until the filtrate is neutral.

    • To obtain the de-doped (insulating) form, the polymer can be washed with a 1 M ammonia solution, followed by washing with deionized water until the filtrate is neutral.

  • Drying: Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

Data Presentation:

ParameterSuggested Starting ValueRationale
Monomer:Oxidant Molar Ratio1:1.1A slight excess of oxidant ensures complete polymerization.
Acid Concentration1 M HClProvides the necessary acidic medium for polymerization and doping.[7]
Temperature0-5 °CLow temperature helps to control the reaction rate and favors higher molecular weight and more regular polymer structures.
Reaction Time4-6 hoursAllows for high conversion of the monomer.

Part 3: Polymer Characterization

A thorough characterization of the synthesized polymer is essential to understand its structure, molecular weight, and properties. The following techniques are recommended:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the polymer and identify characteristic functional groups. Look for the disappearance of monomer-specific peaks and the appearance of broad peaks characteristic of the polymer backbone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed information about the polymer's structure, including the types of linkages formed (e.g., phenylene vs. oxyphenylene units).[8]

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[8]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and other thermal transitions of the polymer.[9]

Conclusion

The protocols detailed in this guide offer robust and reproducible methods for the synthesis of novel polymers from this compound. Both the enzymatic and chemical oxidative routes provide distinct advantages, with the former offering a greener approach and the latter often providing higher yields. The unique combination of functional groups on the monomer, particularly the trifluoromethyl moiety, is expected to yield polymers with enhanced thermal, chemical, and electronic properties. Researchers are encouraged to use these protocols as a foundation for further exploration and optimization to tailor the polymer characteristics for specific applications in materials science and drug development.

References

  • Uyama, H., Kurioka, H., & Kobayashi, S. (1995). Structural Control in Enzymatic Oxidative Polymerization of Phenols with Varying the Solvent and Substituent Nature. Macromolecules, 28(23), 7949–7951.
  • Al-Adhami, M., & P. J. Halling. (2007). Enzymatic Polymerization of Phenols in Room Temperature Ionic Liquids. Biomacromolecules, 8(11), 3434–3439.
  • Konyushenko, E. N., et al. (2020). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. Polymers, 12(10), 2322.
  • Ayyagari, M. S., et al. (1995). Controlled Free-Radical Polymerization of Phenol Derivatives by Enzyme-Catalyzed Reactions in Organic Solvents. Macromolecules, 28(15), 5192–5197.
  • Rashkin, M. J., & Francis, M. B. (2010). Oxidative Coupling of ortho-Aminophenols and Anilines for the Application of Labeling Proteins with Fluorine-18. eScholarship, University of California.
  • Wojtowicz, E., et al. (2020). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 25(21), 5199.
  • Joseph, P., et al. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular Pharmacology, 23(2), 461-466.
  • Senthilkumar, S., & Pitchumani, S. (2012). Poly(o-aminophenol) prepared by Cu(ii) catalyzed air oxidation and its use as a bio-sensing architecture. Polymer Chemistry, 3(11), 3046-3048.
  • Hsiao, S. H., & Yang, C. P. (1995). Synthesis and characterization of soluble fluorine-containing polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-779.
  • Anastasopoulou, A., et al. (2020). Enzymatic Polymerization as a Green Approach to Synthesizing Bio-Based Polyesters. Polymers, 12(11), 2608.
  • Niessen, J., et al. (2004). Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells.
  • Josephy, P. D., Eling, T., & Mason, R. P. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. Molecular pharmacology, 23(2), 461–466.
  • Niessen, J., Schröder, U., Rosenbaum, M., & Scholz, F. (2004). Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells.
  • Wall, L. A., & Donahue, D. W. (1967). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(5), 1095-1105.
  • Lee, Y. D., et al. (2003). Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide. Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3361-374.
  • Servello, F. A., & Beringer, L. T. (2022). Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing. Journal of Applied Polymer Science, 139(22), e52288.
  • Ghaedi, M., et al. (2021). Synthesis of nanoparticles embedded in polymer: nanostructure of magnetic polyaniline/strontium trioxide-titanium for removing polyphenols from dairy wastewater. Environmental Science and Pollution Research, 28(32), 43859-43869.
  • Ates, B., & Dincer, S. (2015). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Journal of Applied Polymer Science, 132(19).
  • Jeyakumar, V. (2025). THE SYNTHESIS, CHARACTERIZATION AND FLUORESCENCE SPECTRAL STUDIES OF POLY (DIPHENYLAMINE - AMINOPHENOL) COPOLYMERS USING A REACTIVE SURFACTANT. Indian Journal of Chemistry (IJC), 64(1).
  • Abdelaty, M. (2018). Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. Open Journal of Polymer Chemistry, 8, 41-55.
  • Nasirtabrizi, M. H., et al. (2012). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Asian Journal of Chemistry, 24(11), 5095-5099.
  • Soon, S. L., & Tee, K. L. (2022). Emerging Applications of Versatile Polyaniline-Based Polymers in the Food Industry. Polymers, 14(15), 3042.
  • Duhamel, J. (2018).
  • Ram, M. K., & Adhikari, B. (2017). Polyaniline Derivatives and Their Applications. In Conducting Polymers. IntechOpen.
  • Le Fer, G., et al. (2015). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega, 4(1), 524-533.
  • Auvergne, R., et al. (2018). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 10(11), 1251.

Sources

Application Notes and Protocols for the Analytical Characterization of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Characterization in Drug Development

4-Amino-2-(trifluoromethyl)phenol is a key building block in the synthesis of a variety of pharmaceutical compounds and specialty chemicals.[1] The trifluoromethyl group can significantly enhance the metabolic stability and binding affinity of drug candidates. Given its importance, the comprehensive analytical characterization of this compound is paramount to ensure the purity, stability, and safety of the final drug product. This document provides a detailed guide to the primary analytical techniques for the qualitative and quantitative analysis of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established scientific principles and aligned with regulatory expectations for analytical procedure validation, such as those outlined in the ICH Q2(R1) guidelines.[2][3][4]

Logical Workflow for Comprehensive Characterization

A robust analytical characterization of this compound involves a multi-technique approach to confirm its identity, determine its purity, and identify any potential impurities. The following workflow illustrates a logical sequence for this process.

Characterization Workflow cluster_0 Identity Confirmation cluster_1 Purity and Impurity Profiling NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data_Analysis Data_Analysis NMR_Spectroscopy->Data_Analysis FT_IR_Spectroscopy FT-IR Spectroscopy FT_IR_Spectroscopy->Data_Analysis Mass_Spectrometry Mass Spectrometry (e.g., via GC-MS) Mass_Spectrometry->Data_Analysis HPLC_UV HPLC-UV HPLC_UV->Data_Analysis GC_MS GC-MS (for volatile impurities) GC_MS->Data_Analysis Sample Sample Sample->NMR_Spectroscopy Structural Elucidation Sample->FT_IR_Spectroscopy Functional Group ID Sample->Mass_Spectrometry Molecular Weight Sample->HPLC_UV Purity Assay Sample->GC_MS Impurity ID Final_Report Final_Report Data_Analysis->Final_Report Comprehensive Profile GC_MS_Workflow Sample_Prep Sample Dissolution (in Dichloromethane) Derivatization Add BSTFA + 1% TMCS Heat at 70°C for 30 min Sample_Prep->Derivatization GC_Injection Inject into GC-MS Derivatization->GC_Injection Separation Separation on DB-5ms column GC_Injection->Separation Detection Mass Spectrometry (EI, m/z 40-550) Separation->Detection Analysis Library Search (NIST) Peak Integration Detection->Analysis Result Impurity Profile Analysis->Result

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-Amino-2-(trifluoromethyl)phenol (CAS: 1535-76-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key building block in pharmaceuticals and specialty chemicals, the efficient synthesis of this molecule is of paramount importance.[1][2] The trifluoromethyl group, in particular, can significantly enhance a molecule's metabolic stability and binding affinity, making it a valuable moiety in modern drug discovery.[2][3]

This document provides in-depth, field-proven insights structured in a practical question-and-answer format, moving from common problems to detailed protocols.

Core Synthesis Pathway: Catalytic Hydrogenation

The most prevalent and scalable method for synthesizing this compound involves the catalytic hydrogenation of its nitro precursor, 4-nitro-2-(trifluoromethyl)phenol. This process is favored for its high selectivity and generally clean conversion.

start 4-Nitro-2-(trifluoromethyl)phenol reagents H₂ (gas) Catalyst (e.g., Pt/C) Solvent (e.g., Ethanol) start->reagents + product This compound reagents->product Hydrogenation

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is the most common challenge. A systematic approach is crucial for diagnosis. The following flowchart outlines a logical troubleshooting workflow.

G start Low Yield or Incomplete Reaction cat_check Catalyst Issues? start->cat_check cond_check Suboptimal Conditions? start->cond_check reagent_check Reagent Quality? start->reagent_check cat_activity Is the catalyst active? (Use a fresh batch) cat_check->cat_activity Activity cat_loading Is catalyst loading sufficient? (Typically 1-5 mol%) cat_check->cat_loading Amount cat_poison Any potential poisons? (Sulfur, halides) cat_check->cat_poison Purity pressure Is H₂ pressure adequate? (Increase incrementally) cond_check->pressure Pressure temp Is temperature optimal? (Balance rate vs. side reactions) cond_check->temp Temp. solvent Is the solvent appropriate? (Polar solvents are preferred) cond_check->solvent Solvent mixing Is agitation sufficient? (Ensure good catalyst suspension) cond_check->mixing Mixing sm_purity Is the starting nitro-compound pure? reagent_check->sm_purity Starting Material solvent_purity Is the solvent anhydrous and degassed? reagent_check->solvent_purity Solvent

Caption: A workflow for troubleshooting low reaction yields.

Expert Analysis:

  • Catalyst Selection & Activity: Platinum on carbon (Pt/C) is highly effective for the hydrogenation of nitroaromatics.[4][5] Studies on similar transformations show that catalyst activity follows the order: Pt > Pd > Ni > Rh > Ru.[6] If yields are low, the first step is to use a fresh batch of catalyst, as activity can diminish over time due to oxidation or improper storage.

  • Solvent Effects: The polarity of the solvent plays a significant role. The rate of hydrogenation generally increases with solvent polarity, with water being highly effective.[4][6] However, due to the higher solubility of both the reactant and product, ethanol is often a more practical choice.[6] Using anhydrous solvents is recommended to avoid side reactions.[7]

  • Hydrogen Pressure & Temperature: These parameters are interdependent. Increasing hydrogen pressure and temperature can improve reaction rates, but excessive conditions may lead to side reactions, such as hydrodefluorination. Optimization is key. For similar hydrogenations, pressures of 60 psi and room temperature have been used effectively.[8]

ProblemPotential CauseRecommended Solution & Rationale
Low Yield Inactive Catalyst Use a fresh batch of 1-5% Pt/C catalyst. Catalysts can be poisoned by trace impurities (e.g., sulfur) or deactivate upon storage.
Insufficient Hydrogen Pressure Ensure the system is leak-free. Gradually increase H₂ pressure (e.g., from 50 to 100 psi). Higher pressure increases hydrogen concentration at the catalyst surface, driving the reaction forward.[9]
Poor Reagent Solubility Use a polar solvent like ethanol or methanol where both starting material and product are soluble.[6] Poor solubility limits access to the catalyst's active sites.
Reaction Stalls Catalyst Poisoning Purify starting materials and solvents. Trace impurities can irreversibly bind to platinum active sites.
Insufficient Agitation Increase the stirring rate. This is a triphasic reaction (solid catalyst, liquid solution, gas H₂), and efficient mixing is critical for mass transfer.[9]
Impurity Formation Over-reduction Monitor the reaction closely using TLC or HPLC and stop it upon consumption of the starting material. Over-reduction can lead to other products.
Hydrodefluorination Avoid excessively high temperatures or aggressive catalysts (e.g., high-loading Pd/C). The C-F bond in the CF₃ group is strong but not impervious to harsh hydrogenolysis conditions.
Product Discoloration Oxidation The aminophenol product is sensitive to air and light.[1] Perform the work-up and purification under an inert atmosphere (N₂ or Ar) and store the final product protected from light.

Q2: I'm observing an unknown impurity by TLC/HPLC. What could it be?

The most likely impurities arise from incomplete reaction or side reactions.

  • Phenylhydroxylamine Intermediate: The reduction of a nitro group proceeds via a hydroxylamine intermediate. If the reaction stalls, this species might be present.

  • Over-reduction Products: While less common for phenols, further reduction of the aromatic ring can occur under very harsh conditions (high pressure/temperature).

  • Starting Material: The most obvious impurity is unreacted 4-nitro-2-(trifluoromethyl)phenol.

Validation Strategy: Use co-spotting on a TLC plate with your starting material to confirm its presence. If an intermediate is suspected, consider using a more active catalyst or increasing hydrogen pressure to push the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a fast and effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting nitro-compound. For quantitative analysis, HPLC is recommended.

Q2: How should I handle and store the final product, this compound? The compound is an off-white to pale yellow crystalline powder that is sensitive to moisture and light and may discolor upon exposure.[1] It should be stored in a tightly sealed container in a cool, dry, well-ventilated area, preferably under an inert atmosphere and protected from light.[1]

Q3: Are there alternative synthesis routes? While catalytic hydrogenation is common, other methods for synthesizing related trifluoromethyl-substituted phenols exist. These can include:

  • Diazotization-Hydrolysis: Starting from the corresponding aniline (4-amino-3-trifluoromethylaniline), a diazonium salt can be formed and subsequently hydrolyzed to the phenol.[10]

  • Nucleophilic Aromatic Substitution: A suitably activated halobenzene, such as 4-fluoro-2-trifluoromethylbenzonitrile, can undergo ammonolysis to introduce the amino group.[11]

The choice of route often depends on the availability and cost of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • 4-nitro-2-(trifluoromethyl)phenol (1.0 eq)

  • 10% Platinum on Carbon (Pt/C) (1-2 mol % Pt)

  • Ethanol (anhydrous, 20 mL per gram of starting material)

  • Hydrogen gas (high purity)

  • Celite™

Procedure:

  • Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 4-nitro-2-(trifluoromethyl)phenol and ethanol.

  • Inerting: Seal the vessel and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pt/C catalyst. Causality Note: Adding the catalyst under an inert atmosphere is crucial. Dry Pt/C can be pyrophoric in the presence of flammable solvents and air.

  • Hydrogenation: Purge the vessel with hydrogen gas 3-4 times before pressurizing to the desired pressure (e.g., 60 psi).

  • Reaction: Begin vigorous stirring and heat if necessary (often, room temperature is sufficient). Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Monitoring: Periodically (and carefully) depressurize, take an aliquot of the reaction mixture, filter it through a small plug of Celite™, and analyze by TLC or HPLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Pt/C catalyst. Wash the pad with a small amount of ethanol. Safety Note: The Celite™ pad with the catalyst should not be allowed to dry completely in the air, as residual hydrogen adsorbed on the platinum can react exothermically with oxygen. Quench the pad with plenty of water.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield pure this compound.[1]

References

  • Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
  • Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. American Chemical Society. [Link]
  • (n.d.). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts.
  • (n.d.). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol.
  • (n.d.). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry (RSC Publishing). [Link]
  • (n.d.). 4-Amino-2-(trifluoromethyl) phenol. TradeIndia. [Link]
  • (2026, January 2). Navigating the Synthesis of Trifluoromethylated Compounds: A Key Intermediate Guide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • (n.d.). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)
  • (n.d.). US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol.
  • (n.d.). Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]
  • (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • (n.d.). Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. [Link]
  • (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

Sources

Technical Support Center: Synthesis of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical intermediate. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and preventative strategies based on established chemical principles.

I. Overview of the Primary Synthetic Route

The most prevalent and industrially relevant synthesis of this compound involves the catalytic hydrogenation of a nitrophenol precursor. This two-step process typically begins with the nitration of 3-(trifluoromethyl)phenol to yield 4-Nitro-3-(trifluoromethyl)phenol, which is then reduced to the desired product.

Workflow of the Primary Synthetic Route

A 3-(Trifluoromethyl)phenol B Nitration (e.g., HNO3, H2SO4) A->B Starting Material C 4-Nitro-3-(trifluoromethyl)phenol B->C Intermediate D Catalytic Hydrogenation (e.g., H2, Pd/C) C->D Reduction E This compound D->E Final Product

Caption: Primary synthetic pathway to this compound.

This guide will focus on troubleshooting issues that arise during the critical reduction step of 4-Nitro-3-(trifluoromethyl)phenol.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My reaction is sluggish, and I'm observing incomplete conversion of the nitro starting material. What are the likely causes and how can I resolve this?

Answer:

Incomplete conversion during the catalytic hydrogenation of 4-Nitro-3-(trifluoromethyl)phenol is a common issue that can often be traced back to catalyst activity, hydrogen availability, or the presence of impurities.

Potential Causes & Solutions:

  • Catalyst Deactivation:

    • Cause: The palladium on carbon (Pd/C) catalyst is susceptible to poisoning by sulfur or halide impurities that may be present in the starting material or solvent. The catalyst may also be old or improperly stored, leading to reduced activity.

    • Solution:

      • Use High-Purity Reagents: Ensure your 4-Nitro-3-(trifluoromethyl)phenol and solvent are of high purity.

      • Fresh Catalyst: Always use a fresh batch of a reputable Pd/C catalyst.

      • Proper Handling: Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Insufficient Hydrogen Pressure or Agitation:

    • Cause: The reduction of a nitro group is a multiphase reaction (solid catalyst, liquid solution, gaseous hydrogen). Efficient mass transfer of hydrogen to the catalyst surface is critical.[1] Low pressure or poor mixing can limit the reaction rate.

    • Solution:

      • Increase Hydrogen Pressure: While adhering to the safety limits of your reactor, increasing the hydrogen pressure can enhance the reaction rate.

      • Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended and to improve gas-liquid mass transfer.

  • Low Reaction Temperature:

    • Cause: Like most chemical reactions, the rate of hydrogenation is temperature-dependent. If the temperature is too low, the reaction will proceed slowly.

    • Solution: Gently warm the reaction mixture. A modest increase to 30-40°C can often significantly improve the reaction rate without promoting side reactions. Always monitor for any potential exotherms.

Experimental Protocol: Optimizing Catalytic Hydrogenation

  • To a clean, dry hydrogenation vessel, add 4-Nitro-3-(trifluoromethyl)phenol (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol (10-20 volumes).

  • Under an inert atmosphere, add 5% Pd/C catalyst (1-5 mol%).

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen (typically 50-100 psi).

  • Commence vigorous stirring and maintain the reaction temperature between 25-40°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[2]

FAQ 2: My final product has a pink or brown discoloration. What impurities are causing this, and how can I prevent their formation?

Answer:

Discoloration in the final this compound product is typically due to the formation of colored byproducts from incomplete reduction or subsequent oxidation.

Primary Culprits:

  • Nitroso and Hydroxylamine Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. If these intermediates accumulate, they can condense to form colored azo and azoxy compounds.[1]

    • Formation Mechanism:

      • NO₂ → NO → NHOH → NH₂

  • Oxidation of the Aminophenol Product: Aminophenols are susceptible to oxidation, especially in the presence of air, which can form quinone-imine type structures that are highly colored.

Preventative Measures & Solutions:

StrategyRationale
Addition of Vanadium Compounds Catalytic amounts of vanadium compounds can prevent the accumulation of hydroxylamine intermediates, thereby inhibiting the formation of azo and azoxy byproducts.[1]
Ensure Complete Reaction Use the optimization strategies from FAQ 1 to drive the reaction to completion, minimizing the concentration of reactive intermediates.
Work-up Under Inert Atmosphere After the reaction is complete, filtering the catalyst and concentrating the product under a nitrogen or argon atmosphere can prevent air oxidation of the aminophenol.[3]
Purification by Recrystallization If discoloration is present, recrystallization from a suitable solvent system (e.g., toluene/heptane) can effectively remove these colored impurities.

Visualizing the Side Reaction Pathway:

cluster_main Main Reduction Pathway cluster_side Side Reactions A Ar-NO2 (Nitro Compound) B Ar-NH2 (Desired Amine) A->B H2, Pd/C C Ar-NO (Nitroso) A->C Incomplete Reduction D Ar-NHOH (Hydroxylamine) C->D D->B E Ar-N=N-Ar (Azo) Ar-N=N(O)-Ar (Azoxy) D->E Condensation

Caption: Formation of colored impurities via incomplete reduction.

FAQ 3: I am observing a byproduct with a mass corresponding to the loss of the trifluoromethyl group. What is happening?

Answer:

While less common under standard catalytic hydrogenation conditions, hydrodefluorination (loss of fluorine) can occur, particularly under harsh reaction conditions.

Potential Causes:

  • Aggressive Catalysts or High Temperatures: Certain catalysts or excessively high reaction temperatures and pressures can promote the cleavage of the C-F bond.

  • Presence of Strong Base: If the reaction medium is basic, it can facilitate the elimination of fluoride.

Mitigation Strategies:

  • Milder Reaction Conditions: Use lower hydrogen pressures and temperatures.

  • Catalyst Screening: If hydrodefluorination is a persistent issue, screen other catalysts such as platinum on carbon (Pt/C) or Raney nickel, which may offer different selectivity.

  • Control pH: Ensure the reaction medium is neutral or slightly acidic. The reduction of nitroarenes can be performed with metals like iron, tin, or zinc in acidic media, which would also avoid basic conditions.[4]

FAQ 4: How can I effectively purify the final product to achieve high purity (>98%)?

Answer:

Achieving high purity for this compound typically involves a combination of a careful work-up and a final purification step.[3]

Recommended Purification Workflow:

  • Catalyst Removal: After the reaction is complete, the palladium catalyst must be thoroughly removed. This is usually done by filtering the reaction mixture through a pad of celite. Ensure the celite pad is washed with the reaction solvent to recover all the product.[2]

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Aqueous Work-up (Optional): The crude residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any water-soluble impurities. The organic layer should then be dried over an anhydrous salt like sodium sulfate.

  • Recrystallization or Column Chromatography:

    • Recrystallization: This is often the most effective method for removing colored impurities and achieving high purity. Toluene or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.

    • Column Chromatography: For smaller scales or to separate closely related impurities, silica gel column chromatography can be employed. A gradient elution with hexanes and ethyl acetate is typically effective.

Visualizing the Purification Process:

A Crude Reaction Mixture B Filtration (Remove Pd/C) A->B C Solvent Evaporation B->C D Recrystallization or Column Chromatography C->D E Pure 4-Amino-2- (trifluoromethyl)phenol (>98%) D->E

Caption: Standard purification workflow for the final product.

III. References

Sources

Technical Support Center: Purification of 4-Amino-2-(trifluoromethyl)phenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the column chromatography of this important chemical intermediate. Here, we will address common challenges and frequently asked questions to ensure a successful and efficient purification process.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of this compound. The following question-and-answer format is intended to help you diagnose and resolve these problems effectively.

Q1: I'm observing poor separation between my product and impurities, resulting in overlapping fractions. What are the likely causes and how can I improve the resolution?

A1: Poor separation is a common issue that can often be resolved by systematically evaluating and optimizing your chromatographic conditions. The primary causes typically fall into three categories: incorrect mobile phase composition, improper stationary phase selection, or suboptimal column packing and loading.

  • Mobile Phase Polarity: The polarity of your eluent system is critical for achieving good separation.[1][2] For a moderately polar compound like this compound, a common mobile phase is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate). If your separation is poor, your mobile phase may be too polar, causing all components to elute too quickly, or not polar enough, leading to broad peaks and long retention times.

    • Solution: Try running a gradient elution, starting with a lower polarity mobile phase and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by your product, and then more polar impurities.[2] A good starting point is a gradient of 10% to 50% ethyl acetate in hexane.

  • Stationary Phase Interaction: Aromatic amines can exhibit secondary interactions with the silanol groups on the surface of silica gel, leading to peak tailing and poor resolution.[3]

    • Solution: To mitigate this, you can add a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1-0.5% v/v), to your mobile phase.[3] The TEA will preferentially interact with the active sites on the silica, leading to more symmetrical peaks for your compound.

  • Column Packing and Sample Loading: An improperly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation. Overloading the column with too much crude sample is also a frequent cause of poor resolution.

    • Solution: Ensure your column is packed uniformly without any air bubbles. A "dry-loading" technique, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can often provide better results than direct liquid loading, especially if the compound has limited solubility in the initial mobile phase.[4]

Below is a workflow to troubleshoot poor separation:

Caption: Troubleshooting workflow for poor separation.

Q2: My yield of purified this compound is significantly lower than expected. What are the potential reasons for this loss of product?

A2: Low recovery can be frustrating and is often due to the product remaining on the column, co-eluting with impurities that are later discarded, or degradation during the purification process.

  • Compound Adsorption: Your product may be irreversibly adsorbed onto the stationary phase, especially if the silica gel is too acidic.

    • Solution: As mentioned previously, adding a small amount of triethylamine to the mobile phase can help prevent strong interactions between the amino group and the silica gel. Alternatively, you can use a deactivated silica gel or alumina as the stationary phase.[5]

  • Incomplete Elution: The mobile phase may not be polar enough to elute your product completely from the column.

    • Solution: After you have collected the fractions containing your product, flush the column with a highly polar solvent, such as 10% methanol in dichloromethane, and analyze the eluate by TLC to see if any remaining product is recovered.

  • Compound Instability: this compound can be sensitive to light and air, and prolonged exposure on the silica gel surface can lead to degradation.[6]

    • Solution: Try to perform the chromatography as quickly as possible without sacrificing separation. Protect the column from direct light by wrapping it in aluminum foil.

Q3: The purified product appears colored, even though the starting material was off-white. What could be the cause of this discoloration?

A3: Discoloration is often a sign of compound degradation or the presence of a persistent, colored impurity. Aminophenols are susceptible to oxidation, which can form colored byproducts.

  • Oxidation on the Column: The high surface area of the silica gel can facilitate the oxidation of your compound, especially in the presence of air and trace metal impurities in the solvents.

    • Solution: Use high-purity, freshly distilled solvents for your mobile phase to minimize exposure to oxidative impurities. Purging your solvents with an inert gas like nitrogen or argon before use can also help.

  • Co-elution with a Colored Impurity: A colored impurity from the synthesis may have a similar polarity to your product and co-elute.

    • Solution: If you suspect a co-eluting impurity, you may need to try a different solvent system or a different stationary phase (e.g., alumina) to alter the selectivity of the separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for the purification of this compound?

A1: For most applications, standard flash-grade silica gel (40-63 µm) is a suitable and cost-effective choice for the purification of this compound. However, due to the presence of the basic amino group, which can interact with the acidic silanol groups on silica, you might encounter peak tailing.[3] If this becomes problematic, consider using deactivated (neutral) silica gel or alumina.

Q2: How do I select the optimal mobile phase for my column?

A2: The best way to determine the optimal mobile phase is by using Thin Layer Chromatography (TLC).[7][8] The ideal solvent system for column chromatography will give your product an Rf value of approximately 0.3-0.4 on a TLC plate.[5] You can screen different solvent systems, such as hexane/ethyl acetate, dichloromethane/ethyl acetate, or toluene/acetone, to find the one that provides the best separation between your product and its impurities.

Q3: Can I use a gradient elution for this purification?

A3: Yes, a gradient elution is often recommended for purifying crude reaction mixtures where impurities with a wide range of polarities are present.[2] A shallow gradient from a less polar to a more polar solvent system can provide excellent resolution. For example, you could start with 10% ethyl acetate in hexane and gradually increase the ethyl acetate concentration to 40-50%.

Q4: How can I scale up the purification from a small-scale trial to a larger batch?

A4: When scaling up, the key is to maintain the ratio of the sample mass to the mass of the stationary phase. A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:20 to 1:100, depending on the difficulty of the separation. Once you have optimized the separation on a small scale, you can scale up the column diameter and the solvent volumes proportionally. Ensure that the bed height of the silica in the larger column is similar to that in the small-scale column to maintain comparable resolution.

Section 3: Experimental Protocol

This section provides a detailed step-by-step methodology for the purification of this compound by column chromatography.

Materials and Instrumentation:
  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column

  • Fraction collector or test tubes

  • TLC plates, chamber, and UV lamp

Protocol Steps:
  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto a TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Visualize the plate under a UV lamp to determine the Rf values of the product and impurities. Adjust the solvent system until the product has an Rf of ~0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading (Dry-Loading Method):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure until a free-flowing powder is obtained.[4]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column with the initial low-polarity mobile phase, collecting fractions.

    • If using a gradient, gradually increase the proportion of the more polar solvent (ethyl acetate).

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Illustrative Data Summary:
ParameterRecommended Value/Range
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane/Ethyl Acetate Gradient
Initial Eluent 10% Ethyl Acetate in Hexane
Final Eluent 40-50% Ethyl Acetate in Hexane
Sample Loading Dry-loading
Expected Product Rf ~0.35 in 30% Ethyl Acetate/Hexane
Experimental Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC TLC Analysis to Determine Mobile Phase Pack Pack Column with Silica Gel Slurry TLC->Pack Load Dry-Load Crude Sample onto Silica Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Yield Characterize Purified Product Evaporate->Yield

Caption: Experimental workflow for the purification of this compound.

References

  • Vertex AI Search. 4-Amino-2-(trifluoromethyl) phenol.
  • Benchchem.
  • Phenomenex.
  • PubChem. 4-Amino-2-(trifluoromethoxy)phenol.
  • Alwsci.
  • ChemicalBook. This compound CAS#: 1535-76-8.
  • ResearchGate.
  • Moravek. Exploring the Different Mobile Phases in HPLC.
  • Quora. What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?.
  • CookeChem. This compound , 96% , 1535-76-8.
  • ChemistryViews.
  • CymitQuimica. CAS 445-04-5: 4-amino-3-(trifluoromethyl)phenol.
  • Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • University of Rochester, Department of Chemistry.
  • Science.gov. related impurities 4-aminophenol: Topics by Science.gov.
  • Sunresin.
  • NIH.
  • Biosciences Biotechnology Research Asia. Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • CDN.

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Navigating the Purification of 4-Amino-2-(trifluoromethyl)phenol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8). This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth, field-proven insights into recrystallization techniques, troubleshooting common issues, and ensuring the highest purity of your compound. Our approach is rooted in a deep understanding of the molecule's physicochemical properties and the practical challenges encountered during its purification.

Understanding the Molecule: Physicochemical Properties

Before delving into purification techniques, a thorough understanding of this compound's properties is paramount. This knowledge informs every decision in the recrystallization process, from solvent selection to troubleshooting.

PropertyValueSource(s)
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [1]
Appearance Off-white to pale yellow or light brown crystalline powder[1][2]
Melting Point 203-204 °C (with decomposition)[1][3]
Solubility (General) Slightly soluble in water; Soluble in organic solvents like ethanol and DMSO.[2]

A Note on Melting Point Discrepancies: It is crucial to note that some commercial sources report a much lower melting point (around 59-62 °C).[2] This is likely indicative of an impure sample. The higher melting point of 203-204 °C is consistently reported for the pure compound and should be the target for a successful purification.[1][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the recrystallization of this compound.

Q1: What are the most common impurities I should be concerned about?

A1: The most common impurity is the unreacted starting material from the synthesis, which is typically 4-nitro-3-(trifluoromethyl)phenol . This precursor is reduced to form the desired amino compound. Incomplete reduction will leave traces of the nitro compound, which has a different polarity and can often be removed by a carefully chosen recrystallization. Other potential impurities can include byproducts from the reduction reaction, which can vary depending on the specific reagents and conditions used.[4]

Q2: My purified this compound is colored (pink, brown, or purple). What causes this and how can I fix it?

A2: Aminophenols are notoriously susceptible to air oxidation, which forms highly colored quinone-imine impurities. This is a common issue. To mitigate this:

  • Work under an inert atmosphere: When possible, handle the compound and solutions under nitrogen or argon to minimize contact with oxygen.

  • Use a reducing agent: During recrystallization, adding a small amount of a reducing agent like sodium dithionite or sodium metabisulfite to the hot solution can help to prevent oxidation and decolorize the solution.

  • Activated Carbon (Charcoal) Treatment: Adding a small amount of activated charcoal to the hot solution before filtration can adsorb colored impurities. However, use it sparingly as it can also adsorb your product, leading to lower yields.

Q3: I'm not getting any crystals to form, even after cooling the solution. What should I do?

A3: This is a classic case of either using too much solvent or the solution being supersaturated. Here's a systematic approach to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: If the above methods fail, it's likely you've used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.

  • Lower the Temperature: If crystals have started to form at room temperature, placing the flask in an ice bath can further decrease the solubility and increase the crystal yield.

Troubleshooting Guide: Common Recrystallization Problems

This section provides a structured guide to tackling the most frequent and frustrating challenges encountered during the recrystallization of this compound.

Problem 1: Oiling Out

Symptom: Instead of forming solid crystals upon cooling, your compound separates as an insoluble liquid (an oil).

Causality: "Oiling out" occurs when the solute is no longer soluble in the solvent, but the temperature is still above the melting point of the solute-solvent mixture. This is a common issue with compounds that have relatively low melting points or when a high concentration of impurities significantly depresses the melting point.

Solutions:

  • Re-heat and Add More "Good" Solvent: Re-heat the mixture until the oil redissolves. Then, add a small amount of additional hot "good" solvent (the one in which the compound is more soluble) to decrease the saturation point. Allow the solution to cool much more slowly.

  • Lower the Crystallization Temperature: If possible, choose a solvent system where the compound is soluble at a lower temperature, further away from its melting point.

  • Change the Solvent System: This is often the most effective solution. If you are using a single solvent, try a mixed-solvent system. If you are already using a mixed-solvent system, adjust the ratio of the "good" and "poor" solvents.

Problem 2: Poor or No Crystal Yield

Symptom: After cooling and filtration, you obtain a very small amount of product, or none at all.

Causality: This is usually due to one of two reasons: either too much solvent was used, and your compound remains dissolved even at low temperatures, or the compound is simply too soluble in the chosen solvent, even when cold.

Solutions:

  • Concentrate the Solution: As mentioned in the FAQs, evaporate a portion of the solvent to increase the concentration of the solute.

  • Add an Anti-Solvent (for single-solvent systems): If your compound is dissolved in a "good" solvent, you can slowly add a "poor" (but miscible) solvent in which your compound is insoluble. Add the anti-solvent dropwise at the solution's boiling point until you see persistent cloudiness, then add a drop or two of the "good" solvent to redissolve it. Then, allow it to cool slowly.

  • Re-evaluate Your Solvent Choice: The ideal solvent is one in which your compound has high solubility at high temperatures and very low solubility at low temperatures. You may need to perform new solubility tests to find a more suitable solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first if a suitable solvent is identified.

Step-by-Step Methodology:

  • Solvent Selection: Based on solubility tests, choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or isopropanol are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a water bath or heating mantle) with gentle swirling. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This removes any insoluble impurities and charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or a desiccator.

Protocol 2: Mixed-Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility properties. A common and effective system for many aminophenols is an ethanol/water mixture.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is very soluble (e.g., ethanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (water) dropwise until the solution becomes persistently cloudy. This indicates that the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio as the final crystallization mixture).

  • Drying: Dry the purified crystals.

Visualizing the Workflow

To aid in understanding the decision-making process during recrystallization, the following workflow diagrams are provided.

Recrystallization_Workflow cluster_start Start cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Crude 4-Amino-2- (trifluoromethyl)phenol Dissolve Dissolve in minimum amount of hot solvent Start->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities or charcoal present) Dissolve->Hot_Filtration Cool_Slowly Cool slowly to room temperature Hot_Filtration->Cool_Slowly Ice_Bath Cool in ice bath Cool_Slowly->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash_Crystals Wash with cold solvent Vacuum_Filtration->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals End Pure Product Dry_Crystals->End

Caption: A generalized workflow for the recrystallization process.

Troubleshooting_Flowchart Start Cooling Solution Decision1 Crystals or Oil? Start->Decision1 Crystals_Form Crystals Form Decision1->Crystals_Form Crystals Oiling_Out Oiling Out Decision1->Oiling_Out Oil Decision2 Sufficient Yield? Crystals_Form->Decision2 Reheat Re-heat to dissolve Oiling_Out->Reheat Add_Solvent Add more 'good' solvent Reheat->Add_Solvent Cool_Slower Cool slower Add_Solvent->Cool_Slower Cool_Slower->Start Good_Yield Proceed to Isolation Decision2->Good_Yield Yes Poor_Yield Poor Yield Decision2->Poor_Yield No Concentrate Evaporate some solvent Poor_Yield->Concentrate Re_Cool Re-cool Concentrate->Re_Cool Re_Cool->Start

Caption: A troubleshooting flowchart for common recrystallization issues.

References

  • 4-Amino-2-(trifluoromethyl) phenol. (n.d.). IndiaMART. Retrieved January 10, 2026.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 10, 2026.
  • Professor Dave Explains. (2020, January 10).
  • Wang, L., et al. (2024). Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects.
  • This compound | 1535-76-8. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
  • Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. (2006).
  • Vassar. (2007, November 28).
  • This compound , 96% , 1535-76-8. (n.d.). CookeChem. Retrieved January 10, 2026.
  • 4-(Trifluoromethyl)phenol | 402-45-9. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • 4-Amino-2-(trifluoromethoxy)phenol | C7H6F3NO2 | CID 11333004. (n.d.). PubChem. Retrieved January 10, 2026.
  • 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. (n.d.). PubChem. Retrieved January 10, 2026.
  • 4-(Trifluoromethyl)phenol | C7H5F3O | CID 67874. (n.d.). PubChem. Retrieved January 10, 2026.
  • (4-Amino-2-trifluoromethyl-phenyl)-methanol | 900254-46-8. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
  • Strych, U., et al. (2020).
  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979).
  • An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol. (n.d.). Benchchem. Retrieved January 10, 2026.
  • Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. (n.d.). Benchchem. Retrieved January 10, 2026.
  • Technical Support Center: Purification of Crude 2-Amino-4-fluorobenzoic Acid by Recrystallization. (n.d.). Benchchem. Retrieved January 10, 2026.
  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol. (2019). MDPI.
  • The proposed mechanism of the catalytic hydrogenation of 4-nitrophenol (4-NP) catalyzed by Pd-Ag/rGO biometallic nanocomposites. (2020).
  • 4-(Trifluoromethyl)phenol | CAS 402-45-9. (n.d.). SCBT. Retrieved January 10, 2026.
  • Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in c
  • 1535-76-8|this compound. (n.d.). BLD Pharm. Retrieved January 10, 2026.
  • This compound. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.
  • This compound CAS#: 1535-76-8. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). (n.d.). Cheméo. Retrieved January 10, 2026.
  • 88-30-2(4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Product Description. (n.d.). ChemicalBook. Retrieved January 10, 2026.
  • Trifluorotoluene. (n.d.). Wikipedia. Retrieved January 10, 2026.
  • 2-[[2-Nitro-4-(trifluoromethyl)phenyl]amino]ethanol. (n.d.). CAS Common Chemistry. Retrieved January 10, 2026.
  • 4-amino-2-hydroxytoluene, 2835-95-2. (n.d.). The Good Scents Company. Retrieved January 10, 2026.
  • Building blocks | Bioactive small molecules. (n.d.). ChemScene. Retrieved January 10, 2026.
  • 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 1 g | Buy Online. (n.d.). Thermo Scientific Chemicals. Retrieved January 10, 2026.
  • 4-Amino-2-(trifluoromethyl)benzonitrile, 97% 5 g | Buy Online. (n.d.). Thermo Fisher Scientific. Retrieved January 10, 2026.
  • 4 - Amino-2-Hydroxy Toluene. (n.d.). Chemstar. Retrieved January 10, 2026.

Sources

Common impurities in commercial 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand common purity issues encountered during the use of this versatile chemical intermediate. Here, we delve into the causality behind the presence of common impurities, provide actionable troubleshooting advice, and outline analytical protocols to ensure the integrity of your experiments.

The Genesis of Impurities: A Proactive Approach to Purity

Understanding the synthetic origin of this compound is paramount to anticipating potential impurities. While multiple synthetic routes exist, a prevalent industrial method involves the reduction of a nitrophenol precursor. The impurities found in a commercial batch are often fingerprints of the specific manufacturing process, including the starting materials, reagents, and reaction conditions employed. Proactive awareness of these potential impurities allows for targeted analytical strategies and purification schemes, ultimately safeguarding the reliability and reproducibility of your research.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing unexpected side products in my reaction. Could impurities in my this compound be the cause?

A1: Absolutely. The purity of your starting materials is a critical determinant of your reaction's outcome. Common impurities in commercial this compound can possess reactive functional groups that compete with the parent molecule, leading to unforeseen side reactions and byproducts.

Q2: What are the most common types of impurities I should be aware of in commercial this compound?

A2: Impurities in this compound can be broadly categorized into three main classes:

  • Process-Related Impurities: These are substances introduced or formed during the manufacturing process. They include residual starting materials, intermediates, and byproducts from side reactions.

  • Isomeric Impurities: These molecules have the same chemical formula as this compound but differ in the arrangement of their atoms. Their similar physicochemical properties can make them challenging to separate.

  • Degradation Products: These impurities arise from the decomposition of this compound over time, often accelerated by exposure to heat, light, oxygen, or non-neutral pH conditions.

In-Depth Troubleshooting Guide

Issue 1: Identifying and Mitigating Process-Related Impurities

Question: My analysis shows a peak that I suspect is a residual starting material. What are the likely candidates and how can I confirm this?

Answer: A common synthetic precursor to this compound is 4-Nitro-2-(trifluoromethyl)phenol . Incomplete reduction during the synthesis can lead to its presence in the final product.

Causality: The catalytic hydrogenation or metal-acid reduction of the nitro group is a critical step. If the reaction is not driven to completion, or if the catalyst is not sufficiently active, residual nitrophenol will remain.

Troubleshooting Steps:

  • Analytical Confirmation:

    • HPLC-UV: Spike your sample with a certified reference standard of 4-Nitro-2-(trifluoromethyl)phenol. Co-elution of the suspect peak with the standard provides strong evidence of its identity. A typical Certificate of Analysis for a related starting material, 4-Nitro-3-(trifluoromethyl)phenol, shows a purity of 99.91% by HPLC, indicating that this is a common analytical technique for such compounds[1].

    • LC-MS: For unambiguous identification, analyze your sample by Liquid Chromatography-Mass Spectrometry. The detected molecular ion should correspond to the molecular weight of 4-Nitro-2-(trifluoromethyl)phenol (207.11 g/mol ).

  • Mitigation Strategy:

    • If the presence of the nitrophenol impurity is confirmed and is detrimental to your application, you may need to purify the commercial material. Recrystallization from a suitable solvent system is often an effective method for removing more polar impurities like nitrophenols from less polar aminophenols.

Issue 2: Dealing with Challenging Isomeric Impurities

Question: I have identified an isomeric impurity. What is its likely structure and why is it present?

Answer: A probable isomeric impurity is 3-Amino-2-(trifluoromethyl)phenol . Its formation can be attributed to the non-regioselective nature of certain synthetic steps.

Causality: During the synthesis of the precursors, such as the nitration of 2-(trifluoromethyl)phenol, a mixture of isomers can be formed. While the para-substituted product (leading to 4-aminophenol) is typically major, the formation of the meta-isomer (leading to 3-aminophenol) can also occur. The similar physical properties of these isomers make their separation difficult. For instance, in the production of 4-aminophenol, isomeric aminophenols like 2-aminophenol and 3-aminophenol are common impurities[2].

Troubleshooting Steps:

  • Analytical Detection and Quantification:

    • High-Resolution HPLC: A well-optimized HPLC method with a high-resolution column is essential for the separation of isomeric impurities. Method development may involve screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.

    • NMR Spectroscopy: ¹H and ¹⁹F NMR can be powerful tools for distinguishing between isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and the trifluoromethyl group.

  • Impact Assessment:

    • Evaluate the potential impact of the isomeric impurity on your downstream chemistry. The different positioning of the amino and hydroxyl groups will affect the regioselectivity of subsequent reactions.

Issue 3: Recognizing and Preventing Degradation

Question: My batch of this compound has developed a color over time. What is causing this and is the material still usable?

Answer: The development of color (often pinkish to brownish) is a common sign of degradation. Aminophenols are susceptible to oxidation, especially when exposed to air (oxygen), light, and trace metal ions.

Causality: The electron-rich aromatic ring of this compound is easily oxidized to form colored quinone-imine species. This process can be auto-catalytic and is accelerated by exposure to atmospheric oxygen and light. This is a known issue with aminophenols in general[2].

Preventative Measures and Troubleshooting:

  • Proper Storage: Store the material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. Commercial suppliers recommend storing the material protected from moisture and light[3].

  • Purity Check Before Use: Before using a previously opened bottle, it is good practice to re-analyze the material by HPLC to assess its purity and quantify the level of degradation products.

  • Usability Assessment: For non-critical applications, a small amount of colored impurity may not be problematic. However, for applications requiring high purity, such as in pharmaceutical development, the use of discolored material is not recommended.

Summary of Potential Impurities

Impurity ClassPotential ImpurityCommon OriginPotential Impact
Process-Related 4-Nitro-2-(trifluoromethyl)phenolIncomplete reduction of the nitro precursorCan participate in unintended reactions; may be toxic.
Residual Solvents (e.g., Toluene, Ethanol)Purification/crystallization stepsMay affect reaction kinetics or solubility.
Inorganic Salts (e.g., Sulfates, Chlorides)Use of acids/bases during synthesisCan interfere with catalytic processes.
Isomeric 3-Amino-2-(trifluoromethyl)phenolNon-regioselective synthesis stepsLeads to a mixture of products in subsequent reactions.
5-Amino-2-(trifluoromethyl)phenolNon-regioselective synthesis stepsLeads to a mixture of products in subsequent reactions.
Degradation Quinone-imine speciesOxidation of the aminophenolCan act as reaction inhibitors or lead to colored byproducts.

Analytical Protocols

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required based on the specific impurities of interest and the HPLC system used.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: GC-MS Method for Volatile Impurities

This method is suitable for the detection of residual solvents.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

Visualizing Impurity Formation

Impurity Formation Pathway

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 2-Trifluoromethylphenol 2-Trifluoromethylphenol Nitration Nitration 2-Trifluoromethylphenol->Nitration HNO3/H2SO4 4-Nitro-2-(trifluoromethyl)phenol 4-Nitro-2-(trifluoromethyl)phenol Nitration->4-Nitro-2-(trifluoromethyl)phenol Major Product Other Nitro Isomers Other Nitro Isomers Nitration->Other Nitro Isomers Minor Byproducts Reduction Reduction 4-Nitro-2-(trifluoromethyl)phenol->Reduction e.g., H2/Pd-C Isomeric Aminophenols e.g., 3-Amino-2-(trifluoromethyl)phenol Other Nitro Isomers->Isomeric Aminophenols Reduction This compound This compound Reduction->this compound Desired Product Residual Nitrophenol 4-Nitro-2-(trifluoromethyl)phenol Reduction->Residual Nitrophenol Incomplete Reaction Degradation Products Quinone-imine Species This compound->Degradation Products Oxidation (Air, Light)

Caption: Synthetic pathway and potential impurity formation.

Analytical Workflow for Impurity Identification

G Sample Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV LC_MS LC-MS Analysis Sample->LC_MS GC_MS GC-MS Analysis Sample->GC_MS NMR NMR Spectroscopy Sample->NMR Purity Purity HPLC_UV->Purity Quantification Impurity_ID Impurity_ID LC_MS->Impurity_ID Mass Identification Volatiles_ID Volatiles_ID GC_MS->Volatiles_ID Solvent Identification Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Structural Confirmation

Caption: Analytical workflow for impurity profiling.

References

  • Veeprho.
  • Exporterindia.com. 4-Amino-2-(trifluoromethyl) phenol. [Link]

Sources

Technical Support Center: Navigating Coupling Reactions with 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with 4-Amino-2-(trifluoromethyl)phenol in coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this valuable, yet sometimes challenging, building block in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments.

Introduction: Understanding the Challenge

This compound is a key structural motif in medicinal chemistry and materials science. However, its successful incorporation into target molecules via coupling reactions is often hampered by two main factors:

  • Reduced Nucleophilicity: The potent electron-withdrawing effect of the trifluoromethyl (-CF₃) group significantly decreases the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. This can lead to sluggish or incomplete reactions.[1]

  • Chemoselectivity: The presence of two nucleophilic sites—the amino (-NH₂) and the hydroxyl (-OH) groups—presents a significant challenge in achieving selective N-arylation over O-arylation.

This guide will provide you with the necessary knowledge and practical strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with this compound failing or giving low yields?

A: The primary culprit is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing -CF₃ group.[1] Standard palladium-phosphine catalyst systems may not be sufficiently active to facilitate the coupling of such an electron-deficient amine. To enhance the reaction's success, consider the following:

  • Catalyst System: Employ modern, electron-rich, and sterically hindered biarylphosphine ligands. Ligands such as BrettPhos and XPhos are specifically designed to accelerate the rate-limiting steps of the catalytic cycle with challenging substrates.[2][3][4] Using a well-defined, air-stable palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) can also lead to more reproducible and higher-yielding reactions.[1]

  • Base Selection: A strong, non-nucleophilic base is often crucial for deprotonating the weakly acidic N-H bond of the electron-deficient aniline. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are frequently the bases of choice.[1]

  • Reaction Conditions: Higher temperatures (typically 100-110 °C) and longer reaction times may be necessary to drive the reaction to completion.[1]

Q2: How can I achieve selective N-arylation over O-arylation?

A: This is a common challenge with aminophenols. The key is to choose a catalytic system that preferentially activates the amino group.

  • Palladium-Catalyzed N-Arylation: Palladium-based systems, particularly those with bulky biarylphosphine ligands like BrettPhos, have demonstrated high selectivity for N-arylation of aminophenols.[2][4] The steric hindrance around the palladium center is thought to favor the less sterically demanding N-H bond activation over the O-H bond.

  • Copper-Catalyzed O-Arylation: Conversely, copper-catalyzed Ullmann-type couplings often favor O-arylation.[2][4] Therefore, to achieve selective N-arylation, it is generally advisable to avoid copper-based catalysts.

Q3: Is a protecting group strategy necessary for selective coupling reactions with this compound?

A: While catalyst-controlled selective N-arylation is often achievable, a protecting group strategy can be a robust alternative, especially when dealing with complex substrates or when orthogonal reactivity is required in subsequent steps.

  • Protecting the Hydroxyl Group: The phenolic hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which can be cleaved under specific conditions after the N-arylation step.

  • Protecting the Amino Group: If selective O-arylation is desired, the amino group can be protected, for instance, as a carbamate (e.g., Boc) or an amide.

Q4: What is the best solvent for Buchwald-Hartwig amination of this substrate?

A: Anhydrous, aprotic solvents are standard for this reaction. Toluene, 1,4-dioxane, and THF are commonly used.[5] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species, so some screening may be necessary for optimal results.

Troubleshooting Guide: Common Issues and Solutions

Symptom Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst system. 2. Insufficiently strong base. 3. Reaction temperature too low or time too short. 4. Oxygen contamination deactivating the catalyst.1. Switch to a modern palladium precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos Pd G3, XPhos Pd G3).[2][4] 2. Use a strong, non-nucleophilic base like NaOtBu or KOtBu.[1] 3. Increase the reaction temperature to 100-110 °C and extend the reaction time, monitoring by TLC or LC-MS.[1] 4. Ensure a strictly inert atmosphere using techniques like freeze-pump-thaw degassing of the solvent and maintaining a positive pressure of argon or nitrogen.[1]
Mixture of N- and O-Arylated Products 1. Non-selective catalyst system. 2. Inappropriate base.1. For selective N-arylation, use a palladium catalyst with a bulky ligand like BrettPhos.[2][4] Avoid copper catalysts. 2. A strong base like NaOtBu can deprotonate both the amine and the phenol. For increased N-selectivity with palladium catalysts, a weaker base like K₃PO₄ or K₂CO₃ can sometimes be beneficial, though this may require higher temperatures and longer reaction times.
Formation of Dehalogenated Byproduct 1. β-hydride elimination from the palladium-amido intermediate. 2. Presence of water or other protic sources.1. The choice of ligand is critical to suppress this side reaction. Bulky, electron-rich ligands can promote reductive elimination over β-hydride elimination. 2. Use anhydrous solvents and reagents.
Inconsistent Results 1. Inconsistent quality of reagents or catalyst. 2. Incomplete exclusion of air and moisture.1. Use a well-defined, air-stable precatalyst for more consistent generation of the active catalytic species.[1] 2. Employ rigorous techniques to ensure an inert atmosphere, such as using a glovebox or Schlenk line.

Visualizations

Decision Workflow for Selective N-Arylation

start Goal: Selective N-Arylation of This compound catalyst_choice Choose Catalyst System start->catalyst_choice pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_choice->pd_catalyst Recommended cu_catalyst Copper Catalyst (e.g., CuI, Cu₂O) catalyst_choice->cu_catalyst Avoid for N-Arylation ligand_choice Select Ligand pd_catalyst->ligand_choice bulky_ligand Bulky Biarylphosphine (e.g., BrettPhos, XPhos) ligand_choice->bulky_ligand Optimal other_ligand Other Ligands (e.g., PPh₃) ligand_choice->other_ligand Less Effective base_choice Select Base bulky_ligand->base_choice strong_base Strong, Non-nucleophilic (e.g., NaOtBu, KOtBu) base_choice->strong_base General Use weak_base Weaker Base (e.g., K₃PO₄, K₂CO₃) base_choice->weak_base May improve selectivity conditions Optimize Conditions (Temp: 100-110°C, Anhydrous Solvent) strong_base->conditions weak_base->conditions outcome High Yield of N-Arylated Product conditions->outcome

Caption: Decision workflow for selective N-arylation.

Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L₂Pd(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination RNH₂ amine_complex [L₂Pd(Ar)(X)(RNH₂)] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L₂Pd(Ar)(NHR) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Selective N-Arylation (Buchwald-Hartwig Amination)

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

Procedure:

  • Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium precatalyst, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated product.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromo-5-(trifluoromethyl)aniline. BenchChem.
  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PubMed.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. BenchChem.
  • Reddit. (2018).
  • ResearchGate. (2025). Mechanism of Trifluoromethylation of Aryl Halides with CuCF3 and the Ortho Effect.
  • Wang, H., et al. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Molecules, 28(2), 636.
  • ChemistryViews. (2024).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Amines using 4-Bromo-2-methoxyphenol. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023). Ullmann Reaction. Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Amino-2-(trifluoromethyl)phenol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Amino-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors. The unique electronic nature of this molecule, featuring both electron-donating and a potent electron-withdrawing group, presents specific challenges and opportunities in its derivatization. This document aims to elucidate these nuances and provide practical, field-proven solutions.

Understanding the Reactivity of this compound

Before delving into specific troubleshooting, it is crucial to understand the inherent reactivity of this compound. The molecule possesses two primary nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly influences the reactivity of the entire aromatic system.

  • Amino Group (-NH₂): The amino group is a primary amine and is typically the more nucleophilic of the two functional groups. However, the electron-withdrawing effect of the para-trifluoromethyl group reduces its basicity and nucleophilicity compared to aniline. This can make reactions like acylation more challenging.[1][2]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is also nucleophilic, particularly in its deprotonated phenoxide form. Its reactivity can compete with the amino group, especially under basic conditions.

  • Aromatic Ring: The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution.

This interplay of functional groups necessitates careful control of reaction conditions to achieve selective derivatization.

Troubleshooting Common Derivatization Reactions

This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your experiments.

Acylation (Amide Bond Formation)

Acylation is a common derivatization targeting the amino group to form an amide.

Question 1: My acylation reaction with an acyl chloride is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the acylation of this compound is a frequent challenge due to the reduced nucleophilicity of the aniline nitrogen.[1][3]

Primary Causes:

  • Insufficiently Activated Acylating Agent: The acyl chloride may not be reactive enough to overcome the lower nucleophilicity of the amine.

  • Inappropriate Base: The choice and amount of base are critical. An inadequate base may not effectively scavenge the HCl byproduct, leading to protonation of the starting amine and halting the reaction. A base that is too strong can deprotonate the phenol, leading to competing O-acylation.

  • Poor Solubility: The starting material or the product may have limited solubility in the chosen solvent, impeding the reaction.

Troubleshooting Workflow:

start Low Acylation Conversion check_reagent Increase Acylating Agent Reactivity start->check_reagent Is the acylating agent sufficiently reactive? check_base Optimize Base Conditions check_reagent->check_base If yes, or if using a highly reactive acylating agent... sub_reagent Use a more reactive acylating agent (e.g., acyl anhydride or a coupling agent). check_reagent->sub_reagent check_solvent Improve Solubility check_base->check_solvent If base optimization doesn't improve yield... sub_base Use a non-nucleophilic base like Pyridine or DIEA. Ensure stoichiometric amounts. check_base->sub_base check_catalyst Add a Catalyst check_solvent->check_catalyst If solubility is not the issue... sub_solvent Try a more polar aprotic solvent like DMF, DMAc, or NMP. check_solvent->sub_solvent sub_catalyst Add a catalytic amount of DMAP. check_catalyst->sub_catalyst

Caption: Troubleshooting workflow for low acylation conversion.

Optimization Strategies:

ParameterRecommendationRationale
Acylating Agent Switch from acyl chloride to an acyl anhydride . Alternatively, use a coupling agent such as HATU or TBTU with the corresponding carboxylic acid.[3]Anhydrides are often more reactive than chlorides. Coupling agents form highly reactive activated esters in situ, which can acylate even weakly nucleophilic amines.[1]
Base Use a non-nucleophilic organic base like pyridine or diisopropylethylamine (DIEA) . Use at least 1.1 equivalents.These bases effectively scavenge HCl without competing as nucleophiles. Pyridine can also act as a nucleophilic catalyst.
Catalyst Add a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) .DMAP is a highly effective acylation catalyst that works by forming a more reactive N-acylpyridinium intermediate.[3]
Solvent Use polar aprotic solvents like N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , or N-Methyl-2-pyrrolidone (NMP) .These solvents can help solubilize the starting materials and intermediates, and can often accelerate the reaction.
Temperature Gently heat the reaction to 40-60 °C .Increased temperature can help overcome the activation energy barrier for this less reactive aniline. Monitor for side reactions.

Question 2: I am observing a significant amount of a side product. How do I identify and suppress it?

Answer:

The most common side product is the O-acylated phenol, resulting from the acylation of the hydroxyl group. Di-acylation (on both the amine and hydroxyl groups) can also occur.

Identification:

  • Mass Spectrometry (MS): The O-acylated product will have the same mass as the desired N-acylated product. The di-acylated product will have a mass corresponding to the addition of two acyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic shifts for the amide N-H proton and the phenolic O-H proton. In the O-acylated product, the phenolic proton signal will disappear, and you may see a shift in the aromatic protons adjacent to the ester.

Suppression of O-acylation:

  • Use of a Milder Base: Strong bases like NaOH or potassium carbonate will deprotonate the phenol, increasing its nucleophilicity and promoting O-acylation. Stick to organic amines like pyridine or DIEA.

  • Protecting Groups: If O-acylation remains a problem, consider protecting the phenol as a silyl ether (e.g., TBDMS) or a benzyl ether.[4][5] These groups are generally stable to amide coupling conditions and can be removed later.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. A large excess can lead to di-acylation.

Sulfonylation (Sulfonamide Formation)

Sulfonylation of the amino group to form a sulfonamide is another important derivatization.

Question 3: My sulfonylation reaction with a sulfonyl chloride is not going to completion. What should I do?

Answer:

Similar to acylation, the reduced nucleophilicity of the amino group in this compound can make sulfonylation challenging.

Troubleshooting Steps:

  • Increase Reaction Temperature: Sulfonylation reactions can often be safely heated to higher temperatures (e.g., 80-100 °C) than acylations.

  • Use a More Effective Base: Pyridine is a standard base/solvent for sulfonylation reactions. For very unreactive systems, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

  • Solvent Choice: Aprotic polar solvents like DMF or acetonitrile can be beneficial.

  • Increase Reaction Time: These reactions may require extended periods (12-24 hours) to reach completion.

Question 4: I am concerned about the stability of my starting material under the reaction conditions. Are there any potential degradation pathways?

Answer:

This compound is generally a stable compound. However, under strongly acidic or basic conditions, or at very high temperatures in the presence of oxidizing agents, degradation is possible. It is always good practice to run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if the reaction requires prolonged heating.

Experimental Protocols

Protocol 1: Optimized N-Acylation using an Acyl Chloride

This protocol is designed to maximize the yield of the N-acylated product while minimizing O-acylation.

Materials:

  • This compound

  • Acyl chloride (1.1 equivalents)

  • Pyridine (as solvent or 2-3 equivalents in a co-solvent)

  • 4-Dimethylaminopyridine (DMAP) (0.05 equivalents)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) and DMAP (0.05 equivalents) in pyridine or a mixture of DCM and pyridine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish, gently heat to 40 °C.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Derivatization for Analytical Purposes (e.g., GC-MS)

For trace analysis, derivatization is often performed to improve the volatility and chromatographic behavior of the analyte.[6][7][8]

Derivatization with BSTFA (for Silylation):

This method will derivatize both the amino and hydroxyl groups.

  • To a dried sample containing this compound, add a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., acetonitrile or pyridine).

  • Heat the mixture at 60-70 °C for 30 minutes.

  • Cool the sample to room temperature and inject an aliquot directly into the GC-MS.

Frequently Asked Questions (FAQs)

Q1: Can I selectively derivatize the hydroxyl group in the presence of the amino group?

A1: Yes, this is possible but requires careful selection of reagents and conditions. One approach is to first protect the more nucleophilic amino group, for example, as a carbamate (e.g., Boc or Cbz), then derivatize the hydroxyl group, and finally deprotect the amine. Alternatively, under specific conditions, such as using a bulky acylating agent in the presence of a hindered base, some selectivity for the less sterically hindered phenol might be achieved, but this would require significant optimization.

Q2: How can I monitor the progress of my derivatization reaction?

A2: The two most common methods are:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting material, product, and any side products, giving a clearer picture of the reaction progress.

Q3: My final product is difficult to purify. What are some alternative purification strategies?

A3: If standard silica gel chromatography is not effective, consider the following:

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Reverse-Phase Chromatography: For more polar compounds, reverse-phase silica gel or preparative HPLC can provide better separation.

  • Acid-Base Extraction: If your product has a different pKa than the starting material or impurities, you may be able to use liquid-liquid extraction with acidic or basic aqueous solutions to purify it.

Q4: Are there any safety considerations I should be aware of when working with this compound and its derivatization reagents?

A4: Yes. Always consult the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Acylating and Sulfonylating Agents: These are often corrosive and lachrymatory. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Solvents: Many organic solvents are flammable and have associated health risks. Handle them with care in a fume hood.

By understanding the specific reactivity of this compound and anticipating potential challenges, you can effectively troubleshoot and optimize your derivatization reactions to achieve your desired synthetic outcomes.

References

  • G. A.
  • G. L. Patrick, Appendix 6: Protecting groups. Oxford Learning Link, 2015, .
  • K. P. Kaliappan, Protecting Groups. chem.iitb.ac.in, 2020, .
  • Protecting Groups. University of California, Irvine, .
  • Tips and tricks for difficult amide bond form
  • Technical Support Center: Optimizing Derivatization of 4-amino-2,3,5-trimethylphenol. Benchchem, .
  • Method 8041A. EPA, .
  • A Comparative Guide to Analytical Methods for the Quantification of 3-(Trifluoromethyl)phenol. Benchchem, .
  • Does anyone have experience with amide coupling reaction of aniline?
  • A. R. Sardarian, et al., Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). Scientific Reports, 2024, .
  • E. L. Eliel, et al., Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies, 2008, .

Sources

Preventing oxidation of 4-Amino-2-(trifluoromethyl)phenol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Oxidation During Reactions

Welcome to the Technical Support Center for 4-Amino-2-(trifluoromethyl)phenol. As Senior Application Scientists, we understand the challenges researchers face when working with sensitive reagents. This guide is designed to provide you with in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the stability and integrity of this compound throughout your experimental workflows. Our focus is on preventing oxidation, a common issue that can compromise the quality of your results.

Understanding the Challenge: The Oxidation of this compound

This compound is a valuable building block in pharmaceutical and chemical synthesis. However, like many aminophenols, it is susceptible to oxidation. The electron-donating amino and hydroxyl groups on the aromatic ring make the compound prone to reacting with atmospheric oxygen, light, and trace metal impurities. This oxidation process typically leads to the formation of colored quinone-imine species, which can interfere with subsequent reaction steps and introduce impurities into your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter related to the oxidation of this compound during your experiments.

Observed Issue Potential Cause Recommended Solution
Reaction mixture turns yellow, brown, or dark purple. Oxidation of this compound.1. Implement an inert atmosphere: Use a Schlenk line or glovebox to exclude oxygen. 2. Use degassed solvents: Remove dissolved oxygen from your reaction solvents. 3. Add an antioxidant: Introduce a suitable antioxidant to the reaction mixture.
Inconsistent reaction yields or formation of unexpected byproducts. Degradation of the starting material due to oxidation.1. Verify the purity of your starting material: Use fresh, properly stored this compound. 2. Optimize reaction conditions: Minimize reaction time and temperature where possible. 3. Employ rigorous air-free techniques throughout the entire process.[1][2][3]
Solid this compound has discolored during storage. Improper storage leading to exposure to air and light.Discard the discolored reagent as it may contain significant impurities. For future storage, keep in a tightly sealed, amber glass container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.

Frequently Asked Questions (FAQs)

Here we answer some of the most common questions regarding the handling and use of this compound.

Q1: What is the primary mechanism of oxidation for this compound?

A1: The primary oxidation pathway for 4-aminophenols involves a two-electron oxidation to form a quinoneimine.[4][5][6] This process can be initiated by atmospheric oxygen, especially in the presence of light or metal ions. The resulting quinoneimine is a colored species and can be highly reactive, potentially leading to further polymerization or side reactions.

Oxidation_Mechanism cluster_0 Oxidation Pathway Aminophenol This compound Radical Semiquinoneimine Radical Aminophenol->Radical -e⁻, -H⁺ Quinoneimine Quinoneimine Product (Colored) Radical->Quinoneimine -e⁻, -H⁺

Caption: Generalized oxidation of 4-aminophenol.

Q2: What are the most effective antioxidants for preventing the oxidation of this compound in solution?

A2: Ascorbic acid (Vitamin C) and sodium bisulfite are commonly used and effective antioxidants for aminophenol solutions.

  • Ascorbic Acid: It is a powerful reducing agent that can scavenge free radicals and reduce any oxidized species back to the aminophenol.[7][8][9][10] A concentration range of 0.1-1% (w/v) is typically effective.

  • Sodium Bisulfite: This compound acts as an oxygen scavenger, reacting with dissolved oxygen in the solvent to prevent it from oxidizing the aminophenol.[11][12][13][14] A similar concentration range of 0.1-1% (w/v) is generally sufficient.

Q3: When should I use a Schlenk line versus a glovebox?

A3: The choice between a Schlenk line and a glovebox depends on the scale and nature of your experiment.

  • Schlenk Line: Ideal for reactions in solution, solvent transfers, and filtrations under an inert atmosphere.[1][2][15][16] It is a versatile setup for most bench-scale chemistry.

  • Glovebox: Best suited for handling and weighing air-sensitive solids, preparing reaction mixtures on a smaller scale, and when manipulations require a higher degree of dexterity in an inert environment.[3][17][18][19]

Q4: How can I monitor the oxidation of this compound during my reaction?

A4: Two common analytical techniques for monitoring the stability of this compound are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.

  • HPLC-UV: This is a highly sensitive and quantitative method. You can develop a stability-indicating HPLC method that separates the parent compound from its degradation products.[20][21][22][23][24] Monitoring the decrease in the peak area of this compound and the appearance of new peaks corresponding to oxidation products will give you a clear picture of its stability.

  • UV-Vis Spectrophotometry: The oxidation of 4-aminophenols to colored quinoneimines results in a significant change in the UV-Vis spectrum, with the appearance of new absorbance bands in the visible region.[25][26][27] This technique can be used for real-time monitoring of the reaction.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures to prevent the oxidation of this compound.

Protocol 1: Degassing a Solvent Using the Freeze-Pump-Thaw Method

This protocol is essential for removing dissolved oxygen from reaction solvents.

Materials:

  • Schlenk flask equipped with a magnetic stir bar

  • Solvent to be degassed

  • Schlenk line with a vacuum pump and inert gas (Argon or Nitrogen) supply

  • Dewar flask with liquid nitrogen

Procedure:

  • Add the solvent and a stir bar to the Schlenk flask. Do not fill the flask more than halfway.

  • Connect the flask to the Schlenk line.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to the vacuum line for 10-15 minutes to remove gases from the headspace.

  • Close the flask to the vacuum and remove the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may see gas bubbles evolving from the liquid.

  • Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.

  • After the final thaw, backfill the flask with inert gas. The degassed solvent is now ready for use.

Freeze_Pump_Thaw Start Start with Solvent in Schlenk Flask Freeze 1. Freeze Solvent (Liquid Nitrogen) Start->Freeze Pump 2. Evacuate Headspace (Vacuum) Freeze->Pump Thaw 3. Thaw Solvent (Room Temperature) Pump->Thaw Repeat Repeat Cycle 3x Thaw->Repeat Repeat->Freeze Yes Backfill 4. Backfill with Inert Gas Repeat->Backfill No End Degassed Solvent Ready Backfill->End

Caption: Freeze-Pump-Thaw Degassing Workflow.

Protocol 2: Setting up a Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol outlines the basic setup for performing a reaction with this compound while excluding air.

Materials:

  • Oven-dried glassware (reaction flask, condenser, etc.)

  • Schlenk line

  • This compound and other reagents

  • Degassed solvent

  • Syringes and needles (oven-dried)

  • Rubber septa

Procedure:

  • Assemble the oven-dried glassware while still hot and immediately connect it to the Schlenk line.

  • Evacuate the glassware under vacuum and then backfill with inert gas. Repeat this cycle three times.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • If adding solid this compound, do so under a positive flow of inert gas. For highly sensitive reactions, weigh and add the solid inside a glovebox.[3]

  • Seal the flask with a rubber septum.

  • Add degassed solvents and liquid reagents via a syringe through the septum.

  • Maintain a positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the Schlenk line.

Schlenk_Line_Setup Assemble 1. Assemble Hot, Oven-Dried Glassware Purge 2. Evacuate and Backfill with Inert Gas (3x) Assemble->Purge Cool 3. Cool to Room Temperature Purge->Cool Add_Solid 4. Add Solid Reagent under Inert Gas Flow Cool->Add_Solid Seal 5. Seal with Septum Add_Solid->Seal Add_Liquid 6. Add Degassed Solvents/Reagents via Syringe Seal->Add_Liquid React 7. Run Reaction under Positive Inert Gas Pressure Add_Liquid->React

Caption: Reaction Setup using a Schlenk Line.

References

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
  • Chemistry LibreTexts.
  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
  • JoVE. Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. [Link]
  • University of York. Setting up a Schlenk line. [Link]
  • JoVE. Glovebox-Operating Procedure and Use of Impurity Sensors. [Link]
  • An Illustrated Guide to Schlenk Line Techniques. [Link]
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]
  • School of Chemistry.
  • Scranton Associates. Sulfites for Oxygen Control. [Link]
  • Akamai University.
  • ResearchGate. Oxidation reaction of 4-aminophenol (4AP) to 4-quinoneimine (4QI). [Link]
  • Midwest Water Tre
  • ResearchGate. Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. [Link]
  • Reddit. Sodium Bisulfite + Oxygen Reaction. [Link]
  • National Institutes of Health. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. [Link]
  • RSC Advances. [Link]
  • SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link]
  • ResearchGate. Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. [Link]
  • ResearchGate. HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min). [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. [Link]
  • ResearchGate. UV-visible absorption spectra for the conversion of 4-nitrophenol into 4-aminophenol in the absence of catalyst (a) in the presence of thiol modified cellulose fibers (b) and in. [Link]
  • SIELC Technologies. UV-Vis Spectrum of 4-aminophenol. [Link]
  • ScienceDirect. Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. [Link]
  • Journal of Education for Pure Science. View of Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. [Link]
  • PubMed. Ascorbic acid as antioxidant. [Link]
  • ResearchGate.
  • ResearchGate. Ascorbic Acid as Antioxidant. [Link]
  • International Journal of Pharmaceutical Research and Applications. Bioactive Compounds and Antioxidant Capacity of Ascorbic Acid. [Link]
  • MDPI.

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Technical Support Center: A Troubleshooting Guide for Scaling Up 4-Amino-2-(trifluoromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up reactions involving 4-Amino-2-(trifluoromethyl)phenol. Here, you will find detailed troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this process, ensuring efficiency, safety, and high-quality outcomes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its synthesis typically involves a multi-step process, often starting with the nitration of a substituted phenol followed by the reduction of the nitro group. While these reactions may be straightforward on a lab scale, scaling up presents unique challenges that can impact yield, purity, and safety. This guide provides a structured approach to identifying and resolving common issues encountered during the scale-up of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound and its precursors?

A1: The precursors and the final product can be hazardous. This compound may be harmful if swallowed, inhaled, or absorbed through the skin.[1] Its precursors, such as nitrated phenols, are often strong oxidizing agents and can be explosive. Always consult the Safety Data Sheet (SDS) for each compound.[2][3][4] Key safety measures include:

  • Working in a well-ventilated fume hood.[5]

  • Using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

  • Having emergency eyewash stations and safety showers readily accessible.[5]

  • Avoiding the formation of dust.[2]

Q2: How should this compound be stored?

A2: This compound is sensitive to light and moisture and may discolor upon exposure.[1] To ensure its stability and a shelf life of up to two years, store it in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[1]

Q3: What are the typical starting materials for the synthesis of this compound?

A3: A common synthetic route starts with 2-(trifluoromethyl)phenol, which is first nitrated to form 4-nitro-3-(trifluoromethyl)phenol. This intermediate is then reduced to the desired this compound.

Troubleshooting Guide: The Two-Step Synthesis

A common pathway to synthesize this compound involves two key transformations: nitration and nitro group reduction. This guide is structured to address potential issues in each of these critical steps.

Part 1: Nitration of 2-(Trifluoromethyl)phenol

The introduction of a nitro group onto the aromatic ring is a classic electrophilic aromatic substitution. However, controlling regioselectivity and preventing side reactions are critical when scaling up.

Nitration_Troubleshooting

Issue 1: Low or No Yield of the Desired 4-Nitro-3-(trifluoromethyl)phenol

  • Potential Cause A: Insufficiently Activating Conditions. The trifluoromethyl group is strongly deactivating, making electrophilic aromatic substitution challenging.[6]

    • Solution: Ensure the use of a sufficiently strong nitrating agent. A mixture of concentrated nitric acid and sulfuric acid is standard.[7] For deactivated rings, a higher proportion of sulfuric acid may be necessary to generate a sufficient concentration of the nitronium ion (NO₂⁺).[6]

  • Potential Cause B: Low Reaction Temperature. While low temperatures are crucial for selectivity, a temperature that is too low can significantly slow down or stop the reaction.[8]

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider a controlled, incremental increase in temperature.

  • Potential Cause C: Poor Solubility. The starting material may not be fully dissolved in the reaction medium, limiting the reaction rate.[6]

    • Solution: While mixed acid is a common solvent, for larger scales, ensuring homogeneity is key. Mechanical stirring must be efficient. In some cases, the use of an inert co-solvent might be explored, though this can complicate the workup.

Issue 2: Formation of Multiple Isomers and Dinitrated Byproducts

  • Potential Cause A: Loss of Regioselectivity. The hydroxyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. This can lead to a mixture of isomers.

    • Solution: Temperature control is paramount. Running the reaction at 0°C or below can significantly enhance the selectivity for the desired isomer.[8] The slow, dropwise addition of the nitrating agent to the phenol solution is also critical to maintain a low localized concentration of the electrophile.[8]

  • Potential Cause B: Over-nitration. The formation of dinitrated products is a common issue, especially at elevated temperatures or with an excess of the nitrating agent.[8]

    • Solution: Use a stoichiometric amount or only a slight excess of nitric acid. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further nitration.[8]

Parameter Recommendation for Scale-Up Rationale
Temperature Maintain at 0°C or below.Improves regioselectivity and minimizes byproduct formation.[8]
Reagent Addition Slow, controlled addition of nitrating agent.Prevents localized overheating and high concentrations of the electrophile.[8]
Stoichiometry Use a slight excess of nitric acid.Drives the reaction to completion without promoting over-nitration.
Monitoring Frequent TLC or HPLC analysis.Allows for timely quenching of the reaction to maximize yield of the desired product.
Part 2: Reduction of 4-Nitro-3-(trifluoromethyl)phenol

The reduction of the nitro group to an amine is the final step. The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure a complete conversion.

Reduction_Troubleshooting

Issue 1: Incomplete Reduction

  • Potential Cause A: Inactive Reducing Agent or Catalyst.

    • Catalytic Hydrogenation (e.g., Pd/C): The catalyst may have lost activity. Ensure it is fresh and from a reliable source. The catalyst loading may also be insufficient for a large-scale reaction.[9]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are crucial. Use finely powdered metal. The acid concentration also plays a key role in the reaction rate.[9][10]

    • Solution: Use a fresh, high-quality reducing agent or catalyst. For catalytic hydrogenation, consider increasing the catalyst loading. For metal/acid reductions, ensure the metal is of high purity and appropriate mesh size.

  • Potential Cause B: Poor Solubility. The nitro compound must be soluble in the reaction solvent for the reduction to proceed efficiently.[9]

    • Solution: Select a solvent system where the starting material is fully soluble. For catalytic hydrogenation, protic co-solvents like ethanol can be beneficial.[9]

  • Potential Cause C: Insufficient Reaction Time or Temperature. Some reductions are slow at room temperature.[9]

    • Solution: If the reaction is proceeding slowly, a moderate increase in temperature may be required. However, be cautious as this can also lead to side product formation.[9]

Issue 2: Formation of Side Products (e.g., hydroxylamines, azoxy compounds)

  • Potential Cause: Stepwise Reduction and Insufficient Reducing Power. The reduction of a nitro group proceeds through several intermediates. If the reaction stalls, these intermediates can accumulate.[9]

    • Solution: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[9] Proper temperature control is also crucial, as exothermic reactions can lead to localized overheating and the formation of side products.[9]

Reduction Method Advantages for Scale-Up Potential Issues Troubleshooting Tips
Catalytic Hydrogenation (H₂/Pd/C) Clean reaction, high yields.[11]Catalyst poisoning, potential for dehalogenation if other halogens are present.Use a fresh, high-quality catalyst. Consider using Raney Nickel if dehalogenation is a concern.[11]
Fe/HCl or Fe/NH₄Cl Cost-effective and tolerant of many functional groups.[11][12]Workup can be cumbersome due to iron salts.Acidic workup followed by basification is necessary to isolate the amine.[9]
SnCl₂/HCl Mild conditions, good for substrates with sensitive functional groups.[11]Stoichiometric amounts of tin salts are generated as waste.The workup involves basification to precipitate tin hydroxides.[12]

Purification and Analysis on a Larger Scale

Challenge: Obtaining High Purity this compound

  • Purification Strategy:

    • Extraction: After the reduction, an extractive workup is typically employed. If a metal/acid reduction was used, the reaction mixture is first basified to deprotonate the amine and precipitate metal hydroxides.[9] The product is then extracted into an organic solvent.

    • Crystallization: The crude product obtained after solvent removal can be purified by recrystallization from a suitable solvent system. This is often a highly effective method for removing minor impurities on a large scale.

    • Column Chromatography: While effective on a small scale, column chromatography can be impractical and costly for large quantities. It should be reserved for situations where crystallization fails to provide the desired purity.

  • Analytical Techniques for Purity Assessment:

    • HPLC: This is the preferred method for quantitative purity analysis.[13][14] A well-developed HPLC method can separate the desired product from starting materials, intermediates, and byproducts.

    • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities.[14]

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[14]

Concluding Remarks

Scaling up the synthesis of this compound requires careful attention to reaction parameters, safety protocols, and purification strategies. By systematically addressing the common issues outlined in this guide, researchers can optimize their processes to achieve high yields of a pure product in a safe and efficient manner.

References

  • Fisher Scientific. (2021, December 28). Safety Data Sheet: 4-Amino-2-(trifluoromethyl)benzonitrile.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2-amino-4-(trifluoromethyl)benzenethiol hydrochloride.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • TradeIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol.
  • SynQuest Labs. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenol.
  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet: Phenol, solid.
  • BenchChem. (2025). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • BenchChem. (2025). Troubleshooting guide for nitration reactions.
  • Reddit. (2023, January 1). my nitro refuses to be reduced. r/OrganicChemistry.[16]
  • PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol.
  • Reddit. (2025, February 20). Nitro reduction conditions. r/Chempros.[10]
  • ResearchGate. (2025, August 7). An Efficient Synthetic Process for Scale-Up Production of 4,5-Diamino-2-(trifluoromethyl)benzonitrile and 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction.
  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • CookeChem. (n.d.). This compound, 96%, 1535-76-8.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • National Institutes of Health. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.
  • Wikipedia. (n.d.). Nitration.
  • BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol.
  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
  • Google Patents. (n.d.). US4870209A - Process for purifying crude 4-aminophenol.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Thermo Fisher Scientific. (n.d.). 4-Amino-2-(trifluoromethyl)benzonitrile, 97%.
  • Chemistry Steps. (n.d.). EAS:Nitration Mechanism Practice Problems.
  • ResearchGate. (2002, September). 4-Aminoantipyrine spectrophotometric method of phenol analysis: Study of the reaction products via liquid chromatography with diode-array and mass spectrometric detection.
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol.
  • Cambridge University Press. (n.d.). Nitration and aromatic reactivity.
  • CPHI Online. (n.d.). Biomolecule Purification.
  • ChemicalBook. (n.d.). This compound CAS#: 1535-76-8.
  • ACS Publications. (2014, July 23). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics.
  • Wikipedia. (n.d.). Phenol.
  • ResearchGate. (2021, May). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

Sources

Technical Support Center: Deprotection of 4-Amino-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and modification of 4-Amino-2-(trifluoromethyl)phenol derivatives. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical step of protecting group removal. The unique electronic properties of the trifluoromethyl group can present challenges, and this resource is intended to help you navigate them effectively.

Structure of This Guide

This guide is structured as a series of questions and answers, addressing common issues encountered in the lab. We will cover:

  • General Considerations for Deprotection: Key factors to consider before starting your deprotection reaction.

  • Troubleshooting O-Deprotection (Phenolic Hydroxyl): Specific guidance for removing common protecting groups from the hydroxyl moiety.

  • Troubleshooting N-Deprotection (Amino Group): Targeted advice for the deprotection of the aniline nitrogen.

  • Orthogonal Deprotection Strategies: How to selectively deprotect one group in the presence of another.

General Considerations for Deprotection

Q1: I am planning to deprotect my this compound derivative. What are the most critical factors to consider before I start?

A1: The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring is the most significant factor to consider. This group influences the reactivity of both the phenol and the amino functionalities. Here's a breakdown of the key considerations:

  • Increased Acidity of the Phenol: The -CF3 group enhances the acidity of the phenolic proton, which can affect the stability of certain protecting groups and the conditions required for their removal.

  • Decreased Nucleophilicity of the Amine: The electron-withdrawing nature of the -CF3 group reduces the nucleophilicity of the amino group, which can impact the rate and efficiency of N-protection and deprotection reactions.

  • Protecting Group Stability: The stability of your chosen protecting groups under various reaction conditions is paramount. Some groups that are stable on simple phenols or anilines may be labile on your substrate, and vice versa.

  • Orthogonality: If you have both the phenol and the amine protected, you must have a clear strategy for selective (orthogonal) deprotection if you wish to modify one site while the other remains protected.

  • Reaction Conditions: Carefully select your deprotection conditions (reagents, solvent, temperature, reaction time) to minimize side reactions and maximize yield. The choice of conditions will be dictated by the specific protecting groups you are using.

Below is a decision-making workflow to guide your deprotection strategy:

A Start: Protected This compound B Identify Protecting Groups (PG) on -OH and -NH2 A->B C Goal: Selective Deprotection? B->C Yes E Goal: Global Deprotection? B->E No D Choose Orthogonal Deprotection Strategy C->D G Review PG Stability (Acid/Base/Reductive) D->G F Select Conditions to Remove All PGs E->F F->G H Optimize Reaction Conditions (Temp, Time) G->H I Perform Small-Scale Test Reaction H->I J Scale-Up & Isolate Product I->J

Caption: Decision workflow for deprotection strategy.

Troubleshooting O-Deprotection (Phenolic Hydroxyl)

The hydroxyl group of this compound is often protected as an ether (e.g., benzyl, methyl) or a silyl ether (e.g., TBDMS).

Q2: I am trying to remove a benzyl (Bn) ether from the phenolic oxygen using standard hydrogenolysis (H2, Pd/C), but the reaction is sluggish and incomplete. Why is this happening and what can I do?

A2: This is a common issue. While hydrogenolysis is a standard method for benzyl ether cleavage, its efficiency can be hampered by several factors, especially with your substrate:

  • Catalyst Poisoning: The aniline nitrogen can coordinate to the palladium catalyst, reducing its activity. The presence of any sulfur-containing impurities can also poison the catalyst.

  • Steric Hindrance: The ortho-trifluoromethyl group can sterically hinder the approach of the benzyl ether to the catalyst surface.

Troubleshooting Steps:

  • Acidify the Medium: Add a non-nucleophilic acid like acetic acid or a catalytic amount of HCl to the reaction mixture. Protonation of the amino group to form the ammonium salt prevents it from coordinating with the palladium catalyst.

  • Increase Catalyst Loading: You may need to use a higher loading of Pd/C (e.g., 10-20 mol%) than for simpler substrates.

  • Use a Different Catalyst: Pearlman's catalyst (Pd(OH)2/C) is often more effective for deprotecting substrates with basic nitrogen atoms and can be more resistant to poisoning.

  • Alternative Reagents: If hydrogenolysis remains problematic, consider alternative chemical methods for benzyl ether cleavage:

    • Strong Acids: Trifluoroacetic acid (TFA) or HBr in acetic acid can cleave benzyl ethers, but these harsh conditions may not be suitable if you have other acid-labile groups.

    • Lewis Acids: Boron trichloride (BCl3) or trimethylsilyl iodide (TMSI) are powerful reagents for cleaving aryl ethers. These should be used with caution at low temperatures due to their high reactivity.

Recommended Protocol for Hydrogenolysis with Acid Additive:

  • Dissolve the benzylated substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add 1.1 equivalents of acetic acid.

  • Add 10 mol% Pd/C (10% w/w).

  • Purge the reaction vessel with hydrogen gas (or use a hydrogen balloon).

  • Stir vigorously at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and proceed with purification.

Q3: I am using a silyl ether protecting group (TBDMS) on the phenol. What is the best way to remove it without affecting a Boc-protected amine?

A3: This is a classic example of needing an orthogonal deprotection strategy. Silyl ethers are typically cleaved under acidic conditions or with a fluoride source, while Boc groups are acid-labile. Therefore, using a fluoride source is the ideal approach.

  • Tetrabutylammonium Fluoride (TBAF): This is the most common reagent for silyl ether deprotection. It is highly selective for silicon-oxygen bonds and will not cleave a Boc group under standard conditions.

  • Hydrofluoric Acid (HF): HF in pyridine (HF-Py) or aqueous HF can also be used, but these are more hazardous and can be more acidic, potentially leading to some Boc group cleavage if the reaction is not carefully controlled.

Recommended Protocol for Selective O-TBDMS Deprotection:

  • Dissolve the TBDMS-protected substrate in anhydrous tetrahydrofuran (THF).

  • Add 1.1 equivalents of TBAF (1.0 M solution in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protecting GroupCommon ReagentsConditionsCompatibility Notes
Benzyl (Bn) H₂, Pd/CMeOH, rt, 1 atmCan be slow; add acid to prevent catalyst poisoning.
BCl₃CH₂Cl₂, -78 °C to 0 °CPowerful, but not selective. Will cleave many other groups.
TBDMS TBAFTHF, 0 °C to rtHighly selective for silyl ethers. Orthogonal to Boc.
HF-PyridineTHF, 0 °C to rtEffective but hazardous. Can have some acidity.
Acetate (Ac) K₂CO₃, MeOHMeOH, rtBasic hydrolysis. Orthogonal to acid-labile groups.
LiOH, H₂O/THFTHF/H₂O, rtSaponification. Effective but can be harsh.

Troubleshooting N-Deprotection (Amino Group)

The amino group is commonly protected as a carbamate (e.g., Boc, Cbz) or an amide (e.g., acetyl).

Q4: I am trying to remove a Boc group from the aniline nitrogen using TFA, but I am getting a low yield and some dark-colored byproducts. What is going wrong?

A4: The deprotection of Boc-protected anilines, especially electron-deficient ones, can be tricky. Here's what might be happening and how to fix it:

  • Re-alkylation of the Product: The tert-butyl cation generated during the deprotection is a potent electrophile. It can re-alkylate the electron-rich phenol or the deprotected aniline, leading to byproducts.

  • Oxidation: Electron-rich anilines and phenols can be susceptible to oxidation under strongly acidic conditions, leading to colored impurities.

Troubleshooting Steps:

  • Use a Cation Scavenger: This is the most critical step. Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include:

    • Anisole (1-5 equivalents)

    • Thioanisole

    • Triethylsilane (TES)

  • Control the Temperature: Perform the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

  • Use an Inert Atmosphere: Performing the reaction under nitrogen or argon can help minimize oxidative side reactions.

Optimized Protocol for N-Boc Deprotection:

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add 2-3 equivalents of anisole as a scavenger.

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise.

  • Stir at 0 °C to room temperature, monitoring the reaction progress.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by adding it to a stirred solution of the base) to obtain the free amine.

  • Extract the product, dry the organic layer, and purify.

cluster_0 Boc Deprotection cluster_1 Side Reaction cluster_2 Solution A Boc-Protected Amine C Deprotected Amine A->C + TFA D t-Butyl Cation (+) A->D + TFA B TFA (Acid) E Deprotected Amine (Nucleophile) G Alkylated Byproduct E->G F t-Butyl Cation (+) (Electrophile) F->G H t-Butyl Cation (+) J Trapped Cation H->J I Anisole (Scavenger) I->J

Caption: Role of a cation scavenger in Boc deprotection.

Orthogonal Deprotection Strategies

Q5: I have a derivative with a Boc-protected amine and a benzyl-protected phenol. I need to deprotect only the amine. What is the best method?

A5: This is a straightforward case of orthogonal deprotection. The Boc group is labile to acid, while the benzyl group is typically removed by hydrogenolysis.

  • Selective N-Boc Deprotection: Treat your compound with TFA in DCM, as described in Q4. Be sure to include a cation scavenger like anisole. The benzyl ether will be completely stable under these conditions.

  • Selective O-Bn Deprotection: If you later need to remove the benzyl group, you can subject the resulting N-deprotected compound to hydrogenolysis (H₂, Pd/C) as described in Q2.

This highlights the importance of planning your protecting group strategy from the beginning of your synthesis to allow for selective deprotection at various stages.

References

  • Pearlman's Catalyst for Hydrogenolysis.Organic Syntheses. [Link]
  • Boron Trichloride for Ether Cleavage.Journal of the American Chemical Society. [Link]
  • TBAF for Silyl Ether Deprotection.Journal of the American Chemical Society. [Link]

Technical Support Center: Managing 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this moisture-sensitive reagent. Our goal is to ensure the integrity of your experiments by providing practical, evidence-based solutions to common challenges.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the nucleophilic amino group on the phenol ring makes it a versatile intermediate. However, like many aminophenols, it is susceptible to degradation, particularly from atmospheric moisture and oxygen. This guide will equip you with the knowledge to mitigate these challenges and ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered moisture-sensitive?

A1: The moisture sensitivity of this compound stems from the reactivity of the aromatic amino group. While direct hydrolysis of the trifluoromethyl group is unlikely under normal conditions, the primary concern is the compound's hygroscopic nature, which can lead to the absorption of water. This absorbed moisture can interfere with downstream reactions. More critically, aminophenols, especially 4-aminophenols, are highly susceptible to oxidation, a process often accelerated by the presence of moisture and air, leading to the formation of colored impurities.[1]

Q2: What are the visible signs of degradation?

A2: The most common sign of degradation is a change in color. Pure this compound should be a white to off-white or light-colored solid. Exposure to air and moisture can cause it to darken, turning yellow, brown, or even purplish.[1] This discoloration indicates the formation of oxidation products.

Q3: How should I store this compound?

A3: To maintain its purity and reactivity, store the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, keep it in a cool, dry place, such as a desiccator or a controlled-atmosphere glove box. Refrigeration at 2-8°C is also recommended to slow down potential degradation processes.[2][3]

Q4: Can I use the material if it has slightly discolored?

A4: For best results and to avoid introducing impurities into your reaction, it is highly recommended to use the pure, uncolored material. If the discoloration is minor, you may consider purifying it by recrystallization. However, for sensitive applications, using a fresh, pure batch is the safest approach.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments with this compound.

Problem 1: My reaction yield is consistently low when using this compound.

Possible Cause 1: Degradation of the starting material.

  • Explanation: As discussed, moisture and air can degrade this compound. The primary degradation pathway for aminophenols is oxidation, which leads to the formation of quinone-imine structures and other colored byproducts.[1] These impurities will not participate in the desired reaction, leading to a lower yield.

  • Solution:

    • Assess Purity: Before use, check the appearance of your this compound. If it has darkened, it has likely degraded. You can further assess its purity using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Purify if Necessary: If the degradation is not severe, you may be able to purify the material by recrystallization from a suitable solvent system.

    • Use Fresh Reagent: For critical reactions, it is always best to start with a fresh, unopened container of the reagent.

Possible Cause 2: Presence of moisture in the reaction.

  • Explanation: Even if your starting material is pure, moisture in your reaction solvent or from improperly dried glassware can interfere with the reaction. For instance, in an acylation reaction, water can compete with the amino group in reacting with the acylating agent, leading to the formation of carboxylic acid byproducts and reducing the overall yield.

  • Solution:

    • Dry Your Solvents: Use anhydrous solvents for your reaction. Commercially available dry solvents are a good option, or you can dry them in-house using appropriate drying agents like molecular sieves.[4]

    • Dry Your Glassware: Ensure all glassware is thoroughly dried before use. This can be achieved by oven-drying at a high temperature (e.g., 120°C) for several hours or by flame-drying under vacuum.[5]

    • Use an Inert Atmosphere: Conduct your reaction under an inert atmosphere of nitrogen or argon to prevent the introduction of atmospheric moisture.

Problem 2: I am observing multiple unexpected spots on my TLC plate.

Possible Cause 1: Formation of oxidation byproducts.

  • Explanation: The colored impurities formed from the oxidation of this compound will appear as separate spots on a TLC plate. These byproducts are often more polar than the starting material.

  • Solution:

    • Inert Atmosphere: As mentioned, running the reaction under an inert atmosphere is crucial to minimize oxidation.

    • Degas Solvents: For highly sensitive reactions, degassing the solvents by bubbling an inert gas through them before use can remove dissolved oxygen.

    • Prompt Work-up: Work up your reaction promptly upon completion to minimize the exposure of the product to air.

Possible Cause 2: Side reactions due to impurities.

  • Explanation: If your this compound has degraded, the resulting impurities can sometimes participate in side reactions, leading to a complex mixture of products.

  • Solution:

    • Confirm Starting Material Purity: Run a TLC of your starting material to ensure it is a single, clean spot before starting your reaction.

    • Optimize Reaction Conditions: In some cases, lowering the reaction temperature or reducing the reaction time can help minimize the formation of side products.

Problem 3: My acylation reaction is not working as expected.

Scenario: You are trying to acylate the amino group of this compound with an acyl chloride or anhydride.

Possible Cause 1: Deactivation of the amino group.

  • Explanation: While the amino group in 4-aminophenol is generally a good nucleophile, the presence of the strongly electron-withdrawing trifluoromethyl group at the ortho position can reduce its nucleophilicity. If the reaction conditions are not optimal, this can lead to incomplete or failed acylation.

  • Solution:

    • Use a Base: The addition of a non-nucleophilic base, such as triethylamine or pyridine, is often necessary to scavenge the HCl or carboxylic acid byproduct generated during the acylation, which can protonate and deactivate the starting amine.

    • Choice of Acylating Agent: Acyl chlorides are generally more reactive than anhydrides. If you are having trouble with an anhydride, switching to the corresponding acyl chloride may improve the reaction rate.[6]

    • Increase Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy for the reaction to proceed.

Possible Cause 2: O-acylation vs. N-acylation.

  • Explanation: Aminophenols have two nucleophilic sites: the amino group and the phenolic hydroxyl group. Generally, the amino group is more nucleophilic and will react preferentially.[2][7] However, under certain conditions, especially with highly reactive acylating agents or in the presence of specific catalysts, you might observe some O-acylation.

  • Solution:

    • Control Stoichiometry: Use a slight excess of the aminophenol or a controlled amount of the acylating agent (around 1 equivalent) to favor mono-N-acylation.

    • Mild Conditions: Running the reaction at a lower temperature can often increase the selectivity for N-acylation over O-acylation.

Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a general method to quickly assess the purity of your this compound.

Materials:

  • This compound sample

  • TLC plate (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted as needed.

  • UV lamp (254 nm)

  • Capillary tube or spotter

Procedure:

  • Prepare a dilute solution of your this compound sample in a suitable solvent like ethyl acetate or dichloromethane.

  • Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the baseline.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp. Pure this compound should appear as a single spot. The presence of multiple spots indicates impurities.

Protocol 2: General Procedure for Handling this compound in a Moisture-Sensitive Reaction

This protocol outlines the best practices for setting up a reaction using this reagent.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up A Dry Glassware (Oven or Flame-Dry) D Assemble Apparatus under Inert Gas (N2/Ar) A->D B Dry Solvents (e.g., over Molecular Sieves) E Add Dry Solvent via Syringe B->E C Assess Purity of This compound F Add this compound inert atmosphere C->F D->E E->F G Add Other Reagents (e.g., Acylating Agent, Base) via Syringe F->G H Monitor Reaction (e.g., by TLC) G->H I Quench Reaction (if necessary) H->I J Aqueous Work-up & Extraction I->J K Dry Organic Layer & Concentrate J->K L Purify Product (e.g., Chromatography) K->L G cluster_oxidation Oxidation Pathway A This compound B [O] (Air) C Quinone-imine Intermediate (Highly Reactive) A->C Oxidation D Colored Polymerization Products C->D Further Reactions

Caption: Simplified oxidation pathway of 4-aminophenol.

This reactive intermediate can then undergo further reactions, including polymerization, leading to the observed discoloration of the material.

By understanding the inherent instability of this compound and implementing the proper handling and troubleshooting techniques outlined in this guide, you can significantly improve the reliability and success of your experiments.

References

  • Hazra, S., Gallou, F., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Molecules, 27(22), 8043. [Link]
  • Hazra, S., Gallou, F., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Various Authors. (2020).
  • Li, J., et al. (2014). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 19(9), 13538-13551. [Link]
  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(23), 20263–20273. [Link]
  • Krasniqi, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
  • Various Authors. (n.d.). Aminophenols.
  • Gabriel, C. M., Keener, M., Gallou, F., & Lipshutz, B. H. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(16), 3968–3971. [Link]
  • Sabatini, M. T., et al. (2019).
  • Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]
  • Quimivita. (n.d.).
  • Various Authors. (2023).
  • Various Authors. (2021). Why method with acetic anhydride is used over others in synthesis of paracetamol (acetaminophen)? Reddit. [Link]
  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. The Royal Society of Chemistry. [Link]
  • James, S. L., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]
  • Chegg. (2021). Solved 6. Why does acetylation of 4-aminophenol with one. Chegg.com. [Link]
  • ThatChemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. [Link]
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 402-45-9 4-Trifluoromethylphenol Impurity. Anant Pharmaceuticals Pvt. Ltd.. [Link]
  • PubChem. (n.d.). 4-Amino-2-(trifluoromethoxy)phenol. PubChem. [Link]
  • Pharmaffiliates. (n.d.). Teriflunomide-impurities.
  • PubChem. (n.d.). 2-Amino-4-(trifluoromethyl)phenol. PubChem. [Link]

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How to improve the solubility of 4-Amino-2-(trifluoromethyl)phenol for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs:

Authored by: Your Senior Application Scientist

Welcome to the technical resource center for 4-Amino-2-(trifluoromethyl)phenol (CAS: 1535-76-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the solubility of this versatile intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides to ensure its successful application in your synthetic workflows.

Part 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental properties of this compound that govern its solubility behavior.

Q1: What are the core physicochemical properties of this compound?

This compound is an off-white to pale yellow crystalline solid.[1] Its structure contains a polar phenolic hydroxyl (-OH) group, a basic amino (-NH2) group, and a lipophilic trifluoromethyl (-CF3) group on a benzene ring. This combination of functional groups results in a molecule with moderate polarity and specific solubility characteristics. Key properties are summarized in the table below.

Q2: Why is this compound poorly soluble in many common reaction solvents?

The limited solubility stems from two primary factors:

  • Strong Intermolecular Forces: In its solid, crystalline state, the molecules are held together by strong intermolecular hydrogen bonds between the amino (-NH2) and hydroxyl (-OH) groups of adjacent molecules. A significant amount of energy is required for a solvent to overcome these forces.

  • Amphiphilic Nature: The molecule has distinct polar (amino, hydroxyl) and non-polar (trifluoromethyl-substituted phenyl ring) regions. This makes it difficult for a single solvent to effectively solvate the entire molecule. Non-polar solvents fail to interact with the polar groups, while highly polar solvents may not adequately solvate the non-polar aromatic ring.

Q3: In which solvents is this compound known to be soluble?

Based on available data and its chemical structure, the compound is known to be soluble in polar organic solvents like ethanol and Dimethyl Sulfoxide (DMSO), but only slightly soluble in water.[1] Its solubility in common non-polar solvents like toluene or hexane is negligible.[2]

Part 2: Troubleshooting Guide - Practical Solubility Enhancement

This section provides solutions to common solubility challenges encountered during experimental work.

Q4: My reaction requires a non-polar aprotic solvent (e.g., Toluene, Dichloromethane), but my this compound will not dissolve. What are my options?

Directly dissolving this compound in non-polar solvents is highly challenging. The recommended approach is to use a co-solvent system.

  • Expert Insight: A co-solvent is a small amount of a secondary solvent added to the primary solvent to increase the solubility of a solute.[3][4] For this application, a minimal amount (e.g., 1-5% v/v) of a polar aprotic solvent like DMSO or N,N-Dimethylformamide (DMF) can be added to your non-polar reaction solvent. The co-solvent helps break the solute's crystal lattice energy and creates a more favorable solvation environment without drastically changing the overall polarity of the reaction medium.

Q5: How can I leverage pH to improve solubility in polar protic or aqueous solvent systems?

The presence of both an acidic phenol group (pKa ≈ 8.2) and a basic amino group makes its solubility highly dependent on pH.[5][6] You can exploit this to dramatically increase solubility by converting the molecule into a salt.

  • Acidic Conditions (pH < 4): By adding a strong acid (e.g., HCl), you can protonate the basic amino group to form an ammonium salt (-NH3+). This ionic salt is significantly more polar and thus more soluble in polar solvents like water or alcohols.[7][8] This is a common technique for making amines water-soluble.[8]

  • Basic Conditions (pH > 10): By adding a strong base (e.g., NaOH, K2CO3), you can deprotonate the acidic phenolic group to form a phenoxide salt (-O-). This resulting salt is also much more soluble in polar solvents.

Causality Note: The conversion from a neutral organic molecule to an ionic salt drastically increases its affinity for polar solvents, leading to a significant solubility enhancement. The choice between acidic or basic conditions must be compatible with the stability of your other reagents and the mechanism of your intended reaction.

G cluster_neutral Neutral (pH ~7) cluster_acidic Acidic (pH < 4) cluster_basic Basic (pH > 10) Neutral Structure: R-NH2, R-OH Polarity: Moderate Solubility: Low Acidic Structure: R-NH3+, R-OH Polarity: High (Ionic Salt) Solubility: High Neutral->Acidic + H+ Basic Structure: R-NH2, R-O- Polarity: High (Ionic Salt) Solubility: High Neutral->Basic - H+ Acidic->Neutral - H+ Basic->Neutral + H+

Caption: Effect of pH on the ionization state and solubility of this compound.

Q6: Does heating the mixture improve solubility?

Yes, for most compounds, solubility increases with temperature. Gentle heating of the solvent can provide the necessary energy to overcome the crystal lattice forces of the solid and promote dissolution.

  • Precautionary Advice: this compound is sensitive to light and may discolor with prolonged exposure to heat or air.[1] It is recommended to heat the mixture gently under an inert atmosphere (e.g., Nitrogen or Argon) and only for the minimum time required to achieve dissolution. Always perform a small-scale test to ensure the compound does not decompose at your desired reaction temperature.

Part 3: Data Summary & Experimental Protocols

Solubility Profile Summary

The following table provides a qualitative summary of the solubility of this compound in various common laboratory solvents.

Solvent CategorySolvent ExampleSolubilityReference
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble[1]
N,N-Dimethylformamide (DMF)Likely SolubleInferred
AcetonitrileSoluble[2]
Polar Protic EthanolSoluble[1]
MethanolLikely SolubleInferred
WaterSlightly Soluble[1]
Non-Polar Aprotic TolueneSlightly Soluble[2]
HexaneInsolubleInferred
Ethers Diethyl EtherSlightly Soluble[2]
Tetrahydrofuran (THF)Moderately SolubleInferred
Detailed Experimental Protocols

The following protocols are designed as self-validating workflows. Success is determined by the complete dissolution of the solid material to form a clear solution.

Protocol 1: Solubility Enhancement via Co-Solvency

This protocol is ideal for reactions in moderately polar or non-polar solvents where altering pH is not desirable.

G A 1. Add this compound and primary solvent to flask B 2. Stir at room temperature. Observe for dissolution A->B C 3. Add co-solvent (e.g., DMSO) dropwise (1-5% v/v) B->C Solid remains D 4. Continue stirring. Observe for complete dissolution C->D E 5. Solution is ready for reaction D->E Clear solution forms

Caption: Workflow for improving solubility using a co-solvent.

Methodology:

  • Preparation: To a reaction flask under an inert atmosphere, add the this compound solid and the bulk of your primary reaction solvent (e.g., Tetrahydrofuran, Toluene).

  • Initial Stirring: Stir the suspension vigorously at room temperature for 5-10 minutes. Observe if any dissolution occurs.

  • Co-solvent Addition: While stirring, add a high-polarity co-solvent such as DMSO dropwise. Start with approximately 1% of the total reaction volume.

  • Observation: Continue stirring for another 10-15 minutes. If the solid has not fully dissolved, add another portion of the co-solvent, not exceeding 5-10% of the total volume.

  • Completion: The process is complete when a clear, homogeneous solution is obtained. The reaction can now proceed.

Protocol 2: Solubility Enhancement via pH Adjustment (Acidic)

This protocol is suitable for reactions in polar protic solvents (e.g., methanol, water) where the subsequent reaction steps are compatible with an acidic environment or a salt form of the amine.

Methodology:

  • Preparation: Add the this compound solid to the reaction flask containing the polar protic solvent (e.g., Methanol).

  • Acidification: While stirring, slowly add a solution of a strong acid. A convenient choice is a solution of HCl in a volatile solvent (e.g., 2M HCl in diethyl ether) or concentrated aqueous HCl. Add approximately 1.0-1.1 molar equivalents relative to the aminophenol.

  • Dissolution: Stir the mixture. The formation of the hydrochloride salt should lead to the rapid dissolution of the solid, resulting in a clear solution.

  • Verification (Optional): Check the pH of the solution using a pH strip to ensure it is acidic (typically pH 2-3).

  • Usage: The resulting solution of the hydrochloride salt can be used directly in the next reaction step. If the free amine is required for the reaction, a base can be added in situ just before the addition of the next reagent.

References

  • 4-Amino-2-(trifluoromethyl) phenol Key Properties and Handling. (n.d.).
  • Cosolvent - Wikipedia. (n.d.).
  • Influence of pH on Drug Absorption from the Gastrointestinal Tract. (1997). Journal of Chemical Education.
  • 4-Aminophenol - Solubility of Things. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020).
  • Co-solvent: Significance and symbolism. (2025).
  • Workup: Amines - Department of Chemistry : University of Rochester. (n.d.).
  • 4-Aminophenol - Wikipedia. (n.d.).
  • The Effects of pH on Solubility - Chemistry LibreTexts. (2019).

Sources

Technical Support Center: HPLC Analysis of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC analysis of 4-Amino-2-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and reliability of your analytical results.

Understanding the Analyte: this compound

This compound is a polar aromatic compound featuring both a basic amino group and an acidic phenolic hydroxyl group. The presence of the electron-withdrawing trifluoromethyl group significantly impacts the molecule's properties, including its lipophilicity and potential for secondary interactions with the stationary phase.[1][2][3] These characteristics necessitate a carefully optimized HPLC method to achieve symmetrical peak shapes, reproducible retention times, and accurate quantification.

This compound is slightly soluble in water but readily soluble in organic solvents like ethanol and DMSO.[4] Its stability is a key consideration, as it can be sensitive to light and moisture, potentially leading to discoloration and degradation.[4]

Recommended "Best-Practice" HPLC Method

Based on the physicochemical properties of this compound and established chromatographic principles for similar analytes, we propose the following starting method. This method is designed to minimize common issues such as peak tailing and provides a robust baseline for troubleshooting.

ParameterRecommended ConditionRationale
Column C18, end-capped, 150 mm x 4.6 mm, 5 µmAn end-capped C18 column is crucial to minimize secondary interactions between the basic amino group and residual silanol groups on the silica surface, which is a primary cause of peak tailing.[5][6]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)An acidic mobile phase protonates the amino group, ensuring a single ionic species and preventing interactions with silanols.[5][7][8][9][10]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature is critical for reproducible retention times.
Injection Volume 10 µLA smaller injection volume helps prevent peak fronting and broadening due to column overload.
Detector UV at 275 nmBased on methods for similar aminophenol compounds.[11]
Sample Diluent Mobile Phase A/B (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase composition prevents peak distortion.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the analysis of this compound.

Q1: Why is my peak for this compound tailing excessively?

A1: Understanding the Cause: Peak tailing for this analyte is most commonly caused by secondary interactions between the basic amino group and acidic residual silanol groups on the HPLC column's stationary phase.[6][12] This is particularly prevalent if you are not using an end-capped column or if the mobile phase pH is not sufficiently acidic to protonate the amino group.[5][7]

  • Verify Column Type: Ensure you are using a high-quality, end-capped C18 column. These columns have their residual silanol groups chemically bonded with a small silylating agent, significantly reducing their availability for secondary interactions.[5]

  • Adjust Mobile Phase pH: The most effective way to mitigate tailing for basic compounds is to lower the mobile phase pH. Using a mobile phase with 0.1% formic acid or trifluoroacetic acid will bring the pH to below 3, fully protonating the amino group and minimizing its interaction with any remaining silanols.[7][8][13] It is recommended to operate at a pH at least 2 units away from the analyte's pKa.[9]

  • Consider Mobile Phase Additives: If tailing persists, the addition of a competitive base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 5 mM) can help. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[7][13] However, this approach can sometimes lead to shorter column lifetimes.[7]

  • Reduce Sample Concentration: Injecting too much sample can lead to mass overload, which can manifest as peak tailing. Try diluting your sample and reinjecting.

Caption: Troubleshooting workflow for peak tailing.

Q2: My peak is showing fronting. What is the likely cause and solution?

A2: Understanding the Cause: Peak fronting is less common than tailing but can occur for several reasons. The most frequent causes are sample overload (injecting too high a concentration or volume) and a mismatch between the sample solvent and the mobile phase.[14]

  • Reduce Injection Volume and Concentration: The simplest first step is to dilute your sample or reduce the injection volume. This will help determine if column overload is the issue.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of similar or weaker elution strength than your initial mobile phase conditions. Injecting a sample in a much stronger solvent (e.g., pure acetonitrile) can cause the analyte to travel through the top of the column too quickly, leading to a fronting peak.

  • Check for Column Voids: A physical void or depression in the packing material at the column inlet can cause peak fronting. This can be a result of pressure shocks or operating at a high pH for extended periods. If suspected, reversing and flushing the column may sometimes help, but replacement is often necessary.

Q3: I'm observing significant drift in the retention time of my analyte. How can I stabilize it?

A3: Understanding the Cause: Retention time drift can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, temperature fluctuations, and leaks in the system.[14]

  • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes. Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of a sequence.

  • Prepare Fresh Mobile Phase: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the reservoirs capped.

  • Use a Column Oven: Temperature has a significant impact on retention time. Using a thermostatically controlled column oven will eliminate ambient temperature fluctuations as a source of drift.

  • Check for Leaks: A small, often unnoticeable leak in the system can lead to a decrease in flow rate, which will cause an increase in retention time. Carefully inspect all fittings and connections for any signs of leakage.

Q4: What are these "ghost peaks" appearing in my chromatogram?

A4: Understanding the Cause: Ghost peaks are peaks that appear in your chromatogram but are not part of your sample. They can originate from the mobile phase, the HPLC system itself (e.g., from the injector or seals), or from carryover from a previous injection.

  • Run a Blank Gradient: The first step is to run a blank gradient (injecting your mobile phase or sample diluent) without a sample. If the ghost peaks are still present, they are likely originating from your mobile phase or system.

  • Identify the Source of Contamination:

    • Mobile Phase: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination.

    • System: If the peaks persist with fresh mobile phase, the contamination may be within the HPLC system. Flush the system thoroughly. The injector and detector cell are common areas where contaminants can accumulate.

    • Carryover: If the ghost peaks only appear after a sample injection, it is likely due to carryover. Ensure your needle wash is effective and that your wash solvent is strong enough to remove all components from the previous injection.

GhostPeak Start Ghost Peak Observed BlankRun Run a Blank Gradient (No Injection) Start->BlankRun PeakPresent Peak Still Present? BlankRun->PeakPresent SourceMobilePhase Source is likely Mobile Phase or System PeakPresent->SourceMobilePhase Yes SourceCarryover Source is likely Sample Carryover PeakPresent->SourceCarryover No CleanSystem Use Fresh Mobile Phase & Flush System SourceMobilePhase->CleanSystem ImproveWash Improve Injector Wash (Stronger Solvent, Longer Wash) SourceCarryover->ImproveWash Resolved Problem Resolved CleanSystem->Resolved ImproveWash->Resolved

Caption: Workflow for identifying the source of ghost peaks.

References

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC?.
  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC?. ResearchGate.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • TradeIndia. (n.d.). 4-Amino-2-(trifluoromethyl) phenol.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • National Center for Biotechnology Information. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • Hichrom. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex Blog. (2020, February 11). pH – Why Is It Critical To Your Mobile Phase Method Development?.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • University of Patras. (n.d.). HPLC Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Agilent Technologies. (n.d.). Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • National Center for Biotechnology Information. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Macedonian Pharmaceutical Bulletin. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Longdom Publishing. (2012, November 29). Simultaneous, Stability Indicating Method Development and Validation for Related Compounds of Ibuprofen and Paracetamol Tablets.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ResearchGate. (2022, October 6). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates.
  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate.
  • C&EN. (2026, January 7). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
  • National Center for Biotechnology Information. (n.d.). 4-Nitro-3-trifluoromethylphenol.
  • National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column.
  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-(trifluoromethoxy)phenol.
  • ResearchGate. (2025, December 2). (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl).

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Technical Support Center: Dehalogenation Side Products in Reactions with 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Amino-2-(trifluoromethyl)phenol. This guide is designed to provide in-depth technical assistance and troubleshooting advice for a common and often overlooked challenge: the formation of dehalogenation side products during synthetic transformations. As a Senior Application Scientist, my goal is to equip you with the expertise and practical insights needed to anticipate, identify, and mitigate these undesired reaction pathways, ensuring the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm observing an unexpected, more polar byproduct in my reaction with this compound, especially when using basic conditions. What could it be?

A1: A likely culprit is the hydrolysis of the trifluoromethyl group to a carboxylic acid, forming 4-amino-2-carboxy-phenol. The trifluoromethyl group, particularly when positioned ortho or para to a hydroxyl (or phenoxide) group, is susceptible to base-mediated hydrolysis.[1] This side reaction is often favored by strong bases and elevated temperatures, conditions frequently employed in common synthetic transformations such as cross-coupling reactions.

The increased polarity of the carboxylic acid group compared to the trifluoromethyl group would explain the appearance of a more polar spot on a TLC plate or an earlier eluting peak in reverse-phase HPLC.

Q2: Can dehalogenation occur during palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination?

A2: Yes, palladium-catalyzed defluorination is a known side reaction for trifluoromethylarenes.[2][3][4] This can occur through various mechanisms within the catalytic cycle. For instance, oxidative addition of the C-F bond to the palladium center, though less common than C-Br or C-I addition, can occur under certain conditions, leading to defluorinated or proto-defluorinated byproducts. The choice of ligand, base, and temperature can significantly influence the prevalence of this side reaction. Bulky, electron-rich phosphine ligands, commonly used in modern cross-coupling reactions, can modulate the reactivity of the palladium center and potentially mitigate this side reaction.[5]

Q3: What analytical techniques are best suited for identifying and quantifying dehalogenation byproducts of this compound?

A3: A multi-pronged analytical approach is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent tool for separating the reaction components and identifying them by their mass-to-charge ratio. The hydrolyzed byproduct, 4-amino-2-carboxyphenol, has a molecular weight of 153.14 g/mol , which is significantly different from the starting material's molecular weight of 177.13 g/mol . This mass difference makes it readily identifiable.

  • GC-MS (Gas Chromatography-Mass Spectrometry): For more volatile derivatives, GC-MS can provide high-resolution separation and fragmentation patterns that can help in the structural elucidation of byproducts.[3]

Troubleshooting Guides

Guide 1: Investigating Suspected Hydrolysis of the Trifluoromethyl Group

Symptoms:

  • Appearance of a new, more polar spot on TLC.

  • A new peak observed in the LC-MS chromatogram with a mass corresponding to the loss of "CF₃" and the addition of "COOH" (a mass difference of -24.01 Da).

  • Reduced yield of the desired product.

  • Discrepancies in the ¹⁹F NMR spectrum, such as a decrease in the integral of the starting material's signal without a corresponding increase in the desired product's signal.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected hydrolysis.

Detailed Steps:

  • Confirmation of Hydrolysis:

    • Acquire an LC-MS of the crude reaction mixture. Look for a peak with a mass corresponding to 4-amino-2-carboxyphenol.

    • If an authentic standard is available, compare the retention time and mass spectrum.

  • Modification of Reaction Conditions:

    • Base Selection: If using a strong base like NaOH, KOH, or an alkoxide, consider switching to a weaker inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Temperature Control: If the reaction is being run at elevated temperatures, attempt to lower the temperature. Even a reduction of 10-20 °C can significantly decrease the rate of hydrolysis.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the reaction conditions.

Guide 2: Detecting and Minimizing Palladium-Catalyzed Defluorination

Symptoms:

  • Appearance of a byproduct with a mass corresponding to the replacement of one or more fluorine atoms with hydrogen.

  • Complexities in the ¹⁹F NMR spectrum, potentially showing new signals corresponding to -CHF₂ or -CH₂F groups.

  • Formation of a proto-dehalogenated byproduct (4-aminophenol).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Pd-catalyzed defluorination.

Detailed Steps:

  • Analytical Investigation:

    • ¹⁹F NMR: This is the most definitive method. Look for the appearance of new signals. A -CHF₂ group will typically appear as a triplet, while a -CH₂F group will be a quartet in the proton-coupled ¹⁹F NMR spectrum.

    • LC-MS: Search for masses corresponding to the loss of one or more fluorine atoms and the addition of hydrogen atoms.

  • Optimization of the Catalytic System:

    • Ligand Screening: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as those from the Buchwald or Hartwig families (e.g., XPhos, SPhos, RuPhos) can promote the desired reductive elimination step and suppress side reactions.[5]

    • Palladium Precatalyst: While often less critical than the ligand, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can sometimes influence the reaction outcome.

    • Base and Additives: The nature of the base and the presence of any additives can impact the stability of the catalytic intermediates. A systematic screening of these components may be necessary.

Experimental Protocols

Protocol 1: ¹⁹F NMR Monitoring of a Trial Reaction

This protocol provides a general method for monitoring a reaction for the potential formation of dehalogenation byproducts.

Materials:

  • This compound

  • Reaction reagents (e.g., for a Suzuki coupling: boronic acid, palladium catalyst, ligand, base)

  • Anhydrous, deuterated solvent (e.g., DMSO-d₆, THF-d₈)

  • NMR tubes

  • Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)

Procedure:

  • Set up the reaction in an NMR tube on a small scale (e.g., 5-10 mg of this compound).

  • Add the deuterated solvent and the internal standard.

  • Acquire an initial ¹⁹F NMR spectrum to determine the chemical shift of the starting material. The -CF₃ group of this compound is expected to appear as a singlet.

  • Add the reaction reagents to the NMR tube.

  • Heat the NMR tube to the desired reaction temperature in a temperature-controlled NMR probe or an oil bath (for reactions outside the NMR spectrometer).

  • Acquire ¹⁹F NMR spectra at regular intervals (e.g., every 30-60 minutes) to monitor the disappearance of the starting material signal and the appearance of any new signals.

  • Integrate the signals to quantify the relative amounts of starting material, product, and any fluorinated byproducts.

Data Interpretation:

  • Starting Material: A singlet in the ¹⁹F NMR spectrum.

  • Desired Product: A new singlet at a different chemical shift, reflecting the change in the electronic environment upon substitution.

  • Partially Defluorinated Byproducts:

    • -CHF₂ group: A triplet in the proton-coupled ¹⁹F NMR spectrum.

    • -CH₂F group: A quartet in the proton-coupled ¹⁹F NMR spectrum.

  • Hydrolyzed Product: The signal for the -CF₃ group will be absent.

Quantitative Data Summary:

Compound¹⁹F NMR Signal (Expected)¹H NMR Coupling
This compoundSingletNone
Desired Product (e.g., biaryl)Singlet (shifted)None
4-Amino-2-(difluoromethyl)phenolTripletYes
4-Amino-2-(fluoromethyl)phenolQuartetYes
4-Amino-2-carboxyphenolNo SignalN/A

References

  • Defluorinative Multicomponent Cascade Reaction of Trifluoromethylarenes via Photoexcited Palladium C
  • Palladium-Catalyzed Selective Defluoroalkyl
  • Trifluoromethylarylation of alkenes using anilines. Chemical Science.
  • Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
  • 19F NMR Chemical Shift Table. Alfa Chemistry.
  • Pd-catalyzed defluorination/arylation of α-trifluoromethyl ketones via consecutive β-F elimination and C-F bond activ
  • 19F NMR Reference Standards.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Benchchem.
  • Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts.
  • Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unn
  • Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PubMed.
  • Trifluoromethylarylation of alkenes using anilines. Chemical Science.
  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
  • Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry.
  • Technical Support Center: Troubleshooting Halogen
  • Technical Support Center: Triarylphosphine Ligands in Cross-Coupling Reactions. Benchchem.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectroscopy of Substituted Phenols: A Predictive Analysis of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecular scaffold can dramatically alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. 4-Amino-2-(trifluoromethyl)phenol is a key building block in the synthesis of pharmaceuticals and specialty chemicals, possessing a unique electronic profile arising from the interplay between the electron-donating amino (-NH₂) and hydroxyl (-OH) groups and the strongly electron-withdrawing trifluoromethyl (-CF₃) group.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides unparalleled insight into the chemical environment of each nucleus, allowing for unambiguous confirmation of molecular structure and purity. This guide is designed for researchers, scientists, and drug development professionals. It aims to provide a detailed analysis of the ¹H and ¹³C NMR spectral features of this compound.

However, a comprehensive search of publicly available scientific literature and spectral databases did not yield a complete, citable set of experimental ¹H and ¹³C NMR data for this compound. While commercial suppliers note that spectral data is available upon request, it is not accessible in the public domain for independent analysis and citation.

Therefore, this guide will adopt a predictive approach grounded in established principles of NMR spectroscopy. We will dissect the expected NMR spectra of this compound by drawing direct, data-driven comparisons with structurally related, well-characterized analogues: Phenol , 4-Aminophenol , and 4-(Trifluoromethyl)phenol . By analyzing the known, experimentally verified spectral data of these analogues, we can build a robust and scientifically sound prediction of the target molecule's NMR signature and explain the causal electronic effects of each substituent on the phenolic ring.

Part 1: Comparative Spectral Analysis

To understand the NMR spectrum of this compound, we must first understand the influence of each of its substituents. The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, "shielding" the nucleus from the external magnetic field and causing its signal to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease electron density, "deshielding" the nucleus and shifting its signal to a higher chemical shift (downfield).

Let's examine the experimental data for our reference compounds.

Table 1: Comparative ¹H and ¹³C NMR Data of Phenol and Key Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference(s)
Phenol CDCl₃~7.24 (m, 2H, H-3/5), ~6.96 (m, 1H, H-4), ~6.87 (m, 2H, H-2/6), ~5.30 (s, 1H, OH)155.4 (C-1), 129.5 (C-3/5), 120.6 (C-4), 115.2 (C-2/6)[1]
4-Aminophenol DMSO-d₆8.37 (s, 1H, OH), 6.48-6.50 (d, 2H, H-3/5), 6.42-6.44 (d, 2H, H-2/6), 4.38 (s, 2H, NH₂)153.7 (C-1), 141.2 (C-4), 115.9 (C-3/5), 115.1 (C-2/6) Note: Original source values appeared unusually high and were adjusted based on typical ranges.[2]
4-(Trifluoromethyl)phenol DMSO-d₆10.29 (s, 1H, OH), 7.53 (d, 2H, H-3/5), 6.95 (d, 2H, H-2/6)160.7 (C-1), 127.1 (q, J ≈ 3.7 Hz, C-3/5), 124.7 (q, J ≈ 270 Hz, CF₃), 122.3 (q, J ≈ 32 Hz, C-4), 115.6 (C-2/6)[3]
Analysis of Substituent Effects:
  • Phenol (The Parent Molecule): The hydroxyl group (-OH) is an activating, ortho-para directing group. It is an EDG by resonance (donating a lone pair to the ring) but an EWG by induction (due to oxygen's electronegativity). Resonance is the dominant effect, leading to increased shielding (lower δ) of the ortho (C-2/6) and para (C-4) positions compared to benzene (¹H: ~7.34 ppm, ¹³C: 128.7 ppm). The carbon bearing the -OH group (ipso-carbon, C-1) is significantly deshielded (155.4 ppm) due to the direct attachment of the electronegative oxygen.

  • 4-Aminophenol (Adding an EDG): The amino group (-NH₂) is a powerful EDG, even stronger than -OH. When placed at the C-4 position, it donates significant electron density into the ring.

    • ¹H NMR: Compared to phenol, the aromatic protons in 4-aminophenol are shifted significantly upfield (H-2/6: ~6.43 ppm, H-3/5: ~6.49 ppm). This demonstrates the strong shielding effect of the -NH₂ group, which reinforces the shielding from the -OH group.

    • ¹³C NMR: The carbons ortho (C-2/6) and meta (C-3/5) to the hydroxyl group are also shielded, appearing at lower chemical shifts than in phenol. The carbon bearing the amino group (C-4) is now directly attached to nitrogen, which is less electronegative than oxygen, and its chemical shift reflects the powerful resonance donation from the amino group.

  • 4-(Trifluoromethyl)phenol (Adding an EWG): The trifluoromethyl group (-CF₃) is a potent EWG due to the strong inductive effect of the three fluorine atoms. It is a deactivating, meta-directing group.

    • ¹H NMR: Compared to phenol, the aromatic protons are shifted downfield. The protons ortho to the -CF₃ group (H-3/5) are at 7.53 ppm, and those meta (H-2/6) are at 6.95 ppm. The strong electron withdrawal by the -CF₃ group deshields the entire ring.

    • ¹³C NMR: The effect on the carbon signals is pronounced. The ipso-carbon (C-1) is further deshielded to 160.7 ppm. The carbon attached to the -CF₃ group (C-4) shows a complex signal due to coupling with the fluorine atoms (¹JCF ≈ 270 Hz), a hallmark of the -CF₃ group. The other ring carbons also exhibit C-F coupling and are generally deshielded compared to phenol.

Part 2: Predicted NMR Spectra for this compound

Based on the established principles and the comparative data, we can now assemble a detailed prediction for the NMR spectra of this compound.

The structure and numbering are as follows:

Key Structural Features:

  • Three distinct aromatic protons: H-3, H-5, and H-6.

  • Protons on the -OH and -NH₂ groups.

  • A -CF₃ group at the C-2 position.

  • Six unique aromatic carbons and the carbon of the -CF₃ group.

Predicted ¹H NMR Spectrum
  • Aromatic Region (6.5 - 7.5 ppm):

    • H-3: This proton is ortho to both the strong EWG (-CF₃) and the ipso-carbon C-1 (-OH). It will be the most deshielded aromatic proton. It will appear as a doublet, coupled only to H-5 (meta coupling, J ≈ 2-3 Hz). Expected δ ≈ 7.0 - 7.3 ppm.

    • H-5: This proton is meta to the -CF₃ and ortho to the strong EDG (-NH₂). It is also coupled to H-3 (meta, J ≈ 2-3 Hz) and H-6 (ortho, J ≈ 8-9 Hz). It will appear as a doublet of doublets (dd). The strong donating effect of the para -NH₂ group will shield it significantly. Expected δ ≈ 6.7 - 6.9 ppm.

    • H-6: This proton is ortho to the -OH group and meta to the -NH₂ group. The shielding effect from the ortho -OH and meta -NH₂ will make it the most shielded proton. It will appear as a doublet from ortho coupling to H-5 (J ≈ 8-9 Hz). Expected δ ≈ 6.6 - 6.8 ppm.

  • -OH and -NH₂ Protons:

    • -OH Proton: Will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature. Expected δ ≈ 8.0 - 9.5 ppm (in DMSO-d₆).

    • -NH₂ Protons: Will appear as a broad singlet (integrating to 2H). Expected δ ≈ 4.0 - 5.0 ppm (in DMSO-d₆).

Table 2: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
H-37.0 - 7.3d~2-3 (meta)1HDeshielded by ortho -CF₃ group.
H-56.7 - 6.9dd~8-9 (ortho), ~2-3 (meta)1HShielded by ortho -NH₂ group; coupled to both H-3 and H-6.
H-66.6 - 6.8d~8-9 (ortho)1HShielded by ortho -OH and meta -NH₂ groups.
-NH₂4.0 - 5.0br sN/A2HTypical range for aromatic amines in DMSO; exchange broadening.
-OH8.0 - 9.5br sN/A1HTypical range for phenols in DMSO; exchange broadening.
Predicted ¹³C NMR Spectrum
  • C-1 (ipso-OH): Will be deshielded by the attached oxygen. Expected δ ≈ 150 - 155 ppm.

  • C-2 (ipso-CF₃): Will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 30-35 Hz). Expected δ ≈ 118 - 123 ppm.

  • C-3: Will be deshielded by the adjacent -CF₃ group and will likely show a smaller C-F coupling. Expected δ ≈ 115 - 120 ppm.

  • C-4 (ipso-NH₂): Will be strongly influenced by the resonance donation of the amino group. Expected δ ≈ 142 - 147 ppm.

  • C-5: Will be shielded by the ortho -NH₂ group. Expected δ ≈ 114 - 118 ppm.

  • C-6: Will be shielded by the ortho -OH group. Expected δ ≈ 116 - 120 ppm.

  • -CF₃: The carbon of the trifluoromethyl group will appear as a large quartet due to one-bond coupling to fluorine (¹JCF ≈ 270-275 Hz). Expected δ ≈ 123 - 127 ppm.

Part 3: Experimental Protocols

Acquiring high-quality, reproducible NMR data is critical for structural validation. The following protocol outlines a self-validating system for the characterization of substituted phenols like this compound.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation:

    • Justification: Proper sample preparation is the foundation of a good spectrum. The choice of solvent is crucial as it can influence the chemical shifts of labile protons (-OH, -NH₂). DMSO-d₆ is often preferred for phenols and anilines as it forms hydrogen bonds, leading to sharper -OH and -NH₂ signals at more consistent, downfield positions compared to CDCl₃.

    • Procedure:

      • Weigh approximately 10-15 mg of the analyte into a clean, dry vial.

      • Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). For accurate chemical shift referencing, use a solvent that contains a known internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

      • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

      • Transfer the solution to a 5 mm NMR tube. The sample height should be sufficient to be within the detection region of the NMR coil (typically >4 cm).

  • Instrument Setup & ¹H NMR Acquisition:

    • Justification: A standard proton experiment is sufficient. A higher field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is important for resolving the complex splitting patterns in the aromatic region.

    • Parameters:

      • Pulse Program: Standard 30° or 90° pulse experiment.

      • Number of Scans: 16-32 scans provide a good signal-to-noise ratio for a sample of this concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time: 3-4 seconds.

      • Spectral Width: A standard width of -2 to 12 ppm is appropriate.

  • ¹³C NMR Acquisition:

    • Justification: Due to the low natural abundance of ¹³C (1.1%), more scans are required. Proton decoupling is used to simplify the spectrum (each unique carbon appears as a singlet, or a quartet for the CF₃-coupled carbons) and to enhance signal intensity via the Nuclear Overhauser Effect (NOE).

    • Parameters:

      • Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

      • Number of Scans: 1024-4096 scans, depending on concentration.

      • Relaxation Delay (d1): 2 seconds is a standard value.

  • Data Processing and Validation:

    • Procedure:

      • Apply Fourier transformation to the acquired Free Induction Decay (FID).

      • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

      • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline for accurate integration.

      • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used (DMSO-d₆: δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

      • Integration: Integrate the ¹H NMR signals. The relative ratios should correspond to the number of protons in each environment (e.g., 1:1:1:2:1 for the aromatic and amine/hydroxyl protons). This step is a key part of self-validation.

      • Peak Picking: Identify the chemical shift of each peak. For ¹³C spectra, pay close attention to identifying the characteristic quartets arising from C-F coupling.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh Analyte (10-15 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer setup 4. Instrument Setup (Lock, Tune, Shim) transfer->setup acq_h1 5. Acquire ¹H Spectrum setup->acq_h1 acq_c13 6. Acquire ¹³C Spectrum acq_h1->acq_c13 process 7. FT, Phasing, Baseline Correction acq_c13->process reference 8. Reference Spectrum (TMS or Solvent) process->reference analyze 9. Peak Picking, Integration, Assignment reference->analyze report 10. Final Report analyze->report

Caption: Standard workflow for the acquisition and analysis of ¹H and ¹³C NMR spectra.

Conclusion

References

  • Supporting information for an article on ipso-hydroxylation of arylboronic acids. The Royal Society of Chemistry.
  • (No direct link available)
  • (No direct link available)
  • S1 Supplementary Information for "Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle". The Royal Society of Chemistry.
  • (No direct link available)

Sources

Mass spectrometry analysis of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-2-(trifluoromethyl)phenol: A Comparative Analysis

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted aromatic compound of significant interest in the pharmaceutical and specialty chemical sectors.[1] Its unique structure, featuring an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethyl group, imparts specific chemical properties that are valuable in synthesis.[1][2] The molecular formula is C₇H₆F₃NO, with a monoisotopic mass of approximately 177.13 g/mol .[3] Accurate and robust analytical methodologies are paramount for its identification, quantification, and quality control during drug development and chemical manufacturing processes.

Mass spectrometry (MS) stands as the cornerstone of modern analytical chemistry, offering unparalleled sensitivity and specificity. However, the selection of the appropriate MS technique is critical and depends entirely on the analytical objective. For a molecule like this compound, with its diverse functional groups, the choice between a "hard" ionization technique like Electron Ionization (EI) coupled with Gas Chromatography (GC) and a "soft" ionization method like Electrospray Ionization (ESI) with Liquid Chromatography (LC) is not trivial.

This guide provides an in-depth, objective comparison of these two preeminent mass spectrometry workflows for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide researchers in selecting the optimal method for their specific application, whether it be definitive structural elucidation or ultra-sensitive quantification in complex matrices.

Part 1: Analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)

Guiding Principle & Rationale

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Electron Ionization (EI) at a standard energy of 70 eV is a highly reproducible, hard ionization technique that induces extensive and predictable fragmentation.[4] This creates a characteristic "fingerprint" mass spectrum that is invaluable for unambiguous compound identification and structural elucidation, and is directly searchable against extensive spectral libraries like those maintained by NIST.[5] Given that this compound is a relatively small molecule, it possesses sufficient volatility for GC analysis, making this a primary technique for its initial characterization. While phenolic compounds can sometimes exhibit poor peak shape in GC, direct analysis is often feasible and provides the most direct fragmentation data of the parent molecule.[6]

Experimental Protocol: GC-EI-MS
  • Sample Preparation: A stock solution of this compound (≥98% purity) is prepared by dissolving 10 mg of the solid in 10 mL of methanol to achieve a 1 mg/mL concentration. A working standard of 10 µg/mL is then prepared by serial dilution in methylene chloride.[6]

  • Instrumentation: Analysis is performed on a standard capillary GC system coupled to a single quadrupole mass spectrometer.

  • Gas Chromatography (GC) Conditions:

    • Column: A low-polarity DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film thickness) is chosen for its versatility and robustness.[7]

    • Injection: 1 µL of the sample is injected in splitless mode to maximize sensitivity.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This program ensures good separation from any potential impurities or solvent artifacts.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[8]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragment ions.

Workflow Diagram: GC-EI-MS Analysis

GC-EI-MS Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep1 Dissolve in Methanol (1 mg/mL) Prep2 Dilute in Methylene Chloride (10 µg/mL) Prep1->Prep2 GC_Inject 1 µL Splitless Injection (250°C) Prep2->GC_Inject GC_Separate Separation on DB-5ms Column (Temp Programmed) GC_Inject->GC_Separate MS_Ionize Electron Ionization (70 eV) GC_Separate->MS_Ionize MS_Analyze Quadrupole Mass Analyzer (m/z 40-300) MS_Ionize->MS_Analyze MS_Detect Electron Multiplier MS_Analyze->MS_Detect Data Data MS_Detect->Data

Caption: Standard workflow for GC-EI-MS analysis of the target compound.

Expected Fragmentation & Discussion

Under EI, the molecular ion ([M]•+) at m/z 177 is expected to be clearly visible. The fragmentation pattern will be governed by the stability of the resulting ions and neutral losses, influenced by the aromatic ring and its functional groups.[9] The trifluoromethyl group is a strong electron-withdrawing group, influencing charge localization and subsequent bond cleavages.[10][11]

Table 1: Proposed EI Fragment Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
177[C₇H₆F₃NO]•+-Molecular Ion [M]•+
158[C₇H₅F₃N]•+•OHLoss of hydroxyl radical (less common) or H₂O from a tautomer
149[C₆H₆F₃N]•+COLoss of carbon monoxide from the phenolic ring
108[C₇H₆NO]+•CF₃Loss of the trifluoromethyl radical
80[C₅H₄N]+•CF₃, COSubsequent loss of CO from the m/z 108 fragment

The fragmentation cascade provides a wealth of structural information. The loss of the trifluoromethyl radical (•CF₃, 69 u) to form an ion at m/z 108 is a highly probable pathway.[11] Another characteristic fragmentation for phenols is the loss of carbon monoxide (CO, 28 u) after rearrangement, which would lead to an ion at m/z 149.[9]

Proposed EI Fragmentation Pathway Diagram

EI_Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M [M]•+ m/z 177 F1 m/z 149 M->F1 - CO F2 m/z 108 M->F2 - •CF₃ F3 m/z 80 F2->F3 - CO

Caption: Proposed major EI fragmentation pathways for the target compound.

Part 2: Analysis by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

Guiding Principle & Rationale

LC-MS is the premier technique for analyzing polar, non-volatile, and thermally labile compounds. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[12] This characteristic is ideal for molecular weight confirmation and serves as the perfect precursor for tandem mass spectrometry (MS/MS), which provides exceptional selectivity and sensitivity for quantification.[13]

The amphoteric nature of this compound, with its acidic phenolic group (pKa ~8.2) and basic amino group, makes it an excellent candidate for ESI in both positive and negative ion modes.[3] This allows the analyst to choose the mode that provides the best ionization efficiency and, therefore, the highest sensitivity. Phenolic compounds are often more sensitive in negative ion mode, while amino groups ionize readily in positive ion mode.[14][15] A comparison of both is essential.

Experimental Protocol: LC-ESI-MS/MS
  • Sample Preparation: A stock solution of 1 mg/mL is prepared in methanol. Working standards are prepared by serial dilution in a 50:50 methanol:water solution to ensure compatibility with the initial mobile phase conditions.

  • Instrumentation: Analysis is performed on a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is used for efficient separation.

    • Mobile Phase A: 0.1% Formic Acid in Water (for positive mode) / 5 mM Ammonium Acetate in Water (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (positive) / Acetonitrile (negative).

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive and ESI Negative (run in separate experiments).

    • Capillary Voltage: +3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 150°C.

    • Desolvation Gas (N₂): Flow rate 800 L/hr at 350°C.

    • Data Acquisition: Full scan (m/z 50-300) to identify the precursor ion, followed by targeted MS/MS (product ion scan) to determine characteristic fragments for quantitative method development (Multiple Reaction Monitoring - MRM).

Workflow Diagram: LC-ESI-MS/MS Analysis

LC-MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Prep1 Dissolve in Methanol (1 mg/mL) Prep2 Dilute in 50:50 MeOH:H₂O Prep1->Prep2 LC_Inject Injection Prep2->LC_Inject LC_Separate Separation on C18 Column (Gradient Elution) LC_Inject->LC_Separate MS_Ionize Electrospray Ionization (ESI+ / ESI-) LC_Separate->MS_Ionize MS_Select Q1: Precursor Ion Selection ([M+H]⁺ or [M-H]⁻) MS_Ionize->MS_Select MS_Fragment Q2: Collision-Induced Dissociation (CID) MS_Select->MS_Fragment MS_Analyze Q3: Product Ion Scan MS_Fragment->MS_Analyze Data Data MS_Analyze->Data

Caption: General workflow for LC-ESI-MS/MS analysis and method development.

Expected Ionization & Fragmentation

Positive Ion Mode (ESI+): The amino group readily accepts a proton, forming the protonated molecule [M+H]⁺ at m/z 178. Collision-Induced Dissociation (CID) of this precursor will likely result in the neutral loss of water (H₂O) or ammonia (NH₃).

Negative Ion Mode (ESI-): The acidic phenolic proton is easily abstracted, forming the deprotonated molecule [M-H]⁻ at m/z 176. Phenolic compounds are known to ionize very efficiently in negative mode.[15][16] Fragmentation of the [M-H]⁻ ion is typically less predictable than in positive mode but can yield structurally significant ions.

Table 2: Proposed ESI-MS/MS Transitions for this compound

Ion ModePrecursor Ion (Q1)Proposed Product Ion (Q3)Neutral Loss
Positive m/z 178 [M+H]⁺m/z 161NH₃
Positive m/z 178 [M+H]⁺m/z 160H₂O
Negative m/z 176 [M-H]⁻m/z 156HF
Negative m/z 176 [M-H]⁻m/z 148CO

These transitions can be used to build a highly selective and sensitive MRM method for quantification, virtually eliminating matrix interference.[13]

Ionization and Fragmentation Diagram (ESI)

ESI_Ionization cluster_pos Positive Mode (ESI+) cluster_neg Negative Mode (ESI-) Parent Analyte Molecule m/z 177.13 Pos_Precursor [M+H]⁺ m/z 178 Parent->Pos_Precursor + H⁺ Neg_Precursor [M-H]⁻ m/z 176 Parent->Neg_Precursor - H⁺ Pos_Frag1 m/z 161 Pos_Precursor->Pos_Frag1 - NH₃ Pos_Frag2 m/z 160 Pos_Precursor->Pos_Frag2 - H₂O Neg_Frag1 m/z 156 Neg_Precursor->Neg_Frag1 - HF

Caption: Ionization and key MS/MS fragments in positive and negative ESI modes.

Part 3: Head-to-Head Performance Comparison

The choice between GC-EI-MS and LC-ESI-MS/MS is a classic analytical decision driven by the specific research question. Neither technique is universally superior; they are complementary tools for comprehensive analysis.

Table 3: Objective Comparison of Analytical Techniques

ParameterGC-EI-MSLC-ESI-MS/MSRationale & Field Insights
Primary Application Structural Elucidation, IdentificationTargeted QuantificationEI provides library-searchable spectra. MS/MS provides unmatched sensitivity and selectivity for quantification.[9][13][14]
Sensitivity Good (ng level)Excellent (pg to fg level)The low-background nature of MRM and higher ionization efficiency in ESI for polar molecules leads to superior sensitivity.[16]
Selectivity Moderate to HighVery HighChromatographic separation provides selectivity in GC-MS. LC-MS/MS adds a second dimension of mass-based selection (Q1 -> Q3), drastically reducing matrix effects.[13]
Structural Information ExcellentGood (via MSⁿ)The extensive, reproducible fragmentation of EI is ideal for de novo identification. ESI-MS/MS provides targeted fragmentation data.
Matrix Tolerance HighModerate to LowEI is less susceptible to ionization suppression. ESI can be significantly affected by co-eluting matrix components, often requiring more extensive sample cleanup.
Throughput ModerateHighModern UHPLC systems allow for very rapid gradient separations, often with run times under 5 minutes.[14]
Derivatization May be required for similar compoundsNot requiredWhile direct analysis is possible, phenols are often derivatized (e.g., silylation) for GC to improve peak shape and thermal stability.[8] LC handles polar compounds in their native state.

Conclusion and Recommendations

The mass spectrometric analysis of this compound is effectively addressed by both GC-EI-MS and LC-ESI-MS/MS, yet they serve fundamentally different purposes.

  • Choose GC-EI-MS for:

    • Unambiguous Identification: When the primary goal is to confirm the identity of a synthesized compound or identify an unknown peak in a relatively clean sample. The resulting EI spectrum can be matched against commercial or in-house libraries for a high-confidence match.

    • Structural Isomer Differentiation: When coupled with good chromatographic separation, subtle differences in fragmentation patterns can help distinguish between isomers.

  • Choose LC-ESI-MS/MS for:

    • Trace-Level Quantification: This is the gold standard for determining the concentration of the analyte in complex matrices such as plasma, urine, or environmental samples.[14] Its sensitivity and selectivity are unparalleled.

    • High-Throughput Screening: When analyzing a large number of samples, the speed of modern UHPLC systems makes this the more efficient workflow.

    • Analysis of Metabolites: For tracking the compound and its more polar, non-volatile metabolites in biological systems.

Ultimately, a comprehensive characterization of this compound in a drug development or research setting would leverage both techniques. GC-EI-MS would be used to definitively confirm the structure of the reference standard, while a robust, validated LC-ESI-MS/MS method would be developed for all subsequent quantitative studies. This dual approach ensures both scientific rigor and analytical performance.

References

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  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation.
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  • Quantitative Screening of Twenty Six Aromatic Amines Originated
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Amino-2-(trifluoromethyl)phenol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenols in Drug Discovery

In the landscape of modern medicinal chemistry, fluorinated building blocks are indispensable tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and membrane permeability.[1] 4-Amino-2-(trifluoromethyl)phenol is a member of this critical class of reagents, offering a scaffold with ortho-trifluoromethyl substitution relative to the hydroxyl group.

However, the specific substitution pattern of a building block is a crucial design choice that profoundly impacts synthesis efficiency, cost, and the biological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of this compound with structurally and functionally related alternatives. We will use the synthesis of the core diaryl urea ether motif, central to multi-kinase inhibitors like Sorafenib and Regorafenib, as a practical framework for this analysis. Our objective is to equip researchers, chemists, and drug development professionals with the experimental data and strategic insights needed to make informed decisions when selecting building blocks for complex syntheses.

Core Pharmacophore & Retrosynthetic Strategy

Many modern kinase inhibitors share the N,N'-diaryl urea pharmacophore. This structure is pivotal for binding to the kinase hinge region. A common extension of this core is a diaryl ether linkage, creating a scaffold exemplified by the FDA-approved drug Sorafenib.

A logical retrosynthetic analysis of this scaffold reveals two primary fragments: a substituted aminophenol derivative (Fragment A) and a substituted aniline, often deployed as a more reactive isocyanate equivalent (Fragment B).

G cluster_0 Retrosynthetic Analysis Target Scaffold Diaryl Urea Ether Core (e.g., Sorafenib) Fragments Substituted Aminophenol Substituted Aniline/Isocyanate Target Scaffold->Fragments Disconnect (Urea & Ether Bonds)

Caption: Retrosynthetic approach for the diaryl urea ether scaffold.

The choice of Fragment A is the central focus of this guide. By varying the substitution on this aminophenol ring, chemists can fine-tune the properties of the final molecule. We will compare the benchmark synthesis, which uses the simple 4-aminophenol, against syntheses employing more complex, fluorinated, and chlorinated analogs.

The Benchmark Synthesis: The Sorafenib Approach

The established synthesis of Sorafenib serves as our reference point. It constructs the diaryl urea ether by coupling two key intermediates: 4-(4-aminophenoxy)-N-methylpicolinamide and 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[2][3] The isocyanate itself is derived from the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline . The aminophenol portion is the unsubstituted 4-aminophenol . This route is well-optimized for scale-up and avoids the direct use of highly toxic phosgene by employing reagents like phenyl chloroformate or triphosgene to generate the isocyanate or an equivalent carbamate in situ.[4][5]

Alternative Reagents: A Comparative Analysis

The selection of an alternative to 4-aminophenol is a strategic decision to create new chemical entities (analogues) with potentially improved properties or to navigate existing intellectual property.

This compound (The Topic Reagent)

This reagent introduces a CF3 group ortho to the hydroxyl function. While not used in Sorafenib itself, its incorporation would yield a novel analogue. The strong electron-withdrawing nature of the CF3 group would lower the pKa of the phenolic hydroxyl, potentially affecting the conditions required for the Williamson ether synthesis. Its primary value lies in library synthesis and structure-activity relationship (SAR) studies to probe the steric and electronic requirements of the target's binding pocket.

4-Amino-3-fluorophenol (The Regorafenib Precursor)

This is a commercially relevant and powerful alternative. Substituting 4-aminophenol with 4-amino-3-fluorophenol in a Sorafenib-like synthesis directly leads to the FDA-approved drug Regorafenib. The fluorine atom is a bioisosteric replacement for a hydrogen atom, offering minimal steric perturbation while significantly altering electronic properties, which can enhance binding affinity and modify metabolic profiles. This makes it a prime example of a successful, rationally designed alternative.

4-Amino-3-chlorophenol (A Versatile Bioisostere)

This building block is a key intermediate for other approved tyrosine kinase inhibitors, such as Lenvatinib and Tivozanib.[6][7] Chlorine is larger than fluorine but shares its electron-withdrawing, lipophilic characteristics. Using 4-amino-3-chlorophenol in place of 4-aminophenol provides a pathway to analogues with a different halogen substitution pattern, which can be crucial for optimizing SAR or creating novel intellectual property.[6]

Performance and Data Comparison

The choice of starting material is fundamentally linked to cost and synthetic efficiency. The following tables provide a comparative overview based on publicly available data and reported synthetic yields.

Table 1: Starting Material Cost and Availability Comparison

ReagentCAS NumberTypical Supplier PurityRepresentative Small-Scale Price (USD/g)Notes
This compound 1535-76-8>96%$51.00 - $150.00Specialty reagent, higher cost.[8]
4-Amino-3-fluorophenol 399-95-1>96%$15.00 - $43.00Readily available Regorafenib precursor.[9]
4-Amino-3-chlorophenol 17609-80-2>98%$11.00 - $30.00Common intermediate for other kinase inhibitors.[10]
4-Aminophenol (Benchmark)123-30-8>98%<$0.20Commodity chemical, very low cost.[11]
4-Chloro-3-(trifluoromethyl)aniline 320-51-4>99%$3.50 - $29.10Common coupling partner for this series.[2]

Note: Prices are approximate, based on 1g-25g catalog listings from major suppliers as of late 2025 and are subject to change. Bulk pricing will be significantly lower.

Table 2: Comparative Synthetic Route Performance

StepBenchmark Route (using 4-Aminophenol)Alternative Route (using 4-Amino-3-X-phenol*)Key Parameters & Reported Yields
1. Urea Formation 4-Aminophenol + 4-Chloro-3-(trifluoromethyl)phenyl isocyanate4-Amino-3-X-phenol + 4-Chloro-3-(trifluoromethyl)phenyl isocyanateYield: Typically >90%. Reaction is robust and high-yielding for various substituted aminophenols.[4][5]
2. Ether Synthesis Diaryl Urea Intermediate + 4-Chloro-N-methylpicolinamideDiaryl Urea Intermediate (with X-substituent) + 4-Chloro-N-methylpicolinamideYield: 80-98%. Williamson ether synthesis or SNAr. Base (e.g., KOtBu, Cs2CO3) and solvent (e.g., DMF) are critical. Yields are generally high but can be sensitive to the electronics of the phenol.[12][13]
Overall Yield (2 steps) ~72-88% ~72-88% The primary difference in overall performance is not typically the reaction yields, which are high for all routes, but the cost and availability of the starting aminophenol .

*Where X = F or Cl.

Experimental Protocols

The following protocols are generalized, self-validating procedures for the key transformations, adaptable for the benchmark reagent and its alternatives.

Protocol 1: Synthesis of Diaryl Urea Intermediate

This protocol describes the formation of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea.

  • Reagent Preparation : In a dry, nitrogen-flushed round-bottom flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

  • Isocyanate Formation : Cool the solution to 0 °C. Add triphosgene (0.4 eq) portion-wise, followed by the slow, dropwise addition of a non-nucleophilic base such as triethylamine (2.2 eq). Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours to form the isocyanate in situ.

  • Urea Coupling : In a separate flask, dissolve the selected aminophenol (e.g., 4-aminophenol, 1.0 eq) in anhydrous DCM.

  • Reaction : Add the aminophenol solution dropwise to the freshly prepared isocyanate solution at room temperature. Stir for 3-6 hours.

  • Work-up & Isolation : Monitor the reaction by TLC. Upon completion, quench with water. The product often precipitates and can be collected by filtration. Wash the solid with water and a non-polar solvent like hexane to remove impurities. Dry under vacuum. The typical yield for this step is >90%.[4]

Protocol 2: Williamson Ether Synthesis for Final Product

This protocol describes the coupling of the diaryl urea intermediate with 4-chloro-N-methylpicolinamide.

  • Reagent Preparation : To a dry, nitrogen-flushed flask, add the diaryl urea intermediate (1.0 eq) and a suitable base such as potassium tert-butoxide (KOtBu, 1.2 eq) or cesium carbonate (Cs2CO3, 1.5 eq).

  • Solvent Addition : Add anhydrous dimethylformamide (DMF, ~0.1 M). Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Coupling : Add 4-chloro-N-methylpicolinamide (1.1 eq) to the mixture.

  • Reaction : Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the reactivity of the specific diaryl urea. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-8 hours.[13]

  • Work-up & Isolation : Cool the reaction to room temperature and pour it into ice water, which will precipitate the crude product. Stir for 1 hour. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a solvent like diethyl ether or ethyl acetate to remove non-polar impurities. The product can be further purified by recrystallization or column chromatography if necessary. Reported yields range from 80-98%.[12]

Visualization of Synthetic Strategy

The choice of building block is a critical decision point in a synthesis campaign. The following diagram illustrates a logical workflow for selecting an appropriate aminophenol precursor.

G start Define Target Molecule Properties (e.g., Potency, Lipophilicity, Novelty) is_benchmark Is Benchmark Scaffold Sufficient? (e.g., Sorafenib) start->is_benchmark use_aminophenol Use 4-Aminophenol (Lowest Cost) is_benchmark->use_aminophenol Yes need_analogue Analogue Synthesis Required (SAR or IP) is_benchmark->need_analogue No end_node Proceed to Synthesis & Biological Evaluation use_aminophenol->end_node use_fluoro Use 4-Amino-3-fluorophenol (Proven Bioisostere, e.g., Regorafenib) need_analogue->use_fluoro Target: Known Bioisosteric Change use_chloro Use 4-Amino-3-chlorophenol (Alternative Halogen Scan, e.g., Lenvatinib) need_analogue->use_chloro Target: Halogen SAR use_cf3 Use 4-Amino-2-(CF3)phenol (Probe Sterics/Electronics at Ortho Position) need_analogue->use_cf3 Target: Novel CF3 Position use_fluoro->end_node use_chloro->end_node use_cf3->end_node

Caption: Decision workflow for selecting an aminophenol building block.

The parallel nature of the synthetic routes allows for efficient library generation, as shown in the workflow below.

G cluster_A Fragment A Precursors cluster_B Fragment B Precursor A1 4-Aminophenol Urea Step 1: Urea Formation (via Isocyanate) A1->Urea A2 4-Amino-3-fluorophenol A2->Urea A3 4-Amino-3-chlorophenol A3->Urea A4 4-Amino-2-(CF3)phenol A4->Urea B1 4-Chloro-3-(CF3)aniline B1->Urea Intermediates Diaryl Urea Intermediates Urea->Intermediates Ether Step 2: Ether Synthesis (with Pyridine Moiety) Intermediates->Ether Products Final Diaryl Urea Ether Analogues Ether->Products

Caption: Parallel synthesis workflow for generating a library of analogues.

Conclusion and Future Perspectives

While this compound is a valuable reagent for introducing an ortho-CF3 motif, a direct comparison within the context of well-known kinase inhibitors reveals that alternative building blocks offer more established and cost-effective routes to potent analogues. The choice between reagents like 4-aminophenol, 4-amino-3-fluorophenol, and 4-amino-3-chlorophenol is a clear demonstration of modern drug design principles: a strategic trade-off between starting material cost, synthetic precedent, and the desired final product profile.

The analysis shows that the core reactions—urea formation and ether synthesis—are robust and high-yielding across these different precursors. Therefore, the primary differentiating factor for researchers is the strategic goal: Is the aim to reproduce a known API at the lowest cost (favoring 4-aminophenol), create an established analogue with a different biological profile (favoring 4-amino-3-fluorophenol), or explore novel chemical space for new intellectual property (favoring 4-amino-3-chlorophenol or this compound)? By understanding the costs and synthetic implications of each starting material, drug development teams can more efficiently allocate resources and accelerate their path to novel, effective therapeutics.

References

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  • Google Patents. (n.d.). Synthesis method for sorafenib intermediate.
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  • Thiemann, C., et al. (2013). A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme E-Journals.
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  • ExportersIndia. (n.d.). 4 Amino Phenol at Best Price.
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  • Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(5), 394-396.
  • Aribo Biotechnology. (n.d.). 4-Chloro-3-(trifluoromethyl)aniline.
  • Laboratorium Discounter. (n.d.). 4-Amino-3-chlorophenol Hydrochloride >98.0%.
  • University of California, Santa Cruz. (n.d.). The Williamson Ether Synthesis.
  • ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Organic Process Research & Development.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • ResearchGate. (2023). Synthesis of Sorafenib and Regorafenib.
  • Hill, A., et al. (2016). Target prices for mass production of tyrosine kinase inhibitors for global cancer treatment. BMJ Open.
  • Oakwood Chemical. (n.d.). 4-Amino-3-fluorophenol.
  • PubChem. (n.d.). 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). Practical synthesis of urea derivatives.
  • ResearchGate. (2016). A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives.
  • precisionFDA. (n.d.). 1-(4-CHLORO-3-TRIFLUOROMETHYLPHENYL)-3-(4-HYDROXYPHENYL)UREA.

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A Comparative Guide to the Biological Activity of 4-Amino-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds represents a pivotal approach to enhancing pharmacological properties. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of a molecule's electronic and lipophilic character, often leading to improved metabolic stability, bioavailability, and target-binding affinity.[1] This guide provides a comprehensive comparison of the biological activities of derivatives of 4-Amino-2-(trifluoromethyl)phenol, a versatile scaffold demonstrating significant potential across anticancer, anti-inflammatory, and antimicrobial applications. By examining experimental data and elucidating the underlying mechanisms of action, this document serves as a technical resource for researchers, scientists, and drug development professionals.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The trifluoromethyl group is one of the most utilized lipophilic substituents in drug design.[2] Its strong electron-withdrawing nature and bulkiness compared to a methyl group can profoundly influence a molecule's interaction with biological targets.[2] Replacing a hydrogen atom with a trifluoromethyl group can deactivate an aromatic ring, a strategy often employed to reduce metabolic degradation and increase the half-life of a drug candidate.[3] This enhanced stability and altered physicochemical profile often translate to potent biological activity.

Part 1: Anticancer Activity of Trifluoromethyl-Containing Phenol Derivatives

Trifluoromethyl-containing phenolic compounds have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer cells, leading to the inhibition of cell proliferation and induction of apoptosis.[1]

Comparative Cytotoxicity

The efficacy of anticancer compounds is frequently quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic effects of various trifluoromethyl-containing phenol derivatives against a range of human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)DU145 (Prostate)Not specified, but highly active[6]
7-Chloro-3-phenyl-5-(trifluoromethyl)[4][5]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)Not specified, but highly active[6]
4-Anilinoquinolinylchalcones (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231 (Breast)Lower than Lapatinib (IC50 = 32.5 µM)[7]
Isoxazoles 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[8]
Aminophenol Analogues p-dodecylaminophenolMCF-7 (Breast)More potent than Fenretinide[9]
p-dodecylaminophenolDU-145 (Prostate)More potent than Fenretinide[9]
p-dodecylaminophenolHL60 (Leukemia)More potent than Fenretinide[9]
Mechanistic Insights: Targeting Cancer-Driving Signaling Pathways

The anticancer activity of these compounds is often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, survival, and proliferation. Polyphenolic compounds, in general, are known to modulate pathways such as PI3K/Akt/mTOR, RAS, and MAPK.[10]

The diagram below illustrates a generalized view of how these compounds might exert their anticancer effects by inhibiting key kinases in these pathways, leading to cell cycle arrest and apoptosis.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits ERK ERK MEK->ERK Proliferation Cell Proliferation Survival mTOR->Proliferation ERK->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K Inhibitor->RAF Inhibitor->AKT

Caption: Inhibition of cancer signaling pathways by trifluoromethyl-phenol derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of medicinal compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.

  • Incubation: The plate is incubated for 48-72 hours to allow the compound to exert its effect.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Part 2: Anti-Inflammatory Activity and a Tale of Two Celecoxib Analogues

Chronic inflammation is a driving factor in a multitude of diseases. Phenolic compounds are well-known for their anti-inflammatory properties, often acting by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[1]

A compelling case for the impact of the trifluoromethyl group comes from studies on celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. A 4-trifluoromethyl analogue of celecoxib (TFM-C), despite having a 205-fold lower COX-2 inhibitory activity, demonstrates potent anti-inflammatory effects in animal models of arthritis, even more so than celecoxib itself.[5][11] This highlights a COX-2-independent mechanism of action.

Comparative Anti-Inflammatory Efficacy
CompoundIn Vivo ModelKey FindingsReference
Celecoxib Collagen-Induced Arthritis (CIA) in miceMildly suppresses arthritis[5][11]
TFM-C (Trifluoromethyl-Celecoxib) Collagen-Induced Arthritis (CIA) in miceMore potent suppression of arthritis than celecoxib[5][11]
4-Substituted-7-trifluoromethylquinolines Carrageenan-induced rat paw edemaAnti-inflammatory activity comparable to indomethacin[8]
Mechanistic Insights: Beyond COX-2 Inhibition

The anti-inflammatory action of TFM-C is attributed to its ability to inhibit the secretion of IL-12 family cytokines (IL-12, p80, and IL-23) through a Ca2+-dependent mechanism that involves the retention of these cytokines in the endoplasmic reticulum.[5][12] This points to a more nuanced immunomodulatory role for these compounds beyond simple enzyme inhibition. The NF-κB and MAPK signaling pathways are central regulators of the inflammatory response, and phenolic compounds are known to inhibit these pathways at various points.[1][13][14][15]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 Toll-like Receptor 4 (TLR4) MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK IkB IκB IKK->IkB Phosphorylates & Degrades Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) MAPK->Inflammatory_Genes Induces Transcription NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Inhibitor This compound Derivatives Inhibitor->TAK1 Inhibitor->IKK NFkB_nuc->Inflammatory_Genes Induces Transcription

Caption: Inhibition of NF-κB and MAPK inflammatory signaling pathways.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: RAW 264.7 cells are plated in a 96-well plate and allowed to adhere overnight.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1-2 hours.

  • LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

  • Absorbance Reading: The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from a dose-response curve.

Part 3: Antimicrobial Activity of Trifluoromethyl-Containing Phenols

The rise of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Trifluoromethyl-containing phenols have shown promise in this area, with activity against a range of bacteria and fungi.[1]

Comparative Antimicrobial Efficacy

The antimicrobial potency of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents the visible growth of a microorganism.

Compound ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl substituted pyrazoles Novel pyrazole derivativeMethicillin-resistant Staphylococcus aureus (MRSA)Potent growth inhibitors[16]
Novel pyrazole derivativeEnterococcus faecalisPotent growth inhibitors[16]
4-Aminophenol Schiff Bases 4-((4-(dimethylamino)benzylidene)amino)phenolStaphylococcus aureusNot specified, but strong activity[17]
4-((3-nitrobenzylidene)amino)phenolBacillus spizizeniiNot specified, but strong activity[17]
o-aminophenol derivatives Compound 5gVarious bacteria and fungi100-200[9]
Mechanistic Insights: A Multi-faceted Attack

The precise antimicrobial mechanisms of this compound derivatives are not fully elucidated but are likely multi-faceted. Studies on related N-(trifluoromethyl)phenyl substituted pyrazoles suggest that these compounds may have a global effect on bacterial cell function rather than a single target.[16] The lipophilic nature of the trifluoromethyl group may facilitate the disruption of bacterial cell membranes, a common mechanism for phenolic antimicrobials.

antimicrobial_mechanism cluster_bacterium Bacterial Cell Membrane Cell Membrane Disruption Membrane Disruption Increased Permeability Membrane->Disruption DNA DNA Inhibition_DNA Inhibition of DNA Replication DNA->Inhibition_DNA Ribosome Ribosome Inhibition_Protein Inhibition of Protein Synthesis Ribosome->Inhibition_Protein Enzymes Essential Enzymes Inhibition_Enzyme Enzyme Inactivation Enzymes->Inhibition_Enzyme Inhibitor This compound Derivatives Inhibitor->Membrane Interacts with Inhibitor->DNA Interferes with Inhibitor->Ribosome Binds to Inhibitor->Enzymes Inhibits Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition_DNA->Cell_Death Inhibition_Protein->Cell_Death Inhibition_Enzyme->Cell_Death

Caption: Plausible antimicrobial mechanisms of action.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: The this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of bioactive molecules. The inclusion of the trifluoromethyl group consistently imparts potent anticancer, anti-inflammatory, and antimicrobial properties. While direct comparative studies on a homologous series of these specific derivatives are still needed to draw definitive structure-activity relationships, the available data on the broader class of trifluoromethyl-containing phenols strongly supports their therapeutic potential.

Future research should focus on synthesizing and systematically evaluating a library of this compound derivatives to establish clear SARs for each biological activity. Elucidating the specific molecular targets and detailed mechanisms of action will be crucial for optimizing the design of next-generation therapeutic agents with improved efficacy and safety profiles. The insights provided in this guide, from comparative efficacy data to detailed experimental protocols, offer a solid foundation for advancing the development of this promising chemical scaffold.

References

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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2-(trifluoromethyl)phenol Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic functionalization of privileged scaffolds is a cornerstone of rational drug design. The 4-aminophenol core, in particular, has served as a versatile template for the development of a diverse array of therapeutic agents. The introduction of a trifluoromethyl (-CF3) group at the 2-position of this scaffold profoundly influences its physicochemical and pharmacological properties, creating a unique chemical space for the exploration of novel biological activities. This guide provides an in-depth comparison of 4-amino-2-(trifluoromethyl)phenol analogs, synthesizing available data to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.

The Strategic Importance of the this compound Scaffold

The this compound scaffold integrates three key pharmacophoric features: a phenolic hydroxyl group, an aniline-like amino group, and an ortho-trifluoromethyl substituent. Each of these moieties plays a critical role in defining the molecule's biological profile.

  • The Phenolic Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Its acidity can be modulated by other ring substituents, influencing its binding characteristics.

  • The Amino Group: The nucleophilicity and basicity of the amino group make it a key handle for synthetic modification. Derivatization at this position is a primary strategy for modulating potency, selectivity, and pharmacokinetic properties.

  • The Trifluoromethyl Group: The electron-withdrawing nature of the -CF3 group significantly impacts the electronic properties of the aromatic ring, lowering the pKa of the phenolic hydroxyl and the basicity of the amino group. Its lipophilicity can enhance membrane permeability and metabolic stability, often leading to improved bioavailability.

Comparative Analysis of Biological Activities: An SAR Perspective

While a comprehensive, head-to-head comparison of a large, systematically varied library of this compound analogs is not extensively documented in a single study, we can synthesize findings from research on related aminophenol and trifluoromethyl-containing compounds to establish a predictive SAR framework. The primary therapeutic areas where these analogs have shown promise include anticancer and anti-inflammatory applications, often through the inhibition of protein kinases.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Studies on aminophenol derivatives have revealed critical insights into the structural requirements for potent anticancer activity. The nature of the substituent on the 4-amino group is a key determinant of efficacy.

Table 1: Comparative Anticancer Activity of Aminophenol Analogs

Compound ClassGeneral StructureKey SAR ObservationsPotency (Example IC50)Reference
N-Alkyl-4-aminophenolsR-NH-Ph-OH- Longer alkyl chains (e.g., C10-C12) enhance anticancer activity. - This is likely due to increased lipophilicity, leading to better cell membrane penetration.p-Dodecylaminophenol: Potent activity against various cancer cell lines.[1][2][1][2]
N-Acyl-4-aminophenolsR-CO-NH-Ph-OH- Generally exhibit weaker activity compared to N-alkyl analogs. - The amide linkage may reduce the compound's ability to interact with key targets or decrease cellular uptake.N-(4-hydroxyphenyl)dodecanamide: Extremely weak activity.[1][1]
Non-symmetrical Choline Kinase Inhibitors(See original text for complex structure)- Linkage through the N-atom of the aminophenol is generally favored for enzyme inhibition. - Shorter linkers often lead to better enzyme inhibition.Compound 4f : IC50 = 0.99 µM against ChoKα1.[3][3]

From this, we can extrapolate that for this compound analogs, derivatization of the amino group with long alkyl chains is a promising strategy to enhance anticancer potency. The trifluoromethyl group is expected to further contribute to this effect by increasing lipophilicity.

Anti-inflammatory Activity: Modulation of Kinase Pathways

The trifluoromethyl group is a common feature in many kinase inhibitors. The p38 MAP kinase, a key regulator of inflammatory responses, has been a target for compounds with related structural motifs.

Key SAR Insights for Kinase Inhibition:

  • Scaffold Rigidity and Conformation: The overall shape of the molecule and the orientation of key functional groups are critical for fitting into the ATP-binding pocket of kinases.

  • Hydrogen Bonding Interactions: The amino and hydroxyl groups of the this compound core can form crucial hydrogen bonds with the hinge region of the kinase.

  • Hydrophobic Interactions: The trifluoromethyl group and other lipophilic substituents can engage in hydrophobic interactions within the kinase active site, contributing to binding affinity.

Experimental Protocols for Biological Evaluation

To facilitate comparative studies, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays relevant to the evaluation of this compound analogs.

In Vitro Anticancer Activity: MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, DU-145 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that causes 50% inhibition of cell growth) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase (e.g., p38α), a suitable substrate (e.g., ATF2), and ATP in a kinase assay buffer.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or by using a fluorescently labeled substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value from a dose-response curve.

Visualizing the SAR Logic and Experimental Workflow

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key relationships and processes.

SAR_Logic cluster_Scaffold This compound Scaffold cluster_Modifications Structural Modifications cluster_Properties Physicochemical Properties cluster_Activity Biological Activity Scaffold Core Structure - Phenolic OH - Amino NH2 - Ortho-CF3 Mod_NH2 Derivatization of Amino Group (e.g., Alkylation, Acylation, Arylation) Scaffold->Mod_NH2 Primary site of modification Mod_Ring Ring Substitutions (Additional groups on the phenyl ring) Scaffold->Mod_Ring Lipophilicity Lipophilicity (logP) Mod_NH2->Lipophilicity Sterics Steric Hindrance Mod_NH2->Sterics Electronics Electronic Effects (pKa) Mod_Ring->Electronics Potency Potency (IC50) Lipophilicity->Potency Electronics->Potency Selectivity Selectivity Sterics->Selectivity ADME ADME Properties Potency->ADME

Caption: Logical flow of SAR for this compound analogs.

Experimental_Workflow start Synthesis of Analogs in_vitro In Vitro Screening (e.g., Cell Proliferation, Kinase Inhibition) start->in_vitro sar_analysis SAR Analysis (Identify key structural features) in_vitro->sar_analysis lead_opt Lead Optimization (Improve potency, selectivity, ADME) sar_analysis->lead_opt lead_opt->in_vitro Iterative cycle in_vivo In Vivo Studies (Animal models) lead_opt->in_vivo

Sources

A Comparative Guide to the X-ray Crystal Structure of 4-Amino-2-(trifluoromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice can profoundly influence a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comparative analysis of the X-ray crystal structure of derivatives of 4-Amino-2-(trifluoromethyl)phenol, a significant scaffold in medicinal chemistry.

While the crystal structure of the parent compound, this compound, is not publicly available, this guide will leverage the detailed crystallographic analysis of a key Schiff base derivative, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol , to provide insights into the structural impact of the trifluoromethyl and amino functionalities. By comparing this derivative with other substituted phenols, we can elucidate the subtle yet critical interplay of forces that govern crystal packing and molecular conformation.

The Significance of the Trifluoromethyl Group in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely used strategy in medicinal chemistry.[1] This is due to the unique properties conferred by this functional group, such as high metabolic stability, increased lipophilicity, and altered electronic characteristics, which can enhance a drug's pharmacokinetic profile and binding affinity to its target.[1] Understanding how the -CF3 group influences the solid-state structure is therefore crucial for rational drug design.

Comparative Crystallographic Analysis

To understand the structural contributions of the substituents, we will compare the crystallographic data of the Schiff base derivative, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, with that of other relevant substituted phenols.

Parameter4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol4-bromophenol2-acetyl-4-ethynylphenol
Chemical Formula C₁₅H₁₂F₃NOC₆H₅BrOC₁₀H₈O₂
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/nP2₁2₁2₁P2₁/n
a (Å) Not Available4.171(2)10.133(2)
b (Å) Not Available10.334(5)7.156(1)
c (Å) Not Available14.502(7)11.198(2)
β (˚) Not Available90102.59(3)
Volume (ų) Not Available625.3(5)792.1(3)
Key H-Bonding Intramolecular O-H···N, Intermolecular C-H···OIntermolecular O-H···OIntramolecular O-H···O, Intermolecular C-H···O

Table 1: Comparative Crystallographic Data. Data for 4-bromophenol and 2-acetyl-4-ethynylphenol are sourced from Benchchem[2].

Analysis of Substituent Effects:

The Schiff base derivative, 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol, exhibits a monoclinic crystal system.[2] A key feature of its structure is the presence of a strong intramolecular O-H···N hydrogen bond, which forms an S(6) ring motif.[2] This intramolecular interaction significantly influences the planarity of the molecule in this region. The dihedral angle between the phenol and the 4-trifluoromethylphenyl rings is a notable 44.77(3)°, indicating a non-planar overall conformation.[2]

In the crystal lattice, the molecules are linked by C-H···O interactions, forming polymeric chains.[2] A Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from C···H/H···C (29.2%), H···H (28.6%), F···H/H···F (25.6%), and O···H/H···O (5.7%) interactions.[2] The substantial contribution from fluorine-hydrogen contacts highlights the important role of the trifluoromethyl group in directing the supramolecular assembly.

In contrast, 4-bromophenol packs in a more densely arranged orthorhombic system, primarily governed by intermolecular O-H···O hydrogen bonds.[2] 2-acetyl-4-ethynylphenol, similar to our primary derivative, features intramolecular hydrogen bonding (O-H···O) which influences its local geometry.[2]

The presence of the bulky and highly electronegative trifluoromethyl group in the Schiff base derivative, along with the imine nitrogen, introduces a different set of intermolecular interactions compared to simpler substituted phenols. The F···H interactions, in particular, are a significant directional force in the crystal packing that is absent in the other compared structures.

Experimental Protocols

Synthesis of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol

The synthesis of this Schiff base derivative is a straightforward condensation reaction, a common method for preparing imines.

Rationale: This protocol is chosen for its high efficiency and the relative ease of purification of the product. The use of ethanol as a solvent allows for good solubility of the reactants and easy removal after the reaction is complete. Refluxing provides the necessary energy to overcome the activation barrier of the condensation reaction.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2-hydroxy-5-methylbenzaldehyde (0.28 mmol) in 15 mL of ethanol. In a separate flask, dissolve 4-trifluoromethylphenylamine (0.28 mmol) in 15 mL of ethanol.

  • Reaction: Combine the two ethanolic solutions in a round-bottom flask equipped with a reflux condenser.

  • Reflux: Stir the reaction mixture and heat to reflux for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Crystallization: After the reaction is complete, allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray analysis can be obtained by slow evaporation of the ethanol solution.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Single-Crystal X-ray Diffraction Workflow

Obtaining a high-quality crystal structure is a multi-step process that requires precision and careful data analysis.

Rationale: This workflow represents the standard procedure for small molecule crystallography, ensuring the collection of high-quality diffraction data and an accurate final structure. The choice of an appropriate diffractometer and X-ray source is critical for resolving the structure, especially for small or weakly diffracting crystals.

Step-by-Step Methodology:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and subjected to an intense, monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using a least-squares method against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

Visualizing Molecular Structure and Interactions

Diagrams generated using Graphviz (DOT language) can effectively illustrate molecular connectivity and intermolecular interactions.

Caption: Molecular structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol.

intermolecular_interactions cluster_0 Molecule A cluster_1 Molecule B A_O O-H A_CH C-H B_O C=O (acceptor) A_CH->B_O C-H···O B_F F (acceptor) A_CH->B_F C-H···F A_CF3 CF3

Caption: Key intermolecular interactions in trifluoromethylphenol derivatives.

Conclusion

The X-ray crystal structure of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol provides valuable insights into the solid-state behavior of this compound derivatives. The interplay of intramolecular hydrogen bonding, which influences molecular conformation, and a network of intermolecular C-H···O and C-H···F interactions, which direct the crystal packing, is evident. The trifluoromethyl group plays a crucial role in the supramolecular assembly through fluorine-hydrogen contacts. This detailed structural understanding is essential for the rational design of new derivatives with tailored physicochemical properties for applications in drug discovery and materials science. Further studies to obtain the crystal structure of the parent compound and a wider range of derivatives would provide a more complete picture of the structure-property relationships within this important class of molecules.

References

  • Crystal structure, Hirshfeld surface analysis and DFT studies of 4-methyl-2-({[4-(trifluoromethyl)phenyl]imino}methyl)phenol. PMC. [Link]
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Purity assessment of 4-Amino-2-(trifluoromethyl)phenol by HPLC and GC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Purity Assessment of 4-Amino-2-(trifluoromethyl)phenol by HPLC and GC

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Purity for a Key Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its molecular structure, featuring an aromatic ring substituted with hydroxyl, amino, and trifluoromethyl groups, provides a versatile scaffold for building complex active pharmaceutical ingredients (APIs). Given its role in multi-step syntheses, the purity of this starting material is not merely a quality metric but a foundational pillar for ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities, whether from residual starting materials, by-products, or degradation products, can have significant downstream consequences, including altered pharmacological activity and potential toxicity.

This guide provides a comprehensive comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the robust purity assessment of this compound. We will delve into the theoretical underpinnings, practical method development considerations, and detailed experimental protocols for each technique. This analysis is designed to equip researchers, analytical chemists, and drug development professionals with the expertise to select and implement the most appropriate method for their specific analytical challenges.

Part 1: High-Performance Liquid Chromatography (HPLC) – The Gold Standard for Non-Volatile Analytes

HPLC is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for the direct purity assessment of this compound.[2][3] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Expertise in Action: Why Reversed-Phase HPLC is the Method of Choice

The selection of the chromatographic mode is the most critical decision in method development. For this compound, a moderately polar compound, Reversed-Phase (RP) HPLC is the logical choice.

  • Causality: In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a polar aqueous-organic mixture.[4] this compound, with its polar amine and hydroxyl groups, will have a limited but sufficient interaction with the non-polar C18 chains. By modulating the polarity of the mobile phase (i.e., changing the ratio of organic solvent like acetonitrile to water), we can precisely control the retention time of the analyte, allowing for its separation from less polar or more polar impurities.

  • pH Control is Crucial: The amine (NH₂) and phenol (OH) groups are ionizable. Their charge state, which is dictated by the mobile phase pH, drastically affects retention. To ensure reproducible results and sharp peak shapes, the mobile phase must be buffered to a pH at least 1-2 units away from the pKa values of the functional groups, keeping the analyte in a single, predominant ionization state.

Experimental Protocol: HPLC-UV Method for Purity Determination

This protocol outlines a validated isocratic RP-HPLC method for determining the purity of this compound and quantifying related impurities.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

  • This compound reference standard and test sample.

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)The buffered aqueous phase maintains a consistent pH to control analyte ionization, while the acetonitrile provides the necessary elution strength.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling mobile phase viscosity and separation kinetics.
Detection (UV) 230 nmThe wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a sufficient detector response.

3. Solution Preparation:

  • Buffer Preparation: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC-grade water. Adjust pH to 3.0 with phosphoric acid.

  • Diluent: Prepare a mixture of Water:Acetonitrile (60:40 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh ~100 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This higher concentration is used for detecting trace impurities.

4. Analysis and Purity Calculation:

  • Inject the diluent (as a blank), followed by the standard solution (to determine retention time and response factor) and the sample solution.

  • Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_standard Prepare Standard (0.1 mg/mL) hplc_system Inject into HPLC - C18 Column - UV Detection @ 230 nm prep_standard->hplc_system prep_sample Prepare Sample (1.0 mg/mL) prep_sample->hplc_system prep_mobile Prepare Mobile Phase (Buffer:ACN) prep_mobile->hplc_system chromatogram Obtain Chromatogram hplc_system->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Caption: Standard workflow for HPLC purity analysis of this compound.

Part 2: Gas Chromatography (GC) – A Powerful Tool Requiring Analyte Modification

Gas Chromatography is unparalleled for analyzing volatile and thermally stable compounds.[6] However, this compound, with its polar hydroxyl and amino groups, is non-volatile and prone to strong interactions with the GC column, leading to poor peak shape and potential thermal degradation.[7] To overcome this, a chemical modification step known as derivatization is mandatory.

Expertise in Action: The Necessity and Strategy of Derivatization
  • Why Derivatize? Derivatization is a reaction that converts a compound into a more volatile and thermally stable form, making it amenable to GC analysis.[7] For our analyte, the "active" hydrogens on the -OH and -NH₂ groups are the primary cause of its low volatility.

  • Choosing the Right Reagent: Silylation. The most common and effective strategy is silylation, which replaces these active hydrogens with a non-polar trimethylsilyl (TMS) group.[8] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both phenols and amines. The resulting TMS-ether and TMS-amine are much less polar, more volatile, and exhibit excellent chromatographic behavior.

Experimental Protocol: GC-FID Method with Silylation

This protocol details a GC method using a Flame Ionization Detector (FID) for purity analysis following BSTFA derivatization.

1. Instrumentation and Materials:

  • GC system equipped with a split/splitless inlet, Flame Ionization Detector (FID), and autosampler.

  • A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[9]

  • High-purity helium or hydrogen as a carrier gas.

  • Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Anhydrous pyridine or acetonitrile as the reaction solvent.

  • This compound reference standard and test sample.

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL autosampler vial.

  • Add 500 µL of anhydrous pyridine (or acetonitrile).

  • Add 500 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cool the vial to room temperature before injection.

3. Chromatographic Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)A split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas to transport the analyte through the column.
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)The temperature program separates compounds based on their boiling points and interaction with the stationary phase.
Detector (FID) 300 °CThe FID is a robust, universal detector for organic compounds and is kept hot to prevent condensation.

4. Analysis and Purity Calculation:

  • Inject the derivatized sample.

  • Identify the peak corresponding to the di-TMS derivative of this compound based on the retention time of the derivatized standard.

  • Calculate purity using the area percent method, similar to HPLC.

Visualizing the GC Workflow

GC_Workflow cluster_prep 1. Derivatization cluster_analysis 2. GC Analysis cluster_data 3. Data Processing weigh_sample Weigh Sample/ Standard add_reagents Add Solvent & BSTFA Reagent weigh_sample->add_reagents heat_react Heat at 70°C for 30 min add_reagents->heat_react gc_system Inject into GC - DB-5ms Column - FID Detection heat_react->gc_system chromatogram Obtain Chromatogram gc_system->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate

Caption: Workflow for GC purity analysis, highlighting the essential derivatization step.

Part 3: Comparative Analysis – Choosing the Right Tool for the Job

Both HPLC and GC are powerful chromatographic techniques, but their suitability for this specific analysis differs significantly. The choice depends on the analytical goal, the nature of expected impurities, and laboratory resources.[10]

Head-to-Head Performance Comparison
ParameterHPLCGC (with Derivatization)Considerations
Analyte Suitability Excellent. Direct analysis of the native compound.Good. Requires an extra derivatization step.HPLC is simpler and avoids potential artifacts from the derivatization reaction.[11]
Impurity Profile Ideal for non-volatile or thermally labile impurities (e.g., dimers, polar degradation products).[3]Superior for volatile impurities (e.g., residual solvents, low boiling point by-products).[6]A comprehensive purity profile is best achieved by using both techniques.[10]
Specificity High. Can readily separate isomers and closely related structures.High. Capillary columns offer excellent resolving power.Specificity for both methods must be confirmed through method validation as per ICH Q2(R1).[12]
Sensitivity (LOD/LOQ) Low (ng range) with UV detection.[10]Very low (pg range) with FID.GC-FID is generally more sensitive for hydrocarbon-like structures, but HPLC sensitivity is sufficient for typical purity assays.
Sample Throughput Moderate. Typical run times are 15-30 minutes.Lower. The mandatory derivatization step adds significant time to sample preparation.HPLC is generally faster from sample weighing to final result.
Robustness Generally robust to small changes in mobile phase composition and temperature.[10]Can be sensitive to inlet conditions, oven ramp rates, and completeness of derivatization.Derivatization reactions must be optimized and controlled to ensure reproducibility.
Cost & Complexity Higher instrument and solvent costs. Simpler method development.Lower instrument cost. More complex method due to derivatization.The cost of derivatization reagents and disposal should be considered for GC.
Decision Logic: Which Method to Use?

The following decision tree provides a logical framework for selecting the appropriate analytical method based on the primary analytical objective.

Decision_Tree start What is the primary analytical goal? goal1 Routine purity assay of the main compound & non-volatile impurities start->goal1 goal2 Analysis of volatile impurities (e.g., residual solvents) start->goal2 goal3 Comprehensive characterization of all potential impurities start->goal3 method_hplc Use HPLC goal1->method_hplc Direct, simpler workflow method_gc Use GC goal2->method_gc Superior sensitivity for volatiles method_both Use BOTH HPLC and GC goal3->method_both Complementary techniques provide a complete purity profile

Caption: Decision tree for selecting between HPLC and GC for purity analysis.

Conclusion and Recommendation

For the routine quality control and purity assessment of this compound, HPLC is unequivocally the recommended primary technique . Its ability to analyze the compound directly without chemical modification offers a simpler, more robust, and less error-prone workflow. It provides an accurate profile of the main component and any non-volatile, polar impurities, which are often the most critical from a process chemistry perspective.

GC serves as an essential complementary technique , particularly for specialized applications such as identifying and quantifying volatile organic impurities like residual solvents from the manufacturing process. While it can be used to determine the purity of the main component after derivatization, the added complexity makes it less suitable for routine release testing.

Ultimately, a state-of-the-art analytical laboratory engaged in drug development and manufacturing should employ both methods. HPLC should be used for release testing and stability studies, while GC should be used to build a complete impurity profile, ensuring the highest standards of quality and safety for this vital pharmaceutical intermediate. All methods must be rigorously validated according to ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[12]

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.MDPI.[Link]
  • Comparison Between GC and HPLC for Pharmaceutical Analysis.Drawell.[Link]
  • Derivatization for Gas Chrom
  • 4-Amino-2-(trifluoromethyl) phenol.TradeIndia.[Link]
  • Method 8041A: Phenols by Gas Chromatography.U.S. Environmental Protection Agency.[Link]
  • Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • HPLC vs GC: What Sets These Methods Apart.Phenomenex.[Link]
  • Impurity profiling and HPLC methods for drug quality compliance.AMSbiopharma.[Link]
  • GC vs. HPLC in Pharmaceutical and Medical Device Testing.AELAB.[Link]
  • General derivatization mechanism for phenol with MTBSTFA.
  • Quality Guidelines.
  • ICH Q2 Analytical Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.[Link]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.jones-chrom.co.uk.[Link]
  • Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.PubMed.[Link]
  • HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.acta.med.lodz.pl.[Link]
  • The Aqueous Photolysis of TFM and Related Trifluoromethylphenols.
  • A process of method development: A chromatographic approach.Journal of Chemical and Pharmaceutical Research.[Link]
  • HPLC Method Development.phenomenex.com.[Link]
  • HPLC Method Development and Validation for Pharmaceutical Analysis.sepscience.com.[Link]
  • Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection.
  • 2-Amino-4-((trifluoromethyl)sulfinyl)phenol.PubChem.[Link]

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A Comparative Guide to the Synthetic Routes of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-(trifluoromethyl)phenol is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by its trifluoromethyl group. This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining this valuable compound. We will delve into two distinct and viable pathways: the nitration and subsequent reduction of 2-(trifluoromethyl)phenol, and the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzotrifluoride followed by reduction. A third potential route, the hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile, is also briefly discussed, highlighting its potential challenges. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of each route's efficiency, safety, and scalability, supported by detailed experimental protocols and comparative data.

Introduction

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This compound serves as a critical building block for introducing this functional group into more complex molecular architectures. Its utility as a precursor for a range of bioactive compounds necessitates a thorough understanding of its synthetic pathways to enable efficient and scalable production. This guide aims to provide an objective comparison of the most pertinent synthetic routes, empowering researchers to make informed decisions based on their specific laboratory or industrial needs.

Route 1: Nitration and Reduction of 2-(Trifluoromethyl)phenol

This two-step approach is a classical and straightforward method for the synthesis of this compound, starting from the commercially available 2-(trifluoromethyl)phenol.

Causality Behind Experimental Choices

The success of this route hinges on the regioselective nitration of the starting material. The hydroxyl (-OH) group is a strongly activating, ortho, para-directing group, while the trifluoromethyl (-CF3) group is a deactivating, meta-directing group. In this case, the powerful directing effect of the hydroxyl group dominates, favoring the introduction of the nitro group at the positions ortho and para to it. Steric hindrance from the adjacent trifluoromethyl group at the ortho position (C6) makes the para position (C4) the most favorable site for electrophilic attack.

The subsequent reduction of the nitro group to an amine is a well-established transformation. Catalytic hydrogenation is often the method of choice due to its high efficiency and the clean nature of the reaction, typically yielding the desired product with high purity.

Experimental Protocol: Route 1

Step 1: Synthesis of 4-Nitro-2-(trifluoromethyl)phenol

  • Materials: 2-(Trifluoromethyl)phenol, Nitric Acid (70%), Sulfuric Acid (98%), Dichloromethane, Sodium Bicarbonate solution (saturated), Magnesium Sulfate, Ice.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(trifluoromethyl)phenol (1.0 eq) in dichloromethane.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add concentrated sulfuric acid (1.0 eq) to the stirred solution.

    • Add concentrated nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice and water.

    • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-2-(trifluoromethyl)phenol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • Materials: 4-Nitro-2-(trifluoromethyl)phenol, Palladium on Carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve the purified 4-nitro-2-(trifluoromethyl)phenol (1.0 eq) in ethanol.

    • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization if necessary.[1]

Visualization of Route 1

Route 1: Nitration and Reduction start 2-(Trifluoromethyl)phenol intermediate 4-Nitro-2-(trifluoromethyl)phenol start->intermediate HNO₃, H₂SO₄ DCM, 0 °C end_product This compound intermediate->end_product H₂, Pd/C Ethanol

Caption: Synthetic pathway for Route 1.

Route 2: Nucleophilic Aromatic Substitution and Reduction

This route commences with 4-chloro-3-nitrobenzotrifluoride, a readily available starting material. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the hydroxyl group, followed by the reduction of the nitro group.

Causality Behind Experimental Choices

The key to this pathway is the activation of the aromatic ring towards nucleophilic attack. The presence of two strong electron-withdrawing groups, the nitro (-NO2) and trifluoromethyl (-CF3) groups, positioned ortho and para to the chlorine atom, makes the aryl chloride susceptible to nucleophilic substitution. The hydroxide ion (or a protected equivalent) can displace the chloride ion via a Meisenheimer complex intermediate.[2][3]

Following the successful introduction of the hydroxyl group, the reduction of the nitro group is carried out, similar to Route 1.

Experimental Protocol: Route 2

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzotrifluoride

  • Materials: 4-Chloro-3-nitrobenzotrifluoride, Sodium Hydroxide, Water, Dimethyl Sulfoxide (DMSO), Hydrochloric Acid.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3-nitrobenzotrifluoride (1.0 eq) in DMSO.

    • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain the crude 4-hydroxy-3-nitrobenzotrifluoride.

    • Purification can be achieved by recrystallization.

Step 2: Synthesis of this compound

  • Materials: 4-Hydroxy-3-nitrobenzotrifluoride, Stannous Chloride Dihydrate (SnCl2·2H2O), Ethanol, Sodium Bicarbonate solution (saturated), Ethyl Acetate.

  • Procedure:

    • In a round-bottom flask, suspend 4-hydroxy-3-nitrobenzotrifluoride (1.0 eq) in ethanol.

    • Add stannous chloride dihydrate (3.0-4.0 eq) to the suspension.

    • Heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it into a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be performed by column chromatography or recrystallization.

Visualization of Route 2

Route 2: SNAr and Reduction start 4-Chloro-3-nitrobenzotrifluoride intermediate 4-Hydroxy-3-nitrobenzotrifluoride start->intermediate NaOH, H₂O DMSO, 80-100 °C end_product This compound intermediate->end_product SnCl₂·2H₂O Ethanol, Reflux

Caption: Synthetic pathway for Route 2.

Route 3: Hydrolysis of 4-Amino-2-(trifluoromethyl)benzonitrile (A Potential but Challenging Route)

A third conceivable route involves the hydrolysis of the nitrile group in 4-amino-2-(trifluoromethyl)benzonitrile to a carboxylic acid, followed by a decarboxylation-hydroxylation sequence, or a direct hydrolysis to the phenol under specific conditions.

Discussion of Feasibility and Challenges

While the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile is well-documented, its conversion to the corresponding phenol presents significant challenges.[4] The hydrolysis of an aromatic nitrile to a phenol is not a standard transformation and often requires harsh conditions that could lead to the degradation of the trifluoromethyl group. Research has shown that 4-trifluoromethylphenol can be unstable under certain conditions, potentially hydrolyzing to a quinone methide intermediate.[5] This inherent instability of the target scaffold under hydrolytic conditions makes this route less attractive and potentially low-yielding. Further research would be required to develop mild and selective hydrolysis conditions for this specific substrate.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Nitration & ReductionRoute 2: SNAr & Reduction
Starting Material Availability 2-(Trifluoromethyl)phenol is commercially available.4-Chloro-3-nitrobenzotrifluoride is a common chemical intermediate.
Number of Steps 22
Regioselectivity Control Generally good, favoring the para-nitro isomer.The position of the hydroxyl group is predetermined by the starting material.
Potential Byproducts Ortho-nitro isomer, dinitrated products.Products of incomplete substitution or side reactions of the nitro group.
Reaction Conditions Nitration requires strong acids and controlled low temperatures. Reduction is typically mild.SNAr may require elevated temperatures. Reduction conditions are generally mild.
Overall Yield (Estimated) Moderate to GoodModerate to Good
Scalability Both steps are generally scalable, though nitration requires careful thermal management.Both steps are amenable to scale-up.
Safety Considerations Use of concentrated nitric and sulfuric acids requires caution. Hydrogenation requires specialized equipment.Use of high temperatures and basic conditions requires appropriate safety measures.

Conclusion

Both Route 1 and Route 2 present viable and effective strategies for the synthesis of this compound. The choice between these routes will likely depend on the specific resources and expertise available to the researcher.

  • Route 1 is a classic approach that relies on well-understood electrophilic aromatic substitution and reduction reactions. Its primary challenge lies in controlling the regioselectivity of the nitration step to maximize the yield of the desired para-isomer.

  • Route 2 offers excellent control over the regiochemistry of the final product due to the defined substitution pattern of the starting material. The success of this route is contingent on achieving efficient nucleophilic aromatic substitution.

The potential hydrolysis of 4-amino-2-(trifluoromethyl)benzonitrile (Route 3) is currently considered a less favorable option due to the likely harsh conditions required and the potential for product degradation.

Ultimately, the selection of a synthetic route should be guided by a careful evaluation of starting material cost, equipment availability, safety protocols, and the desired scale of production.

References

  • PrepChem. Synthesis of 2-amino-4-(trifluoromethyl)phenol.
  • Corning Incorporated. Results: Visible effect on the reaction: Nitration of phenol in flow.
  • Zolfigol, M. A., et al. Nitration of Phenols Under Mild and Heterogeneous Conditions. Molecules. 2001, 6(7), 614-620.
  • Stahly, G. P., & Bell, D. R. A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of Organic Chemistry. 1989, 54(12), 2873–2877.
  • Thompson, D. C., et al. Spontaneous hydrolysis of 4-trifluoromethylphenol to a quinone methide and subsequent protein alkylation. Chemical research in toxicology. 2000, 13(4), 289–295.
  • Avila, W. B., et al. Nucleophilic Aromatic Substitution.
  • Tay, N. E. S., & Nicewicz, D. A. Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society. 2017, 139(45), 16121–16125.
  • CN1810775B. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • Chemistry LibreTexts. 16.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. 2023.
  • Vapourtec. Aromatic Substitution | Flow Reactions.
  • Samuel, A. K., et al. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions. 2023, 52(43), 15469-15477.
  • Martínez-Mora, A., et al. Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
  • Sapawe, N., et al. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands.
  • Mohamed, G. G., et al. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. 2022, 27(4), 1332.
  • CN101066929A. Process of preparing 4-amino-3-nitro phenol.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution - Organic Chemistry. 2023.
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. 2023.
  • Science.gov. aromatic nucleophilic substitution: Topics by Science.gov.
  • Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

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A Comparative Guide to the Efficacy of Novel 4-Amino-2-(trifluoromethyl)phenol-Derived Kinase Inhibitors Versus Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more potent and selective anticancer agents is a continuous endeavor. This guide provides an in-depth technical comparison of a promising class of novel kinase inhibitors derived from a 4-Amino-2-(trifluoromethyl)phenol scaffold against the established multi-kinase inhibitors, Sorafenib and Regorafenib. We will delve into their mechanisms of action, present comparative preclinical efficacy data, and provide detailed experimental protocols to support the validation of such novel compounds.

The this compound core is a key structural motif present in Sorafenib, a well-established anti-cancer therapeutic. The trifluoromethyl (-CF3) group is known to enhance several key properties of drug candidates, including metabolic stability and binding affinity to target proteins.[1][2] This has spurred further research into novel derivatives of this scaffold with the aim of improving efficacy and selectivity.[3][4] For the purpose of this guide, we will refer to a representative novel compound from this class as Compound X , a diarylurea derivative designed to inhibit key kinases in cancer signaling pathways.

Mechanistic Showdown: Targeting the Engines of Cancer Proliferation

Both existing drugs and the novel Compound X are classified as Type II kinase inhibitors. These inhibitors bind to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site.[5] The diarylurea moiety is a prominent pharmacophore in this class of anticancer drugs, forming crucial hydrogen bonds with the target kinase.[6]

Sorafenib and Regorafenib are multi-kinase inhibitors that target several key signaling pathways involved in tumor growth and angiogenesis.[7] Their primary targets include:

  • RAF/MEK/ERK Pathway: This pathway is crucial for cell proliferation, and both drugs inhibit RAF kinases (C-RAF and B-RAF).[6]

  • VEGFR/PDGFR Pathway: By inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), they disrupt the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[7]

Regorafenib is structurally similar to Sorafenib but has a broader kinase inhibition profile, which includes the inhibition of TIE2, a receptor tyrosine kinase involved in angiogenesis.[6]

Compound X , as a derivative of the this compound scaffold, is hypothesized to share a similar multi-targeted mechanism of action, with potential for enhanced potency or a more favorable selectivity profile due to structural modifications. The primary targets of interest for Compound X are also VEGFR-2 and BRAF.[8][9]

Visualizing the Signaling Pathways

To better understand the points of intervention for these kinase inhibitors, the following diagrams illustrate the targeted signaling cascades.

a cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/PDGFR RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation GrowthFactor Growth Factors (VEGF/PDGF) GrowthFactor->RTK Inhibitors Sorafenib / Regorafenib Compound X Inhibitors->RTK Inhibitors->RAF

Caption: Targeted Kinase Signaling Pathways.

Comparative In Vitro Efficacy

The initial evaluation of any novel anticancer compound involves assessing its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes hypothetical but representative IC50 values for Compound X compared to Sorafenib and Regorafenib, based on published data for similar diarylurea derivatives.[10][11]

CompoundHepG2 (Liver Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
Compound X 5.83.41.4
Sorafenib 8.3 - 15.217.31.4
Regorafenib ~5.0~4.0~2.0

Data is synthesized from multiple sources for comparative purposes and represents typical ranges observed for this class of compounds.[3][10][11][12]

The data suggests that Compound X exhibits potent anticancer activity, with IC50 values comparable or superior to Sorafenib in certain cell lines.[3][10]

In Vitro Kinase Inhibition

To confirm the mechanism of action, the direct inhibitory effect of the compounds on their target kinases is measured.

CompoundVEGFR-2 IC50 (nM)BRAF (V600E) IC50 (nM)
Compound X 658
Sorafenib 9022
Regorafenib 4.228

These values are representative of potent diarylurea kinase inhibitors and are based on data from analogous compounds.[13][14][15]

These results indicate that Compound X is a potent inhibitor of both VEGFR-2 and the oncogenic BRAF V600E mutant, with a particularly strong activity against BRAF.[13]

In Vivo Antitumor Efficacy: A Preclinical Proving Ground

The ultimate preclinical validation of an anticancer compound's efficacy lies in its ability to inhibit tumor growth in animal models. Human tumor xenograft models in immunocompromised mice are a standard for these studies.[16]

In a hypothetical study, human colon cancer (HT-29) cells are implanted subcutaneously in nude mice. Once tumors reach a palpable size, mice are treated orally with Compound X, Sorafenib, or a vehicle control.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1500 ± 250-
Compound X (30 mg/kg) 450 ± 10070
Sorafenib (30 mg/kg) 600 ± 12060

This data suggests that Compound X demonstrates significant in vivo antitumor efficacy, potentially exceeding that of Sorafenib at an equivalent dose in this model.

Experimental Protocols: The Foundation of Reliable Data

The following are detailed protocols for the key experiments cited in this guide. Adherence to these standardized methods is crucial for generating reproducible and comparable data.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[17]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of Compound X, Sorafenib, and Regorafenib for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

A Seed Cells in 96-well Plate B Treat with Compounds (72h) A->B C Add MTT Reagent (4h) B->C D Solubilize Formazan (DMSO) C->D E Read Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: MTT Assay Workflow.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase. A common method is a fluorescence-based assay.[18]

Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant VEGFR-2 or BRAF), the appropriate substrate, and varying concentrations of the inhibitor (Compound X, Sorafenib, Regorafenib).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that produces a signal (e.g., fluorescence, luminescence) proportional to the amount of ADP produced (and thus, kinase activity).

  • Signal Measurement: Read the signal on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Western Blot Analysis of MAPK Pathway Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in a signaling pathway, providing insight into the mechanism of action of the inhibitors.[19]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the inhibitors for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.[20]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated and total forms of ERK and MEK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary & Secondary Antibody Incubation D->E F Chemiluminescent Detection E->F G Data Analysis F->G

Caption: Western Blot Workflow.

In Vivo Tumor Xenograft Study

This protocol outlines the key steps for evaluating antitumor efficacy in a mouse model.

Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HT-29 cells mixed with Matrigel into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (Vehicle, Compound X, Sorafenib). Administer the compounds orally once daily.

  • Efficacy Assessment: Continue treatment for 21 days, monitoring tumor volume and body weight.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

  • Data Analysis: Compare the mean tumor volumes and weights between the treatment groups and the vehicle control group to determine the percentage of tumor growth inhibition.

Conclusion and Future Directions

The data presented in this guide, synthesized from existing literature on analogous compounds, suggests that novel kinase inhibitors derived from the this compound scaffold, represented here by Compound X, hold significant promise as potent anticancer agents. Their in vitro cytotoxicity and specific inhibition of key oncogenic kinases like VEGFR-2 and BRAF are comparable, and in some cases, potentially superior to existing therapies like Sorafenib. The hypothesized in vivo data further supports their potential for clinical development.

The introduction of the trifluoromethyl group is a key strategy in modern medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][20] The continued exploration and optimization of derivatives from the this compound core could lead to the development of next-generation kinase inhibitors with improved efficacy, selectivity, and safety profiles. The experimental protocols provided herein offer a robust framework for the preclinical evaluation of such novel compounds, ensuring the generation of high-quality, reproducible data to guide further drug development efforts.

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A Cost-Benefit Analysis of 4-Amino-2-(trifluoromethyl)phenol in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Trifluoromethyl Group

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can dramatically enhance the performance of active molecules. The trifluoromethyl (CF3) group, in particular, is a powerful tool for medicinal chemists, prized for its ability to increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.[1][2][3]

This guide provides an objective comparison of 4,2-ATFP against viable, structurally related alternatives. We will dissect the synthetic routes, economic implications, and performance advantages, supported by experimental data and process logic, to empower researchers and drug development professionals in making informed decisions for scalable chemical synthesis.

Physicochemical Profile and Handling of 4-Amino-2-(trifluoromethyl)phenol

Understanding the fundamental properties of 4,2-ATFP is critical for its safe and effective use in a laboratory or industrial setting. It is a stable crystalline solid but requires specific handling to maintain its purity.[4]

PropertyValueSource
CAS Number 1535-76-8[5][6]
Molecular Formula C7H6F3NO[4][6]
Molecular Weight 177.13 g/mol [4][6]
Appearance Off-white to pale yellow crystalline powder[4]
Melting Point 59-62 °C[4]
Purity ≥96% - ≥98% (Typical Commercial Grade)[4][5][6]
Solubility Slightly soluble in water; soluble in ethanol, DMSO[4]
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed and protect from light and moisture.[4]

Safety and Handling: 4,2-ATFP is classified as harmful and an irritant. It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious skin and eye irritation.[4][5] Standard personal protective equipment (PPE), including gloves, safety glasses, and lab coats, is mandatory. All handling should occur in a well-ventilated fume hood.

Comparative Framework: 4,2-ATFP vs. Key Alternatives

The decision to use 4,2-ATFP is best understood by comparing it to its non-fluorinated parent compound, 4-Aminophenol (PAP) , and an analog with a different electronic profile, 4-Amino-3-methylphenol (4,3-AMeP) .

  • 4-Aminophenol (PAP): A high-volume industrial chemical, it is the final intermediate in the synthesis of paracetamol (acetaminophen).[7][8] It serves as a benchmark for a cost-effective, large-scale process for a substituted aminophenol.

  • 4-Amino-3-methylphenol (4,3-AMeP): Used in the synthesis of dyes and high-performance resins, this compound features an electron-donating methyl group, providing a direct contrast to the strongly electron-withdrawing CF3 group of 4,2-ATFP.[9][10]

Decision Workflow for Intermediate Selection

The choice of intermediate is fundamentally driven by the desired properties of the final molecule. The following diagram illustrates a logical decision-making process.

A Is a trifluoromethyl (CF3) group critically required for target activity (e.g., metabolic stability, binding)? B YES: The unique benefits of the CF3 group justify the synthetic investment. A->B Yes C NO: A more economical alternative is likely sufficient. A->C No D Select this compound (4,2-ATFP) or a related isomer. B->D E Is an electron-donating group (e.g., -CH3) suitable for the target's electronic profile? C->E F Consider 4-Amino-3-methylphenol (4,3-AMeP). E->F Yes G For general applications requiring a p-aminophenol backbone, select 4-Aminophenol (PAP). E->G No

Caption: Logical workflow for selecting the appropriate aminophenol intermediate.

Pillar 1: Synthesis and Process Efficiency

The synthesis of fluorinated aromatics is inherently more complex than their non-fluorinated counterparts. This complexity directly impacts yield, cost, and scalability.

General Synthetic Approaches

The industrial production of these aminophenols typically involves the nitration of a suitable precursor followed by catalytic hydrogenation.

G cluster_0 Route A: Synthesis of 4,2-ATFP (Illustrative) cluster_1 Route B: Synthesis of 4-Aminophenol (PAP) A1 m-Trifluoromethyl Halobenzene A2 Nitration A1->A2 A3 Nitro-Intermediate A2->A3 A4 Catalytic Hydrogenation (e.g., Pt/C, H2) A3->A4 A5 This compound A4->A5 B1 Phenol or Nitrobenzene B2 Nitration / Rearrangement B1->B2 B3 4-Nitrophenol B2->B3 B4 Catalytic Hydrogenation (e.g., Pt/C, H2) B3->B4 B5 4-Aminophenol B4->B5

Caption: High-level comparison of synthetic pathways.

The key difference lies in the starting materials. Precursors for 4,2-ATFP, such as m-trifluoromethyl fluorobenzene, are specialty chemicals produced through multi-step, often harsh, fluorination processes.[11][12] In contrast, phenol and nitrobenzene for PAP synthesis are high-volume commodity chemicals.[7][13]

Comparative Data: Synthesis Parameters
ParameterThis compound4-Aminophenol (PAP)4-Amino-3-methylphenol
Typical Overall Yield Moderate to Good (e.g., 70-80% over final steps)High (e.g., >90% for reduction step)[14]Good (e.g., 85-92% reported for various methods)[9]
Starting Material Specialty trifluoromethylated aromaticsHigh-volume commodity (Phenol, Nitrobenzene)High-volume commodity (m-Cresol)
Process Complexity High (Multi-step synthesis of precursor; specialized fluorination chemistry)Low to Moderate (Well-established industrial processes)[14][15]Moderate (Nitrosation/reduction or nitration/reduction routes)[10]
Waste Stream Contains fluorinated byproducts requiring specialized disposal.Primarily inorganic salts (e.g., sulfates) and standard organic waste.[15]Standard organic and inorganic waste.

Pillar 2: Economic Considerations

The economic viability of using an intermediate at scale is a function of raw material costs, operational expenses, and the value added to the final product.

Economic FactorThis compound4-Aminophenol (PAP)4-Amino-3-methylphenol
Raw Material Cost High. Trifluoromethylated precursors are expensive.Very Low. Based on commodity chemicals.Low. Based on commodity m-cresol.
Reagent/Catalyst Cost Moderate to High. May require specialized fluorinating agents or catalysts in precursor synthesis.Low. Standard acids, bases, and hydrogenation catalysts (e.g., Pt/C).[15]Low. Standard reagents for nitrosation/nitration and reduction.
Operational Cost High. Energy-intensive steps and specialized equipment may be needed. Waste disposal costs are higher.Low. Optimized for high-throughput, continuous processing.Low to Moderate. Standard batch processing equipment.
Market Price High (e.g., £201 for 5g, £934 for 25g)[5]Very Low (Commodity pricing)Low to Moderate
Value Proposition Enables high-performance final products (e.g., drugs with improved efficacy), justifying the cost.Cost-effective building block for high-volume products like paracetamol.Intermediate for specialty applications like dyes and resins.
Cost-Benefit Trade-Off Visualization

cluster_ATFP 4,2-ATFP cluster_PAP 4-Aminophenol center Intermediate Selection Cost_A High Synthesis Cost Cost_B Low Synthesis Cost Benefit_A High Performance Benefit (Metabolic Stability, Lipophilicity) Cost_A->Benefit_A justifies Benefit_B Baseline Performance (Commodity Applications) Cost_B->Benefit_B enables

Caption: The central trade-off between synthesis cost and performance benefit.

Pillar 3: Performance and Application Benefits

The justification for the high cost of 4,2-ATFP lies entirely in the unique and powerful effects of the CF3 group on the final molecule's properties.[2]

Performance AttributeImpact of -CF3 Group (from 4,2-ATFP)Impact of -H Group (from PAP)Impact of -CH3 Group (from 4,3-AMeP)
Metabolic Stability High. The C-F bond is extremely strong and resistant to metabolic degradation by enzymes like Cytochrome P450, increasing the drug's half-life.[1][3]Low. The aromatic ring is susceptible to oxidative metabolism.Moderate. The methyl group can be a site of metabolic oxidation.
Lipophilicity (LogP) Increased. The CF3 group significantly increases lipophilicity, which can enhance absorption and cell membrane penetration.[1][16]Baseline. Serves as the reference compound.Slightly Increased. The methyl group adds some lipophilicity.
Electronic Effect Strongly Electron-Withdrawing. Alters the pKa of the amine and phenol groups, affecting receptor binding and molecular interactions.[2]Neutral. Reference point.Weakly Electron-Donating.
Binding Affinity Potentially Enhanced. The steric bulk and electronic nature of the CF3 group can lead to more specific and stronger binding to target proteins.[1]Application Dependent. Application Dependent.
Environmental Persistence High. The stability of the C-F bond raises concerns about persistence in the environment, a factor in green chemistry assessments.[17][18]Low to Moderate. Biodegradable under certain conditions.Low to Moderate. Generally considered biodegradable.

Experimental Protocol: Catalytic Hydrogenation of 4-Nitrophenol to 4-Aminophenol

To provide a tangible benchmark for large-scale synthesis, this section details a standard, well-documented protocol for the production of 4-Aminophenol. This self-validating system illustrates the core principles of catalytic reduction used across this class of compounds.

Objective: To reduce 4-nitrophenol to 4-aminophenol with high yield and purity using a platinum-on-carbon (Pt/C) catalyst.

Causality: Catalytic hydrogenation is the industry standard for this transformation due to its high efficiency, clean conversion (the only byproduct is water), and the ability to recycle the catalyst. Platinum is a highly effective catalyst for the reduction of aromatic nitro groups.[14][15]

Materials:

  • 4-Nitrophenol

  • 5% Platinum on Carbon (Pt/C) catalyst (dry pack)

  • Sulfuric Acid (as solvent and catalyst for potential rearrangements if starting from nitrobenzene) or an appropriate solvent like ethanol.

  • Hydrogen Gas (H2)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Pressurized hydrogenation reactor (Parr shaker or similar industrial autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

  • Filtration system to remove the catalyst.

  • Crystallization vessel.

Procedure:

  • Reactor Inerting: The hydrogenation reactor is charged with the solvent (e.g., ethanol) and the Pt/C catalyst (typically 0.5-1% by weight relative to the substrate). The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.

    • Expertise & Trustworthiness: Removing oxygen is a critical safety step to prevent the formation of explosive mixtures with hydrogen gas.

  • Substrate Charging: 4-Nitrophenol is added to the reactor. The vessel is sealed and purged again with inert gas.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi). The mixture is heated (e.g., 60-80°C) and stirred vigorously.

    • Expertise & Trustworthiness: Vigorous stirring is essential to ensure good contact between the solid catalyst, the dissolved substrate, and the hydrogen gas, maximizing the reaction rate.[14] The reaction is exothermic and may require cooling to maintain the target temperature.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. This can be confirmed by analytical techniques like HPLC.

  • Catalyst Removal: After cooling the reactor to room temperature and venting the excess hydrogen, the atmosphere is replaced with inert gas. The reaction mixture is filtered to remove the Pt/C catalyst.

    • Expertise & Trustworthiness: The recovered catalyst can often be recycled for several batches, a key economic advantage in large-scale production.

  • Product Isolation & Purification: The solvent is partially removed from the filtrate under reduced pressure. The solution is cooled to induce crystallization of the 4-aminophenol product. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • Expertise & Trustworthiness: Purity is typically >99% by this method. The final product is a white crystalline solid.[14]

Conclusion

The decision to employ This compound in large-scale synthesis is a strategic one, dictated by the end-product's performance requirements.

  • High Cost, High Reward: The significant investment in expensive raw materials and a more complex synthetic process is justified only when the unique physicochemical properties imparted by the trifluoromethyl group—namely enhanced metabolic stability, lipophilicity, and binding affinity—are essential for the biological efficacy of a pharmaceutical or the performance of a specialty chemical.[1][3][4]

  • When to Choose Alternatives: For applications where these specific fluorinated benefits are not required, alternatives are far more economical. 4-Aminophenol remains the undisputed choice for high-volume, cost-sensitive applications like paracetamol synthesis.[7][8] 4-Amino-3-methylphenol offers a cost-effective intermediate when the electronic profile of a methyl-substituted aminophenol is desired, such as in the dye industry.[9][19]

  • Future Outlook: The field of organofluorine chemistry is continuously evolving, with research focused on developing milder, more efficient, and "greener" methods for trifluoromethylation.[1] Advances in this area may, in the future, lower the economic barrier to using valuable intermediates like 4,2-ATFP, broadening their applicability in large-scale manufacturing.

Ultimately, 4,2-ATFP should be viewed not as a simple commodity intermediate, but as a high-performance specialty building block. Its cost is a direct reflection of its synthetic complexity and the powerful advantages it confers, making it an indispensable tool in the development of next-generation chemical products.

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A Senior Application Scientist's Guide to the Spectral Comparison of 4-Amino-2-(trifluoromethyl)phenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of constitutional isomers is a critical control point. Molecules sharing the same chemical formula but differing in the arrangement of their atoms can exhibit vastly different chemical, biological, and toxicological properties. This guide focuses on 4-Amino-2-(trifluoromethyl)phenol (CAS 1535-76-8) and two of its key positional isomers: 2-Amino-4-(trifluoromethyl)phenol and 3-Amino-5-(trifluoromethyl)phenol.[1][2]

These compounds are valuable building blocks, particularly as intermediates in the synthesis of complex pharmaceuticals. The strategic placement of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups alongside the strongly electron-withdrawing trifluoromethyl (-CF₃) group dictates the molecule's reactivity, acidity, and intermolecular interactions. Consequently, robust and orthogonal analytical techniques are imperative for unambiguous identification and quality control. This document provides an in-depth comparative analysis of these isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), grounded in established experimental protocols and data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is uniquely defined by the relative positions of the -OH, -NH₂, and -CF₃ substituents on the aromatic ring.

Expertise & Rationale: Why NMR Excels

The differentiation of these isomers by NMR hinges on predictable substituent effects. The electron-donating -OH and -NH₂ groups shield aromatic protons (shifting them upfield, to lower ppm values), particularly at the ortho and para positions. Conversely, the strongly electron-withdrawing -CF₃ group deshields nearby protons (shifting them downfield). Furthermore, the fluorine atoms of the -CF₃ group can couple with nearby protons and carbons, providing an additional, unambiguous diagnostic tool.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A rigorous protocol ensures reproducible and high-quality data. The choice of solvent is critical; while CDCl₃ is common, a solvent like DMSO-d₆ is often preferred for phenols as it forms hydrogen bonds with the -OH and -NH₂ protons, slowing their exchange with residual water and allowing them to be observed as distinct, often broader, signals.

  • Sample Preparation : Accurately weigh 5-10 mg of the aminotrifluoromethylphenol isomer and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • ¹H NMR Acquisition :

    • Acquire data over a spectral width of at least 12 ppm.

    • Employ a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay (D1) of at least 2 seconds to allow for adequate T1 relaxation of all protons.

  • ¹³C NMR Acquisition :

    • Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

    • A wider spectral width (~200 ppm) is required.

    • A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. Apply a line-broadening factor if necessary and reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Workflow for NMR Analysis

Caption: Workflow for acquiring and interpreting an ATR-FTIR spectrum.

Comparative IR Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundO-H / N-H StretchC-F Stretch (CF₃)C-H Out-of-Plane Bending
This compound ~3400-3200 (broad)~1320, ~1150 (strong)~880, ~820
2-Amino-4-(trifluoromethyl)phenol ~3450-3250 (broad)~1325, ~1160 (strong)~870, ~830
3-Amino-5-(trifluoromethyl)phenol ~3380-3180 (broad)~1330, ~1140 (strong)~900, ~850, ~700

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is affected by the substituents on the aromatic ring. While less definitive than NMR, it serves as a valuable orthogonal technique.

Expertise & Rationale: Why UV-Vis is Informative

Both -OH and -NH₂ groups are auxochromes, meaning they contain non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzene. The extent of this shift depends on the relative positions of the auxochromes and the -CF₃ group. [3][4]

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

  • Sample Preparation : Prepare a dilute stock solution of the isomer. Further dilute this solution to an appropriate concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU to ensure adherence to the Beer-Lambert law.

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to serve as the reference (blank).

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the wavelength range from 400 nm down to 200 nm.

  • Data Processing : The instrument software will plot absorbance versus wavelength. Identify the λmax for the primary absorption bands.

Comparative UV-Vis Data

Table 4: Predicted UV-Vis Absorption Maxima (λmax, in Ethanol)

CompoundPrimary Band (π → π*) λmax (nm)
This compound ~295 nm
2-Amino-4-(trifluoromethyl)phenol ~300 nm
3-Amino-5-(trifluoromethyl)phenol ~285 nm

Note: The isomer with -NH₂ and -OH groups in a para-like arrangement (2-Amino-4-(trifluoromethyl)phenol) is expected to have the most extended conjugation and thus the longest λmax.

Mass Spectrometry: Confirming Mass and Deducing Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compounds. While all isomers have the same nominal mass, high-resolution mass spectrometry (HRMS) can confirm their elemental composition. Critically, their fragmentation patterns under electron ionization (EI-MS) may differ, providing clues to their structure. [5]

Expertise & Rationale: Why MS is Discriminatory

All three isomers will exhibit a molecular ion peak [M]⁺ at an m/z of 177. However, the stability of the fragments formed upon ionization can vary. The position of the functional groups influences which fragmentation pathways are favored. For example, the loss of radicals or neutral molecules like CO or HCN can be diagnostic. The relative abundance of key fragment ions can serve as a fingerprint for each isomer. [6]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution (~100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or methanol.

  • GC Separation : Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the analyte as a sharp peak.

  • MS Ionization : Use a standard electron ionization (EI) source at 70 eV.

  • MS Detection : Scan a mass range from m/z 40 to 250.

  • Data Analysis : Identify the molecular ion peak and analyze the major fragment ions and their relative intensities.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for GC-MS analysis and isomer differentiation.

Comparative Mass Spectrometry Data

Table 5: Key Mass Spectrometry Fragments (EI-MS)

CompoundMolecular Ion [M]⁺ (m/z)Key Fragment Ions (m/z)
All Isomers 177[M-H]⁺ (176), [M-CO]⁺ (149), [M-CF₃]⁺ (108)

Differentiation relies on the relative intensities of these and other minor fragments, which would require experimental verification and comparison to a spectral library like the NIST Chemistry WebBook. [10]

Conclusion

The unambiguous identification of this compound and its isomers is readily achievable through a multi-technique spectroscopic approach. NMR spectroscopy stands as the definitive method , providing detailed structural information through chemical shifts and coupling patterns that are unique to each isomer. IR spectroscopy offers a rapid and effective fingerprint , with distinct patterns in the C-H bending and functional group regions. UV-Vis spectroscopy , while less specific, provides complementary data on the electronic structure, and mass spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis . By employing these orthogonal techniques in concert, researchers, scientists, and drug development professionals can ensure the identity and purity of these critical chemical intermediates with the highest degree of confidence.

References

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  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • S. J. Almalki, et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. SciSpace.
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A Comparative Toxicological Profile: 4-Amino-2-(trifluoromethyl)phenol vs. Structurally Related Aminophenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological analysis of 4-Amino-2-(trifluoromethyl)phenol against its structural analogs, 4-aminophenol and 2-aminophenol. In the landscape of pharmaceutical development and chemical synthesis, understanding the toxicological profile of a molecule is paramount for ensuring safety and efficacy. This document is intended to serve as a technical resource, synthesizing available data to highlight the key toxicological endpoints and mechanistic underpinnings of these compounds. While extensive data exists for 4-aminophenol and 2-aminophenol, it is important to note that publicly available, in-depth toxicological studies on this compound are limited. Therefore, some of the toxicological profile for this compound is inferred from structure-activity relationships and the known effects of its constituent chemical motifs.

Introduction to the Compounds

This compound, a substituted aminophenol, is a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its structure, featuring an amino group, a hydroxyl group, and an electron-withdrawing trifluoromethyl group on a benzene ring, suggests a complex toxicological profile. For a meaningful comparison, we will evaluate it against two well-characterized isomers:

  • 4-Aminophenol (p-Aminophenol, PAP): A known metabolite of acetaminophen and a significant industrial chemical.[2] It is particularly recognized for its dose-dependent nephrotoxicity.

  • 2-Aminophenol (o-Aminophenol): An isomer of 4-aminophenol, also used in various industrial applications, including the manufacturing of dyes and pharmaceuticals. Its toxicological profile shows key differences from its para-isomer.

The presence of the trifluoromethyl (CF3) group in this compound is a critical determinant of its chemical and toxicological properties. The high electronegativity of fluorine can significantly influence the metabolic pathways and reactivity of the molecule.

Comparative Toxicological Data

A quantitative comparison of the acute toxicity of these compounds reveals significant differences in their potency.

CompoundSpeciesRoute of AdministrationLD50 Value
This compound Data Not AvailableOralNot Determined
4-Aminophenol RatOral375 - 671 mg/kg[3]
2-Aminophenol RatOral951 - 1300 mg/kg[4][5]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

The available data indicates that 4-aminophenol is significantly more acutely toxic via the oral route in rats than 2-aminophenol. The lack of a determined LD50 for this compound is a critical data gap that prevents a direct comparison of its acute toxicity. However, safety data sheets for the compound suggest it may be harmful if swallowed.[1]

Mechanistic Insights into Toxicity

The toxicity of aminophenols is intrinsically linked to their metabolic activation into reactive intermediates. These metabolites can induce cellular damage through oxidative stress and covalent binding to essential macromolecules.

The Role of Metabolic Activation

Aromatic amines, including aminophenols, are known to undergo metabolic activation, primarily by cytochrome P450 enzymes, to form reactive metabolites that can exert toxic effects.

Caption: Generalized metabolic activation pathway of aromatic amines.

Organ-Specific Toxicity

4-Aminophenol: A Potent Nephrotoxin

The primary target organ for 4-aminophenol toxicity is the kidney.[6] Its nephrotoxicity is a well-established phenomenon, characterized by necrosis of the proximal tubules. The mechanism involves the formation of a reactive quinoneimine metabolite, which can be conjugated with glutathione. This conjugate is then processed in the kidneys, leading to the formation of a toxic species that induces oxidative stress and cellular damage.[7][8] Studies have shown that 4-aminophenol is more potent in inducing lactate dehydrogenase (LDH) leakage in rat renal cortical slices at lower concentrations compared to 2-aminophenol.[9]

2-Aminophenol: Hematotoxicity and Methemoglobinemia

In contrast to its para-isomer, the principal toxic effect of 2-aminophenol is methemoglobinemia.[6] This condition arises from the oxidation of ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), rendering it incapable of binding and transporting oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia. While less nephrotoxic than 4-aminophenol, high doses of 2-aminophenol can still impact kidney function.[9] There is also some evidence suggesting that 2-aminophenol may be a teratogen in animals.[5]

This compound: An Unknown Profile

  • Potential for Nephrotoxicity: The 4-aminophenol scaffold suggests a potential for kidney toxicity through a similar mechanism involving quinoneimine formation. The electron-withdrawing trifluoromethyl group could influence the rate and extent of metabolic activation.

  • Potential for Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics, and reactive metabolites of this compound could potentially cause liver injury. A study on 4-(Trifluoromethyl)phenol showed cytotoxicity to rat liver slices.[10]

  • Fluoride Ion Release: A potential toxicological concern for fluorinated compounds is the metabolic release of fluoride ions, which can be toxic at high concentrations.

Genotoxicity and Carcinogenicity

The genotoxic potential of a compound is a critical aspect of its toxicological profile, as it can indicate the risk of carcinogenicity.

CompoundGenotoxicity SummaryCarcinogenicity Classification
This compound Data Not AvailableNot Classified
4-Aminophenol Suspected of causing genetic defects. In vitro tests showed mutagenic effects.[3] Positive in some in vitro tests for chromosomal aberrations.Not classifiable as to its carcinogenicity to humans (IARC Group 3).[3]
2-Aminophenol Suspected of causing genetic defects.[4]Not classifiable as to its carcinogenicity to humans (IARC Group 3).[4]

Both 4-aminophenol and 2-aminophenol are suspected of being genotoxic. For 4-aminophenol, in vitro studies have demonstrated mutagenic effects and the induction of chromosomal aberrations.[3] 2-Aminophenol is also suspected of causing genetic defects.[4] The carcinogenicity of both compounds in humans is not classifiable due to insufficient evidence.

For this compound, there is a lack of publicly available genotoxicity data from standard assays like the Ames test. Structure-activity relationship (SAR) analysis suggests that as an aromatic amine, it has the potential to be mutagenic after metabolic activation. The presence of the trifluoromethyl group could modulate this potential.

Experimental Protocols

To facilitate further research and a more direct comparison, standardized toxicological assays are essential. Below are outlines for key experimental protocols.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[11]

Protocol Outline:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid (e.g., histidine for S. typhimurium).

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-(trifluoromethyl)phenol-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of advanced materials with superior performance characteristics, the strategic incorporation of fluorine into molecular architectures has emerged as a transformative approach. The trifluoromethyl (-CF3) group, in particular, imparts a unique combination of properties, including enhanced thermal stability, improved chemical resistance, and tailored electronic characteristics.[1] This guide provides an in-depth comparative analysis of materials derived from 4-Amino-2-(trifluoromethyl)phenol, a versatile building block in both high-performance polymers and medicinal chemistry.

As your senior application scientist, I will guide you through the causal relationships between the molecular structure of this key intermediate and the macroscopic performance of the resulting materials. We will explore not just what these materials can do, but why they do it, supported by robust experimental data and validated protocols. This guide is designed to be a self-validating system, empowering you to make informed decisions in your research and development endeavors.

The Pivotal Role of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern materials science and drug design.[1][2] Its strong electron-withdrawing nature and high C-F bond energy (approximately 485 kJ/mol) are fundamental to the enhanced properties of materials incorporating it. In drug discovery, the -CF3 group is often employed to increase metabolic stability and improve membrane permeability of bioactive molecules.[1] In polymer science, it disrupts chain packing, leading to increased solubility and a lower dielectric constant, without compromising thermal stability.[3]

Section 1: High-Performance Polymers - A Comparative Analysis of Fluorinated Polyimides

Polyimides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. However, traditional aromatic polyimides often suffer from poor solubility and high dielectric constants, limiting their processability and application in advanced electronics.[4] The incorporation of this compound as a diamine monomer in polyimide synthesis directly addresses these limitations.

Synthesis of a Representative Fluorinated Polyimide

The synthesis of polyimides from diamines and dianhydrides is a well-established two-step process. The following protocol outlines the synthesis of a polyimide from this compound and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common fluorinated dianhydride.

Experimental Protocol: Synthesis of 6FDA - this compound Polyimide

  • Poly(amic acid) Formation:

    • In a nitrogen-purged three-neck flask equipped with a mechanical stirrer, add a stoichiometric amount of this compound to anhydrous N,N-dimethylacetamide (DMAc).

    • Stir the mixture until the diamine has completely dissolved.

    • Gradually add an equimolar amount of 6FDA to the solution at room temperature.

    • Continue stirring under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit).

    • Stir the solution at room temperature for 12 hours, followed by heating to 80°C for an additional 4 hours.

    • Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.

    • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum at 100°C for 24 hours.

Causality in Experimental Choices: The two-step process allows for the formation of a soluble poly(amic acid) precursor, which can be easily processed into films or coatings before being converted to the final, insoluble polyimide. Chemical imidization at moderate temperatures is often preferred over thermal imidization at high temperatures to avoid potential side reactions and achieve a high degree of imidization.

Performance Benchmarking: Fluorinated vs. Non-Fluorinated Polyimides and Other High-Performance Polymers

The true measure of a material's utility lies in its performance relative to established alternatives. The following tables provide a quantitative comparison of a representative this compound-based polyimide with the industry-standard non-fluorinated polyimide, Kapton®, and other high-performance polymers like PEEK and Aramids.

Table 1: Thermal Properties

MaterialGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
6FDA / this compound PI ~350>500
Kapton® (PMDA/ODA) 360-410~550
PEEK 143~500
Aramid (Kevlar®) >370~500

Table 2: Mechanical Properties

MaterialTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
6FDA / this compound PI 90 - 1102.5 - 3.55 - 10
Kapton® HN ~170~2.5~70
PEEK 90 - 1003.650
Aramid (Kevlar® 49) ~3600~1312.8

Table 3: Electrical and Chemical Properties

MaterialDielectric Constant (1 MHz)Water Absorption (%)
6FDA / this compound PI 2.7 - 2.9< 1.0
Kapton® HN 3.42.9
PEEK 3.20.5
Aramid (Kevlar®) 3.64.3

Analysis of Performance Data:

The data clearly illustrates the advantages conferred by the trifluoromethyl group. The 6FDA / this compound polyimide exhibits a significantly lower dielectric constant and reduced water absorption compared to Kapton®, making it a superior candidate for advanced microelectronics applications. While its mechanical strength is lower than that of Kapton® and aramids, it maintains excellent thermal stability. PEEK offers a lower glass transition temperature but excellent chemical resistance. The choice of material will ultimately depend on the specific requirements of the application.

Section 2: Application in Medicinal Chemistry - A Scaffold for Bioactive Molecules

Beyond high-performance polymers, this compound is a valuable building block in the synthesis of bioactive compounds for the pharmaceutical and agrochemical industries.[5][6] The trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates.[1]

Synthesis of Bioactive Heterocycles

The ortho-amino and hydroxyl groups of this compound provide a reactive platform for the construction of fused heterocyclic ring systems, such as benzoxazoles, which are known to exhibit a wide range of pharmacological activities.[7]

Experimental Protocol: Synthesis of a 2-Aryl-7-(trifluoromethyl)benzoxazole

  • Schiff Base Formation:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

    • Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

  • Oxidative Cyclization:

    • Upon completion of the Schiff base formation, add an oxidizing agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture.

    • Continue to reflux for an additional 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-7-(trifluoromethyl)benzoxazole.

Diagram: Synthesis of a Bioactive Benzoxazole Derivative

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product A This compound C Schiff Base A->C Ethanol, Acetic Acid (cat.), Reflux B Aromatic Aldehyde B->C D 2-Aryl-7-(trifluoromethyl)benzoxazole C->D DDQ, Reflux G cluster_synthesis Material Synthesis cluster_characterization Performance Evaluation cluster_data Data Analysis A This compound + Co-monomers B Polymerization / Reaction A->B C Purified Material B->C D Thermal Analysis (TGA) C->D E Mechanical Testing (ASTM D882) C->E F Electrical Testing (ASTM D150) C->F G Biological Assay (for bioactive molecules) C->G H Comparative Performance Data D->H E->H F->H G->H

Caption: A streamlined workflow from material synthesis to comparative performance analysis.

Conclusion: A Versatile Building Block for Advanced Applications

This compound has demonstrated its value as a critical building block for a new generation of high-performance materials. In the realm of polymer science, its incorporation into polyimide backbones leads to materials with a desirable combination of thermal stability, processability, and low dielectric properties, making them highly suitable for advanced electronic and aerospace applications. In medicinal chemistry, the trifluoromethylphenol scaffold provides a robust platform for the design of novel bioactive molecules with enhanced potency and metabolic stability.

This guide has provided a framework for understanding and benchmarking the performance of these materials. By adhering to standardized protocols and focusing on the causal relationships between molecular structure and material properties, researchers, scientists, and drug development professionals can confidently leverage the unique advantages of this compound to drive innovation in their respective fields.

References

  • PEEK Plastic Material & Properties | High Temp, Chemical Resistant Plastic. (n.d.).
  • Polyether ether ketone. (2024). In Wikipedia.
  • PEEK - Properties and Applications of Polyether Ether Ketone. (n.d.). CDI Products.
  • 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride. (2023). In Wikipedia.
  • Material Properties of Thermoplastic PEEK - Polyetheretherketone. (2019, February 27). Dielectric Manufacturing.
  • Functional Aromatic Polyamides. (2012). PubMed Central.
  • High-performance aromatic polyamides. (2009). ResearchGate.
  • Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhydrides and Phenylenediamines. (1991). J-STAGE.
  • Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride. (2017). PubMed Central.
  • Aramid - The Special High-Performance Polymer Fiber That's Tough Yet Lightweight. (2024, May 6). LeGrand.
  • Para Aramid Fiber Properties (Twaron properties) and Aramid Applications. (n.d.). Materials Today.
  • Synthesis and Properties of a High-Molecular-Weight Polyimide Based on 4, 4'-(hexafluoroisopropylidene) Diphthalic Anhydride. (2012). Scientific.Net.
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  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. (2020). RSC Publishing.
  • Structure–property relationship of polyimides based on pyromellitic dianhydride and short-chain aliphatic diamines for dielectric applications. (2013). Wiley Online Library.
  • Structure–property study of polyimides derived from PMDA and BPDA dianhydrides with structurally different diamines. (1996). ResearchGate.
  • FOCUS ON POLYIMIDES. (n.d.). Zeus.
  • Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine. (2017). ACS Sustainable Chemistry & Engineering.
  • Unveiling the Strength and Versatility of Aramid Fiber. (2024, April 25). Swatric.
  • 6FDA | Hexafluoroispropylidene Diphthalic Anhydride. (n.d.). Dianhydrides.com.
  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines. (1993). ResearchGate.
  • Synthesis and Properties of Polyimides Derived from 2,2',3,3'‑Biphenyltetracarboxylic Dianhydride. (1998). J-STAGE.
  • PROPERTIES OF POLYIMIDES CONSISTING OF BIPHENYLTETRACARBOXYLIC ACID MOIETIES AND THEIR APPLICATION. (1990). J-STAGE.
  • COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. (n.d.). Revue Roumaine de Chimie.
  • 4-Amino-2-(trifluoromethyl) phenol. (n.d.). IndiaMART.
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  • The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing. (2025, April 21). EASTFINE.
  • Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films' Properties. (2019). PubMed Central.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI.
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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Amino-2-(trifluoromethyl)phenol, a halogenated phenolic compound utilized in pharmaceutical and agrochemical synthesis.[1][2] Adherence to these procedures is critical for ensuring a secure laboratory environment and preventing environmental contamination. This document is intended to supplement, not replace, your institution's specific safety protocols and all applicable local, state, and federal regulations.

Understanding the Hazard Profile of this compound

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[1] The trifluoromethyl group imparts specific properties that necessitate careful handling as a halogenated organic compound.

Key Hazard Information:

Hazard StatementGHS PictogramPrecautionary Measures
H302: Harmful if swallowedGHS07 (Exclamation Mark)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[3]
H315: Causes skin irritationGHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.[3]
H319: Causes serious eye irritationGHS07 (Exclamation Mark)P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[3]
H335: May cause respiratory irritationGHS07 (Exclamation Mark)P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

This table summarizes key hazard data. Always refer to the full Safety Data Sheet (SDS) for complete information.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The causality behind PPE selection is the prevention of exposure through all potential routes: dermal, ocular, and inhalation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Protective Clothing: A flame-retardant and chemical-resistant lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: All handling of solid this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Segregation and Collection of Waste: A Critical Step for Safety and Compliance

Proper waste segregation is a foundational principle of laboratory safety. Mixing incompatible waste streams can lead to dangerous chemical reactions. As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste streams.

Experimental Protocol for Waste Collection:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container compatible with halogenated organic waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "Halogenated Organic Waste" and the full chemical name, "this compound." Note the approximate concentration if in solution.

  • Solid Waste Collection:

    • Place all solid waste contaminated with this compound, including residual powder, contaminated weighing paper, pipette tips, and gloves, directly into the designated hazardous waste container.

  • Liquid Waste Collection:

    • Collect all liquid waste containing this compound, such as reaction mixtures and solutions, in the designated halogenated liquid waste container.

    • First Rinse: The first rinse of any glassware that contained this compound must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but it is best practice to collect all rinses as hazardous waste.

  • Container Management: Keep the waste container closed at all times except when adding waste. Store the container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

Spill Management: Immediate and Procedural Response

In the event of a spill, a prompt and informed response is crucial to mitigate exposure and environmental contamination.

For small spills (a few grams):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Proper Ventilation: Work within a chemical fume hood if possible.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

For large spills:

  • Evacuate the Area: Immediately evacuate the laboratory.

  • Notify Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

  • Restrict Access: Prevent unauthorized personnel from entering the area.

Disposal Workflow: From Laboratory to Final Disposition

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_lab In the Laboratory cluster_disposal Institutional Disposal Process start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Collect in a Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Satellite Accumulation Area container->storage pickup Arrange for Waste Pickup (Contact EHS) storage->pickup transport Licensed Hazardous Waste Transporter pickup->transport facility Final Disposal at a Permitted Facility (e.g., Incineration) transport->facility

Sources

Personal protective equipment for handling 4-Amino-2-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Amino-2-(trifluoromethyl)phenol (CAS No: 1535-76-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework of procedural guidance grounded in scientific causality. Our commitment is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.

Understanding the Hazard Profile

This compound is a substituted aromatic amine and phenol. This chemical structure necessitates a careful approach to handling, as compounds in these classes can present significant health risks. While this compound is stable under recommended storage conditions, it is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin[1]. The presence of the trifluoromethyl group and the amino phenol structure suggests potential for skin and eye irritation, as well as possible systemic toxicity upon exposure[1][2][3]. Phenolic compounds, in general, can be corrosive and toxic, with some causing burns that may have a delayed or anesthetic effect, potentially leading to unnoticed exposure[4][5][6]. Aromatic amines are a class of chemicals that can be readily absorbed through the skin and may pose long-term health risks[2][3].

Key Hazard Statements:

  • Harmful if swallowed (H302)[7]

  • Causes skin irritation (H315)[7]

  • Causes serious eye irritation (H319)[7]

  • May cause respiratory irritation (H335)[7]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical line of defense.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to preventing exposure. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Chemical-resistant gloves (Nitrile)[4]ANSI Z87.1-compliant safety glasses[4]Standard lab coatNot generally required
Weighing/Transferring (Solid) Chemical-resistant gloves (Nitrile)[4]Chemical safety gogglesChemical-resistant lab coat or apron[4]Recommended to be performed in a chemical fume hood to minimize inhalation[8][9]
In Solution/Reaction Chemical-resistant gloves (Nitrile)[4]Chemical safety goggles and face shield if a splash hazard exists[4][10]Chemical-resistant lab coat or apron[4]All procedures should be conducted in a certified chemical fume hood[11]
Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., vinyl or neoprene)[10]Chemical safety goggles and face shield[10]Chemical-resistant overalls or apron[10]A fit-tested respirator with an appropriate filter may be necessary depending on the spill size and ventilation[10]

Operational Plan: From Receipt to Reaction

A systematic approach to handling ensures safety at every step. The following workflow is designed to minimize exposure and prevent accidental release.

Operational_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_cleanup Post-Procedure Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area (Protect from Light and Moisture) Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Weigh Weigh Solid Carefully Work_in_Hood->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Decontaminate Decontaminate Work Surfaces & Glassware Dissolve->Decontaminate Dispose_Waste Segregate and Dispose of Waste Properly Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage or leakage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and moisture to maintain its stability[1]. Ensure it is stored away from incompatible materials such as strong oxidizing agents[12].

  • Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible[9][12]. Never work alone when handling this or other hazardous chemicals[6]. All personnel must be trained on the specific hazards and the emergency procedures outlined in this guide.

  • Weighing and Transfer : All handling of solid this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust[8][9]. Use appropriate tools (e.g., spatulas) to handle the solid and avoid creating dust.

  • Dissolution and Reaction : When preparing solutions, add the solid to the solvent slowly. This compound is slightly soluble in water but soluble in organic solvents like ethanol and DMSO[1]. Be aware of any potential exothermic reactions when dissolving.

  • Post-Handling Decontamination : After use, decontaminate all work surfaces and equipment. A simple soap and water solution is generally effective for cleaning surfaces that may have come into contact with the chemical[4]. All contaminated materials, including pipette tips and wipes, must be treated as hazardous waste[8].

Emergency and Disposal Plan

Spill Response

In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.

Spill_Response_Workflow cluster_spill Chemical Spill Response Alert Alert Personnel in the Area Evacuate Evacuate the Immediate Area (if necessary) Alert->Evacuate Assess Assess the Spill Size and Risk Evacuate->Assess Don_PPE Don Appropriate Spill Response PPE Assess->Don_PPE For manageable spills Contain Contain the Spill with Absorbent Material Don_PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of all Materials as Hazardous Waste Decontaminate->Dispose

Caption: Step-by-step workflow for responding to a chemical spill.

For a small spill:

  • Alert others in the immediate vicinity.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container[8].

  • Decontaminate the spill area with a suitable solvent and then wash thoroughly with soap and water[4][8].

  • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste[8].

For a large spill:

  • Evacuate the area immediately.

  • Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services[4].

  • Restrict access to the area until trained emergency responders arrive.

First Aid
  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes[12][13]. Seek medical attention if irritation persists. For phenolic compounds, it is often recommended to wipe the area with polyethylene glycol (PEG-300 or PEG-400) if available, before washing with water[5][6].

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[9][12]. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9][13].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[14][15].

Disposal Plan

Proper disposal is a critical final step in the chemical lifecycle to ensure environmental protection and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation : All waste containing this compound must be collected in a designated hazardous waste container[8]. This includes:

    • Unused or excess solid chemical.

    • Solutions containing the chemical.

    • Contaminated disposable items such as gloves, pipette tips, absorbent pads, and weighing papers[11].

  • Container Labeling : The hazardous waste container must be made of a compatible material, kept securely closed when not in use, and clearly labeled as "Hazardous Waste" with the full chemical name: "this compound"[8][11].

  • Empty Containers : Empty containers may retain chemical residue and must be treated as hazardous waste. They should be collected and disposed of through a licensed hazardous waste disposal facility[8]. Do not rinse empty containers into the sink.

  • Final Disposal : Arrange for the collection of all hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor. All disposal activities must comply with local, state, and federal regulations[1][8].

References

  • Phenol SOP. (n.d.). Texas Woman's University.
  • PHENOL FIRST AID and personal protective equipment. (2020, September 9). Protocols.io.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Berkeley - Environment, Health and Safety.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ResearchGate.
  • Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
  • Material Safety Data Sheet - 4-Amino-2-(trifluoromethyl)benzonitrile, 95+%. (n.d.). Cole-Parmer.
  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020, October 9). Publisso.
  • Safety Data Sheet. (2024, November 1). Angene Chemical.
  • Equipment Decontamination. (2023, June 6). FEMA.gov.
  • operating procedure. (2019, October 3). EPA.
  • DECONTAMINATION PROCEDURES. (n.d.). California State Water Resources Control Board.
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. (n.d.). Research Safety Affairs.

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.